Titanium (IV) Sulfate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
18130-44-4 |
|---|---|
Fórmula molecular |
C11H14O |
Sinónimos |
tit |
Origen del producto |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Titanium (IV) Sulfate: A Historical Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium (IV) sulfate (B86663), Ti(SO₄)₂, and its related compounds, are pivotal in various industrial and research applications. Historically, its synthesis is intrinsically linked to the production of titanium dioxide (TiO₂), a widely used white pigment. This technical guide provides an in-depth exploration of the historical evolution and current methodologies for synthesizing titanium (IV) sulfate, catering to the needs of researchers, scientists, and professionals in drug development who may utilize titanium compounds in their work. The following sections detail the key historical developments, provide structured experimental protocols for significant synthesis methods, and present quantitative data in a comparative format.
Historical Development of this compound Synthesis
The journey of this compound synthesis began with the discovery of titanium itself. In 1791, William Gregor first identified a new element in ilmenite (B1198559) sand, and in 1795, Martin Heinrich Klaproth named it titanium.[1] However, the isolation of pure titanium metal and the synthesis of its compounds proved challenging.
The primary driver for the development of titanium sulfate synthesis was the burgeoning demand for titanium dioxide as a white pigment in the early 20th century. This led to the establishment of the sulfate process , the older of the two major industrial methods for TiO₂ production.[2]
A timeline of key developments is as follows:
-
1916: The Titan Co. A/S in Norway and the Titanium Alloy Manufacturing Co. in Niagara Falls, USA, independently develop the sulfate process for industrial production of TiO₂. This process involves the digestion of ilmenite ore (FeTiO₃) with concentrated sulfuric acid, leading to the formation of a solution containing titanyl sulfate (TiOSO₄) and iron sulfates.
-
1924: The Blumenfeld method for the hydrolysis of titanyl sulfate is introduced. This method involves the in-situ formation of nuclei within the titanyl sulfate solution by carefully controlling the heating process to induce precipitation of hydrated titanium dioxide.
-
1930: The Mecklenburg method is developed as an alternative hydrolysis technique. In this approach, pre-formed seed crystals of hydrated titanium dioxide are added to the titanyl sulfate solution to control the precipitation process and influence the final particle size of the TiO₂ product.
-
Mid-20th Century: The sulfate process becomes the dominant method for TiO₂ production worldwide. Research focuses on optimizing reaction conditions, improving purification methods for the titanyl sulfate intermediate, and controlling the crystal structure (anatase vs. rutile) of the final TiO₂ product.
-
Late 20th Century to Present: While the chloride process has gained prominence for TiO₂ production, the sulfate process remains significant, particularly for producing anatase-grade TiO₂ and for processing lower-grade ores.[2] In parallel, laboratory-scale synthesis methods for preparing pure this compound and its derivatives for research and specialized applications have been refined. These include direct sulfation of TiO₂, hydrothermal, and solvothermal techniques.
The Sulfate Process: Industrial Synthesis of Titanyl Sulfate
The industrial synthesis of this compound is primarily as an intermediate, titanyl sulfate (TiOSO₄), in the sulfate process for producing titanium dioxide.[2]
Experimental Workflow for the Sulfate Process:
Detailed Experimental Protocol for the Sulfate Process (Illustrative):
-
Digestion:
-
Finely ground ilmenite ore is reacted with concentrated sulfuric acid (90-98%) in a batch reactor.[3]
-
The reaction is highly exothermic, and the temperature is typically maintained between 170-200°C.
-
The reaction mixture solidifies into a "cake" of titanyl sulfate and iron sulfates.
-
-
Leaching:
-
The reaction cake is dissolved in water or dilute acid to obtain a solution of titanyl sulfate and iron (II) and (III) sulfates.[3]
-
-
Reduction:
-
Scrap iron is added to the solution to reduce any ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). This is crucial as ferrous sulfate is less prone to hydrolysis during the subsequent steps.
-
-
Clarification and Filtration:
-
The solution is clarified to remove any unreacted ore and other insoluble impurities.
-
-
Hydrolysis:
-
The purified titanyl sulfate solution is heated to boiling (around 100-110°C) to induce hydrolysis.[2]
-
This step can be controlled using either the Blumenfeld or Mecklenburg methods to precipitate hydrated titanium dioxide.
-
-
Washing and Filtration:
-
The precipitated hydrated titanium dioxide is washed to remove dissolved impurities and filtered.
-
-
Calcination:
-
The washed precipitate is calcined at high temperatures (800-1000°C) to produce anhydrous titanium dioxide.
-
Quantitative Data for the Industrial Sulfate Process:
| Parameter | Typical Value/Range | Reference |
| Sulfuric Acid Concentration | 90-98% | [3] |
| Digestion Temperature | 170-220°C | [2] |
| Hydrolysis Temperature | 100-110°C | [2] |
| Calcination Temperature | 800-1000°C | [2] |
| Overall TiO₂ Yield | ~85-95% | - |
Laboratory Synthesis of this compound
For research and specialized applications, various laboratory-scale methods have been developed to synthesize purer forms of this compound.
1. Direct Sulfation of Titanium Dioxide
This method involves the direct reaction of titanium dioxide with sulfuric acid.
Experimental Protocol:
-
Anatase or rutile TiO₂ powder is mixed with an excess of concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid).
-
The mixture is heated to a temperature range of 250-300°C with constant stirring.
-
The reaction is typically carried out for several hours until the TiO₂ is completely dissolved.
-
The resulting solution is cooled, and anhydrous this compound can be precipitated by the addition of a suitable non-polar solvent or by careful evaporation of excess sulfuric acid under vacuum.
-
The white crystalline product is filtered, washed with a suitable solvent (e.g., diethyl ether), and dried under vacuum.
2. Hydrothermal Synthesis
Hydrothermal methods utilize elevated temperatures and pressures to facilitate the reaction in an aqueous environment.
Experimental Protocol:
-
A titanium precursor, such as titanium (IV) isopropoxide or titanium tetrachloride, is dissolved in an acidic aqueous solution containing sulfuric acid.
-
The solution is sealed in a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a temperature between 150°C and 250°C for a period of 12 to 48 hours.
-
During the hydrothermal treatment, crystalline this compound or related hydrated species are formed.
-
After cooling, the solid product is collected by filtration, washed with deionized water and ethanol, and dried.
3. Solvothermal Synthesis
Similar to hydrothermal synthesis, solvothermal methods employ a non-aqueous solvent.
Experimental Protocol:
-
A titanium alkoxide, such as titanium (IV) butoxide, is dissolved in an organic solvent (e.g., ethanol, isopropanol).
-
A stoichiometric amount of sulfuric acid, dissolved in the same solvent, is added dropwise to the titanium alkoxide solution under vigorous stirring.
-
The resulting mixture is transferred to a sealed autoclave and heated to a temperature typically between 120°C and 200°C for several hours.
-
The solvothermal reaction leads to the formation of this compound.
-
The product is isolated by centrifugation or filtration, washed with the solvent used in the reaction, and dried.
Comparative Quantitative Data for Laboratory Synthesis Methods:
| Synthesis Method | Precursor | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity |
| Direct Sulfation | TiO₂ | 250-300 | 4-8 | >90 | High |
| Hydrothermal | Ti(O-iPr)₄ | 150-250 | 12-48 | Variable | High |
| Solvothermal | Ti(O-Bu)₄ | 120-200 | 6-24 | 70-90 | High |
Conclusion
The synthesis of this compound has evolved from an integral step in the large-scale industrial production of titanium dioxide to a subject of refined laboratory methodologies for producing high-purity compounds for specialized applications. The historical sulfate process, with its key hydrolysis innovations by Blumenfeld and Mecklenburg, laid the groundwork for understanding the aqueous chemistry of titanium sulfate. Modern laboratory techniques, including direct sulfation, hydrothermal, and solvothermal methods, offer greater control over the purity and crystalline form of the final product. For researchers and professionals in fields such as drug development, where the unique properties of titanium compounds can be leveraged, a thorough understanding of these synthesis routes is essential for the rational design and application of new materials.
References
Unveiling the Titans: An In-depth Technical Guide to the Early Studies of Titanium (IV) Sulfate's Core Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research that first characterized the properties of titanium (IV) sulfate (B86663). It aims to provide a comprehensive overview of the early scientific understanding of this compound, focusing on its preparation, chemical behavior, and physical characteristics as documented in seminal late 19th and early 20th-century scientific literature. This document emphasizes the original experimental methodologies and presents the quantitative data as it was initially reported, offering a valuable historical perspective on the development of titanium chemistry.
Early Preparation and Nomenclature
Early investigations into titanium compounds were pioneered by chemists such as Heinrich Rose. In his 1823 publication in Annalen de chimie et de physique, Rose laid the groundwork for understanding what he termed "titanic acid," a precursor in the synthesis of titanium salts.[1] His work distinguished between "titanium iron" and rutile, and he described methods to obtain a pure, white titanium powder, which served as the basis for creating various titanium compounds.[1]
The preparation of what was often interchangeably called "titanic sulphate" or "titanium sulphate" in early literature typically involved the reaction of "titanic acid" (titanium dioxide) with sulfuric acid.[1] An early method for preparing a titanium sulfate solution involved dissolving titanium dioxide in hot, concentrated sulfuric acid.
Experimental Protocol: Preparation of a Standard Titanium Sulfate Solution (circa early 20th century)
A standard solution of titanium sulfate for experimental use was prepared by fusing one part of commercially available titanium dioxide with 15-20 parts of potassium pyrosulfate. The resulting melt was then cooled and dissolved in cold, dilute sulfuric acid. This method yielded a stock solution from which various concentrations could be prepared for further study.
Physical and Chemical Properties: A Summary of Early Findings
The following tables summarize the quantitative data on the physical and chemical properties of titanium (IV) sulfate and its related compounds as reported in early scientific literature. It is important to note that early 20th-century analytical techniques may not have had the precision of modern methods, and the nomenclature used could be ambiguous, with "titanium sulfate" sometimes referring to titanyl sulfate (TiOSO₄).
Table 1: Physical Properties of this compound and Related Compounds
| Property | Value | Compound | Early Source Reference |
| Appearance | White, hygroscopic solid | Titanium Sulfate | MFA Cameo |
| Green, crystalline powder | This compound | Inorganic Chemistry - RSC Publishing | |
| Solubility | Soluble in water, forming a strongly acidic solution | Titanium Sulfate | MFA Cameo |
| Insoluble in water, alcohol, concentrated sulfuric acid | This compound | Inorganic Chemistry - RSC Publishing | |
| Soluble in dilute hydrochloric or sulfuric acid | This compound | Inorganic Chemistry - RSC Publishing | |
| Decomposition | Decomposes in water | Titanium Sulfate | MFA Cameo |
Table 2: Chemical Properties and Reactions
| Reaction | Observation | Early Source Reference |
| Hydrolysis | Solutions hydrolyze readily, especially with heat and dilution, to precipitate titanic acid. | Inorganic Chemistry - RSC Publishing |
| Reaction with Hydrogen Peroxide | A distinct yellow coloration is produced due to the formation of pertitanic acid. This was noted as a very sensitive reaction for detecting hydrogen peroxide. | Kurzes Lehrbuch der analytischen Chemie |
| Thermal Decomposition | When heated, it first loses water, then sulfuric acid. At a low red heat, sulfur dioxide is evolved, leaving a residue of titanium dioxide. | Inorganic Chemistry - RSC Publishing |
Key Early Investigations and Experimental Methodologies
H. Rose's Foundational Work on "Titanic Acid" and its Salts
Heinrich Rose's extensive research in the 1820s was instrumental in establishing the acidic nature of what was then called "oxide of titanium."[2] He demonstrated that it could combine with bases to form a distinct class of salts, leading him to rename it "titanic acid."[2]
Experimental Protocol: Preparation of Pure Titanic Acid (Rose, 1828)
In his 1828 paper, "On the Preparation of Titanic Acid," Rose detailed a method for obtaining pure titanic acid from titanic ore.[1] The process involved separating "titanium iron" and rutile. The resulting pure white powder, he noted, would have a yellowish tint if contaminated with iron oxides.[1] This pure titanic acid was the starting material for his subsequent experiments with various acids, including sulfuric acid, to produce different colored titanium compounds.[1]
Hydrolysis of Titanium Sulfate Solutions
The tendency of titanium sulfate solutions to hydrolyze was a significant focus of early research, as it was a key step in the production of titanium dioxide for pigments.
Experimental Workflow: Hydrolysis of Titanium Sulfate
Caption: General workflow for the hydrolysis of a titanium sulfate solution to produce titanium dioxide.
The process of hydrolysis was observed to be highly dependent on factors such as the concentration of the titanium sulfate solution, the acidity, and the temperature. Early industrial processes for producing titanium white pigment relied on carefully controlling these parameters to achieve the desired particle size and properties of the resulting titanium dioxide.[1]
Signaling Pathways and Logical Relationships
The early understanding of the chemical transformations of this compound can be visualized as a series of logical steps and reactions.
Logical Relationship: From Ore to Pigment
Caption: The logical progression from the raw ore to the final titanium dioxide pigment.
This diagram illustrates the central role of this compound as an intermediate in the "sulfate process," the predominant method for producing titanium dioxide in the early 20th century. The properties of the titanium sulfate solution directly influenced the quality of the final pigment.
Conclusion
The early studies on this compound, primarily conducted in the late 19th and early 20th centuries, laid the essential groundwork for our modern understanding of titanium chemistry. Researchers like H. Rose meticulously documented the preparation and fundamental reactions of titanium compounds, including the sulfate. While the quantitative data from this era may lack the precision of contemporary measurements, the detailed qualitative observations and experimental protocols provide invaluable insight into the historical development of this field. The core properties of this compound, particularly its propensity for hydrolysis, were quickly recognized and leveraged for industrial applications, most notably in the production of titanium white pigment. This guide serves as a testament to the enduring legacy of these pioneering scientific investigations.
References
Crystal Structure Analysis of Titanium (IV) Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of anhydrous titanium (IV) sulfate (B86663), Ti(SO)₂. The information presented herein is a synthesis of computational materials science data and established experimental protocols relevant to the characterization of inorganic sulfates. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in materials science, inorganic chemistry, and related fields.
Introduction
Crystal Structure of Anhydrous Titanium (IV) Sulfate
Computational analysis, as documented by the Materials Project, predicts that anhydrous this compound crystallizes in the trigonal crystal system.[3] The structure is a three-dimensional network composed of titanium-oxygen octahedra and sulfur-oxygen tetrahedra.
Crystallographic Data
The following table summarizes the calculated crystallographic data for anhydrous Ti(SO₄)₂.
| Parameter | Value |
| Chemical Formula | Ti(SO₄)₂ |
| Crystal System | Trigonal |
| Space Group | R3 |
| Lattice Parameters | |
| a, b | 4.98 Å |
| c | 23.43 Å |
| α, β | 90° |
| γ | 120° |
| Atomic Coordination | |
| Ti⁴⁺ Coordination | 6 (Octahedral) |
| S⁶⁺ Coordination | 4 (Tetrahedral) |
| Bond Distances (Range) | |
| Ti-O | 1.93 - 2.00 Å |
| S-O | 1.41 - 1.53 Å |
Data sourced from the Materials Project, based on computational modeling.[3]
Structural Description
The crystal structure of anhydrous Ti(SO₄)₂ is characterized by a framework of corner-sharing TiO₆ octahedra and SO₄ tetrahedra.[3] There are three distinct crystallographic sites for the titanium (IV) ions, each coordinated to six oxygen atoms in an octahedral geometry.[3] The sulfate groups are also present in two different crystallographic environments, with the sulfur atoms tetrahedrally coordinated to four oxygen atoms.[3] The TiO₆ octahedra and SO₄ tetrahedra are linked through shared oxygen atoms, creating a dense, three-dimensional network.[3]
Experimental Protocols
While a definitive experimental protocol for the single-crystal X-ray diffraction of anhydrous Ti(SO₄)₂ is not available in the literature, a plausible methodology can be outlined based on the synthesis and characterization of related titanium compounds and other inorganic sulfates.
Synthesis of Anhydrous this compound
The synthesis of anhydrous this compound can be challenging due to its hygroscopic nature. A proposed method involves the reaction of titanium tetrachloride with fuming sulfuric acid.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Fuming sulfuric acid (oleum)
Procedure:
-
In a fume hood, carefully add titanium tetrachloride dropwise to an excess of fuming sulfuric acid under anhydrous conditions.
-
The reaction mixture is gently heated to drive off the resulting hydrogen chloride gas.
-
The precipitate of this compound is then isolated by filtration in a dry environment.
-
The product should be washed with a suitable anhydrous solvent, such as sulfuryl chloride, to remove any residual acid.
-
The final product must be dried under vacuum and stored in a desiccator to prevent hydration.
Crystal Structure Determination
The crystal structure of the synthesized anhydrous Ti(SO₄)₂ powder can be determined using powder X-ray diffraction (PXRD) followed by Rietveld refinement.
Instrumentation:
-
High-resolution powder X-ray diffractometer
-
Sealed sample holder to prevent hydration during data collection
Data Collection:
-
The finely ground anhydrous Ti(SO₄)₂ powder is loaded into a sealed, airtight sample holder.
-
PXRD data is collected over a wide 2θ range (e.g., 10-120°) with a small step size and long counting time to ensure good statistics.
Structure Solution and Refinement:
-
The initial structural model can be based on the computationally predicted structure from the Materials Project.[3]
-
The collected PXRD pattern is subjected to Rietveld refinement using software such as GSAS-II or FullProf.
-
The refinement process involves fitting the calculated diffraction pattern from the model to the experimental data by adjusting parameters such as lattice parameters, atomic positions, and thermal parameters.
-
The quality of the fit is assessed using agreement indices such as Rwp, Rp, and χ².
Visualizations
Experimental Workflow
The following diagram illustrates a proposed experimental workflow for the synthesis and crystal structure analysis of anhydrous this compound.
Caption: Proposed experimental workflow for Ti(SO₄)₂ analysis.
Logical Relationship of Crystallographic Data
The diagram below outlines the logical hierarchy and relationships of the crystallographic information for this compound.
Caption: Crystallographic data relationship for Ti(SO₄)₂.
References
An In-depth Technical Guide to Titanium (IV) Sulfate: Chemical Formula, Bonding, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of titanium (IV) sulfate (B86663), focusing on its chemical formula, bonding characteristics, and relevant experimental protocols. The information is tailored for researchers, scientists, and professionals in drug development who may encounter or utilize titanium compounds in their work.
Chemical Formula and Nomenclature
Titanium (IV) sulfate is an inorganic compound with the chemical formula Ti(SO₄)₂ . This formula represents a central titanium atom in the +4 oxidation state ionically bonded to two sulfate anions (SO₄²⁻), each with a -2 charge, resulting in a neutral salt.[1][2]
However, the more commonly encountered and stable form is titanyl sulfate , with the chemical formula TiOSO₄ .[3][4] This compound is also frequently referred to as this compound. Titanyl sulfate is formed by the reaction of titanium dioxide with sulfuric acid and is a key intermediate in the sulfate process for producing titanium dioxide.[3][4] This guide will primarily focus on the properties and structure of titanyl sulfate due to its greater prevalence and stability.
Chemical Bonding and Crystal Structure
The bonding in titanyl sulfate (TiOSO₄) is complex, exhibiting both ionic and covalent characteristics. It exists as a dense, polymeric network.[3][5] The crystal structure of anhydrous titanyl sulfate is orthorhombic.[1][6]
Key features of the bonding and structure include:
-
Octahedral Titanium Centers: Each titanium atom is octahedrally coordinated, bonded to six oxygen atoms. These oxygen atoms are contributed by four different sulfate groups and a bridging oxide ion.[3]
-
Tetrahedral Sulfur Centers: The sulfur atoms are at the center of tetrahedral sulfate ions (SO₄²⁻).[3]
-
Polymeric Chains: The structure consists of infinite zigzag chains of –(–O–Ti–)– atoms.[1][6] These chains are interconnected by the sulfate groups, creating a three-dimensional network.[6]
-
Bridging Oxide: A key feature is the presence of a bridging oxide ligand that links titanium centers.[3]
A monohydrate form of titanyl sulfate is also known, where a water molecule replaces one of the Ti–OS bonds.[3]
Physicochemical Properties
The following table summarizes key quantitative data for titanyl sulfate.
| Property | Value | Reference |
| Molecular Formula | O₅STi | [3] |
| Molar Mass | 159.92 g/mol | [3] |
| Appearance | White to yellowish, hygroscopic, cake-like solid | [5][7] |
| Density | 1.3984 g/cm³ | [3] |
| Crystal System | Orthorhombic | [1][6] |
| Lattice Parameters | a = 10.953 Å, b = 5.152 Å, c = 6.426 Å | [6] |
| Solubility | Soluble in water, solutions hydrolyze readily. Insoluble in alcohol and concentrated sulfuric acid. | [8][9] |
| Refractive Index | 1.80 - 1.89 | [9] |
Experimental Protocols
Synthesis of Titanyl Sulfate from Metatitanic Acid
This protocol describes a method for preparing titanyl sulfate from metatitanic acid.
Materials:
-
Metatitanic acid (H₂TiO₃) solid
-
Sulfuric acid (40% solution)
-
Acidifying assistant (mixture of sulfuric acid, an oxidant, and water)
-
Titanyl sulfate crystal seeds (pure, uniform texture, granularity < 0.1 mm)
Procedure:
-
Sequentially add the metatitanic acid solid and 40% sulfuric acid to a reaction kettle. The mass ratio of metatitanic acid to dehydrated sulfuric acid should be 1:5.
-
Stir the mixture to form a uniform slurry without any obvious hard lumps.
-
Add the acidifying assistant, amounting to 11% of the mass of the metatitanic acid, to the slurry.
-
Decrease the temperature of the resulting solution to 100°C.
-
Add titanyl sulfate crystal seeds, amounting to 0.23% of the mass of the metatitanic acid.
-
Maintain the temperature to allow for crystal precipitation.
-
Cool the crystallization solution to room temperature.
-
Separate the mother liquor via vacuum suction filtration or centrifuge filtration to obtain the titanyl sulfate crystals.[10]
Hydrolysis of Titanyl Sulfate to Produce Hydrated Titanium Dioxide
This protocol outlines the hydrolysis of a titanyl sulfate solution, a critical step in the production of titanium dioxide pigments.
Materials:
-
Titanyl sulfate (TiOSO₄) solution with a known concentration (e.g., 300-420 g/dm³)
-
Deionized water
Procedure:
-
Prepare a titanyl sulfate solution of the desired concentration in deionized water. The concentration of free sulfuric acid should also be controlled.
-
Heat the solution to its boiling point. The time at which the boiling point is reached is considered the start of the hydrolysis (t=0).
-
Maintain the solution at boiling temperature for the desired reaction time (e.g., 180 minutes).
-
During this time, hydrated titanium dioxide will precipitate from the solution.
-
The degree of hydrolysis can be monitored by analyzing the concentration of titanyl sulfate remaining in the solution at different time intervals.[11]
Logical and Workflow Visualizations
The following diagrams illustrate key processes involving this compound.
Caption: Industrial production of TiO₂ via the sulfate process, highlighting the role of titanyl sulfate.
Caption: Stepwise mechanism of the thermal hydrolysis of titanyl sulfate to form metatitanic acid.
Relevance in Research and Development
While this compound itself is not a primary therapeutic agent, titanium compounds, in general, are of increasing interest in the field of drug development. Titanium (IV) coordination complexes have been explored as potential alternatives to platinum-based anticancer drugs due to the low toxicity of titanium.[12] The hydrolysis of these complexes in biological environments to the inert titanium dioxide is seen as a significant advantage.[12]
Furthermore, certain titanium (IV) complexes have demonstrated antimicrobial activity. For instance, Ti(deferasirox)₂ showed promising inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA).[13] The proposed mechanism involves the transmetalation with iron, thereby inhibiting its bioavailability to the bacteria.[13]
Researchers in drug development may utilize this compound as a precursor for synthesizing novel titanium-based coordination complexes with potential therapeutic applications. Understanding its chemistry and handling is therefore pertinent for the synthesis and development of new metallodrugs.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Titanyl sulfate - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. TITANIUM OXYSULFATE | 13825-74-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. cameo.mfa.org [cameo.mfa.org]
- 8. TITANIUM(IV) SULFATE | 13693-11-3 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. CN106673056A - Method for preparing titanyl sulfate - Google Patents [patents.google.com]
- 11. Hydrolysis of titanium sulphate compounds [degruyterbrill.com:443]
- 12. Coordination Complexes of Titanium(IV) for Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring Titanium(IV) Complexes as Potential Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Titanium (IV) Sulfate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of titanium (IV) sulfate (B86663) in aqueous solutions. Due to the compound's inherent reactivity with water, this document addresses solubility not as a simple dissolution, but as a complex interplay with solution stability and hydrolysis. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the behavior of titanium (IV) sulfate in aqueous environments, including methods for preparing and analyzing stable solutions.
Executive Summary
This compound, Ti(SO₄)₂, is a compound of significant interest in various industrial and research applications. However, its use in aqueous media is complicated by its pronounced tendency to hydrolyze. This guide clarifies the often contradictory information surrounding its solubility, detailing the chemical transformations that occur upon dissolution. It provides quantitative data on the factors influencing the stability of its aqueous solutions and outlines experimental protocols for solubility and stability assessment. Visual diagrams are included to illustrate the key chemical pathways and experimental workflows.
Solubility of this compound
The solubility of anhydrous this compound in pure water is a complex topic, with sources presenting conflicting information, ranging from "insoluble" to "soluble".[1][2][3][4][5][6] This discrepancy arises because the dissolution of Ti(SO₄)₂ in water is not a simple physical process but rather a chemical reaction known as hydrolysis. Upon contact with water, this compound readily reacts to form various hydrated species and, ultimately, insoluble hydrated titanium dioxide.[2][3][7][8] Therefore, determining a classical solubility value (e.g., in g/100 mL) in pure water is often impractical as the solute's chemical nature changes.
The hydrated form, this compound nonahydrate, is described as being soluble in water.[1][2][9] However, these solutions are highly acidic and prone to hydrolysis upon heating or dilution.[1][2]
Stable solutions of titanium (IV) can be prepared by dissolving this compound in dilute sulfuric acid.[1][3] The excess acid helps to suppress the hydrolysis reactions and maintain the titanium ions in a dissolved state. It is also noted to be soluble in dilute hydrochloric acid but insoluble in organic solvents like alcohol and ether, as well as in concentrated sulfuric acid.[1][2][3]
Stability of this compound Aqueous Solutions
The primary factor governing the stability of this compound in aqueous solutions is hydrolysis. This process is complex and influenced by several factors, including temperature, concentration, pH (acidity), and the presence of other ions.[5][6][7][10][11][12]
Hydrolysis Pathway
In aqueous solutions, the Ti⁴⁺ ion undergoes hydration and subsequent deprotonation, leading to the formation of various hydroxo- and oxo-complexes. In the presence of sulfate ions, complexation also occurs. The overall process can be simplified as a series of steps leading to the precipitation of hydrated titanium dioxide (metatitanic acid, TiO(OH)₂).[7][10] Freshly prepared solutions are known to undergo rapid changes upon aging due to polymerization.[13]
At higher concentrations of titanyl sulfate (a related species often formed in solution), titanium tends to exist in polymeric chains, whereas at lower concentrations, monomeric forms are more prevalent.[7]
Factors Influencing Stability
Several key factors dictate the stability of this compound solutions:
-
Acidity (pH): Higher acidity (lower pH), typically achieved by adding sulfuric acid, inhibits hydrolysis and increases the stability of the solution.[14]
-
Temperature: Increased temperature accelerates the rate of hydrolysis, leading to faster precipitation of hydrated titanium dioxide.[1][2][15]
-
Concentration: The stability of the solution is dependent on the concentration of both the titanium salt and any added acid.
-
Dilution: Diluting the solution with water promotes hydrolysis and can lead to precipitation.[1][2]
The following diagram illustrates the key factors influencing the stability of this compound in an aqueous environment.
Caption: Factors affecting the stability of aqueous this compound solutions.
Quantitative Data
The following table summarizes data from a study on the hydrolysis of titanyl sulfate solutions, demonstrating the influence of initial concentrations on the degree of conversion to hydrated titanium dioxide.
| Initial TiOSO₄ Concentration (g/dm³) | Initial Free H₂SO₄ Concentration (g/dm³) | Final Degree of Hydrolysis (%) |
| 300 | 216 | 92 |
| 420 | 216 | 81 |
| 340 | 136 | 96 |
| 340 | 261 | 49 |
| Data adapted from a study on titanyl sulfate hydrolysis.[6] |
Experimental Protocols
This section outlines generalized experimental protocols for determining the solubility and stability of this compound in aqueous solutions.
Protocol for Solubility Determination in Acidic Media
This protocol is designed to determine the solubility of this compound in a dilute sulfuric acid solution, where a stable solution can be formed.
Objective: To determine the saturation concentration of this compound in a sulfuric acid solution at a given temperature.
Materials:
-
This compound
-
Dilute sulfuric acid of known concentration
-
Temperature-controlled shaker bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Apparatus for titanium quantification (e.g., spectrophotometer for colorimetric assay)
Procedure:
-
Prepare a series of sealed containers, each with a known volume of the dilute sulfuric acid solution.
-
Add excess this compound to each container to ensure that a saturated solution is formed.
-
Place the containers in a temperature-controlled shaker bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the containers to rest in the temperature bath for a short period to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. It is crucial to filter the sample immediately using a pre-warmed or at-temperature syringe filter to prevent precipitation upon cooling.
-
Dilute the filtered sample to a known volume with the same dilute sulfuric acid solution.
-
Determine the concentration of titanium (IV) in the diluted sample using a suitable analytical method (e.g., colorimetric assay with a complexing agent).[16][17]
-
Calculate the original concentration of this compound in the saturated solution. This represents the solubility at that temperature.
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
The following diagram illustrates the experimental workflow for determining the solubility of this compound in an acidic medium.
Caption: Experimental workflow for solubility determination.
Protocol for Stability Assessment
Objective: To assess the stability of a this compound solution over time under specific conditions (e.g., temperature, concentration).
Materials:
-
Pre-prepared this compound solution of known concentration in dilute sulfuric acid
-
Temperature-controlled storage (e.g., oven, refrigerator)
-
UV-Vis spectrophotometer or nephelometer
-
Apparatus for titanium quantification
Procedure:
-
Prepare a batch of the this compound solution to be tested.
-
Immediately after preparation (t=0), take an initial sample. Analyze it for:
-
Visual appearance (clarity, color)
-
Turbidity (using a nephelometer or by measuring absorbance at a non-absorbing wavelength)
-
Titanium (IV) concentration
-
-
Divide the remaining solution into several sealed containers and store them under the desired conditions (e.g., room temperature, elevated temperature).
-
At predetermined time intervals (e.g., 1, 3, 7, 14, 30 days), remove a container and repeat the analyses from step 2.
-
Plot the measured parameters (e.g., turbidity, titanium concentration) as a function of time.
-
The stability of the solution is determined by the time it takes for significant changes to occur, such as the onset of precipitation (increase in turbidity) or a decrease in the concentration of dissolved titanium.
Visualization of Hydrolysis and Speciation
The hydrolysis of this compound in an aqueous solution is a dynamic process involving multiple species. The following diagram provides a simplified representation of this pathway.
Caption: Simplified hydrolysis pathway of Ti(SO₄)₂ in aqueous solution.
Conclusion
The aqueous chemistry of this compound is dominated by its propensity for hydrolysis, which complicates the traditional understanding of its solubility. Stable solutions can be achieved in acidic media, and their preparation and handling require careful control of concentration, temperature, and pH. The experimental protocols and diagrams provided in this guide offer a framework for researchers to work with this compound effectively and to further investigate its properties in aqueous systems. A thorough understanding of the interplay between solubility and stability is crucial for the successful application of this compound in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfate and carbonate solubility of Groups 1 and 2 | Class experiment | RSC Education [edu.rsc.org]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. CAS 13693-11-3: Titanium sulfate (Ti(SO4)2) | CymitQuimica [cymitquimica.com]
- 6. Titanium(IV) sulfate Ti(SO4)2.2H2O [ohmid.com]
- 7. New insights for titanium(iv) speciation in acidic media based on UV-visible and 31P NMR spectroscopies and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Titanium disulfate | O8S2Ti | CID 26188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (27960-69-6)・30% Titanium(IV) Sulfate Solution・204-13831・206-13835[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. researchgate.net [researchgate.net]
- 11. US3416885A - Process for producing a titanium sulfate solution and a tio2 concentrate from a titaniferous ore - Google Patents [patents.google.com]
- 12. tinocolab.weebly.com [tinocolab.weebly.com]
- 13. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Item - An investigation into aqueous titanium speciation utilising electrochemical methods for the purpose of implementation into the sulfate process for titanium dioxide manufacture - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
In-Depth Technical Guide to the Thermal Decomposition Pathway of Titanium (IV) Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium (IV) sulfate (B86663), Ti(SO₄)₂, is a key inorganic compound with significant applications in various industrial processes, including the production of high-purity titanium dioxide (TiO₂), a critical component in pigments, catalysts, and increasingly, in the pharmaceutical and drug delivery sectors. A thorough understanding of its thermal decomposition behavior is paramount for controlling the synthesis of TiO₂ with desired properties such as crystal phase, particle size, and surface area. This technical guide provides a comprehensive overview of the thermal decomposition pathway of titanium (IV) sulfate, detailing the intermediate products, transformation temperatures, and the experimental methodologies used for its characterization.
The Thermal Decomposition Pathway
The thermal decomposition of anhydrous this compound is a multi-step process that ultimately yields titanium dioxide. The generally accepted pathway involves the formation of a stable intermediate, titanyl sulfate (TiOSO₄), before the final conversion to TiO₂.
The overall decomposition can be summarized by the following reactions:
Step 1: Decomposition of this compound to Titanyl Sulfate
Ti(SO4)2→TiOSO4+SO3
Step 2: Decomposition of Titanyl Sulfate to Titanium Dioxide
TiOSO4→TiO2+SO3
While the general pathway is established, the precise temperature ranges for the decomposition of anhydrous Ti(SO₄)₂ are not extensively documented in readily available literature. Much of the existing research focuses on the thermal analysis of hydrated forms of titanyl sulfate (TiOSO₄·xH₂O), which is a common intermediate in industrial processes. However, based on available data for related compounds and general principles of thermal analysis, the following represents the expected decomposition behavior.
Quantitative Data from Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a fundamental technique for studying the thermal decomposition of materials by measuring the change in mass as a function of temperature. The following table summarizes the expected weight loss at each stage of the decomposition of anhydrous this compound, based on stoichiometry. It is important to note that the temperature ranges are indicative and can be influenced by experimental conditions such as heating rate and atmosphere.
| Decomposition Step | Reactant | Product | Gaseous Byproduct | Theoretical Weight Loss (%) | Approximate Temperature Range (°C) |
| 1 | Ti(SO₄)₂ | TiOSO₄ | SO₃ | 33.36% | 400 - 600 |
| 2 | TiOSO₄ | TiO₂ | SO₃ | 50.04% (of TiOSO₄) | > 600 |
Note: The weight loss in the second step is calculated based on the mass of the intermediate, TiOSO₄. The total theoretical weight loss from Ti(SO₄)₂ to TiO₂ is 66.72%.
Experimental Protocols
To provide a practical framework for researchers, this section details the typical experimental methodologies employed in the study of the thermal decomposition of this compound.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Objective: To determine the temperature ranges of decomposition and the associated mass changes.
Instrumentation: A simultaneous TGA/DTA or TGA/DSC (Differential Scanning Calorimetry) instrument is recommended.
Experimental Parameters:
-
Sample Preparation: Anhydrous this compound should be handled in a dry environment (e.g., a glovebox) to prevent hydration, as it is hygroscopic. A small sample mass (typically 5-10 mg) is used to ensure uniform heating.
-
Crucible: Platinum or alumina (B75360) crucibles are suitable for high-temperature analysis and are resistant to corrosive sulfur trioxide gas.
-
Heating Rate: A controlled heating rate, typically between 5 and 20 °C/min, is applied. Slower heating rates can provide better resolution of thermal events.
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent side reactions. A constant purge gas flow rate (e.g., 20-50 mL/min) is maintained.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition, typically around 1000 °C.
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the onset and end temperatures of each mass loss step. The derivative of the TGA curve (DTG) can be used to pinpoint the temperature of the maximum rate of decomposition. The DTA/DSC curve reveals whether the decomposition processes are endothermic or exothermic.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous byproducts of the decomposition.
Methodology: Evolved gas analysis is often coupled with TGA using techniques like Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR). As the sample is heated in the TGA, the evolved gases are transferred to the MS or FTIR for real-time analysis. This allows for the direct identification of species like SO₃ (or its decomposition products SO₂ and O₂) being released at each decomposition stage.
X-ray Diffraction (XRD)
Objective: To identify the crystalline phases of the solid products at different temperatures.
Methodology: In-situ high-temperature X-ray diffraction (HT-XRD) can be used to monitor the changes in the crystal structure of the material as it is heated. Alternatively, samples can be heated to specific temperatures in a furnace, quenched, and then analyzed by XRD at room temperature to identify the phases present at those temperatures. This is crucial for confirming the formation of TiOSO₄ and the final TiO₂ polymorph (e.g., anatase or rutile).
Visualizing the Decomposition Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, provide a visual representation of the thermal decomposition pathway and a typical experimental workflow for its investigation.
Caption: Thermal decomposition pathway of this compound.
A Deep Dive into the Hydrolysis Mechanism of Titanium (IV) Sulfate Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of titanium (IV) sulfate (B86663) (Ti(SO₄)₂), often present in solution as titanyl sulfate (TiOSO₄), is a critical step in the sulfate process for the production of titanium dioxide (TiO₂). The resulting hydrated titanium dioxide, also known as titanic acid, is a precursor to TiO₂ pigments and other high-value titanium compounds. A thorough understanding of the hydrolysis mechanism is paramount for controlling the physicochemical properties of the final product, such as particle size, crystal structure, and purity. This technical guide provides an in-depth analysis of the core hydrolysis mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Hydrolysis Mechanism
The hydrolysis of titanium (IV) sulfate is a complex physicochemical process that involves a series of steps including ionic reactions, olation, oxolation, nucleation, and particle growth.[1] The mechanism is significantly influenced by factors such as the concentration of titanium and sulfuric acid, temperature, and the presence of impurities. Two primary theories describe the hydrolysis mechanism: the H+ ion transfer theory and the colloid aggregation theory.[2]
At high concentrations of titanyl sulfate, titanium is predominantly present in the form of polymeric chains, such as –Ti²⁺–O–Ti²⁺–O–. The hydrolysis proceeds through the attachment of hydroxyl groups to these chains, leading to the formation of less soluble, partially hydrolyzed species like –Ti(OH)₂–O–Ti(OH)₂–O–. This results in oversaturation and subsequent coagulation to form hydrated titanium dioxide particles.
Conversely, at low concentrations, titanyl ions exist mainly in a monomeric form. The hydrolysis of these monomers leads to the formation of TiO(OH)₂. The overall process can be broadly categorized into three stages: an induction period, a rapid hydrolysis period, and a mature period.[2]
The nature of the hydrolysis product is also dependent on the temperature. At lower temperatures (25–80 °C), the product is typically orthotitanic acid (Ti(OH)₄), while at higher temperatures (80–110 °C), metatitanic acid (TiO(OH)₂) is formed.[1]
Quantitative Data on Hydrolysis Parameters
The following tables summarize key quantitative data from various studies on the hydrolysis of this compound solutions.
Table 1: Kinetic Parameters for the Hydrolysis of Titanyl Sulfate
| Parameter | Value | Conditions | Reference |
| Activation Energy (Ea) | 147.6 kJ/mol | Low-concentration industrial TiOSO₄ solution | [3] |
| Pre-exponential Factor (k₀) | 1.40 x 10¹⁸ min⁻¹ | Low-concentration industrial TiOSO₄ solution | [3] |
| Activation Energy (Ea) | 160 ± 2 kJ/mol | Transition from amorphous to crystalline anatase phase | [3] |
| Rate Constant (k₀) | 2.86 x 10¹¹ min⁻¹ | Transition from amorphous to crystalline anatase phase | [3] |
Table 2: Effect of Temperature on Hydrolysis Yield and Particle Size of Metatitanic Acid (MA)
| Temperature (°C) | Hydrolysis Yield (%) | Anatase Grain Size (nm) | Average Particle Size (DAV, MA) (μm) | D₅₀, MA (μm) | Sulfur Content (%) |
| 96 | - | 8.7 | 1.52 | 1.42 | 12.15 |
| 98 | - | - | - | - | - |
| 100 | - | - | - | - | - |
| 102 | - | 10.1 | - | - | - |
| 104 (boiling) | - | 11.8 | 1.33 | 1.22 | 3.56 |
Data extracted and compiled from[1][3].
Table 3: Influence of Initial Reactant Concentrations on the Final Degree of Hydrolysis
| Initial TiOSO₄ Concentration (g/dm³) | Initial Free H₂SO₄ Concentration (g/dm³) | Final Degree of Hydrolysis (%) | Reference |
| 300 | 216 | 92 | [4] |
| 420 | 216 | 81 | [4] |
| 340 | 136 | 96 | [4] |
| 340 | 261 | 49 | [4] |
Experimental Protocols
Two primary industrial methods for the hydrolysis of titanyl sulfate are the Blumenfeld method and the Mecklenburg method.[5]
The Blumenfeld Method (In-situ Nucleation)
This method relies on the spontaneous formation of nuclei within the titanium sulfate solution.[5]
Protocol:
-
Prepare a titanyl sulfate solution with a TiO₂ concentration typically between 200 and 300 g/L and an acid-to-titanium ratio (H₂SO₄:TiO₂) in the range of 1.6:1 to 2.2:1.[3]
-
Heat the solution to a temperature between 90°C and 110°C.[3]
-
Induce hydrolysis by adding a controlled amount of water (typically 5 to 35 parts by weight per 100 parts of the titanium sulfate solution).[3]
-
Maintain the solution at the elevated temperature, often at its boiling point, for a period of 200 to 400 minutes to allow for the precipitation of hydrous titanium oxide.[3]
-
Separate the precipitate from the solution via filtration.
-
Wash the filter cake with water and potentially leach with dilute sulfuric acid to remove impurities.
The Mecklenburg Method (External Seeding)
This method involves the addition of pre-formed nuclei to the titanyl sulfate solution to control the hydrolysis process.[5]
Protocol:
-
Prepare a titanyl sulfate solution with the desired concentration and acidity.
-
Separately prepare a suspension of titanium dioxide nuclei. These nuclei can be produced by various methods, including the hydrolysis of a titanium salt solution under specific conditions.[6]
-
Add a specific amount of the nuclei suspension to the main titanyl sulfate solution. The amount of nuclei added is a critical parameter for controlling the final particle size.
-
Heat the mixture to its boiling point and maintain this temperature until the hydrolysis is complete, resulting in the precipitation of hydrous titanium dioxide.[6]
-
Separate and wash the precipitate as described in the Blumenfeld method.
Visualizing the Hydrolysis Mechanism and Experimental Workflow
Hydrolysis Pathway of this compound
Caption: Hydrolysis pathways based on TiOSO₄ concentration.
General Experimental Workflow for Studying TiOSO₄ Hydrolysis
Caption: A general experimental workflow for hydrolysis studies.
Conclusion
The hydrolysis of this compound is a multifaceted process with a mechanism that is highly dependent on the reaction conditions. By carefully controlling parameters such as reactant concentrations, temperature, and the method of nucleation, it is possible to tailor the properties of the resulting hydrated titanium dioxide. This guide provides a foundational understanding for researchers and professionals working with titanium compounds, enabling more precise control over the synthesis of TiO₂-based materials for a variety of applications. Further research into the intricate kinetics and thermodynamics of this system will continue to refine our ability to produce materials with desired functionalities.
References
- 1. Hydrolysis process for titanium dioxide pigment from un-concentrated industrial TiOSO<sub>4</sub> solution [morressier.com]
- 2. US3071439A - Method for the preparation of titanium hydrate - Google Patents [patents.google.com]
- 3. EP0722905A1 - Preparation of anatase titanium dioxide - Google Patents [patents.google.com]
- 4. Formation of Metatitanic Acid Particles in Hydrolysis | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. US5147629A - Process for production of nuclei for use in titanium dioxide manufacture - Google Patents [patents.google.com]
Initial Characterization of Titanium (IV) Sulfate Powder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium (IV) sulfate (B86663) (Ti(SO₄)₂) is an inorganic compound with emerging applications in various scientific fields, including catalysis, materials science, and potentially, drug development.[1] Its utility stems from the unique properties of the titanium (IV) ion and its interaction within a sulfate matrix. This technical guide provides a comprehensive overview of the initial characterization of titanium (IV) sulfate powder, offering detailed experimental protocols and a summary of its key physicochemical properties. This document is intended to serve as a foundational resource for researchers initiating studies involving this compound.
Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is crucial for its application. The following tables summarize the key quantitative data available for this compound.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | Ti(SO₄)₂ | [2] |
| Molecular Weight | 239.97 g/mol | [2] |
| Appearance | White to greenish crystalline powder | [1][2] |
| Solubility | Soluble in dilute hydrochloric or sulfuric acid, giving violet solutions. Insoluble in water, alcohol, and concentrated sulfuric acid.[1] | |
| Hygroscopicity | Hygroscopic | [3] |
Table 2: Structural and Spectroscopic Data for this compound
| Property | Value | Reference |
| Crystal System | Orthorhombic (for anhydrous TiOSO₄) | [4] |
| Space Group | Pnma (for anhydrous TiOSO₄) | [4] |
| Infrared (IR) Spectroscopy | Characteristic sulfate vibrational modes | [5] |
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount for the accurate characterization of this compound powder. The following sections provide protocols for its synthesis and key analytical techniques.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of titanium dioxide with sulfuric acid.[5]
dot
Caption: Workflow for the synthesis of this compound.
Procedure:
-
Reactants: Add a stoichiometric amount of titanium dioxide (TiO₂) powder to concentrated sulfuric acid (H₂SO₄) in a suitable reaction vessel.
-
Reaction: Heat the mixture with constant stirring. The reaction is often exothermic.
-
Formation of Cake: Continue heating until a solid cake of this compound is formed.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Washing: Wash the resulting solid with an anhydrous solvent, such as acetone, to remove any unreacted sulfuric acid.
-
Drying: Dry the final product under vacuum to obtain a fine powder.
X-ray Diffraction (XRD) Analysis
XRD is employed to determine the crystalline structure and phase purity of the synthesized powder.
dot
Caption: Experimental workflow for XRD analysis.
Protocol:
-
Sample Preparation: The this compound powder should be finely ground using a mortar and pestle to ensure a random orientation of the crystallites.[6][7]
-
Sample Mounting: The powdered sample is packed into a sample holder, ensuring a flat and level surface.[7][8]
-
Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is typically used.
-
Data Collection: The diffraction pattern is recorded over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.[6]
-
Data Analysis: The resulting diffractogram is analyzed to identify the crystalline phases by comparing the peak positions and intensities with standard diffraction databases (e.g., ICDD). Crystallite size can be estimated using the Scherrer equation.[9]
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
SEM and TEM are utilized to investigate the morphology, particle size, and microstructure of the powder.
dot
Caption: Sample preparation workflows for SEM and TEM.
SEM Protocol:
-
Sample Mounting: A small amount of the this compound powder is dispersed onto a carbon adhesive tab mounted on an aluminum SEM stub.
-
Coating: To prevent charging, the sample is coated with a thin layer of a conductive material, such as gold or carbon, using a sputter coater.
-
Imaging: The sample is then introduced into the SEM, and images are acquired at various magnifications to observe the particle morphology and size distribution.
TEM Protocol:
-
Sample Dispersion: A small amount of the powder is dispersed in a volatile solvent like ethanol.
-
Sonication: The dispersion is sonicated for several minutes to break up any agglomerates.
-
Grid Preparation: A drop of the dispersion is placed onto a carbon-coated copper TEM grid and allowed to dry completely.
-
Imaging: The grid is then analyzed in a TEM to obtain high-resolution images of the individual particles and their crystal lattice.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the material, confirming the presence of sulfate ions.
dot
Caption: Workflow for FTIR analysis.
Protocol:
-
Sample Preparation: A small amount of the this compound powder is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
-
Data Collection: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of the sulfate group (SO₄²⁻), which typically appear in the regions of 1100-1200 cm⁻¹ and 600-700 cm⁻¹.
Thermogravimetric Analysis (TGA)
TGA is performed to evaluate the thermal stability and decomposition behavior of the this compound powder.
dot
References
- 1. TITANIUM(IV) SULFATE | 13693-11-3 [chemicalbook.com]
- 2. Titanium disulfate | O8S2Ti | CID 26188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cameo.mfa.org [cameo.mfa.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. mcgill.ca [mcgill.ca]
- 9. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Isolation of Titanium Compounds
This technical guide provides a comprehensive overview of the historical discovery and subsequent isolation of titanium and its compounds. It details the seminal work of early researchers and the development of industrial-scale production methods. The document is structured to provide clear, actionable information for professionals in scientific and research fields.
The Dawn of Discovery: Identification of a New Earth
The late 18th century marked the initial identification of a new element, later named titanium, through the work of two independent scientists, Reverend William Gregor and Martin Heinrich Klaproth.
Reverend William Gregor's Analysis of Menachanite (1791)
In 1791, the British clergyman and amateur geologist William Gregor investigated a black magnetic sand from the Manaccan valley in Cornwall, England.[1][2] This sand, a form of ilmenite, was known locally as "menachanite." Gregor's analytical work led him to identify a new metallic oxide.[1][3] His findings were reported to the Royal Geological Society of Cornwall.[4]
While a detailed, step-by-step protocol from Gregor's original work is not available, the general methodology can be reconstructed from historical accounts:
-
Magnetic Separation: Gregor used a magnet to separate the iron oxide component from the black sand.[3][5]
-
Acid Digestion: The remaining non-magnetic portion of the sand was treated with hydrochloric acid, which would have dissolved the iron oxides.[6]
-
Isolation of the Unknown Oxide: After the acid treatment, an impure white metallic oxide remained, which Gregor could not identify.[3][6] He determined that this oxide constituted 45.25% of the original non-magnetic sand.[3]
Martin Heinrich Klaproth's Independent Discovery and Naming (1795)
Four years later, in 1795, the Prussian chemist Martin Heinrich Klaproth was analyzing rutile ore from Hungary.[2][3] He independently isolated the same white metallic oxide.[7] Unaware of Gregor's work at the time, Klaproth named the new element "Titanium" after the Titans of Greek mythology.[3][7] After learning of Gregor's discovery, Klaproth obtained a sample of menachanite and confirmed it contained titanium.[3]
The Challenge of Isolation: Early Attempts
Despite the discovery of titanium dioxide, isolating the pure metal proved to be a significant challenge for over a century due to titanium's high reactivity, particularly its strong affinity for oxygen, nitrogen, and carbon at elevated temperatures.[4][8] Early attempts to reduce the oxide with carbon were unsuccessful as they resulted in the formation of titanium carbide.[9]
The Hunter Process: First Isolation of Pure Titanium (1910)
In 1910, Matthew A. Hunter, an American chemist, was the first to produce pure metallic titanium (99.9%).[5][10] His method, now known as the Hunter process, involved the reduction of titanium tetrachloride (TiCl₄) with sodium.[10]
Experimental Protocol: The Hunter Process
The Hunter process can be summarized in the following steps:
-
Chlorination of Titanium Ore: Titanium ore (ilmenite or rutile) is heated with chlorine gas and a reducing agent like carbon (coke) at high temperatures (around 800°C) to produce crude titanium tetrachloride (TiCl₄) vapor.[9][11]
-
Purification of Titanium Tetrachloride: The crude TiCl₄ is purified by fractional distillation to remove impurities.[9]
-
Reduction with Sodium: The purified TiCl₄ is reacted with molten sodium (Na) in a steel batch reactor under an inert atmosphere at a temperature of 1,000°C.[10] This highly exothermic reaction produces titanium metal and sodium chloride (NaCl).[12]
-
Separation and Purification: The resulting mixture of titanium and sodium chloride is leached with dilute hydrochloric acid to remove the NaCl, yielding purified titanium.[10]
The Hunter process can be conducted in a single step or a two-step process to better control the reaction heat.[12] The two-step process involves the initial reduction of TiCl₄ to titanium dichloride (TiCl₂) followed by a second reduction to titanium metal.[12]
The Kroll Process: The Advent of Commercial Production
In the 1940s, William J. Kroll developed a more economical method for producing titanium, which has since become the dominant commercial process.[13][14] The Kroll process is similar to the Hunter process but utilizes magnesium as the reducing agent.[13]
Experimental Protocol: The Kroll Process
The Kroll process is a multi-step pyrometallurgical process:
-
Ore Preparation and Chlorination: Titanium ore (primarily rutile) is mixed with coke and fed into a chlorinator.[3] At high temperatures (around 1000°C), the ore is reduced by the coke, and chlorine gas is introduced to produce crude titanium tetrachloride (TiCl₄) vapor.[14][15]
-
Purification of Titanium Tetrachloride: The crude TiCl₄ undergoes fractional distillation to separate it from other metal chlorides and impurities, resulting in a highly purified liquid TiCl₄.[3][14]
-
Reduction with Magnesium: The purified TiCl₄ is transferred to a sealed stainless steel reactor containing molten magnesium under an inert argon atmosphere.[16] The reactor is heated to 800-850°C, where the TiCl₄ is reduced to metallic titanium, forming a porous material known as "titanium sponge," and magnesium chloride (MgCl₂).[16]
-
Purification of Titanium Sponge: The titanium sponge is separated from the MgCl₂ and any unreacted magnesium through vacuum distillation or by leaching with a suitable acid.[3][16]
-
Melting and Ingot Formation: The purified titanium sponge is then crushed, pressed, and melted in a vacuum arc remelting (VAR) furnace to produce a solid titanium ingot.[16][17]
Byproduct Recycling in the Kroll Process
A key feature of the Kroll process is the recycling of the magnesium chloride byproduct. The MgCl₂ is electrolyzed to produce magnesium and chlorine gas, both of which are reused in the process, contributing to its economic viability.[17]
Quantitative Data
The following tables summarize key quantitative data for the materials and compounds involved in the discovery and isolation of titanium.
Table 1: Properties of Key Titanium Ores
| Property | Ilmenite | Rutile |
| Chemical Formula | FeTiO₃ | TiO₂ |
| Titanium Dioxide (TiO₂) Content | 30-40% | 90-98% |
| Iron Content | High | Low |
| Mohs Hardness | 5 - 6 | 6 - 6.5 |
| Specific Gravity | 4.72 g/cm³ | 4.2-4.3 g/cm³ |
| Magnetic Properties | Weakly magnetic | Non-magnetic |
Table 2: Properties of Titanium Tetrachloride (TiCl₄)
| Property | Value |
| Molar Mass | 189.679 g/mol |
| Appearance | Colorless to pale yellow fuming liquid |
| Odor | Pungent, acidic |
| Density | 1.726 g/cm³ |
| Melting Point | -24.1 °C |
| Boiling Point | 136.4 °C |
| Solubility in Water | Reacts exothermically |
Table 3: Comparison of Hunter and Kroll Processes
| Parameter | Hunter Process | Kroll Process |
| Reducing Agent | Sodium (Na) | Magnesium (Mg) |
| Reaction Temperature | ~1000°C | 800-850°C |
| Primary Byproduct | Sodium Chloride (NaCl) | Magnesium Chloride (MgCl₂) |
| Byproduct Separation | Leaching with acid | Vacuum distillation or leaching |
| Titanium Purity | High (up to 99.9%) | High |
| Economic Viability | Less economical | More economical (dominant process) |
Visualizing the Processes
The following diagrams, created using the DOT language, illustrate the key experimental workflows and logical relationships in the discovery and isolation of titanium compounds.
References
- 1. china-arfanti.com [china-arfanti.com]
- 2. Titanium: element discovery and titanium industry development-Metalpedia [metalpedia.asianmetal.com]
- 3. Titanium - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. sciencelearn.org.nz [sciencelearn.org.nz]
- 7. History of Titanium - Kyocera SGS Europe [kyocera-sgstool.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Exploring The Complexities of Titanium Processing: From Ore To Metal - LASTING TITANIUM [lastingtitanium.com]
- 10. mdpi.com [mdpi.com]
- 11. imim.pl [imim.pl]
- 12. Hunter process - Wikipedia [en.wikipedia.org]
- 13. Kroll process - Wikipedia [en.wikipedia.org]
- 14. How the Kroll Process Produces Titanium Sponge - Rolled Alloys [rolledalloys.com]
- 15. mdpi.com [mdpi.com]
- 16. How to Reduce Titanium Tetrachloride - 911Metallurgist [911metallurgist.com]
- 17. Titanium Sponge Production Method by Kroll Process at OTC [jstage.jst.go.jp]
- 18. scribd.com [scribd.com]
- 19. re.public.polimi.it [re.public.polimi.it]
- 20. Titanium tetrachloride [webbook.nist.gov]
- 21. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. apps.dtic.mil [apps.dtic.mil]
The Fundamental Chemistry of Tetravalent Titanium Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemistry of tetravalent titanium (Ti(IV)) salts, focusing on their synthesis, properties, and reactivity. The content is tailored for professionals in research and drug development, with a strong emphasis on quantitative data, detailed experimental protocols, and the visualization of key chemical processes.
Core Principles of Tetravalent Titanium Chemistry
Titanium, a first-row transition metal, predominantly exists in the +4 oxidation state in its compounds.[1] The Ti(IV) ion has a d0 electron configuration, which renders its complexes typically colorless and diamagnetic.[2] The high charge density of the Ti(IV) cation leads to a high degree of covalent character in its bonds and a strong propensity for hydrolysis in aqueous solutions.[1][2]
The coordination geometry of tetravalent titanium complexes is most commonly octahedral, although tetrahedral and other coordination numbers are also known.[1][3] A notable example of a tetrahedral complex is titanium tetrachloride (TiCl4).[3] The strong Lewis acidity of Ti(IV) centers dictates their reactivity, making them effective catalysts and precursors for a wide range of materials and chemical transformations.[1]
A critical aspect of aqueous Ti(IV) chemistry is its tendency to hydrolyze and form oxo- and hydroxo-bridged species.[2] This hydrolysis is highly dependent on pH, concentration, and the presence of coordinating ligands. The ultimate product of hydrolysis in the absence of stabilizing ligands is often titanium dioxide (TiO2), a highly stable and inert material.[4] This hydrolytic instability presents a significant challenge in the development of titanium-based drugs, as the active species can readily convert to inactive TiO2 in biological environments.[4]
Quantitative Data on Tetravalent Titanium Salts
A thorough understanding of the physicochemical properties of tetravalent titanium salts is crucial for their application in research and development. This section summarizes key quantitative data in a tabular format for easy comparison.
Thermodynamic Properties
The thermodynamic stability of key tetravalent titanium compounds is essential for predicting their reactivity and designing synthetic routes.
| Compound | Formula | State | ΔHf° (kJ/mol) | S° (J/mol·K) | ΔGf° (kJ/mol) |
| Titanium Dioxide (Rutile) | TiO2 | solid | -944.0 | 50.6 | -888.8 |
| Titanium Dioxide (Anatase) | TiO2 | solid | -938.6 | 50.0 | -883.4 |
| Titanium(IV) Chloride | TiCl4 | liquid | -804.2 | 252.3 | -737.2 |
| Titanium(IV) Chloride | TiCl4 | gas | -763.2 | 354.9 | -726.7 |
Data sourced from the NIST Chemistry WebBook.
Solubility Data
The solubility of tetravalent titanium salts is highly dependent on the solvent and the presence of moisture due to their reactivity.
| Compound | Formula | Solvent | Solubility | Notes |
| Titanium(IV) Chloride | TiCl4 | Toluene | Soluble | Forms complexes with aromatic rings.[2] |
| Titanium(IV) Chloride | TiCl4 | Chlorocarbons | Soluble | [2] |
| Titanium(IV) Chloride | TiCl4 | Water | Reacts | Undergoes rapid and exothermic hydrolysis to form TiO2 and HCl.[5] |
| Titanyl Sulfate (B86663) | TiOSO4 | Water | Soluble | Solubility increases with concentration due to self-buffering that creates an acidic solution.[3] |
Stability Constants of Ti(IV) Complexes
The stability of Ti(IV) complexes with various ligands is critical for their application, particularly in biological systems.
| Ligand | Complex Stoichiometry (Ti:L) | Log K | Conditions |
| Propanoic Acid | 1:2 | 4.76 | Aqueous Solution |
| Propanoic Acid | 1:3 | 4.10 | Aqueous Solution |
| Citric Acid | 1:1 | 7.84 | Aqueous Solution |
| Catechol | 1:1 | 3.3 - 3.6 | Aqueous, pH 3.5, 1-5 nm TiO2 nanoparticles |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of common tetravalent titanium compounds.
Synthesis Protocols
This protocol describes the synthesis of titanium(IV) isopropoxide, a versatile precursor, via the alcoholysis of titanium tetrachloride.[6]
Materials:
-
Titanium tetrachloride (TiCl4)
-
Anhydrous isopropanol (B130326)
-
Anhydrous benzene (B151609)
-
Ammonia (B1221849) gas (NH3)
-
Schlenk line or glove box for inert atmosphere
-
Reaction vessel with a stirrer, dropping funnel, and gas inlet/outlet
-
Filtration apparatus
Procedure:
-
Under an inert atmosphere (e.g., dry nitrogen or argon), add 1 mole of titanium tetrachloride to the reaction vessel.
-
Slowly add 4-6 moles of anhydrous isopropanol to the stirred TiCl4. The reaction is exothermic, so control the addition rate to maintain a manageable temperature.
-
Add 7-10 moles of anhydrous benzene to the reaction mixture.
-
Bubble anhydrous ammonia gas through the solution to neutralize the HCl byproduct, which will precipitate as ammonium (B1175870) chloride (NH4Cl). An additional 2 moles of isopropanol can be added during this step.
-
After the reaction is complete (cessation of NH4Cl precipitation), filter the mixture to remove the solid ammonium chloride.
-
Wash the filter cake with anhydrous benzene to recover any entrained product.
-
Combine the filtrate and washings and remove the solvents under reduced pressure to yield crude titanium(IV) isopropoxide.
-
Purify the product by fractional distillation under reduced pressure.
This protocol outlines a method for preparing titanyl sulfate from metatitanic acid.[7]
Materials:
-
Metatitanic acid solid
-
Sulfuric acid (40-70%)
-
Acidifying assistant (mixture of sulfuric acid, an oxidant, and water)
-
Titanyl sulfate crystal seeds (pure, <0.1 mm granularity)
-
Reaction kettle with stirring capability
-
Filtration apparatus (vacuum or centrifuge)
Procedure:
-
Sequentially add metatitanic acid solid and 40-70% sulfuric acid to the reaction kettle in a mass ratio of metatitanic acid to dehydrated sulfuric acid of 1:5.
-
Stir the mixture to form a uniform slurry without obvious hard blocks.
-
Add the acidifying assistant, equivalent to 11% of the mass of the metatitanic acid, to the slurry.
-
Cool the resulting solution to 100 °C.
-
Add titanyl sulfate crystal seeds, amounting to 0.23% of the mass of the metatitanic acid, and maintain the temperature to induce crystal precipitation.
-
Once crystallization is complete, cool the solution to room temperature.
-
Separate the titanyl sulfate crystals from the mother liquor via vacuum suction filtration or centrifuge filtration.
Characterization Protocols
This protocol provides a general procedure for obtaining an FT-IR spectrum of a solid titanium complex using the KBr pellet method.[1]
Materials:
-
Solid titanium compound
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Mortar and pestle
-
Hydraulic press and pellet die
-
FT-IR spectrometer
Procedure:
-
Thoroughly dry the KBr to remove any residual water, which has a strong IR absorbance.
-
In the mortar, grind a small amount of the solid titanium compound (typically 1-2 mg) with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.
-
Transfer a portion of the ground mixture to the pellet die.
-
Apply pressure using the hydraulic press (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
-
Analyze the spectrum for characteristic vibrational bands, paying attention to shifts in ligand bands upon coordination to the titanium center and the appearance of new bands, such as Ti-O or Ti-N stretching vibrations.
This protocol describes the general steps for acquiring a 1H NMR spectrum of a soluble titanium complex.[1]
Materials:
-
Titanium complex (5-10 mg)
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
5 mm NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve 5-10 mg of the titanium complex in approximately 0.5-0.7 mL of a suitable deuterated solvent. The choice of solvent is crucial for solubility and to avoid interfering signals.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer and lock the spectrometer frequency to the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
-
Acquire the 1H NMR spectrum using appropriate acquisition parameters (e.g., number of scans, relaxation delay).
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons and reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Analyze the spectrum, noting changes in the chemical shifts and coupling constants of the ligand protons upon coordination to the diamagnetic Ti(IV) center.
This protocol provides a general overview of the steps involved in determining the crystal structure of a tetravalent titanium salt.[8]
Procedure:
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-protectant oil.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays on a detector.
-
-
Data Processing and Structure Solution:
-
The collected diffraction data is processed to correct for experimental factors and to extract the structure factor amplitudes.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
The initial structural model is refined against the experimental data using least-squares methods to improve the atomic positions, thermal parameters, and other structural parameters.
-
The final refined structure provides precise information on bond lengths, bond angles, and the overall molecular geometry of the titanium salt.
-
Visualizing Chemical Pathways and Workflows
The use of diagrams can greatly enhance the understanding of complex chemical processes. This section provides visualizations of key concepts using the DOT language for Graphviz.
Synthesis Workflow for Titanium(IV) Isopropoxide
Caption: Workflow for the synthesis of Titanium(IV) Isopropoxide.
Proposed Anticancer Mechanism of Action for a Titanocene Complex
Caption: Proposed mechanism of anticancer action for Titanocene Dichloride.
References
- 1. benchchem.com [benchchem.com]
- 2. Titanium tetrachloride - Wikipedia [en.wikipedia.org]
- 3. osti.gov [osti.gov]
- 4. Titanium(IV) chloride Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]
- 5. WebElements Periodic Table » Titanium » titanium tetrachloride [webelements.com]
- 6. Titanium tetrachloride [webbook.nist.gov]
- 7. titanium oxide [webbook.nist.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of Titanium (IV) Sulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of titanium (IV) sulfate (B86663), a compound of significant interest in various industrial and research applications, including catalysis, pigment production, and potentially in drug development as a precursor for titanium-based therapeutic agents. This document details the application of key spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the characterization of titanium (IV) sulfate and its aqueous solutions. It includes summaries of quantitative data, detailed experimental protocols, and a visualization of the hydrolysis pathway.
Introduction
This compound, with the chemical formula Ti(SO₄)₂, is a water-soluble titanium salt that readily undergoes hydrolysis.[1] Its chemistry in aqueous solutions is complex, involving the formation of various hydrolyzed species and titano-sulfate complexes.[2] Spectroscopic methods are indispensable for elucidating the speciation of titanium (IV) in sulfate media, understanding its hydrolysis mechanisms, and characterizing the resulting products. This guide aims to provide the necessary technical details for researchers to effectively apply these techniques.
Spectroscopic Characterization
The interaction of this compound with electromagnetic radiation provides a wealth of information regarding its electronic structure, vibrational modes, and the nature of its chemical bonds.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for studying the electronic transitions in titanium (IV) complexes. In acidic solutions, titanium (IV) species exhibit intense absorption in the UV region.[3] The position and intensity of the absorption bands are sensitive to the coordination environment of the titanium ion and the presence of complexing agents.
Raman Spectroscopy
Raman spectroscopy is particularly powerful for characterizing the speciation of titanium (IV) in sulfuric acid solutions. It allows for the identification of different sulfate and titano-sulfate species in situ.[2]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the vibrational modes of molecules and is used to identify functional groups. In the context of this compound, IR spectroscopy is primarily used to characterize the solid material and the products of its hydrolysis, such as sulfated titania.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Direct observation of titanium nuclei (⁴⁷Ti and ⁴⁹Ti) by NMR is challenging due to their low sensitivity and broad signals in all but the most symmetric environments.[4] Therefore, NMR studies of this compound solutions are not commonly reported in the literature. Solid-state NMR can be used to characterize the local structure of titanium in solid materials.[4]
Quantitative Spectroscopic Data
The following tables summarize key quantitative data obtained from the spectroscopic analysis of this compound and its derivatives.
Table 1: UV-Vis Absorption Data for Titanium (IV) Species
| Species/Complex | Wavelength (λmax) | Molar Absorptivity (ε) | Conditions | Reference |
| Titanium (IV) in dilute nitric acid | ~230 nm | Not specified | 0.05 mmol L⁻¹ Ti(IV) in 0.73–2.2 mmol L⁻¹ HNO₃ | [3] |
| Titanium (IV) with Hydrogen Peroxide | 410 nm | Not specified | Used for quantification of H₂O₂ | [5] |
Table 2: Key Raman Peaks for Species in this compound Solutions
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~980 | Free SO₄²⁻ | [2] |
| ~1050 | Free HSO₄⁻ | [2] |
| 991 | Bidentate Titano-sulfate complex (ML₂) | [2] |
| 1010 | Unidentate Titano-sulfate complex (ML₁) | [2] |
| 995, 1005, 1009, 1010 | Titano-sulfate complexes | [2] |
| 1004 | Complex of SO₄²⁻ and hydrated titanium complex ions | [2] |
Table 3: Infrared Absorption Bands for Sulfated Titanium Dioxide
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 750, 1026 | Ti-O bonds in TiO₂ | [6] |
| 3387, 1622, 1396 | O-H bonds (adsorbed water) | [6] |
| 900 | Sulfate ion coordinated to Ti⁴⁺ | [6] |
| 523.88 | Stretching vibration of Ti-O | [7] |
| 1416.38 | Stretching vibrations of Ti-O-Ti | [7] |
Experimental Protocols
This section provides generalized experimental protocols for the spectroscopic analysis of this compound. Researchers should optimize these protocols based on their specific instrumentation and research objectives.
UV-Vis Spectroscopy
-
Sample Preparation : Prepare aqueous solutions of this compound in the desired concentration range. For studies in acidic media, use dilute sulfuric or nitric acid as the solvent.[3] Ensure all samples are fully dissolved and filter if necessary to remove any suspended particles.[8]
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Measurement :
-
Record spectra over a wavelength range of 190-400 nm with a step of 0.5 nm.[3]
-
Use a quartz cuvette with an appropriate path length. For concentrations less than 1 mmol L⁻¹, a 2 mm path length cuvette may be suitable, while for higher concentrations, a shorter path length (e.g., 0.1 mm) may be necessary to keep the absorbance within the linear range of the instrument.[3]
-
Use the solvent as a blank for baseline correction.[3]
-
Raman Spectroscopy
-
Sample Preparation : Prepare aqueous solutions of this compound with varying concentrations of titanium and sulfuric acid.[2]
-
Instrumentation : Utilize a Raman spectrometer equipped with a suitable laser source (e.g., 532 nm or 785 nm).
-
Measurement :
-
Place the solution in a quartz cuvette or vial.
-
Acquire spectra over a Raman shift range relevant for sulfate and titano-sulfate vibrations (e.g., 800-1200 cm⁻¹).
-
Use an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample heating or degradation.
-
A saturated aqueous NaNO₃ solution can be used as a reference to correct for signal fluctuations.[2]
-
Infrared (IR) Spectroscopy (for solid samples)
-
Sample Preparation :
-
For solid this compound or its hydrolysis products (e.g., sulfated titania), prepare a KBr pellet. Mix a small amount of the finely ground sample with dry KBr powder and press it into a transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of solid powders or films.[9]
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Measurement :
-
Record spectra in the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Collect a background spectrum of the pure KBr pellet or the empty ATR crystal.
-
Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum.
-
Visualization of the Hydrolysis Pathway
The hydrolysis of titanyl sulfate (TiOSO₄) in aqueous solution is a critical process in the production of titanium dioxide.[10] It proceeds through several stages, from the initial formation of hydrated titanium species to the precipitation of metatitanic acid (H₂TiO₃).[10]
The diagram above illustrates the key stages of the hydrolysis of titanyl sulfate, a process that can be monitored using various spectroscopic techniques to understand the kinetics and mechanism of each step.
Conclusion
Spectroscopic analysis is a cornerstone for the characterization of this compound and its complex aqueous chemistry. UV-Vis, Raman, and IR spectroscopy provide complementary information on the electronic structure, speciation, and vibrational properties of this compound and its derivatives. While NMR spectroscopy of titanium itself is challenging, it can provide valuable information on the solid-state structure. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in materials science, chemistry, and drug development, enabling a deeper understanding and utilization of this important titanium compound.
References
- 1. Study on Continuous Hydrolysis in a Microchannel Reactor for the Production of Titanium Dioxide by a Sulfuric Acid Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New insights for titanium( iv ) speciation in acidic media based on UV-visible and 31 P NMR spectroscopies and molecular modeling - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04284J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. ossila.com [ossila.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Unraveling the Thermal Behavior of Anhydrous Titanium (IV) Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Anhydrous titanium (IV) sulfate (B86663), Ti(SO₄)₂, is a compound of significant interest in various chemical processes, including the synthesis of titanium dioxide pigments and catalysts. Understanding its thermal behavior is crucial for controlling these applications and ensuring product quality. This technical guide provides an in-depth analysis of the phase transitions and thermal decomposition of anhydrous titanium (IV) sulfate, drawing upon available scientific literature. It is important to note that anhydrous Ti(SO₄)₂ is highly hygroscopic and readily hydrolyzes. Upon heating, it undergoes a series of transformations, primarily decomposing into titanyl sulfate (TiOSO₄) before final conversion to titanium dioxide (TiO₂).[1] This guide will focus on these critical thermal events.
Thermal Decomposition Pathway
The thermal decomposition of anhydrous this compound is not a simple phase transition but rather a multi-step process. The primary pathway involves the initial conversion to titanyl sulfate (TiOSO₄), which is a more stable intermediate. This is followed by a phase transition of TiOSO₄ and its eventual decomposition to titanium dioxide.
A study by Ahmed et al. indicates that titanyl sulfate (TiOSO₄) undergoes a reversible phase transition at approximately 330°C.[2] Further heating leads to its decomposition into the anatase crystalline form of titanium dioxide (TiO₂) at around 525°C.[2]
Quantitative Thermal Analysis Data
The following table summarizes the key thermal events and associated temperature ranges for the decomposition of titanium sulfate compounds.
| Compound | Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Final Product |
| TiOSO₄ | Reversible Phase Transition | ~330 | - | - | Transformed TiOSO₄ |
| TiOSO₄ | Decomposition | ~525 | - | - | TiO₂ (Anatase) |
| TiOSO₄·H₂O | Dehydration | - | ~310 | - | TiOSO₄ |
Note: The data for TiOSO₄ is based on the findings of Ahmed et al. as cited in the literature.[2] The decomposition of the monohydrate is included for reference, as it also yields the anhydrous TiOSO₄ intermediate.
Experimental Protocols
The characterization of the thermal properties of titanium sulfates relies on a suite of analytical techniques. The most prominent methods cited in the literature are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and high-temperature X-ray Diffraction (XRD).
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are often performed concurrently to monitor mass loss and heat flow as a function of temperature, respectively.
Methodology:
-
A small, precisely weighed sample of the titanium sulfate compound is placed in an inert crucible (e.g., alumina).
-
The crucible is loaded into a TGA-DSC instrument.
-
The sample is heated at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The instrument records the sample's mass and the differential heat flow between the sample and a reference as a function of temperature.
-
The resulting data is plotted to identify temperatures of mass loss (indicating decomposition) and endothermic or exothermic events (indicating phase transitions or reactions).
High-Temperature X-ray Diffraction (HT-XRD)
HT-XRD is employed to identify the crystalline phases present in the material as it is heated.
Methodology:
-
The powdered sample is mounted on a high-temperature stage within an X-ray diffractometer.
-
The sample is heated to a series of setpoint temperatures.
-
At each temperature, an X-ray diffraction pattern is collected.
-
The diffraction patterns are analyzed to determine the crystal structure of the material at each temperature, allowing for the identification of phase transitions and reaction products.
Visualizations
Thermal Decomposition Pathway of Anhydrous this compound
Caption: Thermal decomposition pathway of anhydrous Ti(SO₄)₂.
Experimental Workflow for Thermal Analysis
Caption: Workflow for thermal analysis of titanium sulfate.
References
An In-depth Technical Guide on the Thermodynamic Data for Titanium (IV) Sulfate Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermodynamic data related to the formation of titanium (IV) sulfate (B86663), Ti(SO₄)₂. Due to the limited availability of experimentally determined standard thermodynamic data for the direct formation of anhydrous titanium (IV) sulfate from its constituent elements, this document focuses on the thermodynamics of its formation via a common industrial reaction: the sulfation of titanium dioxide (TiO₂).
Thermodynamic Data for this compound Formation in the TiO₂-SO₃-H₂O System
The formation of this compound is a key step in the sulfate process for producing titanium dioxide. The reaction of titanium dioxide (in its rutile crystalline form) with sulfuric acid is a thermodynamically modeled process.[1] The thermodynamic parameters for the reaction forming this compound have been calculated and are presented below.
Table 1: Thermodynamic Data for the Formation of this compound from Titanium Dioxide and Sulfuric Acid [1]
| Reaction Equation | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) |
| TiO₂ (rutile) + 2H₂SO₄ (l) → Ti(SO₄)₂ (s) + 2H₂O (l) (Conceptual Reaction) | Data not available | Data not available | Data not available |
| TiO₂ + 6(H₂SO₄·H₂O) → Ti(SO₄)₂ + 4(H₂SO₄·2H₂O) (Calculated for a specific system) | -119.8 | -157.9 | -72.7 |
Note: The second reaction represents a calculated scenario within the TiO₂-SO₃-H₂O system and not the standard formation reaction. The values are indicative of the reaction's thermodynamic favorability under those specific conditions.
The negative Gibbs free energy change (ΔG°) for the reaction in the TiO₂-SO₃-H₂O system indicates that the formation of this compound from titanium dioxide and hydrated sulfuric acid is a spontaneous process.[1]
Experimental Protocols for Determining Thermodynamic Data
Hypothetical Experimental Protocol: Solution Calorimetry for ΔH°f of Ti(SO₄)₂
This protocol outlines the steps to determine the standard enthalpy of formation of Ti(SO₄)₂ by measuring the heats of reaction in a suitable solvent.
Objective: To determine the standard enthalpy of formation (ΔH°f) of solid Ti(SO₄)₂.
Principle: By applying Hess's Law, the enthalpy of formation can be calculated from the measured enthalpies of several reactions that can be summed to the formation reaction.
Materials and Equipment:
-
Isothermal solution calorimeter
-
Anhydrous this compound (Ti(SO₄)₂)
-
Titanium metal (high purity)
-
Sulfur (rhombic)
-
Oxygen gas
-
Suitable solvent (e.g., an aqueous acidic solution)
-
Standard calorimetric equipment (e.g., dewar, temperature probe, heater for calibration)
Methodology:
-
Calorimeter Calibration: The heat capacity of the calorimeter is determined by electrical calibration before and after each experiment.
-
Measurement of the Enthalpy of Solution of Ti(SO₄)₂:
-
A precisely weighed amount of anhydrous Ti(SO₄)₂ is dissolved in the chosen solvent within the calorimeter.
-
The heat change (q₁) associated with this dissolution process is measured.
-
-
Measurement of the Enthalpy of Reaction of Ti metal in the Solvent System:
-
A precisely weighed amount of high-purity titanium metal is reacted in the same solvent system. To facilitate the reaction to a Ti(IV) species, an oxidizing agent might be necessary.
-
The heat change (q₂) for this reaction is measured.
-
-
Measurement of the Enthalpy of Reaction of SO₃ in the Solvent System:
-
The enthalpy of solution of SO₃ (or a related sulfur compound that leads to sulfate ions in solution) in the solvent is measured. This value can often be derived from known thermochemical data for the formation of sulfuric acid. Let this heat change be represented by q₃.
-
-
Thermochemical Cycle Construction: A thermochemical cycle (Hess's Law cycle) is constructed to relate the measured enthalpies to the enthalpy of formation of Ti(SO₄)₂. The cycle would conceptually look like:
-
Ti (s) + 2S (s, rhombic) + 4O₂ (g) → Ti(SO₄)₂ (s) (ΔH°f = ?)
-
This is related through the dissolution and reaction steps measured in the calorimeter.
-
Data Analysis: The standard enthalpy of formation of Ti(SO₄)₂ is calculated using Hess's Law, combining the measured enthalpies of reaction with the known standard enthalpies of formation of the other reactants and products in the cycle (e.g., H₂O, H₂SO₄).
Visualizations
Below are diagrams illustrating the logical relationships and workflows discussed.
Caption: Relationship between key thermodynamic parameters.
Caption: Hypothetical workflow for calorimetric determination.
References
Quantum Mechanical Insights into Titanium Sulfate Clusters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of titanium sulfate (B86663) clusters, drawing upon quantum mechanical studies to elucidate their structural, energetic, and vibrational properties. The information presented herein is intended to support researchers and professionals in the fields of materials science, catalysis, and drug development by offering a foundational understanding of these complex systems at the molecular level.
Introduction to Titanium Sulfate Clusters
Titanium sulfate and its derivatives are of significant interest due to their roles as precursors in the industrial production of titanium dioxide (TiO2), a widely used pigment and photocatalyst. The hydrolysis of titanyl sulfate (TiOSO₄) is a critical step in the sulfate process for TiO₂ synthesis. Understanding the structure and behavior of the intermediate titanium sulfate clusters at a quantum mechanical level is crucial for controlling the properties of the final TiO₂ product and for exploring novel applications of these clusters.
Recent studies have highlighted the self-assembly of a soluble Ti-octadecameric cluster, {Ti18}, upon the dissolution of a simple Ti(IV)-sulfate salt. This cluster persists until the precipitation of TiO₂. The nature of this cluster can vary, acting as either a polycation or a polyanion depending on the number of sulfate ligands it carries.[1]
Computational Methodologies
The theoretical investigation of titanium sulfate clusters predominantly employs ab initio quantum mechanics calculations, particularly Density Functional Theory (DFT). These computational methods provide a powerful tool for determining the geometric and electronic structures, as well as the vibrational properties of these complex systems.
DFT Calculations for Solid-State TiOSO₄
Quantum mechanical calculations on the solid-state structure of anhydrous titanyl sulfate (TiOSO₄) have been performed using the CRYSTAL17 code. This approach utilizes all-electron basis sets to provide a detailed description of the electronic structure. The geometry optimization of the bulk TiOSO₄ crystal, starting from experimental data, yields lattice parameters that are in good agreement with experimental findings.[2]
Experimental Protocol: Solid-State DFT Calculation of TiOSO₄ [2]
-
Software: The CRYSTAL17 software package is utilized for the periodic quantum-chemical calculations.
-
Initial Structure: The calculation commences with the experimental crystallographic data for TiOSO₄, which has an orthorhombic structure with the space group Pnma.
-
Basis Sets: All-electron basis sets are employed for all atoms:
-
Titanium (Ti): 86-41131 (one s, four sp, and two d shells)
-
Sulfur (S): 86-311111 (one s, five sp, and two d shells)
-
Oxygen (O): 8-4111 (one s, three sp, and one d shell)
-
-
Functional: The specific DFT functional used in the original study is not explicitly mentioned in the provided text, but common choices for solid-state systems include functionals like PBE or B3LYP.
-
Geometry Optimization: The lattice parameters and internal coordinates of the TiOSO₄ crystal are optimized to find the minimum energy structure.
-
Vibrational Analysis: Following geometry optimization, the vibrational frequencies are calculated to obtain the theoretical infrared and Raman spectra.
DFT Calculations for Surface and Adsorbed Species
Ab initio quantum mechanics calculations have also been applied to investigate the interactions of titanium hydroxyls and sulfates with TiO₂ surfaces. The CASTEP code, which utilizes a plane-wave basis set, is a common tool for such studies.
Experimental Protocol: DFT Calculation of Surface Interactions
-
Software: The CASTEP code is employed for the calculations.
-
Functional: The exchange-correlation is described using the generalized gradient approximation (GGA) with the PW91 functional.
-
Pseudopotentials: Ultrasoft pseudopotentials are used for each element. For titanium, the semicore states are treated as part of the core.
-
Plane-Wave Cutoff Energy: A kinetic energy cutoff of 280 eV is used for the plane-wave expansion of the wave function.
-
Surface Model: The calculations are performed on a slab model of the TiO₂ surface, typically the rutile (110) or (101) surfaces.
-
Adsorption Simulation: The titanium sulfate species of interest is placed on the surface, and the geometry of the entire system is optimized to determine the adsorption mechanism and energy.
Structural and Vibrational Properties
Quantum mechanical calculations provide precise data on the geometric parameters and vibrational modes of titanium sulfate clusters.
Solid-State TiOSO₄
The crystal structure of anhydrous titanyl sulfate consists of polymeric -Ti-O-Ti-O- chains.[2] Within this structure, there is a relatively short Ti-O bond with a length of 1.786 Å, which is considered to have a character intermediate between a single and a double bond.[2]
Table 1: Optimized Lattice Parameters for Bulk TiOSO₄ [2]
| Parameter | Optimized Value (Å) | Experimental Value (Å) |
| a | 11.160 | 10.953 |
| b | 5.264 | 5.152 |
| c | 6.607 | 6.426 |
Table 2: Experimental Vibrational Wavenumbers for TiOSO₄ [2]
| Infrared (cm⁻¹) | Raman (cm⁻¹) |
| 1241 | 1241 |
| 1184 | 1185 |
| 1114 | 1113 |
| 1045 | 1045 |
| 918 | 918 |
| 850 | 850 |
| 673 | 673 |
| 640 | 640 |
| 590 | 590 |
| 517 | 517 |
| 485 | 485 |
| 453 | 453 |
| 410 | 410 |
| 355 | 355 |
| 322 | 322 |
| 297 | 297 |
| 277 | 277 |
| 235 | 235 |
| 203 | 203 |
Aqueous Titanyl Sulfate Complexes
In concentrated aqueous solutions of titanyl sulfate in sulfuric acid, Raman spectroscopy studies have identified the formation of weak titanyl sulfato complexes. The predominant species are ML and ML₂, where M represents the titanyl ion and L represents the sulfate ligand.[3][4] This indicates the presence of Ti(SO₄) and Ti(SO₄)₂ species in solution.
Visualizations of Computational Workflows and Structures
To better illustrate the concepts and processes involved in the quantum mechanical study of titanium sulfate clusters, the following diagrams are provided.
Conclusion
Quantum mechanical studies, primarily based on Density Functional Theory, provide invaluable insights into the fundamental properties of titanium sulfate clusters. The computational data on bond lengths, lattice parameters, and vibrational frequencies are essential for understanding the behavior of these species in both the solid state and in solution. This knowledge is critical for optimizing industrial processes, such as TiO₂ production, and for designing novel materials and catalysts based on titanium-oxo-sulfate frameworks. Further theoretical investigations into the structure and reactivity of isolated and solvated titanium sulfate clusters are warranted to build a more comprehensive understanding of these important chemical entities.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of TiO2 Nanoparticles from Titanium (IV) Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO₂) nanoparticles are of significant interest across various scientific disciplines, including drug delivery, photocatalysis, and biomaterials, owing to their unique physicochemical properties. The synthesis method plays a crucial role in determining the final characteristics of the nanoparticles, such as crystal structure, particle size, and surface morphology, which in turn dictate their suitability for specific applications. This document provides detailed protocols for the synthesis of TiO₂ nanoparticles using titanium (IV) sulfate (B86663) as a precursor, a method favored for its cost-effectiveness and scalability.
The protocols outlined below are based on the thermal hydrolysis of an aqueous solution of titanium (IV) sulfate. Key parameters influencing the synthesis, including temperature and pH, are discussed, and their impact on the resulting nanoparticle characteristics is summarized in the accompanying tables.
Experimental Protocols
Protocol 1: Synthesis of TiO₂ Nanoparticles by Thermal Hydrolysis of this compound
This protocol describes a general method for synthesizing TiO₂ nanoparticles by heating an aqueous solution of this compound.
Materials:
-
This compound (Ti(SO₄)₂)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (for pH adjustment, optional)
-
Hydrochloric acid (for pH adjustment, optional)
-
Beakers and flasks
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Drying oven
-
Furnace for calcination
Procedure:
-
Precursor Solution Preparation: Prepare an aqueous solution of this compound. The concentration can be varied to control the particle size and morphology of the final product. A typical starting concentration is in the range of 0.5 M to 1.5 M.
-
pH Adjustment (Optional): The pH of the precursor solution can be adjusted to influence the crystal phase and size of the nanoparticles. For a more acidic environment, hydrochloric acid can be added, while ammonium hydroxide can be used to increase the pH. It has been observed that lower acidity tends to favor the anatase phase, while higher acidity can lead to the rutile phase.[1]
-
Hydrolysis: Heat the this compound solution to a specific temperature, typically between 60°C and 90°C, under constant stirring. The hydrolysis process will be indicated by the formation of a white precipitate of hydrated titanium dioxide. The reaction time can range from 1 to 4 hours.
-
Washing: After the hydrolysis is complete, the precipitate is collected and washed several times with deionized water to remove unreacted salts and byproducts. Centrifugation is typically used to separate the particles from the solution.
-
Drying: The washed precipitate is dried in an oven at a temperature of around 80-100°C for several hours to remove the water.
-
Calcination: The dried powder is then calcined in a furnace at a specific temperature, generally between 400°C and 800°C. The calcination temperature and duration significantly affect the crystallinity and phase composition of the TiO₂ nanoparticles. Higher temperatures generally lead to larger crystallite sizes and can induce a phase transformation from anatase to the more stable rutile phase.[2]
Visualizing the Synthesis Workflow
Caption: Experimental workflow for the synthesis of TiO₂ nanoparticles.
Data Presentation
The following tables summarize the influence of key synthesis parameters on the properties of the resulting TiO₂ nanoparticles.
Table 1: Effect of pH on TiO₂ Nanoparticle Characteristics
| pH | Precursor | Method | Calcination Temperature (°C) | Crystal Phase | Average Crystallite Size (nm) | Reference |
| 1 | Titanium Tetraisopropoxide | Sol-Gel | 400 | Anatase with trace Rutile | 7-14 | [1] |
| 3 | Titanium Tetraisopropoxide | Sol-Gel | 400 | Anatase | 7-14 | [1] |
| 3.2 | Titanium Isopropoxide | Sol-Gel | 500 | Rutile (dominant), Anatase, Brookite | 8 | [3] |
| 4.4 | Titanium Isopropoxide | Sol-Gel | 500 | Anatase | 8.4 | [3] |
| 5.0 | Titanium Isopropoxide | Sol-Gel | 500 | Anatase | 23.5 | [3] |
| 6.8 | Titanium Isopropoxide | Sol-Gel | 500 | Anatase | 9.8 | [3] |
| 9 | Titanium Tetraisopropoxide | Sol-Gel | 400 | Anatase | 8.4 | [1] |
Note: Data from studies using titanium alkoxide precursors are included to illustrate the general trend of pH effects, as specific quantitative data for this compound was limited in the search results.
Table 2: Effect of Calcination Temperature on TiO₂ Nanoparticle Characteristics
| Precursor | Method | Calcination Temperature (°C) | Crystal Phase | Average Crystallite Size (nm) | Reference |
| Titanium Isopropoxide | Hydrolysis-Peptization | 100 | Anatase | 7.6 | [4] |
| Titanium Isopropoxide | Hydrolysis-Peptization | 400 | Anatase | 28 | [4] |
| Titanium Isopropoxide | Hydrolysis-Peptization | 600 | Anatase | 38.7 | [4] |
| Titanium Dioxide Powder & Sulfuric Acid | Ultrasound-assisted | 250 | Anatase | 6 | [5] |
| Titanium Dioxide Powder & Sulfuric Acid | Ultrasound-assisted | 650 | Anatase to Rutile transition | 6-63 | [5] |
| Titanium Dioxide Powder & Sulfuric Acid | Ultrasound-assisted | 950 | Rutile | 63 | [5] |
Note: While the precursors in this table are not exclusively this compound, they demonstrate the general and significant impact of calcination temperature on the crystal phase and size of TiO₂ nanoparticles.
Signaling Pathways and Logical Relationships
The synthesis of TiO₂ nanoparticles from this compound is a multi-step process where each stage influences the final product. The following diagram illustrates the logical relationship between the key synthesis parameters and the resulting nanoparticle properties.
Caption: Influence of synthesis parameters on TiO₂ nanoparticle properties.
Conclusion
The synthesis of TiO₂ nanoparticles from this compound via thermal hydrolysis is a versatile and accessible method. By carefully controlling parameters such as precursor concentration, pH, hydrolysis temperature, and calcination temperature, researchers can tailor the properties of the nanoparticles to suit a wide range of applications in drug development and materials science. The provided protocols and data serve as a foundational guide for the successful synthesis and characterization of TiO₂ nanoparticles. Further optimization of these parameters may be necessary to achieve desired characteristics for specific research needs.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Influence of acidic pH on the formulation of TiO2 nanocrystalline powders with enhanced photoluminescence property - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal-spqeo.org.ua [journal-spqeo.org.ua]
- 5. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
Titanium (IV) Sulfate as a Precursor for Thin Film Deposition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO₂) thin films are of significant interest across various scientific and industrial fields due to their remarkable photocatalytic, optical, and electronic properties. The choice of precursor is a critical factor that dictates the deposition process and the final characteristics of the film. Titanium (IV) sulfate (B86663) (Ti(SO₄)₂) and its hydrated form, titanyl sulfate (TiOSO₄), offer a cost-effective and water-soluble alternative to commonly used alkoxide precursors. This document provides detailed application notes and experimental protocols for the deposition of TiO₂ thin films using titanium (IV) sulfate as a precursor, targeting applications in research, catalysis, and biomedical device development.
The sulfate process, traditionally used for the large-scale production of TiO₂ pigments, involves the hydrolysis of a titanium sulfate solution. This fundamental chemistry can be adapted for the controlled deposition of thin films through various techniques, including sol-gel, spray pyrolysis, and chemical vapor deposition. The presence of sulfate ions can influence the hydrolysis and condensation reactions, affecting the resulting crystal structure, grain size, and surface morphology of the TiO₂ film.
Deposition Techniques and Protocols
This section outlines detailed protocols for depositing TiO₂ thin films from this compound precursors using sol-gel spin coating and spray pyrolysis methods.
Sol-Gel Spin Coating
The sol-gel process is a versatile wet-chemical technique that involves the creation of a colloidal suspension (sol) that is then deposited and converted into a solid film (gel).[1]
Experimental Protocol:
-
Precursor Solution Preparation (Sol Formation):
-
Dissolve a specific amount of this compound or titanyl sulfate in deionized water to achieve the desired precursor concentration (e.g., 0.1 M to 0.5 M).[2]
-
Stir the solution vigorously at room temperature until the precursor is fully dissolved.
-
To control the hydrolysis and condensation rates, a stabilizing agent such as an acid (e.g., nitric acid) can be added to peptize the solution.[2] The pH of the solution can significantly impact the final properties of the TiO₂ nanoparticles.[2]
-
-
Substrate Preparation:
-
Clean the desired substrates (e.g., glass slides, silicon wafers) by sonicating them in a sequence of acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
-
Thin Film Deposition (Spin Coating):
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a few drops of the prepared sol onto the center of the substrate.
-
Spin the substrate at a specific speed (e.g., 2000-3000 rpm) for a set duration (e.g., 20-30 seconds) to achieve a uniform film.[3] The spinning speed and time directly influence the film thickness.
-
-
Drying and Annealing:
-
Dry the coated substrate on a hot plate or in an oven at a low temperature (e.g., 100 °C) for 10 minutes to evaporate the solvent.
-
Transfer the dried film to a furnace for annealing at a higher temperature (e.g., 400-800 °C) for a specified duration (e.g., 1 hour).[1] The annealing temperature is crucial for the crystallization of the TiO₂ film and the removal of residual impurities.[1][4]
-
Logical Relationship for Sol-Gel Process
Caption: Workflow for TiO₂ thin film deposition via the sol-gel method.
Spray Pyrolysis
Spray pyrolysis is a deposition technique where a thin film is formed by spraying a solution onto a heated substrate, leading to the thermal decomposition of the precursor.[5]
Experimental Protocol:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of this compound or titanyl sulfate with a concentration typically in the range of 0.1 M to 0.5 M.[6]
-
The solution can be prepared at room temperature with continuous stirring.
-
-
Substrate Preparation:
-
Clean the substrates as described in the sol-gel protocol.
-
Preheat the substrates to the desired deposition temperature on a hot plate. The temperature is a critical parameter and typically ranges from 300 °C to 500 °C.[6]
-
-
Thin Film Deposition (Spraying):
-
Use an atomizer (e.g., ultrasonic or pneumatic) to generate a fine mist of the precursor solution.
-
Direct the spray nozzle towards the heated substrate from a fixed distance.
-
Control the spray rate and duration to achieve the desired film thickness. The deposition can be performed in several cycles to build up the film.
-
-
Post-Deposition Annealing:
-
After the deposition is complete, the films can be annealed in a furnace at a temperature typically between 400 °C and 600 °C to improve crystallinity and remove any remaining precursor residues.[7]
-
Experimental Workflow for Spray Pyrolysis
Caption: Workflow for TiO₂ thin film deposition via spray pyrolysis.
Chemical Pathways
The formation of TiO₂ from a this compound precursor primarily involves hydrolysis and thermal decomposition.
Hydrolysis and Condensation (Sol-Gel)
In the sol-gel process, the hydrolysis of titanium ions is followed by condensation reactions to form a titania network. The simplified reaction scheme is as follows:
-
Hydrolysis: The titanium cation (Ti⁴⁺) in the aqueous solution gets hydrated. The addition of water leads to the formation of titanium hydroxide (B78521) species.[8] Ti(SO₄)₂ + 4H₂O → Ti(OH)₄ + 2H₂SO₄
-
Condensation (Olation and Oxolation): The hydroxylated titanium species undergo condensation to form Ti-O-Ti bridges, leading to the formation of the TiO₂ network and the release of water.[8] nTi(OH)₄ → (TiO₂)n + 2nH₂O
The presence of sulfate ions can influence these reactions by forming complexes with the titanium species, thereby affecting the rate of hydrolysis and the structure of the resulting gel.[8]
Signaling Pathway for Sol-Gel Synthesis
Caption: Chemical pathway for TiO₂ formation in the sol-gel process.
Thermal Decomposition (Spray Pyrolysis)
During spray pyrolysis, the aerosolized droplets of the titanium sulfate solution undergo rapid solvent evaporation followed by the thermal decomposition of the precursor on the hot substrate surface.
The overall reaction can be represented as: Ti(SO₄)₂ → TiO₂ + 2SO₃
At elevated temperatures, sulfur trioxide (SO₃) is a gaseous byproduct that is removed from the reaction zone. The direct decomposition of titanyl sulfate (TiOSO₄) also leads to the formation of TiO₂ and SO₃.[9]
Pathway for Thermal Decomposition
Caption: Pathway of TiO₂ film formation during spray pyrolysis.
Data Presentation
The properties of the deposited TiO₂ thin films are highly dependent on the deposition parameters. The following tables summarize the expected influence of key parameters on the film characteristics.
Table 1: Sol-Gel Spin Coating Parameters and Their Effects
| Parameter | Range | Effect on Film Properties |
| Precursor Concentration | 0.1 - 0.5 M | Higher concentration generally leads to thicker films.[2] |
| Spin Speed | 1000 - 5000 rpm | Higher spin speed results in thinner films. |
| Annealing Temperature | 400 - 800 °C | Influences crystallinity, crystal phase (anatase vs. rutile), and grain size.[1][4][10] |
| Annealing Duration | 30 - 120 min | Longer duration can promote grain growth and phase transformation. |
Table 2: Spray Pyrolysis Parameters and Their Effects
| Parameter | Range | Effect on Film Properties |
| Precursor Concentration | 0.1 - 0.5 M | Affects film thickness and surface morphology.[6] |
| Substrate Temperature | 300 - 500 °C | Crucial for precursor decomposition and film crystallinity.[6] |
| Spray Rate | Variable | Influences the deposition rate and film uniformity. |
| Nozzle-to-Substrate Distance | Variable | Affects droplet size and solvent evaporation before reaching the substrate. |
Table 3: Influence of Annealing Temperature on TiO₂ Crystal Structure and Properties
| Annealing Temperature (°C) | Predominant Crystal Phase | Typical Crystallite Size (nm) | General Effect on Film |
| < 400 | Amorphous | - | Poor crystallinity. |
| 400 - 600 | Anatase | 15 - 25 | Formation of the photocatalytically active anatase phase.[9][11] |
| > 600 | Anatase to Rutile Transition | > 25 | Phase transformation to the more thermodynamically stable rutile phase begins.[11] |
| > 800 | Rutile | > 30 | Predominantly rutile phase with larger grain sizes.[1] |
Conclusion
This compound is a viable and economical precursor for the deposition of TiO₂ thin films. The sol-gel and spray pyrolysis methods offer straightforward routes for film fabrication, with the final properties being highly tunable through the careful control of deposition parameters, particularly precursor concentration and annealing temperature. The provided protocols and data serve as a starting point for researchers to develop and optimize TiO₂ thin films for a wide range of applications. Further investigation into the influence of sulfate impurities on the film's performance is recommended for specific applications.[12][13]
References
- 1. Research Portal [ujcontent.uj.ac.za]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Titanium-Based Powders from Titanium Oxy-Sulfate Using Ultrasonic Spray Pyrolysis Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Annealing temperature variation and its influence on the self-cleaning properties of TiO2 thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 12. barbenanalytical.com [barbenanalytical.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Photocatalytic Degradation of Organic Pollutants Using Titanium (IV) Sulfate
Introduction
Titanium dioxide (TiO₂) is a widely researched semiconductor photocatalyst due to its high efficiency, chemical stability, low cost, and non-toxic nature.[1][2][3] One effective method for synthesizing active TiO₂ nanoparticles is the sol-gel process, which allows for control over particle size, surface area, and crystal structure.[4][5] Titanium (IV) sulfate (B86663), often in the form of titanium oxysulfate (TiOSO₄), serves as an excellent inorganic precursor for this synthesis.[6][7] These synthesized TiO₂ nanoparticles can be effectively utilized in the photocatalytic degradation of a wide range of organic pollutants found in wastewater, such as dyes (e.g., Methylene Blue) and phenols (e.g., 4-chlorophenol), breaking them down into less harmful substances like CO₂ and H₂O.[8][9]
This document provides detailed protocols for the synthesis of TiO₂ photocatalysts from titanium (IV) sulfate and their application in the degradation of organic pollutants.
Application Note 1: Synthesis of TiO₂ Nanoparticles from this compound
This section details the sol-gel synthesis of TiO₂ nanoparticles using titanium oxysulfate as the precursor. The physicochemical and photocatalytic properties of the resulting TiO₂ are highly dependent on synthesis parameters such as pH, precursor concentration, and calcination temperature.[6][7]
Experimental Protocol: Sol-Gel Synthesis of TiO₂ Nanoparticles
This protocol is adapted from methodologies described by Khan, H. et al.[6][7]
Materials:
-
Titanium oxysulfate (TiOSO₄)
-
Nitric acid (HNO₃)
-
Deionized water
-
Magnetic stirrer and hotplate
-
Beakers and pipettes
-
pH meter
-
Centrifuge
-
Drying oven
-
Muffle furnace
Procedure:
-
Precursor Solution Preparation: Prepare an aqueous solution of titanium oxysulfate with a desired concentration (e.g., 0.1 M to 0.4 M).[6][7]
-
Hydrolysis (Precipitation): While stirring the TiOSO₄ solution vigorously, slowly add ammonium hydroxide (NH₄OH) dropwise until a specific pH is reached (e.g., pH 5 to 9). This will cause the precipitation of titanium hydroxide.[6][7]
-
Washing: Centrifuge the precipitate to separate it from the solution. Wash the precipitate repeatedly with deionized water until it is free of sulfate ions.
-
Peptization: Resuspend the washed precipitate in deionized water. Add nitric acid (HNO₃) dropwise while stirring to adjust the pH to approximately 4.0, which facilitates the formation of a stable sol.[4] Heat the solution to between 40-70°C to promote peptization.[6][7]
-
Gelation and Aging: Allow the sol to age at room temperature for 24-48 hours, during which it will form a gel.[6][10]
-
Drying: Dry the gel in an oven at approximately 100°C for 12-24 hours to remove the solvent.
-
Calcination: Grind the dried gel into a fine powder. Calcine the powder in a muffle furnace at a specific temperature (e.g., 300°C to 600°C) for 2-4 hours. The calcination temperature is critical for the formation of the desired crystalline phase (e.g., anatase, brookite).[6][7]
-
Characterization: The final TiO₂ powder can be characterized using techniques such as XRD (for crystal phase), SEM/TEM (for morphology), and BET analysis (for surface area).
Caption: Workflow for TiO₂ nanoparticle synthesis via the sol-gel method.
Application Note 2: Photocatalytic Degradation of Organic Pollutants
This section provides a generalized protocol for evaluating the photocatalytic activity of the synthesized TiO₂ nanoparticles using a model organic pollutant.
Experimental Protocol: Methylene Blue (MB) Degradation Test
This protocol outlines a typical procedure for a photocatalytic degradation experiment in a batch reactor.[1][8]
Materials & Equipment:
-
Synthesized TiO₂ photocatalyst
-
Methylene Blue (MB) or other target pollutant (e.g., 4-chlorophenol)
-
Deionized water
-
Photoreactor vessel (e.g., glass beaker)
-
Light source (e.g., UV lamp with a specific wavelength, or a solar simulator)[8][11][12]
-
Magnetic stirrer
-
Syringes and filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer
Procedure:
-
Suspension Preparation: Prepare a stock solution of the organic pollutant (e.g., 20 ppm Methylene Blue). In the photoreactor, suspend a specific amount of the TiO₂ photocatalyst in the pollutant solution (e.g., 0.5 g/L).[8][13]
-
Adsorption-Desorption Equilibrium: Before illumination, stir the suspension in the dark for 30-60 minutes. This step ensures that an equilibrium is established between the adsorption of the pollutant onto the catalyst surface and its desorption back into the solution.[1][10]
-
Photocatalytic Reaction: Place the reactor under the light source and begin irradiation. Continue to stir the suspension throughout the experiment to ensure homogeneity.[8][12]
-
Sampling: At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot (e.g., 3-5 mL) of the suspension.[1]
-
Analysis: Immediately filter the withdrawn sample to remove the TiO₂ catalyst particles. Analyze the filtrate using a UV-Vis spectrophotometer to determine the concentration of the remaining pollutant. For Methylene Blue, the maximum absorbance is typically measured at around 664 nm.[1][14]
-
Data Calculation: The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration of the pollutant (after the dark adsorption step) and Cₜ is the concentration at time t.[11]
Caption: Experimental workflow for testing photocatalytic degradation.
Mechanism of Photocatalysis
When the TiO₂ semiconductor is irradiated with light energy greater than its band gap, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) behind.[3][9] These charge carriers migrate to the catalyst surface and initiate redox reactions. The holes oxidize water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH), while the electrons reduce adsorbed oxygen to form superoxide (B77818) radicals (O₂⁻•).[15] These reactive oxygen species (ROS) are powerful oxidizing agents that can break down complex organic pollutant molecules into simpler, non-toxic compounds like CO₂ and H₂O.[8]
Caption: Simplified mechanism of photocatalytic degradation by TiO₂.
Quantitative Data Presentation
The efficiency of the photocatalyst is strongly influenced by the synthesis conditions. The following tables summarize the effect of key parameters on the properties of TiO₂ synthesized from titanium oxysulfate and its photocatalytic performance, based on data from published studies.
Table 1: Effect of Synthesis pH and Calcination Temperature on TiO₂ Properties (Data adapted from Khan, H. et al., 2017)[6][7]
| Synthesis pH | Calcination Temp. (°C) | Crystal Phase Composition (Anatase/Brookite wt.%) | Surface Area (m²/g) |
| 5 | 300 | 75 / 25 | 180.5 |
| 6 | 300 | 81 / 19 | 157.0 |
| 7 | 300 | 72 / 28 | 140.2 |
| 6 | 400 | 85 / 15 | 125.3 |
| 6 | 500 | 92 / 8 | 98.7 |
| 6 | 600 | 100 / 0 | 65.1 |
Table 2: Photocatalytic Degradation Efficiency under Various Conditions
| Catalyst (Synthesized at) | Target Pollutant | Catalyst Loading (g/L) | Degradation Efficiency (%) | Irradiation Time (min) | Reference |
| pH 6, 300°C | 4-Chlorophenol (B41353) | 0.5 | ~95% | 120 | [6][7] |
| 0.2 M TiOSO₄, 600°C | Methylene Blue | 0.5 | 81% | 180 | [4] |
| 0.5 M TiOSO₄, 600°C | Methylene Blue | 0.5 | ~60% | 180 | [4] |
| N-TiO₂/MoS₂ | Methylene Blue | 0.5 | 99% | 150 | [1] |
References
- 1. Efficient photocatalytic degradation of organic pollutants over TiO2 nanoparticles modified with nitrogen and MoS2 under visible light irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Titanium Dioxide and Photocatalysis: A Detailed Overview of the Synthesis, Applications, Challenges, Advances and Prospects for Sustainable Development [article.innovationforever.com]
- 3. ipme.ru [ipme.ru]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and application of titanium dioxide photocatalysis for energy, decontamination and viral disinfection: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sol–gel synthesis of TiO2 from TiOSO4: characterization and UV photocatalytic activity for the degradation of 4-chlorophenol | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. scientificarchives.com [scientificarchives.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Titanium (IV) Sulfate in Heterogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of titanium (IV) sulfate (B86663) and its derivatives as heterogeneous catalysts in various chemical transformations. Titanium-based catalysts are attractive due to their low cost, low toxicity, and strong Lewis acidic nature.[1][2]
Application 1: Solid Acid Catalyst for Biodiesel Production
Titanium oxysulfate (Ti(SO4)O), a derivative of titanium (IV) sulfate, has demonstrated significant potential as a solid superacidic nano-catalyst for the production of biodiesel from used cooking oil.[3] This catalyst facilitates both esterification and transesterification reactions simultaneously.[3] The key advantage of this catalyst is the chemical bonding of the sulfate group within the catalyst's structure, which imparts high stability and reusability.[3]
Quantitative Data: Catalyst Performance in Biodiesel Production
| Parameter | Value | Reference |
| Methanol (B129727) to Used Cooking Oil Molar Ratio | 20:1 | [3] |
| Catalyst Concentration | 10 wt% | [3] |
| Reaction Time | 3 hours | [3] |
| Reaction Temperature | 120°C | [3] |
| Agitation Speed | 400 rpm | [3] |
| Biodiesel Yield | ~95% | [3] |
Experimental Protocols
Catalyst Synthesis: Titanium Oxysulfate (Ti(SO4)O) Nano-catalyst
This protocol describes the synthesis of a Ti(SO4)O solid superacidic nano-catalyst.[3][4]
Materials:
-
Titanium (IV) oxide (TiO2)
-
Chlorosulfonic acid (ClSO3H)
-
n-hexane
-
Round-bottomed flask
-
Glass syringe
-
Hotplate-magnetic stirrer
-
Reflux condenser
-
Oven
-
Pestle and mortar
Procedure:
-
Add 5.0 g of titanium (IV) oxide to a round-bottomed flask.
-
Drop-wise, add 17.16 mmol of chlorosulfonic acid to the flask at room temperature using a glass syringe.[3][4]
-
Heat the resulting mixture to 120°C on a hotplate-magnetic stirrer with an agitation rate of 500 RPM.[3][4]
-
Connect a reflux condenser to the flask and continue stirring for 2 hours to allow for the condensation of any remaining reagent.[3][4]
-
Age the resulting gel solution quiescently at room temperature for 2 hours.[3][4]
-
Crush and grind the dried catalyst using a pestle and mortar.[3][4]
-
Wash the powdered catalyst with a 1:1 ratio of acetone to n-hexane to remove any residual impurities.[3][4]
-
Dry the final catalyst in an oven at 110°C to remove any moisture.[4]
Biodiesel Production: Simultaneous Esterification and Transesterification
This protocol outlines the use of the prepared Ti(SO4)O nano-catalyst for biodiesel production from used cooking oil.[3]
Materials:
-
Used cooking oil (UCO)
-
Methanol
-
Ti(SO4)O nano-catalyst
-
Reactor equipped with a stirrer and temperature control
Procedure:
-
Add used cooking oil and methanol to the reactor in a 20:1 molar ratio of methanol to UCO.[3]
-
Add 10 wt% of the Ti(SO4)O nano-catalyst to the mixture.[3]
-
Heat the reaction mixture to 120°C with constant stirring at 400 rpm.[3]
-
Maintain the reaction conditions for 3 hours.[3]
-
After the reaction, separate the catalyst from the product mixture for potential reuse.
-
Purify the biodiesel product.
Visualization: Experimental Workflow for Biodiesel Production
Caption: Workflow for Ti(SO4)O catalyst synthesis and its application in biodiesel production.
Application 2: Acid Catalysis for Fine Chemical Synthesis
This compound supported on metal oxides like zirconia (ZrO2) and titania (TiO2) serves as a robust solid acid catalyst for various organic transformations, including dehydration and dealkylation reactions.[5][6][7] The catalytic activity is correlated with the acidity of the catalyst, which can be tuned by the loading of titanium sulfate.[5][6][7]
Quantitative Data: Performance of Ti(SO4)2/ZrO2 and Ti(SO4)2/TiO2 Catalysts
| Catalyst | Reaction | Max Activity Calcination Temp. | Key Finding | Reference |
| 5 wt% Ti(SO4)2/ZrO2 | 2-Propanol Dehydration | 600°C | Increased surface area and acidity with Ti(SO4)2 loading. | [5] |
| 5 wt% Ti(SO4)2/ZrO2 | Cumene Dealkylation | 600°C | Catalytic activity correlates with catalyst acidity. | [5] |
| 20 wt% Ti(SO4)2/TiO2 | 2-Propanol Dehydration | 300°C | Acidity increases with Ti(SO4)2 content up to 20 wt%. | [6][7] |
| 20 wt% Ti(SO4)2/TiO2 | Cumene Dealkylation | 300°C | Good dispersion of Ti(SO4)2 on the TiO2 surface. | [6][7] |
Experimental Protocols
Catalyst Preparation: Ti(SO4)2 Supported on Metal Oxide
This protocol describes a general impregnation method for preparing titanium sulfate supported on zirconia or titania.[5][7]
Materials:
-
Zirconium hydroxide (B78521) (Zr(OH)4) or Titanium dioxide (TiO2) powder
-
This compound aqueous solution
-
Furnace
Procedure:
-
Prepare an aqueous solution of this compound with the desired concentration.
-
Impregnate the powdered Zr(OH)4 or TiO2 with the titanium sulfate solution.[5][7]
-
Dry the impregnated material to remove water.
-
Calcine the dried powder in air at a high temperature (e.g., 300-600°C) for a specified duration to obtain the final catalyst.[5][7] The optimal calcination temperature will depend on the support and the target reaction.[5][7]
Visualization: Logical Relationship in Supported Catalyst Preparation
Caption: General workflow for the preparation of supported this compound catalysts.
Application 3: Esterification of Glycerol (B35011) with Acetic Acid
The esterification of glycerol with acetic acid is a valuable reaction for converting surplus glycerol from biodiesel production into valuable fuel additives like monoacetin (MA), diacetin (B166006) (DA), and triacetin (B1683017) (TA).[8][9] Solid acid catalysts, including those based on sulfated metal oxides, are effective for this transformation.[8][10] While specific data for this compound is limited in the provided search results, its properties as a solid acid suggest its potential applicability.
General Reaction Pathway
Glycerol + Acetic Acid ⇌ Monoacetin + H2O Monoacetin + Acetic Acid ⇌ Diacetin + H2O Diacetin + Acetic Acid ⇌ Triacetin + H2O
Experimental Protocol (General for Solid Acid Catalysts)
This protocol provides a general methodology for the esterification of glycerol with acetic acid using a solid acid catalyst, which can be adapted for this compound-based catalysts.
Materials:
-
Glycerol
-
Acetic acid
-
Solid acid catalyst (e.g., sulfated alumina)[10]
-
Round bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Set up the reaction in a round bottom flask equipped with a reflux condenser and magnetic stirrer.[10]
-
Add glycerol and acetic acid to the flask, typically with an excess of acetic acid (e.g., a molar ratio of 1:9 glycerol to acetic acid).[10]
-
Add the solid acid catalyst to the reaction mixture (e.g., 0.25 g for a 30 mL total volume).[10]
-
Heat the reaction mixture to the desired temperature (e.g., 110°C) with constant stirring (e.g., 700 rpm).[10]
-
Monitor the reaction progress by taking samples periodically and analyzing them using techniques like gas chromatography.[10]
Visualization: Reaction Pathway for Glycerol Esterification
Caption: Stepwise esterification of glycerol with acetic acid.
Application 4: Precursor for Photocatalytic Materials
This compound and its oxysulfate derivative (TiOSO4) can be used as inorganic precursors for the synthesis of titanium dioxide (TiO2) nanoparticles, which are widely used as photocatalysts for the degradation of organic pollutants in wastewater.[11][12][13][14] The sol-gel method is a common technique for this synthesis.[12] The photocatalytic efficiency of the resulting TiO2 is influenced by synthesis parameters such as precursor concentration, pH, and calcination temperature, which affect the crystalline phase (anatase, rutile, brookite) and particle size.[12]
Experimental Protocol: Synthesis of TiO2 Nanoparticles from TiOSO4
This protocol outlines the sol-gel synthesis of TiO2 nanoparticles from titanium oxysulfate.[12]
Materials:
-
Titanium oxysulfate (TiOSO4)
-
Deionized water
-
Ammonia (B1221849) solution (for pH adjustment)
-
Nitric acid (for peptization)
-
Beakers, magnetic stirrer, pH meter
-
Centrifuge
-
Oven and furnace
Procedure:
-
Prepare a TiOSO4 solution of a specific concentration (e.g., 0.3 M) in deionized water.[12]
-
Adjust the pH of the solution to induce precipitation (e.g., pH 7) using an ammonia solution while stirring.[12]
-
Separate the precipitate by centrifugation and wash it to remove impurities.
-
Peptize the precipitate by adding a dilute acid like nitric acid to form a stable sol (e.g., at pH 6).[12]
-
Age the sol for a specific duration (e.g., 12 hours).[12]
-
Dry the gel in an oven at a low temperature (e.g., 80°C for 12 hours).[12]
-
Calcine the dried powder at a high temperature (e.g., 300-800°C for 2 hours) to obtain crystalline TiO2 nanoparticles.[12] The calcination temperature is crucial for controlling the crystalline phase of the final product.[12]
Visualization: Logical Flow of TiO2 Nanoparticle Synthesis
Caption: Sol-gel synthesis of TiO2 nanoparticles from a TiOSO4 precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. Titanium catalysis for the synthesis of fine chemicals – development and trends - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bkcs.kchem.org [bkcs.kchem.org]
- 7. Acidic Properties and Catalytic Activity of Titanium Sulfate Supported on TiO{sub 2} (Journal Article) | ETDEWEB [osti.gov]
- 8. mdpi.com [mdpi.com]
- 9. Kinetic Analysis of Glycerol Esterification Using Tin Exchanged Tungstophosphoric Acid on K-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. science.lpnu.ua [science.lpnu.ua]
- 12. mdpi.com [mdpi.com]
- 13. Photocatalytic Degradation of Organic Pollutants: The Case of Conductive Polymer Supported Titanium Dioxide (TiO2) Nanoparticles: A Review, Nanoscience and Nanometrology, Science Publishing Group [sciencepublishinggroup.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Titanium-Based Catalysts from Titanium (IV) Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of titanium-based catalysts using titanium (IV) sulfate (B86663) (Ti(SO₄)₂), often in the form of titanyl sulfate (TiOSO₄), as a precursor. Titanium-based catalysts, particularly titanium dioxide (TiO₂), are widely utilized in various fields, including photocatalysis, organic synthesis, and environmental remediation, due to their high catalytic activity, chemical stability, and non-toxic nature.[1][2] The use of titanium (IV) sulfate, an inorganic precursor, offers a cost-effective and accessible route for catalyst preparation.[3][4]
The following sections detail three common preparation methods: sol-gel synthesis, thermal hydrolysis, and the preparation of sulfated titania for enhanced acidity.
Application Note 1: Sol-Gel Synthesis of Nanocrystalline TiO₂ Photocatalysts
The sol-gel method is a versatile technique for producing nanocrystalline TiO₂ with controlled particle size, surface area, and crystalline structure.[3][5] The process involves the hydrolysis of a titanium precursor to form a sol (a colloidal suspension of solid particles in a liquid), followed by polycondensation to form a gel. Subsequent drying and calcination yield the final catalyst material. The physicochemical properties of the synthesized TiO₂ are highly dependent on synthesis parameters such as precursor concentration, pH, and calcination temperature.[3][4]
Experimental Protocol: Sol-Gel Synthesis
This protocol is based on the aqueous sol-gel method using titanyl sulfate (TiOSO₄) as the precursor.[3][4]
-
Preparation of Precursor Solution: Dissolve titanyl sulfate (TiOSO₄) in deionized water to achieve the desired concentration (e.g., 0.1 M to 0.5 M). Stir the solution continuously.
-
Precipitation: Gradually add a precipitating agent, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH), dropwise to the TiOSO₄ solution while stirring vigorously until a pH of ~7.0 is reached. This will precipitate titanium hydroxide.[3]
-
Washing: Separate the precipitate from the mother liquor via centrifugation or filtration. Wash the precipitate repeatedly with warm deionized water (~40°C) to remove residual sulfate ions. The absence of sulfate ions can be confirmed by adding a few drops of barium chloride (BaCl₂) solution to the washing filtrate; the absence of a white precipitate (BaSO₄) indicates complete removal.[3]
-
Peptization: Resuspend the washed precipitate in deionized water and add a peptizing agent, such as nitric acid (HNO₃), dropwise to adjust the pH to a value between 4.0 and 5.0. This process breaks down the agglomerated precipitate into a stable colloidal sol.[3]
-
Aging: Age the resulting sol for a specific period (e.g., 12 to 24 hours) at room temperature to allow for the completion of hydrolysis and condensation reactions.[4]
-
Drying: Dry the aged gel in an oven at 80-110°C for 12 hours or until all the liquid has evaporated, resulting in a xerogel.[3][6]
-
Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 300°C to 800°C) for a set duration (e.g., 2-3 hours) to induce crystallization and remove residual organic matter. The calcination temperature significantly influences the crystalline phase (anatase, rutile, or brookite) and crystallite size.[3][4]
Data Presentation: Influence of Synthesis Parameters
The following table summarizes the effect of key synthesis parameters on the physicochemical properties of the final TiO₂ catalyst.
| Parameter | Value | Effect on Catalyst Properties | Source |
| TiOSO₄ Concentration | 0.1 M - 0.2 M | Formation of anatase-brookite composite mixture.[4] | [4] |
| 0.4 M - 0.5 M | Formation of pure anatase phase.[3][4] Higher concentrations lead to larger crystallite sizes.[3] | [3][4] | |
| Precipitation pH | 5.0 - 9.0 | Influences the crystalline phase composition. A pH of 6.0 can yield a highly active anatase-brookite composite.[4] | [4] |
| Calcination Temperature | 300°C - 600°C | Formation of anatase and brookite phases.[4] Specific surface area decreases with increasing temperature.[3] | [3][4] |
| > 700°C | Promotes the phase transition from anatase to the more thermodynamically stable rutile phase.[3] | [3] |
Visualization: Sol-Gel Synthesis Workflow
Caption: Workflow for TiO₂ catalyst preparation via the sol-gel method.
Application Note 2: Catalyst Synthesis via Thermal Hydrolysis
Thermal hydrolysis is a straightforward method for synthesizing TiO₂ from a titanyl sulfate solution. This process typically involves heating the precursor solution to induce hydrolysis and precipitate hydrated titanium dioxide (metatitanic acid, TiO₂·H₂O).[7][8] The properties of the resulting catalyst are influenced by factors such as precursor and acid concentrations, temperature, and reaction time.[7][9] This method is representative of the industrial "sulfate process" for TiO₂ pigment production.[10][11][12]
Experimental Protocol: Thermal Hydrolysis
This protocol describes the synthesis of TiO₂ nanoparticles by thermal hydrolysis of a TiOSO₄ aqueous solution.[8][13]
-
Solution Preparation: Prepare an aqueous solution of titanyl sulfate (TiOSO₄). The concentration can vary, for example, from 300 g/L to 420 g/L.[9] The solution may also contain free sulfuric acid.[7][9]
-
Hydrolysis: Heat the solution to a temperature between 80°C and 120°C in a reaction vessel equipped with a reflux condenser.[8][13] Maintain the temperature for a specified duration (e.g., 4-5 hours) to achieve a high degree of hydrolysis.[8] The hydrolysis reaction leads to the precipitation of hydrated TiO₂.
-
Filtration and Washing: After the reaction is complete, cool the suspension and separate the white precipitate by filtration. Wash the precipitate thoroughly with deionized water to remove unreacted reagents and sulfate ions.
-
Drying: Dry the washed precipitate in an oven at approximately 110-120°C for 24 hours to remove water.[14]
-
Calcination (Optional): While some studies show that crystalline anatase can be formed directly during hydrolysis without calcination[13], a subsequent calcination step (e.g., at 400°C for 3 hours) can be performed to improve crystallinity and control the phase composition.[14]
Data Presentation: Influence of Hydrolysis Conditions
The degree of hydrolysis and the properties of the resulting material are sensitive to the initial solution composition.
| Parameter | Value | Effect on Hydrolysis & Product | Source |
| TiOSO₄ Concentration | 300 g/L | Achieved a higher conversion (92%) to hydrated TiO₂. | [9] |
| 420 g/L | Resulted in a lower conversion (81%).[9] | [9] | |
| Free H₂SO₄ Concentration | 136 g/L | Led to a high degree of hydrolysis (96%).[9] | [9] |
| 261 g/L | Significantly reduced the degree of hydrolysis (49%).[9] | [9] | |
| Reaction Temperature | ~110°C | Initiates the hydrolysis reaction in the industrial sulfate process.[15] | [15] |
| 120°C | Achieves rapid and complete hydrolysis in under 5 hours.[8] | [8] |
Visualization: Thermal Hydrolysis Workflow
Caption: Workflow for TiO₂ catalyst preparation via thermal hydrolysis.
Application Note 3: Preparation of Solid Acid Sulfated Titania (SO₄²⁻/TiO₂) Catalysts
Sulfated titania catalysts are solid superacids that possess both Brønsted and Lewis acid sites, making them highly effective for various organic reactions such as esterification, transesterification, and isomerization.[1][6] They are typically prepared by impregnating a TiO₂ support with a source of sulfate ions, followed by calcination.
Experimental Protocol: Impregnation Method
This protocol details the preparation of sulfated titania by impregnating a pre-synthesized or commercial TiO₂ with a titanium sulfate solution.[16][17]
-
Support Preparation: Use a commercial or previously synthesized TiO₂ powder (e.g., prepared via sol-gel or hydrolysis as described above) as the support material.
-
Impregnation: Prepare an aqueous solution of this compound of a known concentration. Add the TiO₂ powder to the solution with continuous stirring. The amount of titanium sulfate solution should be sufficient to achieve the desired sulfate loading (e.g., up to 20 wt% Ti(SO₄)₂).[16]
-
Drying: Evaporate the water from the slurry by heating on a hotplate or in an oven at ~110°C until a dry powder is obtained.
-
Calcination: Calcine the dried, impregnated powder in a furnace in the presence of air. The calcination temperature is a critical parameter, with optimal acidity often achieved at specific temperatures (e.g., 300°C).[16] The calcination process helps to anchor the sulfate groups to the titania surface.
-
Final Processing: The resulting catalyst powder can be crushed and sieved to obtain a uniform particle size.
Data Presentation: Influence of Sulfate Loading and Calcination
The acidity and catalytic activity of sulfated titania are strongly dependent on the sulfate content and the final calcination temperature.
| Parameter | Value | Effect on Catalyst Properties | Source |
| Ti(SO₄)₂ Loading | Up to 20 wt% | Acidity increases proportionally with sulfate content up to this level.[16] | [16][17] |
| > 20 wt% | Further increases may not lead to a proportional increase in acidity. | [16] | |
| Calcination Temperature | 300°C | Exhibited maximum catalytic activities for 2-propanol dehydration and cumene (B47948) dealkylation with 20 wt% Ti(SO₄)₂ loading.[16] | [16][17] |
| < 500°C | The presence of sulfate ions in the titania structure is maintained.[14] | [14] |
Visualization: Sulfated Titania Preparation Workflow
Caption: Workflow for preparing sulfated titania via impregnation.
Catalyst Characterization
To evaluate the properties of the synthesized catalysts, a range of analytical techniques should be employed. Common methods reported in the literature include:
-
X-ray Diffraction (XRD): To determine the crystalline phase (anatase, rutile, brookite), crystallite size, and phase composition.[3][13][14]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and agglomeration of the catalyst particles.[3][13]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution, which are crucial for catalytic activity.[3][5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify surface functional groups, such as hydroxyl groups and the presence of sulfate species on the catalyst surface.[3][6]
-
UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS): To determine the band gap energy of the semiconductor photocatalyst.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. alfachemic.com [alfachemic.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Hydrolysis of titanium sulphate compounds [degruyterbrill.com:443]
- 8. Preparation of Hydrated TiO2 Particles by Hydrothermal Hydrolysis of Mg/Al-Bearing TiOSO4 Solution [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. The role of titanium-oxo clusters in the sulfate process for TiO2 production - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Enhancing TiO2 Precipitation Process through the Utilization of Solution-Gas-Solid Multiphase CFD Simulation and Experiments | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. barbenanalytical.com [barbenanalytical.com]
- 16. Acidic Properties and Catalytic Activity of Titanium Sulfate Supported on TiO{sub 2} (Journal Article) | ETDEWEB [osti.gov]
- 17. bkcs.kchem.org [bkcs.kchem.org]
Application Notes & Protocols for Sol-Gel Synthesis of Titania (TiO₂) from Titanium (IV) Sulfate
Introduction
The sol-gel method is a versatile and widely used technique for synthesizing metal oxide nanoparticles with controlled properties such as particle size, surface area, and crystal structure.[1] This document provides detailed protocols and application notes for the synthesis of titanium dioxide (TiO₂) nanoparticles using an inorganic precursor, titanium (IV) sulfate, typically in its hydrated form, titanium oxysulfate (TiOSO₄). This aqueous-based route is an economical and effective alternative to methods using titanium alkoxides. The resulting titania nanoparticles have diverse applications, including photocatalysis for environmental remediation, components in dye-sensitized solar cells, and biomedical applications.[2]
Part 1: Chemical Pathway and Mechanism
The sol-gel synthesis of TiO₂ from titanium oxysulfate involves two primary chemical processes: hydrolysis and condensation.
-
Hydrolysis: In an aqueous solution, the titanium precursor undergoes hydrolysis. A base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH), is typically added to raise the pH, which neutralizes the solution and leads to the formation of titanium hydroxide species, such as Ti(OH)₄ or hydrated titania (TiO(OH)₂).[1][3]
-
Condensation (Polycondensation): The hydroxylated titanium species then undergo condensation reactions. This process involves the elimination of water molecules to form Ti-O-Ti oxo bridges. This polymerization process results in the formation of a three-dimensional network, leading to a "sol" (a colloidal suspension of solid particles in a liquid) and subsequently a "gel" (a solid network encapsulating the liquid phase).
-
Calcination: The final step involves heating the dried gel at elevated temperatures. This process removes residual organic compounds and water, and induces crystallization of the amorphous titania into specific polymorphs, primarily anatase, brookite, or rutile, depending on the temperature and other synthesis conditions.[4]
References
Hydrothermal Synthesis of Titanium Dioxide Nanostructures from Titanium (IV) Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of various titanium dioxide (TiO₂) nanostructures using titanium (IV) sulfate (B86663) as a precursor. The methodologies outlined herein allow for the controlled fabrication of nanoparticles, nanotubes, nanorods, and other morphologies with tunable properties, which are of significant interest for applications in photocatalysis, drug delivery, and biomaterials.
Introduction
Titanium dioxide nanostructures are widely investigated materials due to their excellent physicochemical properties, including high stability, biocompatibility, and photocatalytic activity. The hydrothermal synthesis method offers a versatile and scalable approach for producing highly crystalline TiO₂ nanostructures with controlled morphology and size. This method involves the treatment of a titanium precursor in an aqueous solution at elevated temperatures and pressures in a sealed vessel, known as an autoclave. By carefully controlling synthesis parameters such as temperature, reaction time, precursor concentration, and pH, it is possible to tailor the final characteristics of the TiO₂ nanostructures to suit specific applications.[1][2]
This document focuses on the use of titanium (IV) sulfate (Ti(SO₄)₂) and its hydrated form, titanium (IV) oxysulfate (TiOSO₄), as precursors for the hydrothermal synthesis of TiO₂.
Influence of Synthesis Parameters on TiO₂ Nanostructure Properties
The morphology, crystal phase, particle size, and surface area of the synthesized TiO₂ nanostructures are highly dependent on the hydrothermal synthesis conditions. A summary of the key parameters and their effects is presented in the tables below.
Table 1: Effect of Hydrothermal Temperature and Time on TiO₂ Nanostructure Morphology
| Precursor | Temperature (°C) | Time (h) | Resulting Morphology | Reference(s) |
| TiOSO₄ & NaOH | 100 | 6 | Nanourchin | [3] |
| TiOSO₄ & NaOH | 150 | 6 | Nanourchin | [3] |
| Amorphous TiO₂ | 170 | 24 | Anatase Nanoparticles | [4] |
| Amorphous TiO₂ | 170 | 72 | TiO₂(B) Nanowires | [4] |
| TiOSO₄ & NaOH | 200 | 3 | Nanotube | [3] |
| TiO₂ Nanoparticles | 200 | 48 | Well-defined Nanotubes | [5][6] |
| Amorphous TiO₂ | 200-220 | 24 | TiO₂(B) Nanowires | [4] |
| TiOSO₄ & NaOH | 220 | 0.25 | Nanobelt | [7] |
| Ti(SO₄)₂ & NH₄OH | 240 | 48 | Anatase Nanoparticles | [8] |
Table 2: Influence of Precursor Concentration and pH on TiO₂ Nanostructure Properties
| Precursor System | Precursor Concentration | pH | Resulting Crystal Phase | Particle/Crystallite Size | Specific Surface Area (m²/g) | Reference(s) |
| TiOSO₄ & Urea | 0.25 - 1.5 M | - | Anatase | 6.7 - 8.9 nm | Decreases with increasing concentration >1M | [9] |
| TiCl₃ | 0.0625 M | 9.0 | Anatase | - | 187 | [10] |
| TiCl₃ | 0.9 M | <0 | Rutile | - | 47 | [10] |
| TiCl₃ | 0.0625 M | 1.32 | Brookite | ~10 nm | 84 | [10] |
| Ti(SO₄)₂ & NH₄OH | - | 0.12 | Anatase | ~50 nm | - | [8] |
| Ti(SO₄)₂ & NH₄OH | - | 5 | Anatase | ~20 nm | - | [8] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the hydrothermal synthesis of various TiO₂ nanostructures using this compound as the precursor.
General Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Hydrothermal synthesis involves high temperatures and pressures. Use a Teflon-lined stainless-steel autoclave that is in good condition and rated for the intended reaction conditions.
-
Do not exceed 80% of the autoclave's volume to allow for pressure expansion.
-
Allow the autoclave to cool to room temperature before opening.
Protocol 1: Synthesis of TiO₂ Nanoparticles
This protocol is adapted from the synthesis of anatase TiO₂ nanoparticles.[8]
Materials:
-
This compound (Ti(SO₄)₂)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution
-
Deionized water
-
Teflon-lined stainless-steel autoclave (e.g., 50 mL capacity)
-
Magnetic stirrer and stir bar
-
pH meter
-
Centrifuge
-
Oven
Procedure:
-
Precursor Solution Preparation: Prepare an aqueous solution of this compound.
-
pH Adjustment: While stirring vigorously, slowly add ammonium hydroxide solution to the this compound solution until the desired pH is reached (e.g., pH 5 for smaller nanoparticles). A precipitate will form.
-
Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 240°C for 48 hours.
-
Cooling and Washing: Allow the autoclave to cool to room temperature naturally. Collect the white precipitate by centrifugation and wash it several times with deionized water to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at a suitable temperature (e.g., 80°C) overnight.
Protocol 2: Synthesis of TiO₂ Nanotubes and Nanobelts
This protocol is based on the hydrothermal treatment of TiO₂ aggregates, which can be initially synthesized from titanium (IV) oxysulfate.[3][7]
Part A: Synthesis of TiO₂ Aggregates
-
Precursor Solution Preparation: Dissolve 6.4 g of titanium (IV) oxysulfate hydrate (B1144303) (TiOSO₄) in 16 mL of deionized water with constant stirring at 45°C for 2 hours to obtain a clear solution.[3]
-
Hydrothermal Synthesis of Aggregates: Transfer the solution to a 25 mL Teflon-lined stainless-steel autoclave. Heat the autoclave to a temperature between 100°C and 220°C for 6 hours. The size of the resulting TiO₂ aggregates will depend on the temperature.[3]
-
Collection and Drying: After cooling, collect the white precipitate, wash it with deionized water, and dry it in an oven.
Part B: Synthesis of Nanotubes/Nanobelts from Aggregates
-
Reaction Mixture: Place 0.5 g of the prepared TiO₂ aggregates into a 25 mL Teflon-lined autoclave. Fill the autoclave to 80% of its capacity with a 10 M sodium hydroxide (NaOH) solution.[7]
-
Hydrothermal Treatment:
-
Washing and Ion Exchange: After cooling, the resulting sodium titanate nanostructures are washed thoroughly with deionized water and then with a dilute acid (e.g., 0.1 M HCl) to exchange Na⁺ ions with H⁺, followed by further washing with deionized water until the pH is neutral.
-
Drying and Annealing: Dry the product overnight in an oven. The resulting hydrogen titanate nanostructures can then be annealed at a temperature of around 500°C for 30 minutes to transform them into crystalline TiO₂ nanostructures.[7]
Visualizing the Synthesis Workflow and Parameter Influence
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships between synthesis parameters and the resulting TiO₂ nanostructure characteristics.
Caption: Experimental workflow for the hydrothermal synthesis of TiO₂ nanostructures.
Caption: Influence of synthesis parameters on TiO₂ nanostructure properties.
Conclusion
The hydrothermal synthesis method using this compound is a robust and highly controllable route for the production of a variety of TiO₂ nanostructures. By precisely tuning the experimental parameters as outlined in these protocols, researchers can generate tailored nanomaterials for a wide range of applications in materials science, catalysis, and nanomedicine. The provided data and workflows serve as a comprehensive guide for the successful synthesis and characterization of these advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Large-Scale Synthesis Route of TiO2 Nanomaterials with Controlled Morphologies Using Hydrothermal Method and TiO2 Aggregates as Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijmse.net [ijmse.net]
Application of Titanium (IV) Sulfate in the Production of Ceramic Materials: Detailed Notes and Protocols
For Researchers, Scientists, and Materials Development Professionals
This document provides detailed application notes and protocols on the utilization of titanium (IV) sulfate (B86663) and its derivatives, primarily titanyl sulfate (TiOSO₄), in the synthesis of titanium dioxide (TiO₂) for the production of advanced ceramic materials. The protocols cover methods for synthesizing TiO₂ powders and coatings, which are crucial precursor steps for fabricating ceramic bodies and functional surfaces.
Introduction to Titanium (IV) Sulfate in Ceramics
This compound is a water-soluble precursor that serves as a key component in the "sulfate process," a widely used industrial method for producing titanium dioxide.[1] In ceramic production, TiO₂ is valued for its ability to control thermal expansion, enhance mechanical strength, and impart specific dielectric properties.[2][3] It is a fundamental ingredient in creating various functional ceramics, from high-frequency insulators to biocompatible coatings. The synthesis of TiO₂ from this compound allows for precise control over particle size, morphology, and crystal phase (anatase, rutile, or brookite), which are critical parameters that dictate the final properties of the ceramic material.[4][5]
Synthesis of TiO₂ Powders from this compound Precursors
The initial step in producing TiO₂-based ceramics from a sulfate precursor is the synthesis of high-purity TiO₂ powder. Hydrolysis and hydrothermal methods are commonly employed for this purpose.
Protocol 1: Hydrolysis of Titanyl Sulfate (TiOSO₄) for TiO₂ Powder Synthesis
This protocol describes the synthesis of hydrated titanium dioxide (TiO₂·nH₂O) through the hydrolysis of a titanyl sulfate solution, which is an intermediate in the commercial sulfate process.[6] The resulting powder can then be calcined to produce crystalline TiO₂ suitable for ceramic processing.
Experimental Protocol:
-
Preparation of the Starting Solution:
-
Prepare an aqueous solution of titanyl sulfate (TiOSO₄). The concentration of TiOSO₄ and free sulfuric acid (H₂SO₄) are critical parameters that influence the degree of hydrolysis and particle size of the product.[6]
-
-
Hydrolysis:
-
Precipitation and Filtration:
-
Allow the hydrated titanium dioxide to precipitate from the solution.
-
Separate the precipitate by filtration.
-
-
Washing and Drying:
-
Wash the precipitate thoroughly with deionized water to remove residual sulfuric acid and other soluble impurities.
-
Dry the washed precipitate in an oven at a temperature sufficient to remove water without inducing significant crystallization (e.g., 100-120°C).
-
-
Calcination:
Quantitative Data for Hydrolysis of Titanyl Sulfate:
| Parameter | Value | Reference |
| Initial TiOSO₄ Concentration | 300 - 420 g/dm³ | [6] |
| Initial Free H₂SO₄ Concentration | 136 - 261 g/dm³ | [6] |
| Hydrolysis Temperature | 88 - 98°C (initiation), then boiling | [7] |
| Final Degree of Hydrolysis | 49 - 96% | [6] |
Protocol 2: Hydrothermal Synthesis of Anatase TiO₂ Nanoparticles
This protocol details the hydrothermal synthesis of anatase TiO₂ nanoparticles from this compound, which can be used to produce fine-grained ceramics with enhanced properties.[5]
Experimental Protocol:
-
Precursor Solution Preparation:
-
Dissolve this compound [Ti(SO₄)₂] in deionized water to form the precursor solution.
-
-
pH Adjustment:
-
Adjust the pH of the solution using a precipitating agent such as ammonia (B1221849) water. The final pH significantly influences the resulting particle size.[5]
-
-
Hydrothermal Treatment:
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to the desired reaction temperature and maintain it for a specific duration.
-
-
Cooling and Product Recovery:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation or filtration.
-
-
Washing and Drying:
-
Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven.
-
Quantitative Data for Hydrothermal Synthesis of Anatase TiO₂:
| Parameter | Value | Resulting Particle Diameter | Reference |
| Reaction Temperature | 240°C | ~20 nm | [5] |
| Reaction Time | 48 h | ~20 nm | [5] |
| pH | 0.12 | ~50 nm | [5] |
| pH | 5 | ~20 nm | [5] |
Workflow for TiO₂ Powder Synthesis from this compound
Caption: General workflows for producing TiO₂ powder from this compound precursors.
Fabrication of TiO₂ Ceramic Coatings and Bodies
The synthesized TiO₂ powders can be used to create dense ceramic bodies through standard ceramic processing techniques or to form ceramic coatings using methods like sol-gel.
Protocol 3: Sol-Gel Synthesis of TiO₂ Ceramic Coatings
This protocol describes the formation of thin, transparent TiO₂ ceramic films on a substrate using a sol-gel method starting from an aqueous solution of this compound.[10][11]
Experimental Protocol:
-
Preparation of the Coating Solution:
-
Prepare an aqueous solution of this compound [Ti(SO₄)₂].
-
Add a polymer, such as polyvinylpyrrolidone (B124986) (PVP), to the solution to improve the wettability of the substrate and facilitate the formation of a homogeneous gel film.[10]
-
-
Substrate Coating:
-
Deposit the sol onto a suitable substrate (e.g., silica (B1680970) glass) using techniques like dip-coating or spin-coating.
-
-
Gelation:
-
Allow the coated substrate to stand in a controlled environment for the solvent to evaporate and a gel film to form.
-
-
Drying:
-
Dry the gel film at a low temperature to remove residual water.
-
-
Firing (Sintering):
-
Heat the coated substrate in a furnace to convert the gel film into a dense ceramic coating. This process involves the decomposition of sulfate groups and the polymer, followed by the crystallization of the TiO₂ phase.[10]
-
Quantitative Data for Sol-Gel TiO₂ Ceramic Coatings:
| Parameter | Value | Reference |
| Final Film Thickness | ~0.1 µm | [10] |
| Refractive Index | 2.68 | [10] |
| Porosity | 2.1% | [10] |
| Surface Roughness (Ra) | 0.94 nm | [10] |
Chemical Pathway for Sol-Gel Conversion to Ceramic Film
References
- 1. barbenanalytical.com [barbenanalytical.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US4014977A - Process for the hydrolysis of titanium sulphate solutions - Google Patents [patents.google.com]
- 8. Preparation of Hydrated TiO2 Particles by Hydrothermal Hydrolysis of Mg/Al-Bearing TiOSO4 Solution [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Sol-gel preparation of TiO2 ceramic coating films from aqueous solutions of titanium sulfate (IV) containing polyvinylpyrrolidone | Journal of Materials Research | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
Application of Titanium (IV) Sulfate in Water Treatment Processes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium (IV) sulfate (B86663) (Ti(SO₄)₂) is emerging as a highly effective coagulant in water and wastewater treatment processes.[1][2] Its application offers several advantages over traditional coagulants such as aluminum sulfate (alum) and ferric salts, including the potential for reduced sludge volume and the recovery of valuable titanium dioxide (TiO₂) from the sludge.[3][4] This document provides detailed application notes and experimental protocols for the use of titanium (IV) sulfate in water treatment, intended for researchers and professionals in environmental science and related fields.
This compound functions as a coagulant by hydrolyzing in water to form various hydrolyzed titanium species.[5][6][7] These species effectively neutralize the charge of colloidal particles, leading to their aggregation and subsequent removal through sedimentation and filtration. The efficiency of this compound is influenced by factors such as pH, coagulant dosage, and the characteristics of the water being treated.[8][9]
Data Presentation
Table 1: Comparative Performance of this compound with Conventional Coagulants
| Parameter | This compound | Aluminum Sulfate | Ferric Chloride | Reference |
| Optimal pH Range | 4.0 - 6.0 | 5.5 - 7.0 | 4.0 - 5.0 and > 8.5 | [8][10][11] |
| Turbidity Removal | High | High | High | [3] |
| UV-254 Absorption Removal | Highest | High | High | [3] |
| Color Removal | Highest | High | High | [3] |
| Dissolved Organic Carbon (DOC) Removal | 60 - 67% | 60 - 67% | 60 - 67% | [3] |
| Floc Size | Larger | Smaller | Smaller | [11] |
| Sludge Volume | Lower | Higher | Higher | [10] |
Table 2: Optimal Conditions for this compound Coagulation
| Parameter | Optimal Range/Value | Notes | Reference |
| pH | 4.0 - 6.0 | Flocculation is most effective in this range. | [8] |
| Dosage | 10 - 60 mg/L | Varies depending on raw water quality. | [3][12] |
| Rapid Mix Speed | ~100-200 rpm | To ensure rapid and uniform dispersion of the coagulant. | [13][14] |
| Rapid Mix Time | 1 minute | Sufficient for destabilization of colloids. | [12][13] |
| Slow Mix Speed | ~30 rpm | Promotes floc formation without breaking them. | [12][14] |
| Slow Mix Time | 10 - 30 minutes | Allows for the growth of larger, settleable flocs. | [12][14] |
| Settling Time | 20 - 50 minutes | Adequate time for flocs to settle before analysis. | [12][14] |
Experimental Protocols
Protocol 1: Determination of Optimal Coagulant Dosage using Jar Test Apparatus
This protocol outlines the standard jar test procedure to determine the optimal dosage of this compound for the treatment of a specific water source.
1. Materials and Equipment:
-
This compound stock solution (e.g., 1 g/L)
-
Raw water sample
-
Jar test apparatus with multiple stirrers
-
Beakers (1 L)
-
Pipettes
-
pH meter
-
Turbidimeter
-
Spectrophotometer (for UV-254 and color analysis)
-
DOC analyzer
2. Procedure:
-
Fill six 1-liter beakers with the raw water sample.
-
Place the beakers in the jar test apparatus.
-
While stirring at a rapid mix speed (e.g., 100 rpm), add varying doses of the this compound stock solution to five of the beakers (e.g., 10, 20, 30, 40, 50 mg/L). The sixth beaker will serve as a control with no coagulant.
-
Reduce the stirring speed to a slow mix (e.g., 30 rpm) for 15-20 minutes to promote flocculation.[14]
-
Turn off the stirrers and allow the flocs to settle for 30 minutes.[12]
-
Carefully collect supernatant samples from each beaker without disturbing the settled sludge.
-
Measure the turbidity, pH, UV-254 absorbance, color, and DOC of the supernatant from each beaker.
-
The optimal dosage is the one that achieves the desired level of contaminant removal with the lowest coagulant concentration.
Signaling Pathways and Logical Relationships
The primary mechanism of coagulation with this compound involves its hydrolysis and subsequent interaction with colloidal particles in the water.
Caption: Coagulation mechanism of this compound in water treatment.
Experimental Workflow for Coagulation Performance Evaluation
The following diagram illustrates the typical workflow for evaluating the performance of this compound as a coagulant.
Caption: Workflow for evaluating coagulation performance.
Note on Photocatalysis
While this compound itself is primarily used as a coagulant, the sludge produced from the coagulation process, which is rich in titanium hydroxides, can be calcined to produce titanium dioxide (TiO₂). This recovered TiO₂ can then be utilized as a photocatalyst for the degradation of organic pollutants in advanced oxidation processes.[3][4] The direct photocatalytic activity of this compound in aqueous solutions for water treatment is not a primary application and is less documented than its coagulation properties. The focus of photocatalytic applications in this context is on the TiO₂ derived from the treatment process.[15][16][17][18][19]
References
- 1. deswater.com [deswater.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterisation of titanium tetrachloride and titanium sulfate flocculation in wastewater treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iwaponline.com [iwaponline.com]
- 5. Hydrolysis of titanium sulphate compounds [degruyterbrill.com:443]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrolysis Kinetics of Low-Concentration Industrial TiOSO4 Solution and Structural Evolution of Metatitanic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of titanium sulfate flocculation for water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of titanium sulfate in a coagulation–ultrafiltration process: a comparison with aluminum sulfate and ferric sulfate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 13. dober.com [dober.com]
- 14. home.engineering.iastate.edu [home.engineering.iastate.edu]
- 15. researchgate.net [researchgate.net]
- 16. Titanium Oxide for Photodegradation of Organic Pollutants: Synthesis, Limitations, and Future Prospects: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 17. Photocatalytic Degradation of Organic Pollutants: The Case of Conductive Polymer Supported Titanium Dioxide (TiO2) Nanoparticles: A Review, Nanoscience and Nanometrology, Science Publishing Group [sciencepublishinggroup.com]
- 18. Enhanced photocatalytic degradation of organic pollutants using a TiO2–clay nanocomposite in a rotary photoreactor with experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photocatalytic degradation of organic pollutants using TiO2-based photocatalysts: A review | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Antimicrobial Activity of Titanium (IV) Sulfate Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the exploration of novel antimicrobial agents. Inorganic compounds, particularly metal complexes, have garnered renewed interest due to their unique mechanisms of action. Among these, titanium (IV) compounds have been investigated for their biological activities. While much of the research has focused on the photocatalytic antimicrobial properties of titanium dioxide (TiO₂) nanoparticles, soluble titanium (IV) salts and their complexes also exhibit antimicrobial potential.
This document provides detailed application notes and protocols on the antimicrobial activity of titanium (IV) sulfate (B86663) complexes, with a primary focus on titanyl sulfate (TiOSO₄). These guidelines are intended for researchers in academia and industry who are exploring new antimicrobial agents and developing novel therapeutic strategies.
Data Presentation: Antimicrobial Efficacy of Titanium (IV) Compounds
While specific quantitative data for the antimicrobial activity of titanyl sulfate is not extensively available in the public domain, this section presents a summary of reported antimicrobial efficacy for various titanium (IV) compounds to provide a comparative context.
Table 1: Minimum Inhibitory Concentrations (MIC) of Various Titanium (IV) Compounds against Bacteria
| Compound/Material | Bacterial Strain | MIC (mg/mL) | Reference |
| TiO₂ Nanoparticles | Escherichia coli | 2.00 ± 0.33 | [1] |
| TiO₂ Nanoparticles | Salmonella enteritidis | 2.50 ± 0.17 | [1] |
| TiO₂ Nanoparticles | Listeria monocytogenes | 1.00 ± 0.14 | [1] |
| TiO₂ Nanoparticles | Staphylococcus aureus | 1.6 | [2] |
| Geraniol-modified TiO₂ NPs | Staphylococcus aureus | 0.25 - 1.0 | [3] |
| Geraniol-modified TiO₂ NPs | Methicillin-resistant S. aureus (MRSA) | 0.25 - 1.0 | [3] |
| Geraniol-modified TiO₂ NPs | Escherichia coli | 0.25 - 1.0 | [3] |
Table 2: Zone of Inhibition Data for Titanium (IV) Compounds
| Compound/Material | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Imipenem-loaded TiO₂ Nanotube Arrays | Klebsiella pneumoniae | ~18 mm larger than control | |
| Ag/TiO₂ Coated Fabric | Escherichia coli | >99% inhibition rate | [4] |
| Ag/TiO₂ Coated Fabric | Staphylococcus aureus | >99% inhibition rate | [4] |
Experimental Protocols
Protocol 1: Synthesis of Titanyl Sulfate (TiOSO₄)
This protocol describes a general method for the synthesis of titanyl sulfate from metatitanic acid.
Materials:
-
Metatitanic acid (H₂TiO₃) solid
-
Sulfuric acid (H₂SO₄), concentrated
-
Acidifying assistant (mixture of sulfuric acid, an oxidant, and water)
-
Titanyl sulfate crystal seeds (optional, for seeding precipitation)
-
Reaction kettle or suitable reaction vessel with stirring and temperature control
-
Filtration apparatus (vacuum or centrifuge)
Procedure:
-
In a reaction kettle, add the metatitanic acid solid followed by sulfuric acid. The typical mass ratio of metatitanic acid to dehydrated sulfuric acid is 1:5.
-
Stir the mixture to form a uniform slurry, ensuring there are no obvious hard blocks.
-
Add an acidifying assistant to the slurry. The amount of the assistant is typically around 11% of the mass of the metatitanic acid.
-
Control the temperature of the solution, decreasing it to approximately 100°C.
-
(Optional) Add a small amount of titanyl sulfate crystal seeds (e.g., 0.23% of the mass of the metatitanic acid) to induce crystallization. The crystal seeds should be pure, uniform titanyl sulfate crystals with a granularity not exceeding 0.1 mm.
-
Maintain the temperature to allow for the precipitation of crystals.
-
Once crystallization is complete, cool the solution to room temperature.
-
Separate the titanyl sulfate crystals from the mother liquor via vacuum suction filtration or centrifuge filtration.
-
Wash the crystals with a suitable solvent (e.g., cold, dilute sulfuric acid) to remove impurities.
-
Dry the purified titanyl sulfate crystals under vacuum.
Diagram 1: Synthesis of Titanyl Sulfate
Caption: Workflow for the synthesis of titanyl sulfate crystals.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the MIC of titanium (IV) sulfate complexes against bacterial and fungal strains.
Materials:
-
This compound complex (e.g., Titanyl sulfate)
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound complex in a suitable sterile solvent (e.g., sterile deionized water or a buffer that does not interfere with the assay). Filter-sterilize the stock solution.
-
Preparation of Microtiter Plates: In a 96-well plate, perform serial two-fold dilutions of the stock solution with the appropriate sterile broth (MHB or RPMI-1640) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Diagram 2: Broth Microdilution Workflow
Caption: Workflow for MIC determination using broth microdilution.
Protocol 3: Agar Disk Diffusion (Kirby-Bauer) Assay
This protocol is for qualitatively assessing the antimicrobial activity of this compound complexes.
Materials:
-
This compound complex
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains of interest
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate to create a lawn of growth.
-
Disk Preparation and Application: Impregnate sterile filter paper disks with a known concentration of the this compound complex solution. Allow the disks to dry briefly in a sterile environment. Place the impregnated disks onto the surface of the inoculated MHA plates.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.
Proposed Mechanism of Action
The precise signaling pathways and molecular targets of soluble this compound complexes in microbial cells are not yet fully elucidated. However, based on the known chemistry of metal ions, a general mechanism can be proposed. Unlike the photocatalytic activity of TiO₂ nanoparticles which generates reactive oxygen species (ROS), the antimicrobial action of soluble Ti(IV) ions is likely due to direct interactions with microbial cellular components.
Diagram 3: Proposed Antimicrobial Mechanism
Caption: Proposed mechanism of antimicrobial action for soluble Ti(IV) ions.
The proposed mechanism involves:
-
Electrostatic Interaction: Positively charged titanium (IV) species in solution are attracted to the negatively charged components of the microbial cell wall and membrane (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).
-
Membrane Disruption: This interaction can lead to a disruption of the cell membrane integrity, altering its permeability and leading to leakage of essential intracellular components.
-
Enzyme Inhibition: Titanium (IV) ions can bind to the active sites of essential enzymes, such as serine proteases, inhibiting their function and disrupting critical metabolic pathways.
-
Protein Denaturation: The interaction of titanium (IV) ions with functional groups of proteins (e.g., sulfhydryl groups) can lead to their denaturation and loss of function.
These events collectively contribute to the inhibition of microbial growth and ultimately lead to cell death. Further research is required to identify the specific molecular targets and signaling cascades affected by this compound complexes.
References
- 1. Effect of TiO2 on Selected Pathogenic and Opportunistic Intestinal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bactericidal mechanisms and effector targets of TiO2 and Ag-TiO2 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of TiO2 nanoparticles combined with geraniol and their synergistic antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Durable antibacterial and UV-protective Ag/TiO2@ fabrics for sustainable biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of a Stable Titanium (IV) Sulfate Solution
Introduction
Titanium (IV) sulfate (B86663) solutions are valuable precursors in various research and industrial applications, including the synthesis of titanium dioxide (TiO₂) nanomaterials, catalysts, and pigments. The stability of these solutions is a critical factor, as they are prone to hydrolysis, which leads to the precipitation of hydrated titanium dioxide, altering the solution's properties and efficacy. This application note provides a detailed protocol for the preparation of a stable titanium (IV) sulfate solution suitable for research and development purposes.
Factors Influencing Stability
The stability of a this compound solution is primarily influenced by several key parameters:
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis, leading to the formation of insoluble titanium dioxide hydrates.[1] It is crucial to maintain a controlled temperature throughout the preparation and storage of the solution.
-
Concentration: The ratio of sulfuric acid to titanium dioxide is a critical factor in preventing premature hydrolysis.[2][3] A sufficient concentration of free sulfuric acid helps to keep the titanium ions in a soluble state.
-
Dilution: Diluting the solution with water can trigger hydrolysis and precipitation.[4]
-
Impurities: The presence of certain metallic impurities can affect the stability and properties of the final solution.
Experimental Protocol
This protocol describes a laboratory-scale method for preparing a stable this compound solution by reacting titanium dioxide with concentrated sulfuric acid.
Materials and Reagents
-
Titanium dioxide (TiO₂, anatase or rutile, high purity)
-
Concentrated sulfuric acid (H₂SO₄, 95-98%)
-
Deionized water
-
Glass reaction vessel (e.g., three-neck round-bottom flask)
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Condenser
-
Dropping funnel
-
Appropriate personal protective equipment (goggles, gloves, lab coat)
Procedure
-
Reaction Setup: Assemble the reaction vessel with a magnetic stirrer, heating mantle, condenser, and a dropping funnel in a fume hood.
-
Acid Addition: Carefully add a calculated amount of concentrated sulfuric acid to the reaction vessel.
-
Titanium Dioxide Addition: Slowly and portion-wise add the titanium dioxide powder to the stirring sulfuric acid. The addition should be controlled to manage the exothermic reaction and prevent excessive temperature increases.
-
Digestion: Heat the mixture to a temperature between 180°C and 210°C. Maintain this temperature and continue stirring until the solid titanium dioxide has completely dissolved, forming a clear or slightly colored solution. This "cake" formation and subsequent dissolution is a key step.[3]
-
Cooling: After complete dissolution, turn off the heating mantle and allow the solution to cool down slowly to room temperature.
-
Dilution (Optional and Controlled): If a specific, lower concentration is required, the cooled, concentrated solution can be carefully and slowly diluted with a known amount of deionized water or a more dilute sulfuric acid solution.[3] This step must be performed cautiously to avoid localized heating and precipitation. The final solution should have an active sulfuric acid to titanium dioxide mole ratio of approximately 1.4-1.9:1 to ensure stability.[3]
-
Filtration: If any undissolved solids are present, the solution should be filtered to obtain a clear, stable titanyl sulfate solution.[3]
-
Storage: Store the final solution in a tightly sealed, corrosion-resistant container at room temperature, away from direct sunlight and heat sources.[5]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Concentrated sulfuric acid is extremely corrosive and will cause severe burns upon contact. Always wear appropriate personal protective equipment.
-
The reaction between titanium dioxide and sulfuric acid is exothermic and can cause a rapid increase in temperature. Add the titanium dioxide slowly and with constant stirring.
-
In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[6]
Data Presentation
| Parameter | Recommended Range | Reference |
| Sulfuric Acid Concentration (Initial) | 90-98% | [2] |
| Reaction Temperature | 180 - 210 °C | [3] |
| Active Sulfuric Acid to TiO₂ Mole Ratio (Final Solution) | 1.4 - 1.9 : 1 | [3] |
| Titanium Dioxide Content (in diluted solution) | 120 - 180 g/L | [3] |
| Specific Gravity (Final Solution) | 1.4 - 1.8 | [3] |
Experimental Workflow Diagram
Caption: Workflow for preparing a stable this compound solution.
References
- 1. researchgate.net [researchgate.net]
- 2. FI71544C - Process for the preparation of titanium sulfate solution. - Google Patents [patents.google.com]
- 3. US4275041A - Process for manufacturing a stable titanyl sulfate solution - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for the Quantification of Titanium (IV) Sulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for the quantitative analysis of Titanium (IV) sulfate (B86663). Titanium (IV) sulfate is a key compound in various industrial and research applications, and its accurate quantification is crucial for process control, quality assurance, and research and development. The following sections detail three common analytical techniques: UV-Vis Spectrophotometry, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), and High-Performance Liquid Chromatography (HPLC). Each section includes the principle of the method, a detailed experimental protocol, a summary of quantitative data, and a visual workflow diagram.
UV-Vis Spectrophotometry
Application Note:
Method: Hydrogen Peroxide Method
This method is based on the formation of a stable yellow-orange colored complex, pertitanic acid ([TiO(H₂O₂)]²⁺), when hydrogen peroxide is added to an acidic solution of Titanium (IV).[1]
Experimental Protocol:
-
Reagent Preparation:
-
Standard Titanium (IV) Solution (1000 ppm): Accurately weigh 1.000 g of pure titanium dioxide (TiO₂) and fuse it with 10 g of potassium bisulfate (KHSO₄) in a porcelain crucible. Cool the melt and dissolve it in 100 mL of 2 M sulfuric acid (H₂SO₄). Gently heat to facilitate dissolution. Cool and dilute to 1000 mL with deionized water in a volumetric flask.
-
Hydrogen Peroxide Solution (3% v/v): Dilute 10 mL of 30% hydrogen peroxide (H₂O₂) to 100 mL with deionized water.
-
Sulfuric Acid (2 M): Slowly add 111 mL of concentrated H₂SO₄ to approximately 800 mL of deionized water, cool, and then dilute to 1000 mL.
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in 2 M H₂SO₄.
-
Dilute the solution with 2 M H₂SO₄ to bring the titanium concentration into the linear range of the method.
-
-
Procedure:
-
Pipette 10 mL of the sample solution into a 50 mL volumetric flask.
-
Add 5 mL of 3% H₂O₂ solution.
-
Dilute to the mark with 2 M H₂SO₄ and mix well.
-
Allow the solution to stand for 10 minutes for full color development.
-
Measure the absorbance of the solution at 410 nm against a reagent blank prepared in the same manner without the titanium sample.[2]
-
-
Calibration:
-
Prepare a series of standard solutions of Titanium (IV) (e.g., 0, 5, 10, 15, 20, 25 ppm) from the stock solution in 50 mL volumetric flasks.
-
Follow the same procedure as for the sample analysis.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the concentration of titanium in the sample from the calibration curve.
-
Workflow Diagram:
Caption: Workflow for Titanium (IV) quantification by the hydrogen peroxide method.
Method: Tiron (1,2-dihydroxybenzene-3,5-disulfonic acid) Method
This method involves the reaction of Titanium (IV) with Tiron in a buffered solution to form a yellow-colored complex. This method is highly sensitive.
Experimental Protocol:
-
Reagent Preparation:
-
Standard Titanium (IV) Solution (100 ppm): Prepare from a 1000 ppm stock solution.
-
Tiron Solution (5% w/v): Dissolve 5 g of Tiron (disodium salt) in 100 mL of deionized water.
-
Acetate (B1210297) Buffer (pH 4.7): Mix equal volumes of 0.2 M acetic acid and 0.2 M sodium acetate.
-
-
Sample Preparation:
-
Dissolve the this compound sample in deionized water and dilute to the desired concentration range.
-
-
Procedure:
-
To a 25 mL volumetric flask, add an aliquot of the sample solution.
-
Add 5 mL of the acetate buffer solution.
-
Add 2 mL of the 5% Tiron solution.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the reaction to proceed for 15 minutes.
-
Measure the absorbance at 380 nm against a reagent blank.
-
-
Calibration:
-
Prepare a series of standards and follow the same procedure to construct a calibration curve.
-
Workflow Diagram:
Caption: Workflow for Titanium (IV) quantification by the Tiron method.
Method: Tannic Acid Method
Titanium (IV) reacts with tannic acid in a slightly acidic medium to form a stable red-colored complex. The presence of a micellar medium, such as Triton X-100, can enhance the sensitivity.[3]
Experimental Protocol:
-
Reagent Preparation:
-
Standard Titanium (IV) Solution (1x10⁻² M): Prepare by dissolving titanium dioxide in concentrated sulfuric acid with heating and then diluting.[3]
-
Tannic Acid Solution (1x10⁻³ M): Dissolve the appropriate amount of tannic acid in deionized water.[3]
-
Triton X-100 Solution.
-
Citrate (B86180) Buffer (pH 6): Prepare using citric acid and sodium citrate.
-
-
Sample Preparation:
-
Dissolve the this compound sample in deionized water. For complex matrices, acid digestion might be necessary.
-
-
Procedure:
-
In a 10 mL volumetric flask, mix a suitable aliquot of the Titanium (IV) solution, 1.5 mL of 1x10⁻³ M tannic acid solution, and 0.3 mL of Triton X-100.[3]
-
Complete the volume to the mark with the citrate buffer (pH 6).[3]
-
After 5 minutes at 25°C, measure the absorbance at 436 nm against a reagent blank.[3]
-
-
Calibration:
-
Prepare a series of standards and follow the same procedure to construct a calibration curve.
-
Workflow Diagram:
Caption: Workflow for Titanium (IV) quantification by the tannic acid method.
Quantitative Data Summary for Spectrophotometric Methods:
| Parameter | Hydrogen Peroxide Method | Tiron Method | Tannic Acid Method |
| λmax | 410 nm[2] | 380-385 nm[4] | 436 nm[3] |
| Linear Range | 0.01 - 3.00 mmol/L[2] | 0.5 - 10.0 µg/mL | 2 - 26 µg/mL[3] |
| Molar Absorptivity | - | 1.4 x 10⁴ L mol⁻¹ cm⁻¹[4] | 3.66 x 10⁴ L mol⁻¹ cm⁻¹[3] |
| Detection Limit | - | 0.1 µg/L (with preconcentration)[5] | - |
| Relative Standard Deviation (RSD) | 0.67% - 1.09%[2] | 2.1% | - |
| Recovery | 99.17% - 100.03%[2] | - | - |
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Application Note:
ICP-MS is a powerful analytical technique for the determination of trace and ultra-trace concentrations of elements. It offers high sensitivity, selectivity, and the ability to perform isotopic analysis. For the quantification of titanium, ICP-MS can achieve detection limits in the sub-parts-per-billion (ppb) range. Sample preparation typically involves acid digestion to decompose the sample matrix and bring the titanium into a solution suitable for introduction into the plasma. Microwave-assisted digestion is often employed to expedite this process. A key challenge in ICP-MS analysis of titanium is the presence of isobaric and polyatomic interferences on its major isotopes. These interferences can be mitigated by using collision/reaction cells or tandem mass spectrometry (ICP-MS/MS).[1][2]
Experimental Protocol:
-
Reagent Preparation:
-
Acids: High-purity nitric acid (HNO₃), hydrochloric acid (HCl), and hydrofluoric acid (HF) are required for digestion.
-
Standard Solutions: Certified ICP-MS standard solutions of titanium are used for calibration.
-
Internal Standard: An internal standard solution (e.g., Yttrium, Y) is used to correct for instrumental drift and matrix effects.[6]
-
-
Sample Preparation (Microwave-Assisted Acid Digestion):
-
Accurately weigh approximately 0.1 g of the this compound sample into a clean microwave digestion vessel.
-
Add a mixture of concentrated acids. A common mixture is 5 mL of HNO₃, 2 mL of HCl, and 0.5 mL of HF. (Caution: HF is extremely corrosive and toxic. Handle with appropriate personal protective equipment in a fume hood).
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for another 15 minutes.
-
After cooling, carefully open the vessels and dilute the digested sample to a final volume (e.g., 50 mL) with deionized water. The final acid concentration should be low (typically <5%).
-
-
Instrumental Analysis:
-
ICP-MS System: A quadrupole or high-resolution ICP-MS instrument, preferably with a collision/reaction cell.
-
Operating Conditions: Optimize the instrument parameters, including nebulizer gas flow, RF power, and lens voltages, for titanium analysis.
-
Data Acquisition: Monitor the appropriate titanium isotopes (e.g., ⁴⁷Ti, ⁴⁸Ti, ⁴⁹Ti). Use a collision/reaction gas (e.g., helium, ammonia) to minimize polyatomic interferences.
-
-
Calibration:
-
Prepare a series of multi-element calibration standards containing titanium at various concentrations.
-
Analyze the standards and the samples.
-
Construct a calibration curve by plotting the intensity ratio of the analyte to the internal standard against the concentration.
-
Workflow Diagram:
Caption: General workflow for Titanium (IV) quantification by ICP-MS.
Quantitative Data Summary for ICP-MS:
| Parameter | Typical Value |
| Detection Limit | < 1 µg/L |
| Linear Dynamic Range | Several orders of magnitude (e.g., 0.1 µg/L to 1000 µg/L) |
| Precision (RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
High-Performance Liquid Chromatography (HPLC)
Application Note:
HPLC can be employed for the quantification of Titanium (IV) after its conversion into a stable, detectable complex. This technique involves the formation of a metal chelate with a suitable organic ligand, which can then be separated from other components in the sample matrix on a chromatographic column and detected by a UV-Vis detector. A common approach is reversed-phase HPLC. The choice of the chelating agent and the mobile phase composition are critical for achieving good separation and sensitivity. This method can be advantageous when speciation analysis is required or when the sample matrix is complex and could cause significant interferences in other techniques.
Method: Reversed-Phase HPLC with Pre-column Derivatization using 5,5'-methylenedisalicylohydroxamic acid (MEDSHA)[5]
Experimental Protocol:
-
Reagent and Mobile Phase Preparation:
-
Titanium(IV) Stock Solution (400 µg/mL): Prepared by dissolving titanium(IV) oxide in a mixture of ammonium (B1175870) sulfate and concentrated sulfuric acid with heating.[5]
-
MEDSHA Solution (10⁻² M): Dissolve 0.318 g of MEDSHA in 100 mL of methanol (B129727).[5]
-
Mobile Phase: A mixture of 5 x 10⁻³ M H₂SO₄ and methanol (4:96, v/v) containing 1.5 x 10⁻³ M MEDSHA. Filter and degas the mobile phase before use.[5]
-
-
Sample and Standard Preparation (Derivatization):
-
Chromatographic Conditions:
-
Quantification:
-
Inject the prepared standards and sample into the HPLC system.
-
Measure the peak heights or areas for the Ti(IV)-MEDSHA complex.[5]
-
Construct a calibration curve and determine the concentration of titanium in the sample.
-
Workflow Diagram:
Caption: Workflow for Titanium (IV) quantification by HPLC with pre-column derivatization.
Quantitative Data Summary for HPLC Method:
| Parameter | Value |
| Detection Limit | 18 µg/L[5] |
| Linear Range | 0 - 300 µg/L |
| Repeatability (RSD) | 2.56% for 200 µg/L[5] |
| Accuracy | Good agreement with gravimetric method[5] |
References
- 1. An ICP-MS-Based Analytical Strategy for Assessing Compliance with the Ban of E 171 as a Food Additive on the EU Market - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. silcotek.com [silcotek.com]
Application Notes and Protocols for Electrospinning of TiO2 Nanofibers using Titanium (IV) Sulfate Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Titanium dioxide (TiO₂) nanofibers have garnered significant attention in various fields, including photocatalysis, sensing, and biomedical applications, owing to their high surface-area-to-volume ratio, tunable porosity, and unique electronic properties.[1][2][3] Electrospinning presents a versatile and cost-effective method for the fabrication of continuous TiO₂ nanofibers.[4] While titanium alkoxides are common precursors, the use of aqueous-based titanium (IV) sulfate (B86663) offers a potentially more scalable and environmentally friendly alternative. This document provides detailed application notes and protocols for the synthesis of TiO₂ nanofibers via electrospinning using a titanium (IV) sulfate precursor.
Key Applications
-
Photocatalysis: The high surface area of electrospun TiO₂ nanofibers makes them highly efficient photocatalysts for the degradation of organic pollutants in water and air.[1][5]
-
Drug Delivery: The porous nature of the nanofiber mats allows for the loading and controlled release of therapeutic agents.
-
Tissue Engineering: Electrospun scaffolds can mimic the extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation.
-
Sensors: The high sensitivity of TiO₂ to various gases and biomolecules makes it a promising material for sensor applications.
-
Dye-Sensitized Solar Cells (DSSCs): The one-dimensional structure of nanofibers can improve electron transport and light scattering in DSSCs, enhancing their efficiency.[6][7]
Experimental Protocols
Protocol 1: Preparation of the this compound Electrospinning Solution (Proposed)
This protocol is a proposed method based on the principles of sol-gel chemistry of titanium sulfates and general electrospinning procedures. Optimization of concentrations and parameters may be required.
Materials:
-
This compound (Ti(SO₄)₂)
-
Polyvinylpyrrolidone (PVP) (Mw ~1,300,000 g/mol )
-
Deionized (DI) water
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
PVP Solution Preparation:
-
In a beaker, dissolve a specific weight percentage of PVP (e.g., 10 wt%) in a mixture of DI water and ethanol (e.g., 1:1 v/v).
-
Stir the solution vigorously at room temperature until the PVP is completely dissolved. This may take several hours.
-
-
This compound Addition:
-
Slowly add a predetermined amount of this compound powder to the PVP solution while stirring continuously. The concentration of the titanium precursor can be varied to control the final TiO₂ content in the nanofibers.[8][9]
-
Continue stirring the solution for at least 24 hours to ensure a homogenous mixture and to allow for the initial hydrolysis and condensation reactions to occur. The solution should become a stable, viscous sol-gel.
-
-
Solution Aging:
-
Allow the solution to age for a specified period (e.g., 12-24 hours) at room temperature. This aging step can influence the final properties of the nanofibers.[9]
-
Protocol 2: Electrospinning of TiO₂/PVP Composite Nanofibers
Equipment:
-
Electrospinning setup (high-voltage power supply, syringe pump, syringe with a metallic needle, grounded collector)
-
Prepared this compound electrospinning solution
Procedure:
-
Setup:
-
Load the prepared electrospinning solution into a syringe fitted with a metallic needle (e.g., 22-gauge).
-
Mount the syringe on the syringe pump.
-
Position the needle tip at a fixed distance from the grounded collector (e.g., aluminum foil).
-
-
Electrospinning:
-
Set the syringe pump to a specific flow rate.
-
Apply a high voltage between the needle tip and the collector.
-
A Taylor cone should form at the needle tip, from which a jet of the solution is ejected towards the collector.[10][11]
-
As the solvent evaporates, a non-woven mat of composite nanofibers will be deposited on the collector.
-
-
Drying:
Protocol 3: Calcination of Composite Nanofibers to Obtain Crystalline TiO₂ Nanofibers
Equipment:
-
Tube furnace or muffle furnace
-
Ceramic crucible
Procedure:
-
Placement:
-
Place the dried composite nanofiber mat in a ceramic crucible.
-
Insert the crucible into the furnace.
-
-
Calcination:
-
Heat the furnace to the desired calcination temperature at a controlled ramp rate (e.g., 2-5°C/min). The calcination temperature is a critical parameter that influences the crystalline phase (anatase, rutile, or a mix) and grain size of the TiO₂ nanofibers.[8]
-
Hold the temperature for a specific duration (e.g., 2-4 hours) to ensure complete removal of the PVP polymer and crystallization of the TiO₂.[12][13][14][15]
-
-
Cooling:
-
Allow the furnace to cool down naturally to room temperature.
-
The resulting white, brittle nanofiber mat consists of pure crystalline TiO₂.
-
Data Presentation
Table 1: Sol-Gel Solution Parameters for Electrospinning of TiO₂ Nanofibers from Titanium Alkoxide Precursors (for reference)
| Precursor | Polymer | Solvent | Precursor Conc. (wt%) | Polymer Conc. (wt%) | Reference |
| Titanium Tetraisopropoxide | PVP | Ethanol/Acetic Acid | 1.5 g in 3 mL acid + 3 mL ethanol | 13% in ethanol | [16] |
| Titanium (IV) Butoxide | PVP | Ethanol/Acetic Acid | 40% | 1:8:1 (PVP:Ethanol:Acid) | [14] |
| Titanium Tetraisopropoxide | PAN | - | 10 mL in 10 mL Acetic Acid | - | [13] |
Table 2: Electrospinning Parameters for TiO₂ Nanofiber Production
| Parameter | Range | Unit | Effect on Nanofiber Morphology | Reference |
| Applied Voltage | 10 - 25 | kV | Higher voltage can lead to smaller fiber diameters but may also cause bead formation. | [7][12] |
| Flow Rate | 0.1 - 1.0 | mL/h | Higher flow rates generally result in larger fiber diameters. | [7][12][13] |
| Needle-to-Collector Distance | 10 - 20 | cm | Increasing the distance allows for more solvent evaporation, potentially leading to smaller fiber diameters. | [7][12][13] |
Table 3: Calcination Parameters and Resulting TiO₂ Nanofiber Properties
| Calcination Temperature (°C) | Dwell Time (h) | Resulting Crystalline Phase | Average Grain Size (nm) | Reference |
| 400 | 4 | Anatase | - | [12] |
| 500 | 2 | Anatase | 18-20 | [17] |
| 600 | 4 | Anatase (24.2%), Rutile (75.8%) | - | [12][13] |
| 700 | - | Anatase and Rutile | - | [8] |
| 800 | - | Rutile | - | [8] |
Mandatory Visualization
Caption: Workflow for the synthesis of TiO₂ nanofibers.
Caption: Sol-gel chemistry of this compound.
References
- 1. チタニアナノチューブ [sigmaaldrich.com]
- 2. Titania Nanoparticles Applications [sigmaaldrich.com]
- 3. composites.utk.edu [composites.utk.edu]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and photocatalytic performance of titanium dioxide nanofibers and the fabrication of flexible composite films from nanofibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis and Characterization of Titanium Dioxide Hollow Nanofiber for Photocatalytic Degradation of Methylene Blue Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Preparation of TiO2 hollow nanofibers by electrospining combined with sol–gel process - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. The Preparation of TiO2 Film by the Sol-Gel Method and Evaluation of Its Self-Cleaning Property - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Titanium (IV) Sulfate in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of titanium (IV) sulfate (B86663) as a precursor in the fabrication of dye-sensitized solar cells (DSSCs). It covers the synthesis of titanium dioxide (TiO₂) nanoparticles, the construction of the photoanode, and the assembly of the DSSC, along with performance data.
Introduction
Dye-sensitized solar cells (DSSCs) have garnered significant attention as a promising alternative to conventional silicon-based solar cells due to their low production cost, ease of fabrication, and respectable power conversion efficiencies. The photoanode, typically composed of a wide-bandgap semiconductor like titanium dioxide (TiO₂), is a critical component of a DSSC. The properties of the TiO₂ nanoparticles, such as crystallinity, particle size, and surface area, significantly influence the overall performance of the solar cell.
Titanium (IV) sulfate (Ti(SO₄)₂) or its hydrated form, titanium oxysulfate (TiOSO₄), is an inorganic precursor for the synthesis of TiO₂. Its use offers advantages such as being a readily available and cost-effective starting material. Various synthesis methods, including sol-gel, hydrothermal, and thermal decomposition, can be employed to produce TiO₂ nanoparticles from this compound with tailored properties for DSSC applications.
Synthesis of TiO₂ Nanoparticles from this compound
Two primary methods for synthesizing TiO₂ nanoparticles from this compound for DSSC applications are the sol-gel method and thermal decomposition.
Sol-Gel Synthesis of TiO₂ Nanoparticles
The sol-gel method allows for the formation of nanosized TiO₂ powders with controlled physicochemical properties.
Experimental Protocol:
-
Precursor Solution Preparation: Prepare an aqueous solution of titanium oxysulfate (TiOSO₄). The concentration can be varied (e.g., 0.1 M to 0.4 M) to influence the final particle characteristics.
-
Precipitation: Adjust the pH of the precursor solution to a value between 5 and 9 using an appropriate base (e.g., ammonium (B1175870) hydroxide) to precipitate hydrated titanium dioxide.
-
Peptization: Heat the resulting suspension to a temperature between 40°C and 70°C to facilitate the formation of a stable TiO₂ sol.
-
Aging: Age the sol for a specific duration (e.g., 24 hours) to promote the growth and crystallization of the nanoparticles.
-
Washing and Drying: Wash the precipitate with distilled water and ethanol (B145695) to remove impurities and then dry it in an oven.
-
Calcination: Calcine the dried powder at temperatures ranging from 300°C to 600°C. This step is crucial for obtaining the desired crystalline phase (typically anatase for DSSCs) and removing residual organic compounds.
Thermal Decomposition Synthesis of TiO₂ Nanoparticles
Thermal decomposition is a straightforward method for producing TiO₂ nanoparticles.
Experimental Protocol:
-
Mixing: Grind titanium oxysulfate (TiOSO₄) with a decomposition-assisting agent like urea (B33335) in a mortar and pestle for approximately 15 minutes. The weight ratio of TiOSO₄ to urea can be varied.[1]
-
Heating: Heat the resulting powder in a muffle furnace to 600°C at a heating rate of 15°C per minute and maintain this temperature for 3 hours.[1]
-
Washing and Drying: After cooling, wash the product with distilled water to remove any byproducts and then dry it in an oven at 80°C.[1]
-
Grinding: Grind the dried product to obtain a fine TiO₂ powder.[1]
Fabrication of the DSSC Photoanode
The synthesized TiO₂ nanoparticles are used to create a porous photoanode on a transparent conductive substrate.
Experimental Protocol:
-
TiO₂ Paste Preparation:
-
Mix the synthesized TiO₂ powder with a solution containing a binder (e.g., ethyl cellulose) and a solvent (e.g., terpineol).
-
The mixture is typically ground or sonicated to achieve a homogenous paste.
-
-
Substrate Cleaning: Thoroughly clean a fluorine-doped tin oxide (FTO) glass substrate by sonicating it in a sequence of detergent, deionized water, and ethanol.
-
TiO₂ Film Deposition (Doctor-Blade Method):
-
Apply strips of adhesive tape on two parallel edges of the FTO glass to control the film thickness.
-
Place a small amount of the TiO₂ paste at one end of the substrate.
-
Spread the paste evenly across the substrate with a glass rod or a squeegee (the "doctor blade").
-
-
Sintering:
-
Dry the coated substrate in air to allow the paste to settle.
-
Sinter the film in a furnace at a high temperature (e.g., 450-500°C) for about 30 minutes. This process removes the organic binders and sinters the TiO₂ particles together, creating a porous and mechanically stable film.
-
Assembly of the Dye-Sensitized Solar Cell
The final step involves assembling the complete DSSC.
Experimental Protocol:
-
Dye Sensitization: While the TiO₂-coated FTO glass (photoanode) is still warm (around 80°C), immerse it in a dye solution (e.g., N719 dye in ethanol) for a sufficient period (typically 12-24 hours) to ensure adequate dye adsorption onto the TiO₂ surface.
-
Counter Electrode Preparation: Prepare a counter electrode by coating another FTO glass with a thin layer of a catalyst, typically platinum or graphite.
-
Assembly:
-
Rinse the dye-sensitized photoanode with ethanol to remove any excess dye and then dry it.
-
Place a thin spacer (e.g., a Parafilm gasket) around the TiO₂ film on the photoanode.
-
Place the counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly on a hot plate to seal the cell.
-
-
Electrolyte Injection:
-
Introduce a liquid electrolyte (typically an iodide/triiodide redox couple in an organic solvent) into the space between the electrodes through pre-drilled holes in the counter electrode.
-
Seal the holes to prevent electrolyte leakage.
-
Performance Data of DSSCs using TiO₂ from this compound
The performance of a DSSC is characterized by its short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and overall power conversion efficiency (η). The following table summarizes some reported performance parameters for DSSCs fabricated using TiO₂ derived from titanium oxysulfate.
| Precursor | Synthesis Method | Jsc (mA/cm²) | Voc (V) | FF | Efficiency (η) (%) | Reference |
| Titanium Oxysulfate | Microwave-assisted hydrothermal | - | - | - | ~1% | [2] |
| General TiO₂ (for comparison) | Various | 7.71 - 15.26 | 0.71 - 0.77 | 0.63 - 0.71 | 3.54 - 8.33 | [3][4] |
Note: The performance of DSSCs can vary significantly based on the specific synthesis conditions, dye used, electrolyte composition, and assembly process. The data for the titanium oxysulfate precursor is limited in the provided search results, while the general TiO₂ data is included for a comparative perspective.
Visual Representations
Signaling Pathways and Experimental Workflows
Caption: Workflow for DSSC fabrication using this compound.
Caption: Detailed steps of the Sol-Gel synthesis of TiO₂ nanoparticles.
Conclusion
This compound is a viable and economical precursor for the synthesis of TiO₂ nanoparticles for use in dye-sensitized solar cells. Both sol-gel and thermal decomposition methods can be effectively employed to produce the desired anatase phase of TiO₂. The performance of the resulting DSSCs is highly dependent on the careful control of synthesis and fabrication parameters. Further research and optimization of these protocols can lead to enhanced power conversion efficiencies, making this compound an even more attractive starting material for DSSC production.
References
Application Notes and Protocols for the Synthesis of Doped TiO₂ from Titanium (IV) Sulfate for Visible Light Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO₂) is a widely utilized photocatalyst due to its high stability, low cost, and non-toxicity. However, its wide band gap (typically 3.2 eV for the anatase phase) limits its photocatalytic activity to the UV region of the electromagnetic spectrum, which accounts for only a small fraction of solar light. To extend the photoresponse of TiO₂ into the visible light region, various modification strategies have been developed, with doping being one of the most effective. Doping with non-metals (such as nitrogen and carbon) or metals can introduce new energy levels within the band gap of TiO₂, thereby enabling the absorption of lower-energy visible light photons and enhancing its photocatalytic efficiency.
This document provides detailed application notes and protocols for the synthesis of nitrogen-doped, carbon-doped, and metal-doped TiO₂ nanoparticles using titanium (IV) sulfate (B86663) as a precursor. Titanium (IV) sulfate is an accessible and cost-effective precursor for the synthesis of TiO₂. These protocols are intended for researchers and scientists interested in developing visible-light-active photocatalysts for various applications, including the degradation of organic pollutants and other redox processes relevant to drug development and environmental remediation.
Data Presentation
The following tables summarize the quantitative data for doped TiO₂ synthesized from titanium-based precursors, highlighting key parameters that influence photocatalytic activity.
Table 1: Properties of Nitrogen-Doped TiO₂ Synthesized from Titanium Precursors
| Nitrogen Source | Synthesis Method | Calcination Temperature (°C) | Band Gap (eV) | Specific Surface Area (m²/g) | Particle Size (nm) | Pollutant Degraded | Degradation Efficiency (%) | Reference |
| Urea (B33335) | Sol-gel | 450 | 2.7 | - | ~14 | Rhodamine B | >90 | [1][2] |
| Ammonia | Sol-gel | 500 | 2.9 | 29 | - | Methylene Blue | ~85 | [3] |
| Triethylamine | Sol-gel | 500 | - | 12 | 20-30 | Methyl Orange | - | [3] |
| Ammonium (B1175870) Hydroxide (B78521) | Thermal Hydrolysis | 500 | - | - | - | Methylene Blue | - | [3] |
Table 2: Properties of Carbon-Doped TiO₂ Synthesized from Titanium Precursors
| Carbon Source | Synthesis Method | Calcination Temperature (°C) | Band Gap (eV) | Specific Surface Area (m²/g) | Particle Size (nm) | Pollutant Degraded | Degradation Efficiency (%) | Reference |
| Glucose | Hydrothermal | 450 | 2.8 | - | - | Methylene Blue | >90 | [4] |
| Graphite | Sonochemical | - | - | - | - | Diclofenac (B195802) | High | [5] |
| Sucrose | Hydrothermal | - | - | - | - | - | - | [4] |
Table 3: Properties of Metal-Doped TiO₂ Synthesized from Titanium Precursors
| Metal Dopant | Dopant Precursor | Synthesis Method | Calcination Temperature (°C) | Band Gap (eV) | Specific Surface Area (m²/g) | Particle Size (nm) | Pollutant Degraded | Degradation Efficiency (%) | Reference |
| Fe | Ferric Chloride | Sol-gel | 500 | 2.80 (3% Fe) | - | 43.8-45.2 | Methylene Blue | 69 (0.5% Fe) | [6] |
| Ag | Silver Nitrate | Sol-gel | - | - | - | - | - | - | [7] |
| Ni | Nickel(II) Nitrate Hexahydrate | Sol-gel | 500 | - | - | - | Methylene Blue | 96.86 (6% Ni) | [8] |
| Cu | Copper(II) Acetate | Sol-gel | 500 | - | - | - | Methylene Blue | - | [8] |
| Co | Cobalt Acetate Tetrahydrate | Hydrolysis | - | - | - | - | - | - | [7] |
Experimental Protocols
Protocol 1: Synthesis of Nitrogen-Doped TiO₂ (N-TiO₂) via Sol-Gel Method
This protocol describes the synthesis of N-doped TiO₂ using this compound as the titanium precursor and urea as the nitrogen source.
Materials:
-
This compound (Ti(SO₄)₂)
-
Urea (CO(NH₂)₂)
-
Ammonium hydroxide (NH₄OH) solution (25%)
-
Deionized water
-
Ethanol
Equipment:
-
Beakers and magnetic stirrer
-
pH meter
-
Centrifuge
-
Drying oven
-
Muffle furnace
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of this compound in deionized water to obtain a solution with a desired titanium concentration (e.g., 0.5 M).
-
Hydrolysis: Slowly add ammonium hydroxide solution dropwise to the this compound solution under vigorous stirring until the pH reaches approximately 7-8. A white precipitate of titanium hydroxide will form.
-
Washing: Centrifuge the precipitate and wash it several times with deionized water to remove sulfate ions, followed by washing with ethanol.
-
Doping: Resuspend the washed titanium hydroxide precipitate in an aqueous solution of urea. The molar ratio of urea to TiO₂ can be varied to control the nitrogen doping level (e.g., 1:1).
-
Drying: Stir the mixture for several hours and then dry it in an oven at 80-100 °C overnight to obtain a powder.
-
Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 450 °C) for a set duration (e.g., 2 hours) in an air atmosphere. The resulting powder is N-doped TiO₂.
Protocol 2: Synthesis of Carbon-Doped TiO₂ (C-TiO₂) via Hydrothermal Method
This protocol outlines the synthesis of C-doped TiO₂ using this compound and a carbon source like glucose.
Materials:
-
This compound (Ti(SO₄)₂)
-
Glucose (or other carbohydrate source)
-
Deionized water
-
Ethanol
Equipment:
-
Beakers and magnetic stirrer
-
Teflon-lined stainless-steel autoclave
-
Drying oven
-
Muffle furnace
Procedure:
-
Precursor Solution Preparation: Prepare an aqueous solution of this compound (e.g., 0.5 M).
-
Addition of Carbon Source: Dissolve a calculated amount of glucose in the this compound solution. The molar ratio of carbon to Ti can be adjusted to control the doping level.
-
Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it in an oven at a specific temperature (e.g., 180 °C) for a certain duration (e.g., 12 hours).
-
Washing: After cooling to room temperature, collect the precipitate by centrifugation, wash it thoroughly with deionized water and ethanol.
-
Drying: Dry the product in an oven at 80 °C overnight.
-
Calcination: Calcine the dried powder in a muffle furnace under an inert atmosphere (e.g., nitrogen or argon) at a specific temperature (e.g., 450 °C) for 2 hours to obtain C-doped TiO₂.
Protocol 3: Synthesis of Metal-Doped TiO₂ (M-TiO₂) via Sol-Gel Method
This protocol describes a general procedure for synthesizing metal-doped TiO₂ using this compound and a metal salt precursor.
Materials:
-
This compound (Ti(SO₄)₂)
-
Metal salt precursor (e.g., FeCl₃, AgNO₃, Ni(NO₃)₂·6H₂O)
-
Ammonium hydroxide (NH₄OH) solution (25%)
-
Deionized water
-
Ethanol
Equipment:
-
Beakers and magnetic stirrer
-
pH meter
-
Centrifuge
-
Drying oven
-
Muffle furnace
Procedure:
-
Precursor Solution Preparation: Prepare an aqueous solution of this compound (e.g., 0.5 M).
-
Dopant Addition: Dissolve the desired amount of the metal salt precursor in the this compound solution. The molar percentage of the metal dopant relative to Ti can be varied.
-
Co-precipitation: Slowly add ammonium hydroxide solution dropwise to the mixed precursor solution under vigorous stirring until the pH reaches approximately 7-8, leading to the co-precipitation of titanium hydroxide and the metal hydroxide.
-
Washing: Centrifuge the precipitate and wash it multiple times with deionized water and then with ethanol.
-
Drying: Dry the precipitate in an oven at 80-100 °C overnight.
-
Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 500 °C) for 2 hours in air to obtain the metal-doped TiO₂.
Protocol 4: Evaluation of Photocatalytic Activity
This protocol provides a standardized method for assessing the visible light photocatalytic activity of the synthesized doped TiO₂ powders.
Materials:
-
Synthesized doped TiO₂ photocatalyst
-
Model organic pollutant (e.g., Methylene Blue, Rhodamine B, 4-chlorophenol)
-
Deionized water
Equipment:
-
Photoreactor with a visible light source (e.g., Xenon lamp with a UV cutoff filter, λ > 420 nm)
-
Magnetic stirrer
-
UV-Vis spectrophotometer
-
Centrifuge or syringe filters
Procedure:
-
Catalyst Suspension: Disperse a specific amount of the doped TiO₂ photocatalyst (e.g., 0.5 g/L) in an aqueous solution of the model pollutant with a known initial concentration (e.g., 10 mg/L).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the photocatalyst surface and the pollutant molecules.
-
Photocatalytic Reaction: Irradiate the suspension with a visible light source under continuous stirring.
-
Sampling: At regular time intervals, withdraw aliquots of the suspension.
-
Analysis: Remove the photocatalyst particles from the aliquots by centrifugation or filtration. Measure the concentration of the pollutant in the supernatant/filtrate using a UV-Vis spectrophotometer at its maximum absorption wavelength.
-
Degradation Efficiency Calculation: Calculate the degradation efficiency (%) using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of the pollutant (after dark adsorption) and Cₜ is the concentration at time t.
Visualizations
Caption: General workflow for the synthesis of doped TiO₂ nanoparticles.
Caption: Mechanism of visible light photocatalysis by doped TiO₂.
References
- 1. Photocatalytic Testing Protocol for N-Doped TiO2 Nanostructured Particles under Visible Light Irradiation Using the Statistical Taguchi Experimental Design [mdpi.com]
- 2. Applied Sciences, Vol. 13, Pages 774: Photocatalytic Testing Protocol for N-Doped TiO2 Nanostructured Particles under Visible Light Irradiation Using the Statistical Taguchi Experimental Design: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. Nitrogen and Carbon Nitride-Doped TiO2 for Multiple Catalysis and Its Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthesis and Applications of Carbon-Doped TiO2 Nanomaterials [mdpi.com]
- 5. Graphite/carbon-doped TiO2 nanocomposite synthesized by ultrasound for the degradation of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jwent.net [jwent.net]
- 7. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 8. ukm.my [ukm.my]
Troubleshooting & Optimization
Technical Support Center: Synthesis of TiO₂ Nanoparticles from Titanium (IV) Sulfate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of titanium dioxide (TiO₂) nanoparticles via the hydrolysis of titanium (IV) sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing TiO₂ particle size during synthesis from titanium (IV) sulfate?
A1: The final particle size of TiO₂ is a result of the balance between nucleation and crystal growth rates. The most critical parameters to control are:
-
Precursor (this compound) Concentration: Higher concentrations can lead to increased nucleation rates, potentially resulting in smaller particles if growth is controlled. However, it can also lead to aggregation.[1][2][3][4][5]
-
Temperature: Temperature affects the hydrolysis and condensation rates. Higher temperatures generally accelerate these reactions, which can influence both the particle size and the crystalline phase.[6][7][8]
-
pH (Acidity): The pH of the reaction medium is a crucial factor. Highly acidic conditions can favor the formation of the rutile phase, while less acidic or neutral conditions tend to favor the anatase phase.[9][10][11] The pH also influences the surface charge of the particles, affecting their stability and tendency to agglomerate.
-
Reaction Time: The duration of the hydrolysis and subsequent aging steps allows for crystal growth and phase transformations.
-
Additives and Surfactants: These can be used to control particle growth, prevent aggregation, and influence the final morphology.
Q2: Which crystalline phase of TiO₂ (anatase, rutile, or brookite) is expected when using this compound?
A2: The resulting crystalline phase is highly dependent on the synthesis conditions. Generally, with this compound:
-
Anatase is often formed under less acidic or near-neutral pH conditions.[9][10]
-
Rutile formation is favored in highly acidic environments.[9][10]
-
Brookite can sometimes be formed as a minor phase alongside anatase, particularly at specific pH ranges.[5][11] Post-synthesis calcination at different temperatures can also be used to induce phase transformations, typically from amorphous or anatase to rutile at higher temperatures.[12]
Q3: How can I prevent the agglomeration of TiO₂ nanoparticles during synthesis?
A3: Agglomeration is a common challenge. To minimize it:
-
Control pH: Operate at a pH away from the isoelectric point of TiO₂ (typically between pH 5 and 6.8) to ensure strong repulsive charges between particles.[9]
-
Use Surfactants: Introducing surfactants can sterically or electrostatically stabilize the nanoparticles and prevent them from clumping together.
-
Optimize Stirring: Adequate and consistent agitation throughout the reaction can help maintain a homogenous dispersion.
-
Control Concentration: Very high precursor concentrations can lead to excessive nucleation and subsequent aggregation.[1][2]
-
Post-Synthesis Washing: Thoroughly wash the synthesized particles to remove residual ions that can promote agglomeration.
Troubleshooting Guide
Problem 1: The synthesized TiO₂ particles are too large.
| Possible Cause | Suggested Solution |
| Low Nucleation Rate | Increase the concentration of the this compound precursor to promote the formation of more nuclei.[1][2][4] |
| Excessive Crystal Growth | Decrease the reaction temperature to slow down the growth rate of the existing nuclei.[7] |
| Incorrect pH | Adjust the pH of the reaction. For some systems, a decrease in pH can lead to smaller crystallite sizes due to repulsive interactions that inhibit particle growth.[10] |
| Long Reaction Time | Reduce the overall reaction or aging time to limit the extent of crystal growth. |
Problem 2: The synthesized TiO₂ particles are too small or the yield is low.
| Possible Cause | Suggested Solution |
| High Nucleation Rate and Insufficient Growth | Decrease the precursor concentration to favor growth over nucleation.[3] Alternatively, increase the reaction temperature or time to allow for more significant crystal growth.[7][8] |
| Incomplete Hydrolysis | Ensure the reaction goes to completion by increasing the reaction time or temperature.[13] The hydrolysis of titanyl sulfate can be accelerated under certain conditions.[13] |
| Low Precursor Concentration | Increase the initial concentration of this compound.[4] |
Problem 3: The particle size distribution is too broad.
| Possible Cause | Suggested Solution |
| Inhomogeneous Reaction Conditions | Improve the stirring efficiency to ensure uniform temperature and concentration throughout the reactor. |
| Uncontrolled Nucleation | Introduce seeding crystals to promote controlled, heterogeneous nucleation over spontaneous, uncontrolled nucleation.[14] |
| Ostwald Ripening | Minimize the aging time or reduce the temperature during aging to prevent larger particles from growing at the expense of smaller ones. |
Problem 4: The incorrect crystalline phase is being formed (e.g., rutile instead of anatase).
| Possible Cause | Suggested Solution |
| Incorrect pH | Adjust the pH of the synthesis. Higher acidity generally favors the formation of the rutile phase, while lower acidity tends to produce the anatase phase.[9][10] |
| High Reaction/Calcination Temperature | If performing a post-synthesis calcination step, lower the temperature to prevent the phase transition from anatase to rutile.[12] For the initial hydrolysis, a lower reaction temperature might also favor the anatase phase. |
Data Presentation
Table 1: Effect of Precursor (TiOSO₄) Concentration on TiO₂ Crystallite Size
| TiOSO₄ Concentration (g/dm³) | Average Particle Size | Crystalline Phase | Reference |
| 300 | Smaller | Anatase | [15] |
| 420 | Larger | Anatase | [15] |
| 195 g/L | Optimized for narrow distribution | Anatase | [1][2] |
Note: The relationship between concentration and particle size can be complex, as it affects both nucleation and growth rates.
Table 2: Influence of pH on TiO₂ Crystallite Size and Phase
| pH | Average Crystallite Size (nm) | Crystalline Phase | Reference |
| 1 | Larger, less aggregated | Anatase with trace Rutile | [9] |
| 3.2 | ~8 | Rutile, Brookite, Anatase | [10] |
| 5.0 | ~21-24 | Anatase | [10] |
| 6.8 | ~10 | Anatase | [10] |
| 7 | Larger | Anatase with Rutile | [11] |
| 8 | Smaller | Anatase | [11] |
| 9 | 8.4 | Anatase | [9] |
Experimental Protocols
General Protocol for TiO₂ Nanoparticle Synthesis via Hydrolysis of this compound
This is a generalized procedure and may require optimization based on desired particle characteristics.
-
Preparation of this compound Solution:
-
Hydrolysis:
-
Heat the TiOSO₄ solution to the desired reaction temperature (e.g., 90-110°C) with vigorous stirring.[6]
-
The hydrolysis process is initiated by heating, causing the precipitation of hydrated titanium dioxide (metatitanic acid).[3][7]
-
Maintain the temperature and stirring for a specific duration (e.g., 1-3 hours) to control the extent of hydrolysis and particle growth.[13]
-
-
pH Adjustment (Optional):
-
If a specific pH is required to target a particular particle size or phase, an alkaline solution (e.g., NaOH or NH₄OH) can be carefully added to the reacting mixture.[6] This should be done slowly and with continuous monitoring.
-
-
Washing and Purification:
-
After the reaction is complete, cool the suspension.
-
Separate the precipitated TiO₂ particles by centrifugation or filtration.
-
Wash the particles multiple times with deionized water to remove unreacted precursors and sulfate ions. Washing with an acidic solution (e.g., dilute H₂SO₄) followed by water can also be performed.[13]
-
-
Drying:
-
Dry the washed precipitate in an oven at a moderate temperature (e.g., 80-100°C) for several hours to remove water.[13]
-
-
Calcination (Optional):
Mandatory Visualization
Caption: Experimental workflow for TiO₂ nanoparticle synthesis.
Caption: Influence of key parameters on TiO₂ properties.
Caption: Troubleshooting flowchart for TiO₂ synthesis.
References
- 1. Effects of Concentration of TiOSO4 and Fe/TiO2 Ratio on TiO2 Anatase White Pigment Production via Short Sulfate Process | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of titanium sulphate compounds [degruyterbrill.com:443]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. barbenanalytical.com [barbenanalytical.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Characterization of Titanium Oxide Nanomaterials Using Sol-Gel Method, American Journal of Nano Research and Applications, Science Publishing Group [sciencepublishinggroup.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Influence of acidic pH on the formulation of TiO2 nanocrystalline powders with enhanced photoluminescence property - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of synthesis pH on nano-structural, Opto-electronic, and photocatalytic properties of TiO2 nanoparticles. [jns.kashanu.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Preventing Premature Hydrolysis of Titanium (IV) Sulfate Solutions
Welcome to the Technical Support Center for managing titanium (IV) sulfate (B86663) (TiOSO₄) solutions. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions to address common challenges in preventing the premature hydrolysis of these solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is premature hydrolysis of titanium (IV) sulfate solution and why does it occur?
A1: Premature hydrolysis is the unintended reaction of this compound with water, leading to the formation of insoluble hydrated titanium dioxide (TiO₂·nH₂O), also known as metatitanic acid or orthotitanic acid, which precipitates from the solution.[1][2] This process is a complex physicochemical phenomenon that significantly impacts the quality and usability of the final product.[1][2] The hydrolysis of Ti⁴⁺ ions can be described by two main theories: H⁺ ion transfer and colloid aggregation.[1][3] Essentially, titanium ions in the solution form hydrated complexes that can undergo olation (formation of Ti-OH-Ti bridges) and oxolation (formation of Ti-O-Ti bridges), leading to the growth of particles that eventually precipitate.[1]
Q2: What are the key factors that influence the stability of this compound solutions?
A2: The stability of this compound solutions is primarily influenced by several factors:
-
Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.[1][4] The hydrolysis process typically includes an induction period, a rapid hydrolysis period, and a mature period; increasing the temperature shortens the induction and rapid hydrolysis phases.[1]
-
Concentration: The concentrations of both this compound and free sulfuric acid (H₂SO₄) are critical. Higher concentrations of TiOSO₄ and free H₂SO₄ can slow down the hydrolysis reaction.[2][5]
-
pH: The acidity of the solution is a crucial parameter. A lower pH (higher acidity) generally helps to stabilize the solution and prevent premature precipitation.[6][7]
-
Presence of Nuclei: The addition of seed crystals (nuclei) of TiO₂ can induce and control the hydrolysis process, a technique often used in industrial settings.[2][8] Unintentional contamination with particulates can also act as nucleation sites.
-
Storage Time: Over time, even under seemingly stable conditions, solutions can undergo slow hydrolysis.[2]
Q3: How does temperature affect the hydrolysis process?
A3: Temperature is a critical catalyst for hydrolysis. Increasing the hydrolysis temperature shortens the induction and rapid hydrolysis periods.[1] For instance, the hydrolysis product at lower temperatures (25–80 °C) is typically orthotitanic acid (Ti(OH)₄), while at higher temperatures (80–110 °C), it becomes metatitanic acid (TiO(OH)₂).[1] The reaction is endothermic, and maintaining a controlled, elevated temperature is a method used to drive the hydrolysis to completion in industrial processes.[8] Conversely, to prevent premature hydrolysis, it is often recommended to keep the solution temperature below certain thresholds, for example, below 110°C or even 70°C depending on the acid concentration.[9]
Q4: What is the role of sulfuric acid in stabilizing the solution?
A4: Free sulfuric acid in the solution plays a crucial role in stabilizing the this compound. A higher concentration of free H₂SO₄ increases the stability of the titanyl sulfate solution against hydrolysis.[5][9] The mass ratio of free sulfuric acid to titanium dioxide (often referred to as the F value or acid factor) is a key parameter in industrial processes.[1][10] A higher acid factor generally leads to a more stable solution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| White precipitate forms immediately upon preparation or dilution. | 1. Presence of excess water: The solution is highly sensitive to water.[11][12] 2. Low acidity (high pH): Insufficient sulfuric acid to maintain stability.[6] 3. High local temperature: The dilution process might be exothermic, causing localized heating that triggers hydrolysis. | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried. When diluting, add the titanium sulfate solution to the acid or water, not the other way around, and do so slowly with cooling. 2. Ensure the final concentration of free sulfuric acid is sufficient. The degree of hydrolysis is lower with a higher concentration of free H₂SO₄.[5] 3. Perform dilutions in an ice bath to dissipate heat. |
| Solution becomes cloudy or forms a precipitate during storage. | 1. Elevated storage temperature: Storage at room temperature or exposure to heat sources can initiate slow hydrolysis.[4] 2. Moisture contamination: The container may not be properly sealed, allowing atmospheric moisture to enter. 3. Photochemical reaction: Exposure to light can potentially contribute to degradation.[13] | 1. Store the solution at a consistent, cool temperature, such as in a refrigerator (2-8 °C), to slow down reaction kinetics.[12] 2. Store in a tightly sealed container. For highly sensitive applications, consider storage under an inert atmosphere (e.g., nitrogen or argon).[12] 3. Store the solution in an amber or opaque bottle to protect it from light.[13] |
| Inconsistent experimental results using the same solution batch. | 1. Ongoing hydrolysis: The concentration of active titanium (IV) species is decreasing over time as it hydrolyzes and precipitates. 2. Formation of different titanium species: The solution may contain various hydrolyzed or polymerized titanium complexes, affecting its reactivity.[2][4] | 1. Prepare fresh solutions for critical experiments. 2. Filter the solution through a non-reactive filter (e.g., PTFE) before use to remove any microscopic precipitates. 3. Standardize the "age" of the solution used in experiments (e.g., always use a solution that is between 2 and 4 hours old). |
Data Presentation
Influence of Concentration on this compound Hydrolysis
The following table summarizes the effect of initial TiOSO₄ and free H₂SO₄ concentrations on the final degree of hydrolysis after 180 minutes at boiling temperature. The data indicates that lower initial concentrations of TiOSO₄ and higher concentrations of free H₂SO₄ lead to a lower degree of hydrolysis, thus greater solution stability.
| Initial TiOSO₄ Conc. (g/dm³) | Initial Free H₂SO₄ Conc. (g/dm³) | Final Degree of Hydrolysis (%) |
| 300 | 216 | 92 |
| 420 | 216 | 81 |
| 340 | 136 | 96 |
| 340 | 261 | 49 |
| Data adapted from Grzmil et al. (2008).[5] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a this compound solution with enhanced stability against premature hydrolysis.
Materials:
-
Titanium (IV) oxysulfate hydrate (B1144303) (TiOSO₄·xH₂O)
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Oven-dried glassware (beakers, graduated cylinders, volumetric flask)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation of Acidic Diluent:
-
In a fume hood, place a beaker containing a calculated volume of deionized water in an ice bath.
-
Slowly and carefully add the required volume of concentrated sulfuric acid to the water while stirring continuously to achieve the target concentration of free acid. Caution: This is a highly exothermic reaction.
-
Allow the acidic solution to cool to room temperature.
-
-
Dissolution of this compound:
-
Weigh the required amount of titanium (IV) oxysulfate hydrate.
-
Slowly add the titanium salt to the cooled sulfuric acid solution under vigorous stirring.
-
Continue stirring until the salt is completely dissolved. The solution should be clear.
-
-
Final Volume Adjustment and Storage:
-
Transfer the solution to a volumetric flask and dilute to the final volume with the prepared acidic diluent.
-
Transfer the final solution to a clean, dry, tightly sealed amber glass bottle.
-
Store the bottle in a cool, dark place (e.g., a refrigerator at 2-8 °C).
-
Protocol 2: Monitoring Solution Stability via UV-Vis Spectrophotometry
This protocol provides a method to monitor the onset of hydrolysis by detecting the formation of TiO₂ nanoparticles, which cause light scattering.
Materials:
-
Prepared this compound solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Anhydrous solvent (the same solvent used for the solution) for baseline
Procedure:
-
Baseline Measurement:
-
Set the spectrophotometer to scan a wavelength range from 300 nm to 800 nm.
-
Use the anhydrous solvent to obtain a baseline (blank) spectrum.
-
-
Initial Measurement (Time = 0):
-
Take an aliquot of the freshly prepared, clear this compound solution.
-
If necessary, dilute the aliquot with the anhydrous solvent to ensure the absorbance is within the linear range of the instrument.
-
Record the UV-Vis spectrum. This will serve as the reference spectrum. A stable solution should show minimal absorbance in the visible range.
-
-
Time-Course Monitoring:
-
At regular intervals (e.g., daily or weekly), take an aliquot from the stored solution.
-
Use the same dilution factor as the initial measurement.
-
Record the UV-Vis spectrum.
-
-
Data Analysis:
-
Compare the spectra over time. An increase in absorbance or scattering, particularly at shorter wavelengths (an apparent upward shift of the baseline), indicates the formation of nanoparticles due to hydrolysis.
-
Visualizations
Hydrolysis Pathway of this compound
Caption: Simplified pathway of this compound hydrolysis.
Troubleshooting Workflow for Premature Hydrolysis
Caption: Decision tree for troubleshooting premature hydrolysis.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing solution stability over time.
References
- 1. Hydrolysis Kinetics of Low-Concentration Industrial TiOSO4 Solution and Structural Evolution of Metatitanic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of titanium sulphate compounds [degruyterbrill.com:443]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. barbenanalytical.com [barbenanalytical.com]
- 7. chalcogen.ro [chalcogen.ro]
- 8. Study on Continuous Hydrolysis in a Microchannel Reactor for the Production of Titanium Dioxide by a Sulfuric Acid Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FI71544C - Process for the preparation of titanium sulfate solution. - Google Patents [patents.google.com]
- 10. US4014977A - Process for the hydrolysis of titanium sulphate solutions - Google Patents [patents.google.com]
- 11. Coordination Complexes of Titanium(IV) for Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
Technical Support Center: Purification of Industrial-Grade Titanium (IV) Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of industrial-grade titanium (IV) sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in industrial-grade titanium (IV) sulfate?
A1: Industrial-grade this compound, often referred to as "black liquor," typically contains a variety of metallic impurities derived from the digestion of titanium-bearing ores like ilmenite. The major impurities are usually iron (in both ferrous and ferric states), aluminum, and magnesium.[1] Other common contaminants present in smaller quantities can include manganese, chromium, vanadium, copper, molybdenum, sodium, nickel, selenium, and zirconium.[1] The presence of these impurities, particularly iron sulfate, can impart a yellowish tinge to the final titanium dioxide product if not adequately removed.[2]
Q2: What are the primary methods for purifying industrial-grade this compound?
A2: The most common purification methods employed in industrial processes include:
-
Hydrolysis: This is a core step in the sulfate process where titanyl sulfate is converted to hydrated titanium dioxide (metatitanic acid), which precipitates out of the solution, leaving many impurities behind.[3][4]
-
Crystallization: This technique is particularly effective for the bulk removal of impurities like ferrous sulfate (FeSO₄), which is crystallized out of the solution.[2]
-
Solvent Extraction: This method uses organic extractants to selectively separate titanium (IV) from impurities like iron (III).[5][6]
-
Ion Exchange: Cation exchange resins can be used to selectively remove metallic impurities from the titanium sulfate solution.[1][7]
Q3: How does the concentration of reactants affect the hydrolysis of this compound?
A3: The concentrations of titanyl sulfate (TiOSO₄) and free sulfuric acid (H₂SO₄) in the starting solution significantly influence the degree of hydrolysis. A lower initial concentration of TiOSO₄ generally leads to a higher conversion to hydrated titanium dioxide.[8] Similarly, a lower concentration of free sulfuric acid also favors a higher degree of hydrolysis.[8] The mass ratio of free sulfuric acid to the sulfuric acid combined with titanium, known as the "F value" or acid factor, is a critical parameter.[4]
Troubleshooting Guides
Hydrolysis
Problem: Low Hydrolysis Yield
| Possible Cause | Troubleshooting Step |
| Incorrect Temperature | Ensure the hydrolysis temperature is optimized, typically between 96°C and 110°C.[4] The hydrolysis rate increases with temperature.[4] |
| High Acid Factor (F value) | A lower F value (mass ratio of total free H₂SO₄ to TiO₂) promotes a higher hydrolysis rate. Consider adjusting the initial acid concentration. |
| High Titanium Sulfate Concentration | Higher concentrations of titanium sulfate can impede the hydrolysis rate.[8] Diluting the initial solution may improve the yield. |
| Insufficient Hydrolysis Time | The hydrolysis process occurs over time, typically divided into induction, rapid hydrolysis, and mature periods.[4] Ensure the reaction is allowed to proceed for a sufficient duration, which can be up to 4 hours. |
Problem: Undesirable Particle Size of Precipitated Hydrated Titanium Dioxide
| Possible Cause | Troubleshooting Step |
| Improper Seeding | The addition of seed nuclei (e.g., dispersed hydrous titanium sol) is crucial for controlling particle size.[1] The characteristics and amount of the seed nuclei will influence the final particle size. |
| Incorrect pH Control | The pH during hydrolysis is a critical parameter for controlling particle growth and the precipitation of impurities.[2] The typical pH range is between 0.5 and 2.5.[2] |
| Non-optimal Reactant Concentrations | The initial concentrations of TiOSO₄ and free H₂SO₄ can affect the particle size of the resulting hydrated titanium dioxide.[8] |
Crystallization
Problem: Rapid Crystallization Leading to Impurity Entrapment
| Possible Cause | Troubleshooting Step |
| Solution is too Supersaturated | Rapid crystallization often occurs when the solution is excessively supersaturated. To slow down the process, add a small amount of additional solvent to the hot solution to slightly exceed the minimum required for dissolution.[9] |
| Cooling Rate is too Fast | Allow the solution to cool slowly to room temperature to promote the formation of larger, purer crystals.[10] Rapid cooling encourages the trapping of impurities within the crystal lattice.[9] |
Problem: Poor Crystallization Yield
| Possible Cause | Troubleshooting Step |
| Excessive Solvent Usage | Using too much solvent will result in a significant amount of the product remaining in the mother liquor.[9] If possible, evaporate some of the solvent and attempt to recrystallize. |
| Incomplete Precipitation | Ensure the solution has been cooled sufficiently to maximize the precipitation of the desired crystals. |
Problem: Oiling Out (Formation of Liquid Droplets Instead of Solid Crystals)
| Possible Cause | Troubleshooting Step |
| Melting Point of the Compound is Lower than the Solution Temperature | This "oiling out" phenomenon occurs when the compound's melting point is below the temperature of the solution.[9] To remedy this, reheat the solution and add more solvent. Then, allow it to cool slowly, possibly with vigorous stirring, or by adding seed crystals. |
Quantitative Data Summary
Table 1: Influence of Initial Reactant Concentrations on Hydrolysis Yield
| Initial TiOSO₄ Concentration (g/dm³) | Initial Free H₂SO₄ Concentration (g/dm³) | Final Hydrolysis Yield (%) |
| 300 | 216 | 92 |
| 420 | 216 | 81 |
| 340 | 136 | 96 |
| 340 | 261 | 49 |
| Data adapted from a study on the hydrolysis of titanyl sulfate.[8] |
Table 2: Parameters for Solvent Extraction of Titanium (IV)
| Extractant | Acid Medium | Extraction Efficiency (%) | Stripping Agent |
| 0.15 M CYANEX 921 in kerosene | 7.0 M H₂SO₄ | 91 | Na₂CO₃ |
| 1.0 M TBP in kerosene | 4.0 M H₂SO₄ | 79 | Na₂CO₃ |
| Aliquat-336/kerosene | 2 mol L⁻¹ H₂SO₄ | 97 | Nitric Acid |
| Data compiled from studies on solvent extraction of titanium (IV).[5][11] |
Experimental Protocols
Protocol 1: Purification by Hydrolysis
This protocol describes the thermal hydrolysis of a titanium sulfate solution using the autonucleation technique.
Materials:
-
Industrial-grade this compound solution (e.g., TiO₂ concentration of 247 g/L, FeSO₄ concentration of 221 g/L)
-
Deionized water
-
Heating and stirring apparatus
-
Filtration equipment
Procedure:
-
Prepare two portions of the titanium sulfate solution, Solution A and Solution B. The acid factor of Solution A should be adjusted to be lower than that of Solution B (e.g., 1.75-1.85 for A and 2.1-2.4 for B).[3]
-
Preheat a volume of deionized water to 93-96°C in a reaction vessel equipped with a stirrer.[3]
-
Heat Solution A to 93-96°C.[3]
-
Pour the heated Solution A into the hot water at a constant rate over 0.5 to 1.5 minutes while stirring to form hydrolysis nuclei.[3]
-
Immediately after, add Solution B, also preheated to 93-96°C, to the mixture at a constant rate.[3]
-
Bring the entire mixture to a boil to induce hydrolysis.[3]
-
Continue boiling for a set period (e.g., 2 hours).[3]
-
After the initial boiling period, an optional step is to add more hot water and continue boiling for another 2 hours to improve the hydrolysis yield.[3]
-
Once hydrolysis is complete, the precipitated hydrated titanium dioxide is recovered by filtration and then washed.[3]
Protocol 2: Purification by Ion Exchange
This protocol outlines the removal of metallic impurities from a titanium sulfate solution using a cation exchange resin.
Materials:
-
Industrial-grade this compound solution
-
Cation exchange resin in the hydrogen (H+) form
-
Ion exchange column
-
Collection vessels
Procedure:
-
Prepare the cation exchange resin by converting it to the H+ form according to the manufacturer's instructions. This typically involves washing with a strong acid like sulfuric acid, followed by rinsing with deionized water.[7]
-
Pack the conditioned resin into an ion exchange column.
-
Pass the industrial-grade this compound solution through the resin bed.[1]
-
The metallic impurities, which exist as cations, will be selectively adsorbed by the resin, while the titanium values pass through.[1]
-
Collect the effluent, which is the purified titanium sulfate solution, now substantially free of metallic salt impurities.[1]
-
The initial effluent may consist of substantially uncontaminated free sulfuric acid, which can be collected separately.[1]
-
Once the resin is saturated with impurities, it can be regenerated using a sulfuric acid solution to recover the metal ions.[1][12]
Visualizations
Caption: Workflow for the hydrolysis purification of this compound.
Caption: Workflow for ion exchange purification of this compound.
References
- 1. US3001854A - Method for purifying titanium sulfate solutions - Google Patents [patents.google.com]
- 2. barbenanalytical.com [barbenanalytical.com]
- 3. US4014977A - Process for the hydrolysis of titanium sulphate solutions - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pmi.spmi.ru [pmi.spmi.ru]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. Solvent extraction of titanium (IV) from sulphuric acid media by cyanex 921 and tri-butylphosphate [inis.iaea.org]
- 12. US5087373A - Process for removing titanium and zirconium from aqueous solutions - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Agglomeration in TiO₂ Synthesis from Titanium (IV) Sulfate
Welcome to the technical support center for the synthesis of titanium dioxide (TiO₂) nanoparticles from titanium (IV) sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to particle agglomeration during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is particle agglomeration and why is it a problem in TiO₂ synthesis?
A1: Particle agglomeration is the process where individual nanoparticles clump together to form larger clusters. This is a common challenge in TiO₂ synthesis and can be detrimental to the final application, as it reduces the effective surface area, alters the material's properties (e.g., photocatalytic activity, light scattering), and can lead to inconsistencies in experimental results.[1][2]
Q2: What are the primary factors that influence agglomeration during TiO₂ synthesis from titanium (IV) sulfate?
A2: Several factors can contribute to agglomeration, including:
-
pH of the reaction medium: The surface charge of TiO₂ particles is highly dependent on the pH of the solution.[3][4]
-
Temperature: Both the synthesis and subsequent calcination temperatures play a crucial role in particle growth and agglomeration.[5][6][7]
-
Concentration of precursors: High concentrations of this compound can lead to rapid nucleation and uncontrolled particle growth.[3][8]
-
Stirring and mixing conditions: Inadequate mixing can create localized areas of high concentration, promoting agglomeration.[3]
-
Presence of impurities: Ions from precursor materials or the reaction environment can affect particle stability.
-
Absence of stabilizing agents: Surfactants or other dispersants can prevent particles from sticking together.[9][10]
Q3: How does pH affect the agglomeration of TiO₂ nanoparticles?
A3: The pH of the synthesis solution determines the surface charge of the TiO₂ nanoparticles. At a specific pH, known as the isoelectric point (IEP), the net surface charge of the particles is zero.[11] At this point, the electrostatic repulsion between particles is minimal, leading to a high tendency for agglomeration. For TiO₂, the IEP is typically in the range of pH 4.5-6.5.[11] To minimize agglomeration, it is recommended to perform the synthesis at a pH far from the IEP, either in acidic (pH < 4) or alkaline (pH > 7) conditions, to induce a net positive or negative surface charge, respectively.[3][11] This enhances the repulsive forces between particles, promoting a stable dispersion.
Q4: What is the role of calcination temperature in particle agglomeration?
A4: Calcination is a heat treatment process used to convert the synthesized amorphous TiO₂ into a crystalline phase (e.g., anatase, rutile). While necessary for achieving the desired crystal structure, high calcination temperatures can lead to particle growth and sintering, where individual particles fuse, forming hard agglomerates.[3][6] Increasing the calcination temperature generally leads to an increase in crystallite size and can promote phase transformations, for instance from anatase to the more stable rutile phase at higher temperatures.[6][7][12]
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving common agglomeration issues encountered during TiO₂ synthesis.
Issue 1: Significant agglomeration observed in the final TiO₂ powder.
Possible Causes and Solutions:
-
Incorrect pH during synthesis:
-
Diagnosis: Measure the pH of your reaction mixture during the hydrolysis of this compound.
-
Solution: Adjust the pH of the solution to be either strongly acidic (pH < 4) or alkaline (pH > 7) to ensure sufficient electrostatic repulsion between particles.[11][13] The hydrolysis of titanyl sulfate is a critical step where pH control is important for particle growth.[13]
-
-
Suboptimal Calcination Temperature and Duration:
-
Diagnosis: Review your calcination protocol. High temperatures and long durations can cause excessive particle growth and fusion.
-
Solution: Optimize the calcination temperature and time. Start with a lower temperature (e.g., 400-500 °C) for a shorter duration (e.g., 2-4 hours) and gradually increase if necessary to achieve the desired crystallinity without significant agglomeration.[3][5]
-
-
High Precursor Concentration:
-
Diagnosis: Check the concentration of your this compound solution.
-
Solution: Try reducing the precursor concentration. A lower concentration can slow down the nucleation and growth rates, allowing for better control over particle size.[3]
-
-
Inefficient Mixing:
-
Diagnosis: Evaluate your stirring method and rate.
-
Solution: Ensure vigorous and uniform stirring throughout the addition of the precursor and the hydrolysis process to avoid localized high concentrations.[3]
-
Issue 2: The use of a surfactant is not preventing agglomeration.
Possible Causes and Solutions:
-
Incorrect Surfactant Type or Concentration:
-
Diagnosis: The choice and concentration of the surfactant are critical.
-
Solution: Experiment with different types of surfactants (anionic, cationic, or non-ionic) to find one that is effective for your system.[11][14][15] Optimize the surfactant concentration; too little may be ineffective, while too much can sometimes have adverse effects.
-
-
pH is Near the Isoelectric Point:
-
Diagnosis: Even with a surfactant, if the pH is close to the IEP of TiO₂, the stabilizing effect may be diminished.
-
Solution: Adjust the pH to a range where both the surfactant is effective and the particles have a significant surface charge.[11]
-
Data Presentation
Table 1: Effect of pH on TiO₂ Nanoparticle Properties
| Synthesis pH | Predominant Crystalline Phase | Average Crystallite Size (nm) | Observations on Agglomeration | Reference |
| 1 | Rutile (trace) in Anatase | ~14 | - | [16] |
| 3 | Anatase | ~10 | - | [16] |
| 4 | Anatase | - | - | |
| 5 | Anatase | ~8 | - | [16] |
| 6 | Anatase-Brookite | - | - | |
| 7 | Anatase with Rutile (4 wt%) | 40 (Scherrer), 98 (W-H) | Larger crystal sizes | [16] |
| 8 | Anatase | 16 (Scherrer), 25 (W-H) | Smallest crystal size | |
| 9 | Anatase | ~8.4 | - | [16] |
| 10 | Anatase-Brookite | - | - |
Table 2: Effect of Surfactants on TiO₂ Nanoparticle Synthesis
| Surfactant Type | Surfactant Name | Effect on Particle Size | Observations | Reference |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | 8-18 nm | Well-dispersed, uniform, spherical particles. Showed the smallest particle size compared to PEG and SDS. | [14][15] |
| Anionic | Sodium Dodecyl Sulfate (SDS) | 8-18 nm | Well-dispersed, spherical particles. | [14][15] |
| Non-ionic | Polyethylene Glycol (PEG) | 8-18 nm | Well-dispersed, spherical particles. | [14][15] |
| Non-ionic | Triton X-100 | Reduced from 85 nm to 65 nm | Improved agglomeration and reduced particle size. |
Experimental Protocols
Protocol 1: Synthesis of TiO₂ Nanoparticles from this compound via Hydrolysis
-
Preparation of Titanium Solution: Prepare an aqueous solution of this compound (Ti(SO₄)₂). The concentration can be varied to control particle size.
-
Hydrolysis: Heat the this compound solution to approximately 110°C to initiate the hydrolysis reaction.[13]
-
pH Adjustment: During the hydrolysis stage, carefully control the pH by adding a dilute base (e.g., NaOH solution) to maintain a pH between 0.5 and 2.5.[13] This step is critical for controlling particle growth and minimizing impurities.[13]
-
Aging: Allow the resulting precipitate (hydrated titanium dioxide) to age in the solution for a specified period to ensure complete reaction.
-
Washing: Separate the precipitate by filtration or centrifugation and wash it thoroughly with deionized water to remove unreacted precursors and byproducts.
-
Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 80-100°C) to remove water.
-
Calcination: Calcine the dried powder in a furnace at a controlled temperature (e.g., 400-500°C) for 2-4 hours to obtain the desired crystalline phase of TiO₂.[3][5]
Protocol 2: Synthesis of TiO₂ Nanoparticles with Surfactant Addition
-
Preparation of Surfactant Solution: Prepare a solution of the chosen surfactant (e.g., CTAB, SDS, or PEG) in deionized water.
-
Mixing: Add the this compound precursor to the surfactant solution under vigorous stirring.
-
Hydrolysis and pH Control: Proceed with the hydrolysis step as described in Protocol 1, maintaining the desired pH. The surfactant will adsorb onto the surface of the forming nanoparticles, preventing them from agglomerating.
-
Washing, Drying, and Calcination: Follow the same washing, drying, and calcination steps as in Protocol 1 to obtain the final TiO₂ nanoparticles.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of TiO₂ nanoparticles.
Caption: Troubleshooting logic for TiO₂ agglomeration issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chalcogen.ro [chalcogen.ro]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Effect of Calcination Temperature on Photocatalytic Activity of Synthesized TiO2 Nanoparticles via Wet Ball Milling Sol-Gel Method [mdpi.com]
- 7. Effects of Growth Temperature on the Structural and Optical Properties of Synthesized Titanium Dioxide Nanoparticles [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. barbenanalytical.com [barbenanalytical.com]
- 14. azom.com [azom.com]
- 15. researchgate.net [researchgate.net]
- 16. files01.core.ac.uk [files01.core.ac.uk]
effect of pH on the stability of titanium (IV) sulfate solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of titanium (IV) sulfate (B86663) solutions. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in titanium (IV) sulfate solutions?
A1: The primary cause of instability in this compound solutions is hydrolysis. Titanium (IV) ions are highly susceptible to reacting with water, leading to the formation of insoluble hydrated titanium dioxide (also known as metatitanic acid, TiO(OH)₂) precipitates. This process is significantly influenced by the solution's pH, temperature, and concentration.[1][2]
Q2: How does pH affect the stability of this compound solutions?
A2: pH is a critical parameter in controlling the stability of this compound solutions. Generally, these solutions are more stable at a low pH (highly acidic conditions). As the pH increases, the rate of hydrolysis and subsequent precipitation of hydrated titanium dioxide accelerates. In industrial processes for producing TiO₂, the pH is carefully controlled within a range of 0.5 to 2.5 to manage the hydrolysis and precipitation of impurities.[2]
Q3: My this compound solution has turned cloudy and a precipitate has formed. What happened and can I redissolve it?
A3: The cloudiness and precipitate are characteristic signs of hydrolysis, where this compound has reacted with water to form insoluble hydrated titanium dioxide. This is often triggered by an increase in pH, an elevation in temperature, or a decrease in the concentration of the solution.[1][3] Redissolving the precipitate can be challenging. While adding a strong acid like concentrated sulfuric acid might help to lower the pH and redissolve some of the precipitate, it is often difficult to fully reverse the process once significant precipitation has occurred. It is generally recommended to prepare fresh solutions under controlled conditions.
Q4: What is the recommended pH range for maintaining a stable this compound solution?
A4: For optimal stability and to prevent premature hydrolysis, this compound solutions should be maintained in a highly acidic environment. While a specific "safe" pH range can depend on the concentration and temperature, a pH below 2 is generally recommended. In many industrial applications, the pH is controlled between 0.5 and 2.5 during the hydrolysis stage to ensure controlled particle growth.[2]
Q5: How does temperature impact the stability of this compound solutions at different pH levels?
A5: Increased temperature accelerates the rate of hydrolysis at any given pH. Solutions that might be stable at room temperature can quickly precipitate when heated. For instance, hydrolysis can be initiated by heating the solution to around 110°C (230°F) in industrial processes.[2] Therefore, for long-term storage and to maintain stability, it is advisable to keep this compound solutions at a low temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solution becomes cloudy or a white precipitate forms upon standing. | Hydrolysis due to high pH: The pH of the solution may have increased over time or was not sufficiently acidic initially. | Lower the pH by carefully adding concentrated sulfuric acid. For future preparations, ensure a sufficiently low starting pH. |
| Elevated temperature: The solution may have been exposed to heat, accelerating hydrolysis. | Store the solution in a cool, dark place. Avoid heating unless hydrolysis is intended. | |
| Low concentration: Dilute solutions are more prone to hydrolysis.[3] | Prepare solutions at a concentration of 0.2 M or greater to enhance stability.[3] | |
| Inconsistent experimental results when using the solution. | Ongoing hydrolysis: The concentration of active titanium (IV) in the solution may be decreasing over time due to slow precipitation. | Use freshly prepared solutions for critical experiments. Periodically verify the titanium (IV) concentration using a suitable analytical method. |
| Formation of different titanium species: The speciation of titanium (IV) in solution can change with pH and time, affecting its reactivity.[1] | Maintain a consistent and low pH to minimize variations in titanium speciation. | |
| Difficulty dissolving this compound powder. | Hydrolysis during dissolution: Localized areas of higher pH can form as the powder dissolves, leading to the formation of insoluble hydrates. | Vigorously stir the solution during dissolution. Add the powder slowly to a pre-chilled, acidic solution (e.g., dilute sulfuric acid) rather than to pure water. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Solution
This protocol describes the preparation of a stock solution of this compound with enhanced stability against hydrolysis.
Materials:
-
This compound (Ti(SO₄)₂) or Titanyl sulfate (TiOSO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Glass beakers and stirring equipment
-
pH meter or pH indicator strips
Procedure:
-
In a fume hood, carefully add a calculated amount of concentrated sulfuric acid to cold deionized water in a beaker to achieve the desired final acid concentration (e.g., to reach a pH < 1).
-
Cool the acidic solution in an ice bath to minimize heat generation during the dissolution of the titanium salt.
-
Slowly add the this compound powder to the cold, acidic solution while stirring vigorously.
-
Continue stirring until the powder is completely dissolved.
-
Verify the final pH of the solution and adjust if necessary by adding small amounts of concentrated sulfuric acid.
-
Store the solution in a tightly sealed container in a cool, dark place.
Protocol 2: Spectrophotometric Determination of Titanium (IV) Concentration
This protocol provides a method for determining the concentration of titanium (IV) in a solution, which can be used to assess its stability over time. This method is based on the formation of a colored complex with tannic acid.
Materials:
-
This compound solution (sample)
-
Tannic acid solution
-
Citrate (B86180) buffer solution (pH = 6)[4]
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of standard solutions of known titanium (IV) concentrations.
-
To a volumetric flask, add a known volume of the sample or standard solution.
-
Add the citrate buffer to adjust the pH to approximately 6.[4]
-
Add the tannic acid solution to form the colored complex. The solution should turn a reddish color.[4]
-
Dilute to the mark with deionized water and mix thoroughly.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (approximately 436 nm) using the spectrophotometer.[4]
-
Create a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of the sample solution by comparing its absorbance to the calibration curve.
Visual Guides
Logical Workflow for Troubleshooting this compound Solution Instability
References
Technical Support Center: Improving the Shelf Life of Aqueous Titanium (IV) Sulfate Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered when working with aqueous titanium (IV) sulfate (B86663) solutions. The inherent instability of these solutions, primarily due to hydrolysis, can impact experimental reproducibility and outcomes. This guide provides practical troubleshooting advice and protocols to enhance solution stability and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What causes the white precipitate that forms in my aqueous titanium (IV) sulfate solution?
A1: The white precipitate is typically hydrated titanium dioxide (TiO₂). This compound is highly susceptible to hydrolysis in aqueous environments. In this reaction, water molecules attack the titanium ions, leading to the formation of insoluble titanium dioxide. This process is the primary reason for the limited shelf life of the solution.[1]
Q2: My freshly prepared this compound solution turned cloudy. What went wrong?
A2: Cloudiness is an early sign of hydrolysis and precipitation of titanium dioxide. This can be triggered by several factors, including insufficient acidity (pH is too high), elevated temperatures, or a high concentration of the titanium salt, all of which accelerate the hydrolysis reaction.[1][2]
Q3: How can I increase the shelf life of my this compound solution?
A3: To prolong the stability of your solution, you should focus on inhibiting hydrolysis. The most effective methods are:
-
Increase Acidity: Maintain a high concentration of sulfuric acid in the solution. This lowers the pH and significantly slows the rate of hydrolysis.[3]
-
Control Temperature: Store the solution at a low temperature, such as in a refrigerator (around 4°C). Elevated temperatures increase the kinetic energy of the molecules, accelerating the hydrolysis process.[2][4]
-
Use Appropriate Concentrations: While counterintuitive, excessively low concentrations of this compound can sometimes be more prone to rapid hydrolysis. Conversely, very high concentrations can also be unstable. Working within an optimal concentration range, supported by sufficient acidity, is key.
Q4: Are there recommended storage conditions for aqueous this compound solutions?
A4: Yes, proper storage is critical. Solutions should be stored in tightly sealed, corrosive-resistant containers in a cool, dark, and well-ventilated area.[4][5] Exposure to sunlight and heat should be avoided as they can promote degradation.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Immediate formation of a white precipitate upon dissolving the salt. | 1. Insufficient Acid: The initial amount of sulfuric acid in the water was too low to prevent rapid hydrolysis. | 1. Ensure the water is sufficiently acidified with sulfuric acid before adding the this compound salt. A concentration of 25-60% sulfuric acid is often used in industrial preparations for stability.[3][6] |
| 2. High Temperature: The water used for dissolution was too warm. | 2. Use chilled, deionized water for preparing the solution. | |
| Solution becomes cloudy or precipitates after a few hours or days. | 1. Gradual Hydrolysis: The solution is not acidic enough for long-term stability at the storage temperature. | 1. Increase the concentration of sulfuric acid in your stock solution. |
| 2. Elevated Storage Temperature: The solution is being stored at ambient or elevated temperatures. | 2. Store the solution in a refrigerator at approximately 4°C.[4] | |
| 3. Concentration Changes: Evaporation of water from a non-airtight container can increase the relative concentration of titanium sulfate, potentially leading to precipitation. | 3. Ensure the storage container is sealed tightly. | |
| Inconsistent experimental results over time using the same stock solution. | 1. Change in Titanium (IV) Concentration: The concentration of active titanium (IV) ions is decreasing due to ongoing, subtle precipitation. | 1. It is best practice to use freshly prepared solutions. If a stock solution must be used over time, consider filtering it through a 0.22 µm acid-resistant filter before use to remove any microprecipitates. |
| 2. Speciation Changes: The equilibrium between different titanium-sulfato-aqua complexes in the solution may be shifting over time. | 2. Prepare fresh solutions for critical experiments. For routine applications, allow the stock solution to equilibrate at the experimental temperature before use. |
Data Presentation
While comprehensive shelf-life data for laboratory preparations is limited, the following table summarizes the key factors influencing the stability of aqueous this compound solutions.
| Parameter | Condition for Low Stability | Condition for High Stability | Rationale |
| pH / Acidity | High pH (low acidity) | Low pH (high sulfuric acid concentration, e.g., 25-60%)[3][6] | High acidity suppresses the hydrolysis of titanium (IV) ions. |
| Temperature | High (ambient or above) | Low (refrigerated, ~4°C)[4] | Reduces the kinetic rate of the hydrolysis reaction.[2] |
| Concentration | Very low or very high | Optimal, application-dependent range | Affects the speciation and reaction kinetics of titanium ions.[1] |
| Storage Time | Longer | Shorter | Hydrolysis is a time-dependent process.[1] |
A 0.25M titanyl sulfate (TiOSO₄) solution at ambient conditions can show precipitation after approximately 6 days.[1]
Experimental Protocols
Protocol for Preparation of a Stabilized Aqueous this compound Solution
This protocol is adapted from principles for preparing stable titanyl sulfate solutions.
Objective: To prepare a stock solution of this compound with enhanced stability for laboratory use.
Materials:
-
This compound (e.g., Ti(SO₄)₂) or Titanyl sulfate (TiOSO₄)
-
Concentrated sulfuric acid (95-98%)
-
Deionized water
-
Ice bath
-
Calibrated glassware
-
Stir plate and magnetic stir bar
-
Corrosion-resistant storage bottle (e.g., glass or PTFE)
Procedure:
-
Safety First: This procedure involves strong acid and should be performed in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Prepare Acidic Water: In a glass beaker, add a magnetic stir bar. Place the beaker in an ice bath on a stir plate.
-
Carefully and slowly add a measured volume of concentrated sulfuric acid to a measured volume of chilled deionized water to achieve a final sulfuric acid concentration between 25-50% (v/v). Always add acid to water, never the other way around , to control the exothermic reaction. Allow the solution to cool.
-
Dissolve Titanium Salt: While stirring the chilled acidic solution, slowly add the pre-weighed this compound or titanyl sulfate powder.
-
Continue stirring in the ice bath until the salt is completely dissolved. The solution should be clear.
-
Storage: Transfer the stabilized solution to a clearly labeled, tightly sealed, corrosive-resistant bottle.
-
Store the bottle in a refrigerator at approximately 4°C.
Protocol for Monitoring Solution Stability
Objective: To qualitatively monitor the stability of the prepared this compound solution over time.
Materials:
-
Stored this compound solution
-
Spectrophotometer (UV-Vis)
-
Quartz or glass cuvettes
-
Deionized water (for dilution)
Procedure:
-
Initial Measurement (Time = 0): Immediately after preparing the solution, take a small aliquot and dilute it with deionized water to a concentration suitable for UV-Vis analysis.
-
Scan the absorbance of the diluted solution across a range of wavelengths (e.g., 300-800 nm).
-
Record the absorbance spectrum. A clear solution should show minimal scattering at longer wavelengths.
-
Periodic Monitoring: At regular intervals (e.g., daily or weekly), repeat steps 1-3 with an aliquot from the stored solution.
-
Interpretation: An increase in absorbance or the development of a scattering tail at longer wavelengths (e.g., above 500 nm) indicates the formation of titanium dioxide nanoparticles, signaling the onset of solution degradation. A visual inspection for cloudiness should also be performed before each use.
Visualizations
Caption: The hydrolysis and condensation pathway of aqueous Ti(IV) leading to precipitation.
Caption: A troubleshooting workflow for unstable aqueous this compound solutions.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. FI71544C - Process for the preparation of titanium sulfate solution. - Google Patents [patents.google.com]
- 4. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. CA1158414A - Process for manufacturing a stable titanyl sulfate solution - Google Patents [patents.google.com]
Technical Support Center: Purification of Titanium (IV) Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of iron impurities from titanium (IV) sulfate (B86663) solutions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of titanium (IV) sulfate.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Iron Removal Efficiency | Inefficient reduction of Fe(III) to Fe(II) | Ensure complete reduction of trivalent iron to divalent iron, as Fe(II) sulfate is more amenable to removal by crystallization. A slight excess of the reducing agent can be used. The presence of some trivalent titanium can indicate a complete reduction of trivalent iron.[1][2] |
| Suboptimal crystallization conditions (temperature, time) | For freezing crystallization, optimize the freezing temperature and duration. Lower temperatures and longer times generally favor the precipitation of ferrous sulfate.[3] | |
| Incomplete precipitation of iron | Adjust the pH of the solution. Trivalent iron begins to hydrolyze and precipitate as Fe(OH)₃ at a pH of approximately 1.7.[1] For jarosite precipitation, ensure the temperature is around 95°C and the pH is about 1.6 for optimal iron removal.[4] | |
| Inefficient solvent extraction | The choice of extractant and diluent is critical. Organophosphorus extractants like TBP and TOPO are effective for iron removal.[5][6][7] The concentration of the extractant and the organic-to-aqueous phase ratio (O/A ratio) should be optimized.[5] | |
| Product Contamination | Co-precipitation of titanium with iron | During hydrolysis for iron removal, ensure the process parameters (temperature, ammonia (B1221849) water dosage, and reaction time) are optimized to maximize titanium removal while minimizing iron loss.[8] |
| Incomplete separation of phases in solvent extraction | Allow adequate time for phase separation. The agitation speed and contact time during extraction should be sufficient for mass transfer but not so vigorous as to create stable emulsions.[5] | |
| Incomplete washing of the purified product | Thoroughly wash the purified titanium product (e.g., metatitanic acid) to remove any remaining dissolved iron sulfate.[1][2] | |
| Poor Whiteness of Final Titanium Dioxide Product | Presence of residual iron impurities | Even trace amounts of iron can impart a yellowish tinge to the final TiO₂ product.[9] Consider a final bleaching step to reduce the FeO mass fraction.[2] The addition of phosphoric acid can form yellowish FePO₄, which can help improve whiteness.[2] |
| Incomplete removal of trivalent iron | Trivalent iron can precipitate as Fe(OH)₃ and subsequently form reddish-brown Fe₂O₃ upon calcination, affecting the product's whiteness.[1] Ensure complete reduction to Fe(II) prior to removal steps.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing iron impurities from this compound solutions?
A1: The main methods for removing iron impurities from this compound solutions include:
-
Crystallization: This involves cooling the solution to precipitate iron sulfate, most commonly as ferrous sulfate heptahydrate (FeSO₄·7H₂O).[10] Freezing crystallization is an effective and environmentally friendly approach.[3]
-
Solvent Extraction: This technique uses an organic solvent containing an extractant to selectively remove iron ions from the aqueous titanium sulfate solution.[5][6]
-
Chemical Precipitation: This method involves adding chemical agents to precipitate iron, for example, as iron hydroxide (B78521) or jarosite.[1][4][11]
-
Ion Exchange: This process utilizes ion exchange resins to selectively adsorb iron ions from the solution.[12][13][14]
Q2: Why is it important to control the oxidation state of iron during purification?
A2: Controlling the oxidation state of iron is crucial. Trivalent iron (Fe³⁺) can hydrolyze and precipitate along with titanium compounds, leading to contamination of the final product.[1] Therefore, it is common practice to reduce Fe³⁺ to divalent iron (Fe²⁺), which remains dissolved in the acidic titanium solution and can be more effectively removed by methods like crystallization.[1][2]
Q3: What is the principle behind freezing crystallization for iron removal?
A3: Freezing crystallization takes advantage of the decreased solubility of ferrous sulfate at lower temperatures. By cooling the this compound solution, ferrous sulfate reaches a state of supersaturation and crystallizes out, allowing for its physical separation through filtration.[1][3] This method is considered a green and effective technique for producing high-purity TiO₂.[3]
Q4: Which solvent extraction agents are effective for iron removal?
A4: Organophosphorus extractants are commonly used for the selective extraction of iron from acidic solutions. Tributyl phosphate (B84403) (TBP) and trioctylphosphine (B1581425) oxide (TOPO) have demonstrated high efficiency in extracting iron (III) while leaving titanium (IV) in the aqueous phase.[5][6][7]
Q5: How does pH influence the precipitation of iron?
A5: The pH of the solution is a critical parameter in chemical precipitation methods. For instance, ferric hydroxide (Fe(OH)₃) begins to precipitate from acidic solutions at a pH of around 1.7.[1] In the jarosite process, a pH of approximately 1.6 is optimal for iron precipitation.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from various iron removal methods.
Table 1: Freezing Crystallization Parameters
| Parameter | Optimal Value | Iron Removal Efficiency | Reference |
| Freezing Temperature | 4.1 °C | High | [3] |
| Freezing Time | 9.7 h | High | [3] |
| TiO₂ Concentration | 172 g/L | High | [3] |
Table 2: Solvent Extraction Parameters
| Extractant | O/A Ratio | Contact Time | Iron Extraction Efficiency | Reference |
| Tributyl Phosphate (TBP) | 1/1 | 15 min | 99.99% | [5] |
| Tributyl Phosphate (TBP) | 1/1 | 45 min | 99.9% | [5] |
| Cyanex 923 | - | - | 97.49% (Ti(IV) extraction) | [6] |
Table 3: Chemical Precipitation Parameters
| Method | Temperature | pH | Iron Removal Efficiency | Reference |
| Jarosite Precipitation | 95 °C | 1.6 | >97% | [4] |
| Hydrolysis | 40 °C | - | - | [8] |
Table 4: Ion Exchange Parameters
| Resin | Solid:Liquid Ratio | Iron Removal Efficiency | Reference |
| MTS9580 | 1:5 | 84.9% | [15] |
| MTS9560 | 1:10 | 91.5% | [15] |
| KU-2-8 | 1:1 | 43.5% | [15] |
Experimental Protocols
Method 1: Freezing Crystallization for Ferrous Iron Removal
Objective: To remove ferrous iron from a titanyl sulfate solution by cooling crystallization.
Materials:
-
Industrial titanyl sulfate (TiOSO₄) solution containing ferrous iron impurities.
-
Cooling bath/refrigerated circulator.
-
Crystallization vessel.
-
Filtration apparatus (e.g., Buchner funnel, filter paper).
Procedure:
-
Characterize the initial concentration of TiO₂ and iron in the titanyl sulfate solution.
-
Place the titanyl sulfate solution in the crystallization vessel.
-
Cool the solution to the optimized freezing temperature (e.g., 4.1 °C) using the cooling bath.[3]
-
Maintain the solution at this temperature for the optimized freezing time (e.g., 9.7 hours) with gentle agitation to promote crystal growth.[3]
-
After the crystallization period, a slurry containing precipitated ferrous sulfate crystals will be formed.
-
Separate the solid ferrous sulfate from the purified titanyl sulfate solution by filtration.
-
Analyze the filtrate for residual iron content to determine the removal efficiency.
Method 2: Solvent Extraction of Iron (III) using Tributyl Phosphate (TBP)
Objective: To selectively extract ferric iron from an acidic solution containing titanium (IV) using TBP.
Materials:
-
This compound solution containing ferric iron impurities.
-
Tributyl phosphate (TBP) as the extractant.
-
Kerosene or another suitable organic diluent.
-
Separatory funnel.
-
pH meter.
-
Mechanical shaker.
Procedure:
-
Prepare the organic phase by diluting TBP to the desired concentration (e.g., 90% v/v) in the chosen diluent.[5]
-
Transfer a known volume of the aqueous this compound solution and the organic phase into a separatory funnel at a specific organic-to-aqueous (O/A) ratio (e.g., 1/1).[5]
-
Agitate the mixture for a predetermined contact time (e.g., 15-45 minutes) at a controlled temperature (e.g., 25-30 °C) using a mechanical shaker.[5]
-
Allow the phases to separate completely.
-
Drain the aqueous phase (raffinate) and the organic phase separately.
-
Analyze the iron concentration in the raffinate to determine the extraction efficiency.
-
The iron-loaded organic phase can be stripped using a suitable stripping agent (e.g., distilled water) to recover the iron and regenerate the solvent.[5]
Visualizations
References
- 1. peijinchem.com [peijinchem.com]
- 2. peijinchem.com [peijinchem.com]
- 3. researchgate.net [researchgate.net]
- 4. iwaponline.com [iwaponline.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. barbenanalytical.com [barbenanalytical.com]
- 10. Crystallization of Iron Sulfate FeSO4 7H2O | EBNER [ebner-co.de]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Sorption purification of acid storage facility water from iron and titanium on organic polymeric materials | Olga V. Cheremisina | Journal of Mining Institute [pmi.spmi.ru]
- 13. pjsir.org [pjsir.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Controlling the Crystal Phase of TiO2 from Titanium (IV) Sulfate Hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of titanium dioxide (TiO2) from the hydrolysis of titanium (IV) sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What are the primary crystalline phases of TiO2, and which is most common in the sulfate process?
A1: Titanium dioxide primarily exists in three crystalline phases: anatase, rutile, and brookite.[1][2] In the commercial sulfate process, anatase is typically the initial phase formed during hydrolysis, which can then be converted to the more stable rutile phase at higher temperatures.[3][4]
Q2: What are the key experimental parameters that control the resulting crystal phase of TiO2?
A2: The final crystalline phase of TiO2 is highly dependent on several factors, including:
-
Hydrolysis Temperature: The temperature at which the titanium (IV) sulfate solution is hydrolyzed plays a critical role.
-
pH of the Solution: The acidity or alkalinity of the reaction medium significantly influences the formation of different phases.[2][5]
-
Precursor Concentration: The concentration of this compound in the solution can affect the nucleation and growth of the TiO2 crystals.[6]
-
Calcination Temperature: Post-hydrolysis heat treatment (calcination) is a major determinant of the final crystal phase, often promoting the transition from anatase to rutile.[1][7]
-
Additives and Seeding: The introduction of seed crystals or other additives can direct the crystallization towards a specific phase.[3]
Q3: What is the typical temperature range for the anatase-to-rutile phase transformation?
A3: The transformation of the anatase phase to the rutile phase generally begins at temperatures above 700°C.[1][6] The complete conversion to rutile can occur at temperatures up to 1100°C.[1]
Q4: How does the pH of the hydrolysis solution affect the crystal phase?
A4: The pH of the solution is a critical factor in determining the resulting TiO2 crystal phase.[5] Generally, lower acidity (higher pH) tends to favor the formation of the anatase phase, while highly acidic conditions (lower pH) promote the formation of the rutile phase.[2][5][8] For instance, at a pH between 3 and 5, anatase is often the sole phase formed.[6]
Q5: Can I obtain a mixed-phase TiO2 product?
A5: Yes, it is common to obtain a mixture of phases. For example, a combination of anatase and brookite can be formed at certain precursor concentrations.[6] Mixed anatase and rutile phases can be achieved by carefully controlling the calcination temperature, for instance, around 700°C to 900°C.[1]
Troubleshooting Guide
Problem 1: I am consistently getting the anatase phase when I am trying to synthesize the rutile phase.
-
Possible Cause 1: Insufficient Calcination Temperature.
-
Solution: The anatase-to-rutile phase transformation requires high temperatures, typically starting above 700°C.[1][6] Ensure your calcination temperature is sufficiently high and that the temperature reading of your furnace is accurate. Increase the calcination temperature in increments (e.g., 50°C) to find the optimal condition for rutile formation.
-
-
Possible Cause 2: High pH of the Hydrolysis Solution.
-
Possible Cause 3: Slow Hydrolysis Rate.
Problem 2: My TiO2 powder has a mix of anatase and brookite, but I want pure anatase.
-
Possible Cause 1: Suboptimal Precursor Concentration.
-
Solution: The concentration of the this compound precursor can influence the formation of brookite. It has been observed that at concentrations between 0.2 M and 0.4 M, a mix of anatase and brookite can form, while a higher concentration of 0.5 M can lead to the formation of pure anatase.[6] Adjust your precursor concentration accordingly.
-
-
Possible Cause 2: Insufficient Calcination.
-
Solution: The brookite phase can be transformed into anatase upon heating. Calcining the mixed-phase powder at a temperature above 600°C can facilitate this transformation.[6]
-
Problem 3: The particle size of my TiO2 is too large.
-
Possible Cause 1: High Precursor Concentration.
-
Solution: Higher concentrations of this compound can lead to the formation of larger crystallites due to increased crystal growth.[6] Reducing the precursor concentration may result in smaller particle sizes.
-
-
Possible Cause 2: High Calcination Temperature.
Data Presentation
Table 1: Effect of TiOSO4 Precursor Concentration on TiO2 Crystal Phase and Size
| Precursor Concentration (M) | Crystal Phase Composition | Average Crystallite Size (nm) |
| 0.2 - 0.4 | Anatase (major), Brookite (minor) | Increases with concentration |
| 0.5 | Anatase | Larger than at lower concentrations |
Data synthesized from a study by L. A. T. Nguyen et al.[6]
Table 2: Influence of Calcination Temperature on TiO2 Crystal Phase
| Calcination Temperature (°C) | Resulting Crystal Phase(s) |
| < 500 | Amorphous or poorly crystalline |
| 500 | Anatase, Brookite, Rutile mixture |
| 600 | Anatase (with potential for brookite-to-anatase transformation) |
| 700 - 900 | Anatase and Rutile mixture |
| > 900 | Predominantly Rutile |
| 1100 | Pure Rutile |
Data synthesized from studies by H. G. Kim et al. and L. A. T. Nguyen et al.[1][6]
Table 3: Effect of pH on TiO2 Crystal Phase Formation
| pH Range | Predominant Crystal Phase |
| 2 - 3 | Rutile |
| 3 - 5 | Anatase |
| 5 - 6 | Anatase and Brookite mixture |
Data synthesized from a study by L. A. T. Nguyen et al.[6]
Experimental Protocols
Protocol 1: General Procedure for TiO2 Synthesis via this compound Hydrolysis
This protocol outlines the fundamental steps for synthesizing TiO2. Specific parameters should be adjusted based on the desired crystal phase as detailed in the troubleshooting section and data tables.
-
Precursor Solution Preparation: Prepare an aqueous solution of this compound (TiOSO4) at the desired concentration (e.g., 0.2 M - 0.5 M).
-
pH Adjustment (Optional): Adjust the pH of the precursor solution using an acid (e.g., H2SO4) or a base to target the desired crystal phase.
-
Hydrolysis: Heat the solution to the desired hydrolysis temperature (e.g., 90°C - 100°C) with constant stirring.[10] Maintain this temperature for a set duration to allow for the hydrolysis of TiOSO4 and the precipitation of hydrated titanium dioxide.
-
Aging: Allow the resulting suspension to age for a specific period (e.g., 12 hours) at a controlled temperature.
-
Washing and Filtration: Collect the precipitate by filtration and wash it thoroughly with deionized water to remove any remaining sulfate ions and other impurities.
-
Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 80°C - 100°C) for several hours to obtain a fine powder.
-
Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 300°C - 1100°C) for a set duration to induce crystallization and control the final phase. The heating rate should also be controlled.
Visualizations
Caption: Experimental workflow for the synthesis of TiO2 nanoparticles.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. urfjournals.org [urfjournals.org]
- 10. hengyitek.com [hengyitek.com]
Technical Support Center: Optimization of Calcination Temperature for TiO₂ from Titanium (IV) Sulfate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the optimization of calcination temperature for synthesizing titanium dioxide (TiO₂) from titanium (IV) sulfate (B86663) precursors.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of calcination in the synthesis of TiO₂ from titanium (IV) sulfate?
Calcination is a critical high-temperature heat treatment step that serves multiple purposes. Primarily, it facilitates the transformation of the amorphous, hydrated titanium oxide precursor (obtained after hydrolysis and drying) into a crystalline TiO₂ structure. The specific temperature used directly influences the resulting crystal phase (anatase, rutile, or brookite), crystallinity, crystallite size, and surface area, all of which are crucial for the material's final application, such as photocatalysis.
Q2: How does calcination temperature influence the crystal structure of TiO₂?
Calcination temperature is the primary determinant of the TiO₂ crystalline phase.[1][2] Generally, the phase transformation follows this sequence with increasing temperature:
-
Amorphous → Anatase/Brookite: At lower temperatures (e.g., 300-500°C), the amorphous precursor begins to crystallize, often forming anatase, sometimes in combination with brookite or rutile phases.[1][3]
-
Anatase → Rutile: As the temperature increases further (typically starting above 600-700°C), the thermodynamically metastable anatase phase begins to transform into the more stable rutile phase.[1] This transformation continues at higher temperatures, with pure rutile often being achieved at or above 1000-1100°C.[2]
Q3: What is the optimal calcination temperature to achieve a high-purity anatase phase?
The optimal temperature for obtaining a well-crystallized, predominantly anatase phase is typically in the range of 400°C to 600°C.[4][5] Calcining in this window generally promotes high crystallinity of the anatase phase before the significant onset of the transformation to the rutile phase.[5][6] For some applications, the highest photocatalytic activity is observed at 600°C.[7][8]
Q4: How do key physical properties of TiO₂ change with increasing calcination temperature?
Increasing the calcination temperature leads to several predictable changes in the physical properties of the TiO₂ powder:
-
Crystallinity and Crystallite Size: Both increase as the temperature rises, leading to sharper and narrower peaks in XRD patterns.[2][9]
-
Specific Surface Area: Generally decreases significantly with higher temperatures due to particle growth and agglomeration.[1][9]
-
Optical Band Gap: Tends to decrease as the temperature increases, which is associated with the phase transformation from anatase to the lower-bandgap rutile and an increase in crystallite size.[1][2]
Troubleshooting Guide
Problem 1: The final TiO₂ powder has a gray, ash, or yellowish tint instead of being pure white.
-
Possible Cause (Yellowish Tint): In the sulfate process, incomplete removal of iron sulfate (copperas) is a common cause of a yellow discoloration in the final product.[10][11]
-
Possible Cause (Gray/Ash Color): This can result from several factors. If organic precursors or additives were used, residual carbon can remain after calcination, causing a dark color.[12] More commonly, calcination at high temperatures, especially in an oxygen-deficient atmosphere (like vacuum or inert gas), can create oxygen vacancies in the TiO₂ lattice. These defects (reducing Ti⁴⁺ to Ti³⁺) alter the electronic structure, causing the material to absorb visible light and appear gray or even black.[12][13]
-
Solution:
-
Ensure thorough washing of the hydrated titanium oxide precipitate before drying and calcination to remove impurities like iron salts.
-
Perform calcination in an oxygen-rich atmosphere (e.g., a muffle furnace open to the air) to prevent the formation of oxygen vacancies.[12]
-
If using organic additives, ensure the calcination temperature and duration are sufficient for their complete combustion.
-
Problem 2: The synthesized TiO₂ exhibits low photocatalytic activity.
-
Possible Cause: Photocatalytic activity is highly dependent on the material's properties. Low activity can be due to:
-
An unfavorable crystal phase (e.g., pure rutile is often less active than anatase or anatase/rutile mixtures).[14]
-
Poor crystallinity (amorphous material).[2]
-
Low surface area, which reduces the number of active sites.[1]
-
An optimal synergistic effect is often found in mixed-phase TiO₂ (anatase/rutile), which can enhance charge separation. The TiO₂ calcined at 700°C, consisting of mixed anatase/rutile phases, has been shown to perform best in the photocatalytic degradation of methylene (B1212753) blue.[1][2]
-
-
Solution:
-
Adjust the calcination temperature to target the desired crystal phase. For high activity, a temperature range of 600-700°C is often optimal, as it can produce a mix of anatase and rutile phases with good crystallinity.[1][7]
-
Avoid excessively high temperatures (e.g., >900°C) that lead to a complete conversion to the less active rutile phase and a significant reduction in surface area.[1]
-
Problem 3: The XRD pattern of the calcined powder shows broad, undefined peaks or no peaks at all.
-
Possible Cause: The material is amorphous or has very low crystallinity. This indicates that the calcination temperature was too low to induce crystal formation.[2]
-
Solution: Increase the calcination temperature. Typically, crystallization from the amorphous precursor begins to occur at temperatures above 300°C.[1] A calcination temperature of at least 400-500°C is usually required to obtain well-defined XRD peaks corresponding to the anatase phase.[4]
Problem 4: The XRD pattern shows only the rutile phase, but the anatase or a mixed phase was desired.
-
Possible Cause: The calcination temperature was too high, causing a complete phase transformation from anatase to the more thermodynamically stable rutile phase.[1][4]
-
Solution: Reduce the calcination temperature. The anatase-to-rutile transformation typically begins around 600-700°C and proceeds more rapidly at higher temperatures.[1][15] To obtain the anatase phase or a mixed phase, conduct calcination in the 500-700°C range and characterize the product to find the optimal point.
Quantitative Data Summary
Table 1: Effect of Calcination Temperature on TiO₂ Crystal Phase Composition
| Calcination Temp. (°C) | Anatase (%) | Rutile (%) | Brookite (%) | Source |
| 300 | - | Present | Present | [1][2] |
| 500 | Present | Present | Present | [1][2] |
| 700 | ~79 | ~21 | 0 | [1][2] |
| 900 | - | Increased | 0 | [1][2] |
| 1100 | 0 | 100 | 0 | [1][2] |
Note: Phase compositions are highly dependent on synthesis conditions beyond temperature.
Table 2: Influence of Calcination Temperature on TiO₂ Physical Properties
| Calcination Temp. (°C) | Crystallite Size (nm) | Specific Surface Area (m²/g) | Band Gap (eV) | Source |
| 400 | ~4 | 122 | - | |
| 700 | ~35 | 11.5 | Decreases with temp. | |
| 1100 | Increases with temp. | Declines significantly | Decreases with temp. | [2] |
Experimental Protocols
General Protocol for TiO₂ Synthesis from this compound / Titanyl Sulfate
This protocol provides a generalized methodology based on common laboratory practices. Specific parameters may require optimization.
-
Precursor Preparation:
-
A solution of titanyl sulfate (TiOSO₄) is typically used as the starting material, which is the direct product of the sulfate process digestion.[10]
-
-
Hydrolysis (Precipitation):
-
The titanyl sulfate solution is heated (e.g., to 80°C) or diluted to induce hydrolysis, which precipitates hydrated titanium oxide (TiO₂(OH)₂ or metatitanic acid).[2][10]
-
The pH of the solution is carefully adjusted to a neutral value (e.g., pH 7) by the slow addition of a base, such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), to facilitate complete precipitation.[2][15]
-
-
Washing and Filtration:
-
The white precipitate is collected via filtration (e.g., using a membrane filter).
-
It is crucial to wash the precipitate thoroughly. An initial wash with a dilute acid (e.g., 1.0 M HNO₃) can help remove residual ions, followed by extensive washing with deionized water until the filtrate is neutral and free of sulfate ions.[2]
-
-
Drying:
-
Calcination:
-
The dried powder is placed in a crucible and calcined in a muffle furnace open to the air.
-
The furnace is ramped up to the target temperature (e.g., 400-800°C) at a controlled rate (e.g., 5-10°C/min).[2][8]
-
The powder is held at the target temperature for a specific duration, typically 2-4 hours, to ensure complete crystallization.[2][8]
-
After calcination, the furnace is allowed to cool down to room temperature, and the final TiO₂ powder is collected.
-
Visualizations
Caption: A flowchart of the synthesis process for creating crystalline TiO₂ from a titanium sulfate precursor.
Caption: The relationship between rising calcination temperature and its effects on the properties of TiO₂.
References
- 1. Effects of Calcination Temperature on the Phase Composition, Photocatalytic Degradation, and Virucidal Activities of TiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. urfjournals.org [urfjournals.org]
- 5. journal.inovasi.ac.id [journal.inovasi.ac.id]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Calcination Conditions on the Properties and Photoactivity of TiO2 Modified with Biuret | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. barbenanalytical.com [barbenanalytical.com]
- 11. interchemic.com [interchemic.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. daneshyari.com [daneshyari.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Dispersibility of TiO2 Nanoparticles from Titanium (IV) Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the dispersibility of titanium dioxide (TiO2) nanoparticles synthesized from titanium (IV) sulfate (B86663).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the dispersion of TiO2 nanoparticles.
| Issue | Potential Cause | Suggested Solution |
| Nanoparticles agglomerate immediately after synthesis and washing. | Incomplete removal of synthesis byproducts: Residual ions from the titanium (IV) sulfate precursor can disrupt electrostatic stabilization. | Optimize the washing procedure. Use a combination of centrifugation and washing with deionized water until the conductivity of the supernatant is close to that of pure water. |
| Drying of nanoparticles before redispersion: Once dried, TiO2 nanoparticles have a high tendency to form hard agglomerates that are difficult to redisperse. | Avoid complete drying of the nanoparticles if they are to be used in a dispersion. Keep them in a wet paste or slurry form. | |
| pH of the solution is near the isoelectric point (IEP) of TiO2: At the IEP (typically between pH 4.5-6.5), the surface charge of the nanoparticles is minimal, leading to strong agglomeration due to van der Waals forces.[1] | Adjust the pH of the dispersion to be at least 2-3 units away from the IEP. For TiO2, a pH below 4 or above 7 is generally recommended for better stability.[1] | |
| Ultrasonication is not effectively dispersing the nanoparticles. | Insufficient sonication energy or time: The energy delivered may not be adequate to break up the agglomerates. | Use a probe sonicator, which is generally more effective than a bath sonicator.[2] Optimize sonication time and power. Start with a shorter duration and gradually increase it while monitoring the particle size using techniques like Dynamic Light Scattering (DLS). |
| Re-agglomeration after sonication: Sonication provides the energy to disperse, but it does not prevent the particles from re-agglomerating once the sonication is stopped. | Combine ultrasonication with a stabilization strategy. This can include the addition of a suitable surfactant or adjusting the pH of the solution to induce electrostatic repulsion.[1] | |
| High nanoparticle concentration: At high concentrations, the frequency of particle collisions increases, leading to a higher probability of agglomeration. | Try reducing the concentration of the TiO2 nanoparticles in the dispersion. | |
| The addition of a surfactant does not stabilize the dispersion. | Incorrect surfactant type: The choice of surfactant (anionic, cationic, or non-ionic) is critical and depends on the desired surface charge and the properties of the dispersion medium. | Experiment with different types of surfactants. For example, cationic surfactants like CTAB can lead to smaller particle sizes compared to anionic (SDS) or non-ionic (PEG) surfactants in some cases.[3] |
| Inappropriate surfactant concentration: Both insufficient and excessive surfactant concentrations can lead to poor dispersion. | Perform a concentration optimization study to determine the ideal surfactant-to-nanoparticle ratio. | |
| pH of the solution is not optimal for the chosen surfactant: The effectiveness of ionic surfactants is pH-dependent. | Ensure the pH of the dispersion is adjusted to a value that promotes the desired interaction between the surfactant and the nanoparticle surface. | |
| The dispersion is stable initially but sediments over time. | Gravitational settling of larger particles/agglomerates: Even in a stabilized dispersion, larger particles or small agglomerates can settle over time. | Further optimize the dispersion process to achieve a smaller and more uniform particle size distribution. Consider filtration to remove larger aggregates. |
| Degradation of the stabilizing agent: Some organic stabilizers can degrade over time, especially under UV exposure or in the presence of reactive species. | If using a biodegradable or unstable stabilizer, consider switching to a more robust one or store the dispersion in the dark and at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of TiO2 nanoparticle agglomeration?
A1: The primary cause of agglomeration is the high surface energy of the nanoparticles, which drives them to reduce this energy by clumping together. This is particularly pronounced when the repulsive forces between particles are weak. A key factor is the pH of the solution. At the isoelectric point (IEP) of TiO2 (typically pH 4.5-6.5), the nanoparticles have a net zero surface charge, leading to minimal electrostatic repulsion and maximum agglomeration.[1]
Q2: How does pH adjustment enhance the dispersibility of TiO2 nanoparticles?
A2: Adjusting the pH of the solution away from the isoelectric point (IEP) of the TiO2 nanoparticles induces a net positive or negative surface charge.[1] For instance, at a pH below the IEP, the surface becomes positively charged, and at a pH above the IEP, it becomes negatively charged. This surface charge creates electrostatic repulsive forces between the nanoparticles, which overcomes the attractive van der Waals forces and leads to a stable dispersion.[2]
Q3: What is zeta potential and why is it important for nanoparticle dispersion?
A3: Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles in a liquid. It is a critical indicator of the stability of a colloidal dispersion. A higher absolute zeta potential value (typically > ±30 mV) indicates strong electrostatic repulsion between particles, resulting in a more stable and well-dispersed suspension.[4] Conversely, a zeta potential close to zero suggests a high tendency for agglomeration.
Q4: Which type of surfactant is best for dispersing TiO2 nanoparticles?
A4: The choice of surfactant depends on the specific application and the desired surface properties of the nanoparticles.
-
Anionic surfactants (e.g., Sodium Dodecyl Sulfate - SDS) provide a negative surface charge.
-
Cationic surfactants (e.g., Cetyltrimethylammonium Bromide - CTAB) provide a positive surface charge.
-
Non-ionic surfactants (e.g., Polyethylene Glycol - PEG, Triton X-100) provide steric hindrance, creating a physical barrier that prevents particles from approaching each other.
Studies have shown that cationic surfactants like CTAB can sometimes result in smaller particle sizes compared to anionic or non-ionic surfactants.[3][5] However, the optimal choice should be determined experimentally for your specific system.
Q5: Can I use a combination of dispersion strategies?
A5: Yes, combining strategies is often the most effective approach. For example, using ultrasonication to break up initial agglomerates followed by the addition of a surfactant and pH adjustment to maintain long-term stability is a common and effective practice.[1]
Quantitative Data on Dispersion Strategies
The following tables summarize quantitative data on the effectiveness of different dispersion strategies for TiO2 nanoparticles.
Table 1: Effect of Surfactant Type on Particle Size and Zeta Potential of TiO2 Nanoparticles
| Surfactant Type | Surfactant Example | Concentration (wt%) | Average Particle Size (nm) | Zeta Potential (mV) | Reference |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | 2.0 | ~10-15 | Not specified | [3][5] |
| Anionic | Sodium Dodecyl Sulfate (SDS) | 2.0 | ~18-20 | Not specified | [3] |
| Non-ionic | Polyethylene Glycol (PEG) | Not specified | ~15-18 | Not specified | [3] |
| No Surfactant | - | - | >500 (out of measurement range) | Low (unstable) | [6] |
Note: The effectiveness of surfactants can vary based on the specific synthesis method of TiO2 nanoparticles and the dispersion medium.
Table 2: Influence of pH on Zeta Potential and Particle Size of TiO2 Nanoparticles
| pH | Zeta Potential (mV) | Average Particle Size (nm) | Reference |
| 3 | +49.16 | Smallest | [7] |
| 5 | +69.85 (with PEI modification) | Small | [7] |
| 7 | ~0 (at Isoelectric Point) | Largest | [7] |
| 9 | Negative | Smaller | [8] |
| 11 | -89.48 (with PSS modification) | Small | [7] |
Note: The isoelectric point of TiO2 can vary depending on the synthesis method and surface modifications.
Experimental Protocols
Protocol 1: Dispersion of TiO2 Nanoparticles using pH Adjustment
Objective: To prepare a stable aqueous dispersion of TiO2 nanoparticles by adjusting the pH.
Materials:
-
TiO2 nanoparticle powder or wet paste
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
pH meter
-
Probe sonicator
-
Magnetic stirrer
Procedure:
-
Preparation of Stock Suspension:
-
Weigh a desired amount of TiO2 nanoparticles and add them to a known volume of deionized water to create a stock suspension (e.g., 1 mg/mL).
-
Place the suspension on a magnetic stirrer and stir for 15 minutes to ensure initial wetting.
-
-
Initial Dispersion:
-
Disperse the stock suspension using a probe sonicator. Use short bursts (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 5-10 minutes to prevent overheating.
-
-
pH Measurement and Adjustment:
-
Measure the initial pH of the dispersed suspension using a calibrated pH meter.
-
To achieve a stable acidic dispersion (pH < 4), slowly add 0.1 M HCl dropwise while continuously stirring and monitoring the pH.
-
To achieve a stable alkaline dispersion (pH > 7), slowly add 0.1 M NaOH dropwise while continuously stirring and monitoring the pH.
-
-
Final Dispersion and Characterization:
-
Once the target pH is reached and stable, sonicate the suspension for another 2-5 minutes.
-
Characterize the dispersion for particle size and zeta potential using Dynamic Light Scattering (DLS). A stable dispersion should exhibit a narrow particle size distribution and a zeta potential greater than +30 mV or less than -30 mV.[2]
-
Protocol 2: Surface Modification of TiO2 Nanoparticles with a Silane (B1218182) Coupling Agent (APTMS)
Objective: To improve the dispersibility of TiO2 nanoparticles in organic solvents or polymer matrices by surface functionalization.
Materials:
-
TiO2 nanoparticle powder
-
Deionized water
-
3-Aminopropyltrimethoxysilane (APTMS)
-
Reflux setup (round bottom flask, condenser)
-
Centrifuge
-
Ultrasonic bath
-
Oven
Procedure:
-
Initial Dispersion:
-
Disperse 0.5 g of TiO2 nanopowder in 50 mL of deionized water by ultrasonication for 10 minutes.[9]
-
-
Silanization Reaction:
-
Add the desired amount of APTMS to the TiO2 dispersion. The concentration can be varied (e.g., 12.5% to 200% by weight relative to TiO2).[9]
-
Set up the reflux apparatus and heat the mixture at a specific temperature (e.g., 80°C) for a defined reaction time (e.g., 2-8 hours) with continuous stirring.
-
-
Purification:
-
After the reaction, separate the modified nanoparticles from the solution by centrifugation (e.g., 10,000 rpm for 10 minutes).[9]
-
Wash the nanoparticle pellet by resuspending it in ethanol and then water, using an ultrasonic bath to aid redispersion. Repeat this washing cycle at least twice to remove unreacted silane.[9]
-
-
Drying:
-
Dry the purified, surface-modified TiO2 nanoparticles in an oven at 100°C for 24 hours.[9]
-
-
Characterization:
-
Confirm the grafting of the silane coupling agent onto the TiO2 surface using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA).
-
Assess the dispersibility of the modified nanoparticles in the desired solvent or polymer matrix.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 3. azom.com [azom.com]
- 4. benchchem.com [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Photocatalysis with Titanium (IV) Sulfate
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results in their photocatalysis experiments using titanium (IV) sulfate (B86663) as a precursor for their titanium dioxide (TiO₂) photocatalyst. This guide provides troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to help you identify and resolve common issues.
Troubleshooting Guide: Inconsistent Photocatalytic Activity
Q1: My TiO₂ catalyst, synthesized from titanium (IV) sulfate, shows low or no photocatalytic activity. What are the likely causes?
A1: Low or absent photocatalytic activity can stem from several factors related to both the catalyst synthesis and the experimental setup. Here are the primary aspects to investigate:
-
Suboptimal Crystalline Phase: The anatase phase of TiO₂ is generally the most photoactive. If your synthesis and calcination conditions favor the formation of the less active rutile or brookite phases, or an amorphous structure, the activity will be low.[1]
-
Incorrect Calcination Temperature: The temperature at which you calcine your synthesized TiO₂ is critical. Too low a temperature may not provide enough energy for crystallization into the desired anatase phase, while too high a temperature can lead to the formation of the less active rutile phase and particle sintering, which reduces the surface area.[2][3][4]
-
Poor Catalyst Dispersion: If your TiO₂ nanoparticles are agglomerated in the reaction solution, the effective surface area available for light absorption and reaction is significantly reduced.
-
Incorrect Light Source: Standard TiO₂ (primarily anatase) is activated by UV light (wavelength < 387 nm). Ensure your light source has a significant emission in this range.
-
Catalyst Deactivation: The surface of the catalyst can be "poisoned" or fouled by reaction intermediates or other species present in your reaction mixture, blocking active sites.
Q2: I am observing significant variations in degradation efficiency between seemingly identical experiments. How can I improve reproducibility?
A2: Reproducibility is a common challenge in photocatalysis. To improve consistency, focus on standardizing your protocols and controlling key experimental variables:
-
Standardize Catalyst Synthesis: Ensure every batch of your TiO₂ catalyst is prepared using the exact same protocol, including precursor concentration, pH, stirring rate, aging time, and calcination temperature and duration.
-
Control Reaction Temperature: The light source can heat the reaction mixture, which can affect reaction rates. Use a water bath or a cooling system to maintain a constant and controlled temperature throughout the experiment.
-
Ensure Homogeneous Suspension: Use ultrasonication for a consistent duration (e.g., 15-30 minutes) before each experiment to break up any nanoparticle agglomerates and ensure a uniform dispersion.
-
Maintain Consistent Light Intensity: Fluctuations in the power supply to your lamp can cause variable light intensity. Use a stabilized power source. The distance between the lamp and the reactor must also be kept constant.
-
Control pH: The pH of the reaction solution affects the surface charge of the TiO₂ particles and the adsorption of the target pollutant. Buffer the solution if necessary to maintain a constant pH.
Frequently Asked Questions (FAQs)
Q1: How does the concentration of the this compound precursor affect the final catalyst?
A1: The concentration of the this compound precursor solution can influence the crystallite size and phase composition of the resulting TiO₂ nanoparticles. Using a lower precursor concentration (in the range of 0.1 M to 0.2 M) can result in a composite of anatase and brookite phases, while a higher concentration (e.g., 0.4 M) may lead to the formation of pure anatase.[5][6]
Q2: What is the optimal calcination temperature for TiO₂ synthesized from this compound?
A2: The optimal calcination temperature is a critical parameter that influences the crystallinity, phase composition, and surface area of your TiO₂ catalyst. While the ideal temperature can vary slightly based on other synthesis parameters, a general guideline is that the anatase phase is dominant between 300°C and 600°C.[5][6] Temperatures around 600°C have often been reported to yield high photocatalytic activity, as this temperature promotes good crystallinity of the anatase phase without significant conversion to the less active rutile phase.[4][7] Above 700°C, the transformation from anatase to rutile becomes more prominent.[7]
Q3: How does the pH of the solution impact the photocatalytic process?
A3: The pH of the reaction medium is a crucial factor for several reasons:
-
Surface Charge of TiO₂: The point of zero charge (pzc) for TiO₂ is typically around pH 6.3.[8] Below this pH, the surface is positively charged (Ti-OH₂⁺), which favors the adsorption of anionic pollutants. Above this pH, the surface is negatively charged (Ti-O⁻), which is more favorable for the adsorption of cationic pollutants.
-
Generation of Hydroxyl Radicals: The pH can influence the formation of highly reactive hydroxyl radicals (•OH), which are key species in the degradation of many organic pollutants.
Q4: What is the ideal catalyst loading for a photocatalysis experiment?
A4: The optimal catalyst loading needs to be determined experimentally for your specific setup. Initially, increasing the catalyst concentration increases the number of active sites, leading to a higher degradation rate. However, beyond an optimal point, an excess of catalyst can lead to a turbid solution that scatters the incident light, reducing the overall efficiency. A common starting point for optimization is in the range of 0.5 to 2.0 g/L.
Data Presentation
The following tables summarize key quantitative data from the literature to help guide your experimental design and troubleshooting.
Table 1: Effect of Precursor (Titanium Oxysulfate) Concentration on TiO₂ Properties
| Precursor Concentration (M) | Resulting Crystalline Phase | Reference |
| 0.1 - 0.2 | Anatase-Brookite Composite | [5][6] |
| 0.3 | Anatase (reported as optimal for some applications) | [7] |
| 0.4 | Pure Anatase | [5][6] |
| 0.5 | Pure Anatase | [7] |
Table 2: Influence of Calcination Temperature on TiO₂ Properties and Photocatalytic Activity
| Calcination Temperature (°C) | Key Observations | Impact on Photocatalytic Activity | Reference |
| 300 - 600 | Anatase and brookite phases are typically present. | High activity often observed in this range.[5][6] | [5][6] |
| 600 | Often reported as optimal, with well-formed anatase crystals. | Highest photocatalytic activity reported in several studies.[4][7] | [4][7] |
| 700 | Onset of anatase to rutile phase transformation. | Activity may begin to decrease.[7] | [7] |
| > 700 | Increasing formation of the less photoactive rutile phase. | Generally lower photocatalytic activity.[2] | [2] |
Table 3: Recommended Ranges for Key Experimental Parameters
| Parameter | Recommended Range | Rationale | Reference |
| Catalyst Loading | 0.04 - 2.0 g/L | Balances active sites with light penetration. | [7][8] |
| Reaction pH | 3 - 11 (pollutant dependent) | Influences surface charge and pollutant adsorption. | [8] |
| Pollutant Concentration | 10 - 50 mg/L | Higher concentrations can saturate the catalyst surface. | [9] |
Experimental Protocols
Detailed Methodology for TiO₂ Synthesis from Titanium (IV) Oxysulfate (Aqueous Sol-Gel Method)
This protocol is adapted from studies using titanium oxysulfate, a close chemical equivalent to this compound.
-
Preparation of Precursor Solution: Dissolve a specific amount of titanium (IV) oxysulfate (e.g., to achieve a 0.2 M solution) in deionized water with constant stirring.
-
Hydrolysis and Precipitation: Slowly add an ammonium (B1175870) hydroxide (B78521) solution (e.g., 25%) dropwise to the precursor solution while stirring vigorously until the pH reaches a neutral value (e.g., pH 7). This will induce the formation of a white precipitate of titanium hydroxide.
-
Aging: Continue stirring the suspension for a set period (e.g., 24 hours) at room temperature. This "aging" step can influence the final crystal structure.
-
Washing: Separate the precipitate by filtration or centrifugation. Wash the precipitate multiple times with deionized water to remove residual sulfate and ammonium ions.
-
Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 80-100°C) for several hours until a dry powder is obtained.
-
Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 600°C) for a defined duration (e.g., 2 hours) to induce crystallization into the desired TiO₂ phase.
-
Characterization: It is highly recommended to characterize the synthesized TiO₂ using techniques such as X-ray Diffraction (XRD) to determine the crystalline phase and crystallite size, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area.
Detailed Methodology for a Typical Photocatalytic Degradation Experiment (Methylene Blue as a Model Pollutant)
-
Catalyst Suspension Preparation: Accurately weigh the desired amount of your synthesized TiO₂ catalyst and add it to a known volume of deionized water in a photoreactor.
-
Dispersion: Sonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion of the catalyst particles.
-
Adsorption-Desorption Equilibrium: Add a specific volume of a stock solution of methylene (B1212753) blue to the catalyst suspension to achieve the desired initial concentration (e.g., 10 mg/L). Stir the suspension in the dark for at least 30 minutes to allow the system to reach adsorption-desorption equilibrium.
-
Initial Sample (t=0): Take an initial sample from the suspension just before turning on the light source.
-
Photoreaction: Turn on the light source (e.g., a UV lamp) and start a timer. Ensure the suspension is continuously stirred throughout the experiment.
-
Sampling: At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot of the suspension.
-
Sample Preparation for Analysis: Immediately filter the collected aliquot through a syringe filter (e.g., 0.22 µm) to remove the TiO₂ nanoparticles.
-
Analysis: Analyze the concentration of methylene blue in the filtrate using a UV-Vis spectrophotometer by measuring the absorbance at its maximum wavelength (around 664 nm).
-
Control Experiments: It is crucial to perform control experiments, such as the degradation of methylene blue with light but without a catalyst, and with the catalyst in the dark, to differentiate between photocatalysis, photolysis, and adsorption.
Mandatory Visualizations
Caption: Experimental workflow for TiO₂ synthesis and photocatalytic testing.
Caption: Mechanism of photocatalytic degradation of Methylene Blue by TiO₂.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. journal.inovasi.ac.id [journal.inovasi.ac.id]
- 5. Sol–gel synthesis of TiO2 from TiOSO4: characterization and UV photocatalytic activity for the degradation of 4-chlorophenol | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Impact of Precursor Purity on TiO₂ Properties
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with titanium dioxide (TiO₂). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during TiO₂ synthesis and characterization, with a specific focus on the critical role of precursor purity.
Frequently Asked Questions (FAQs)
Q1: How does the purity of the titanium precursor affect the final properties of TiO₂?
A1: The purity of the titanium precursor is a critical factor that significantly influences the physicochemical properties of the resulting TiO₂ nanoparticles.[1] Impurities can act as nucleation sites, affect crystal growth, and alter the electronic band structure, leading to changes in:
-
Crystallinity and Phase Composition: Impurities can influence the transformation temperature between anatase, rutile, and brookite phases. For instance, certain impurities may stabilize the anatase phase, while others can promote the formation of the rutile phase at lower temperatures.
-
Particle Size and Morphology: The presence of foreign ions can disrupt the crystal lattice, leading to smaller crystallite sizes.[2] The shape and agglomeration of nanoparticles can also be affected.
-
Optical Properties: Impurities can create defects within the crystal structure, leading to a change in the material's color and a reduction of the band gap energy.[2] This can shift the absorption of light towards the visible region.
-
Photocatalytic Activity: While some impurities (dopants) are intentionally added to enhance photocatalytic activity, unintentional impurities can act as recombination centers for photogenerated electron-hole pairs, thereby reducing the photocatalytic efficiency.
-
Electrical Properties: The presence of impurities and defects can significantly impact the electrical conductivity and dielectric properties of TiO₂.[3]
Q2: What are the most common impurities found in titanium precursors like titanium tetrachloride (TiCl₄) and titanium tetraisopropoxide (TTIP)?
A2: Common impurities in titanium precursors depend on the manufacturing process of the precursor itself. For TiCl₄, which is often produced via the chloride process from titanium ores, common metallic impurities include iron (Fe), vanadium (V), silicon (Si), aluminum (Al), antimony (Sb), chromium (Cr), and manganese (Mn).[4] Vanadium, in the form of vanadium oxytrichloride (VOCl₃), is a particularly common impurity in TiCl₄ due to its similar boiling point, making it difficult to separate during distillation.[5][6] For organic precursors like TTIP, residual carbon from the organic ligands can be a significant impurity, especially if the calcination process is incomplete.[7]
Q3: My synthesized TiO₂ powder is not white. What could be the cause?
A3: A non-white color in your TiO₂ powder is a strong indicator of impurities or defects in the crystal structure. Here are some common causes:
-
Gray, Ash, or Black Color: This is often due to the presence of carbonaceous residues from organic precursors (like TTIP) that were not completely removed during calcination.[8] It can also be caused by oxygen vacancies in the TiO₂ lattice, which can occur during calcination in an oxygen-deficient atmosphere.[1]
-
Yellowish Tint: A pale yellow color can be indicative of non-stoichiometric TiO₂ or the presence of certain metallic impurities.
-
Other Discolorations: The presence of transition metal impurities can impart a variety of colors to the TiO₂. For example, iron impurities can lead to a brownish or reddish tint.
To obtain a pure white powder, ensure complete combustion of organic precursors by optimizing calcination temperature and duration in an oxygen-rich atmosphere, and consider using high-purity precursors.
Q4: I am observing a mix of anatase and rutile phases in my XRD pattern when I was aiming for pure anatase. Could precursor purity be the issue?
A4: Yes, precursor purity can influence the phase composition. Some impurities can lower the anatase-to-rutile phase transition temperature. For example, the presence of certain metal ions can promote the formation of the rutile phase at temperatures where anatase would typically be stable. Conversely, other impurities might inhibit this transformation. Additionally, residual chlorides from TiCl₄ precursors can affect the crystal phase.[3]
Troubleshooting Guides
Problem 1: Unexpected Color in Final TiO₂ Powder
| Symptom | Possible Cause (Precursor-Related) | Troubleshooting Steps |
| Gray, Black, or Ash-colored Powder | Incomplete combustion of organic ligands from precursors like TTIP or TBT. | 1. Increase calcination temperature and/or duration. 2. Ensure adequate airflow (oxygen) during calcination. 3. Wash the gel/precipitate thoroughly before calcination to remove residual organics. |
| Oxygen vacancies created during calcination. | 1. Calcine in an oxygen-rich atmosphere. 2. Avoid excessively high calcination temperatures. | |
| Yellowish or Brownish Tint | Presence of metallic impurities, such as iron, from the precursor. | 1. Use a higher purity grade of the titanium precursor. 2. Analyze the precursor for trace metal impurities using techniques like ICP-OES. |
| Incomplete hydrolysis of the precursor. | 1. Ensure sufficient water is available for complete hydrolysis. 2. Adjust the pH of the reaction medium. |
Problem 2: Poor Crystallinity or Amorphous TiO₂
| Symptom | Possible Cause (Precursor-Related) | Troubleshooting Steps |
| Broad, poorly defined peaks in XRD | Low calcination temperature. | 1. Increase the calcination temperature. The typical temperature for anatase crystallization is 400-500 °C. |
| Rapid hydrolysis and condensation of the precursor. | 1. Control the hydrolysis rate by slowly adding water or using a hydrolysis control agent like acetic acid.[9] 2. Perform the reaction at a lower temperature. | |
| Presence of impurities that inhibit crystal growth. | 1. Use a higher purity precursor. |
Problem 3: Uncontrolled Particle Size and Morphology
| Symptom | Possible Cause (Precursor-Related) | Troubleshooting Steps |
| Large, agglomerated particles | Uncontrolled, rapid hydrolysis of the precursor. | 1. Slow down the reaction by controlling the addition rate of water or the precursor. 2. Use a surfactant or capping agent to control particle growth. |
| Inconsistent particle shape | Non-uniform reaction conditions. | 1. Ensure vigorous and consistent stirring throughout the synthesis. 2. Maintain a constant reaction temperature. |
| Influence of specific impurities on crystal facet growth. | 1. Analyze the precursor for impurities that might preferentially adsorb to certain crystal faces. |
Quantitative Data on the Impact of Precursor Purity
The following tables summarize the quantitative effects of common impurities on the properties of TiO₂.
Table 1: Effect of Iron (Fe) Impurity on TiO₂ Properties
| Precursor | Fe Concentration (mol %) | TiO₂ Phase | Crystallite Size (nm) | Band Gap (eV) | Photocatalytic Activity |
| TiCl₄ | 0 | Anatase | - | 3.20 | Reference |
| TiCl₄ | 0.1 | Anatase + Rutile | Decreased | - | - |
| TTIP | 0 | Anatase | 20-51 | 3.16 | Reference |
| TTIP | (1:3 TiO₂:FeCl₃ ratio) | Anatase | - | 2.06 | Increased for Rhodamine B degradation |
Data synthesized from multiple sources.[2][8]
Table 2: Effect of Vanadium (V) Impurity on TiO₂ Properties
| Precursor | V/Ti Atom % | TiO₂ Phase | Crystallite Size (nm) | Band Gap | Photocatalytic Activity |
| TTIP | 0 | Anatase | 11.7-26.4 | Reference | Reference |
| TTIP | 0.05 | Anatase | 12.7-52.9 | Red-shifted | Increased for Methylene Blue degradation under visible light |
| TTIP | 0.2 | Anatase | Increased | Red-shifted | Decreased compared to 0.05% V-doping |
Data synthesized from multiple sources.
Table 3: Effect of Residual Chlorine (Cl) on TiO₂ Properties
| Precursor | Residual Cl Presence | TiO₂ Property Affected | Observation |
| TiCl₄ | Yes | Photocatalytic Activity | Can act as a hole scavenger, potentially reducing photocatalytic efficiency for some reactions. |
| TiCl₄ | Yes | Crystal Phase | Can influence the anatase-to-rutile phase transformation.[3] |
| TiCl₄ | Yes | Electronic Properties | Lowers the energy gap of TiO₂. |
Experimental Protocols
Sol-Gel Synthesis of TiO₂ Nanoparticles from Titanium Isopropoxide (TTIP)
This protocol describes a common method for synthesizing anatase TiO₂ nanoparticles.
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
Isopropanol
-
Deionized water
-
Nitric acid (HNO₃) or Acetic Acid (CH₃COOH) (as a hydrolysis control agent)
Procedure:
-
Solution A: In a dry, inert atmosphere, mix TTIP with isopropanol. A typical molar ratio is 1:20 (TTIP:isopropanol).
-
Solution B: In a separate beaker, mix isopropanol, deionized water, and a small amount of nitric acid or acetic acid. The molar ratio of TTIP to water is a critical parameter and can be varied (e.g., 1:4).
-
Hydrolysis: Slowly add Solution B to Solution A dropwise under vigorous stirring. A white precipitate will form.
-
Aging: Continue stirring the resulting sol for a period of 1 to 24 hours at room temperature to allow for the completion of hydrolysis and condensation reactions.
-
Gelation: Allow the sol to age without stirring until a gel is formed.
-
Drying: Dry the gel in an oven at 80-100 °C for several hours until all the solvent has evaporated.
-
Calcination: Grind the dried gel into a fine powder and calcine it in a furnace in the presence of air. A typical calcination temperature for anatase is 450-500 °C for 2-4 hours.
Hydrothermal Synthesis of TiO₂ Nanotubes
This protocol outlines a method for producing TiO₂ nanotubes from a TiO₂ powder precursor.
Materials:
-
Anatase TiO₂ powder
-
Sodium hydroxide (B78521) (NaOH) solution (10 M)
-
Hydrochloric acid (HCl) solution (dilute)
-
Deionized water
Procedure:
-
Mixing: Disperse the anatase TiO₂ powder in a 10 M NaOH solution in a Teflon-lined autoclave.
-
Hydrothermal Treatment: Seal the autoclave and heat it to 130-150 °C for 24-48 hours.
-
Washing: After cooling, wash the resulting white precipitate thoroughly with dilute HCl and then with deionized water until the pH is neutral.
-
Drying: Dry the washed product in an oven at 80-100 °C.
-
Calcination: Calcine the dried powder at 400-600 °C to improve crystallinity.
Characterization Protocols
a) X-Ray Diffraction (XRD) for Phase and Crystallite Size Analysis
-
Sample Preparation: Prepare a flat, smooth surface of the TiO₂ powder on a sample holder.
-
Data Acquisition: Run the XRD scan over a 2θ range of 20-80° with a step size of 0.02°.
-
Phase Identification: Compare the obtained diffraction peaks with standard JCPDS files for anatase (e.g., JCPDS No. 21-1272) and rutile (e.g., JCPDS No. 21-1276). The main anatase peak is at ~25.3° (101), and the main rutile peak is at ~27.4° (110).
-
Anatase-Rutile Ratio Calculation: The weight fraction of the rutile phase (X_R) can be calculated using the Spurr-Myers equation: X_R = 1 / (1 + 0.8 * (I_A / I_R)) where I_A and I_R are the integrated intensities of the anatase (101) and rutile (110) peaks, respectively.
-
Crystallite Size Calculation: The average crystallite size (D) can be estimated using the Scherrer equation: D = (K * λ) / (β * cosθ) where K is the Scherrer constant (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.
b) Scanning Electron Microscopy (SEM) for Morphology Analysis
-
Sample Preparation: Disperse a small amount of the TiO₂ powder in a volatile solvent like ethanol. Drop-cast the dispersion onto a carbon tape mounted on an SEM stub and allow it to dry completely.
-
Coating: Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.
-
Imaging: Image the sample at various magnifications to observe the particle morphology, size distribution, and state of agglomeration.
c) UV-Vis Diffuse Reflectance Spectroscopy (DRS) for Band Gap Determination
-
Sample Preparation: Press the TiO₂ powder into a compact sample holder.
-
Data Acquisition: Measure the diffuse reflectance spectrum of the sample over a wavelength range that covers the UV and visible regions (e.g., 200-800 nm).
-
Band Gap Calculation: Convert the reflectance data to absorbance using the Kubelka-Munk function: F(R) = (1-R)² / 2R, where R is the reflectance. The band gap energy (Eg) can be determined by plotting (F(R) * hν)² versus hν (for a direct band gap semiconductor like TiO₂) and extrapolating the linear portion of the curve to the x-axis (Tauc plot).
Diagrams
Caption: Experimental workflow for the synthesis and characterization of TiO₂ nanoparticles.
Caption: Logical relationship between precursor purity and the resulting properties of TiO₂.
References
- 1. mdpi.com [mdpi.com]
- 2. ijap-iq.com [ijap-iq.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. sizif.uniri.hr [sizif.uniri.hr]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Metatitanic Acid from Titanium (IV) Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of metatitanic acid from titanium (IV) sulfate (B86663). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during the experimental process.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the synthesis of metatitanic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Metatitanic Acid Precipitate | Incomplete hydrolysis of titanium (IV) sulfate. | Ensure optimal hydrolysis temperature (typically 80-110°C) is maintained.[1] Adjust the F value (mass ratio of total acid to TiO2) to the optimal range, as a high F value can hinder hydrolysis.[2][3] Consider increasing the reaction time to allow for complete precipitation. |
| pH of the solution is not optimal for precipitation. | The pH of the solution significantly impacts precipitation. While not always explicitly stated as a pH value in industrial processes, the concentration of sulfuric acid (related to the F value) is critical.[1][2] In laboratory settings using a base for precipitation, careful control of the final pH is necessary to ensure complete precipitation without forming soluble titanates.[4] | |
| Formation of a Colloidal Suspension (Difficult to Filter) | Particle size of the metatitanic acid is too small. | Increase the hydrolysis temperature to promote the growth of larger particles.[1] Optimize the stirring speed; a moderate speed (e.g., 300 r/min) can lead to a suitable particle size and narrow distribution.[2] The addition of seed crystals can help control particle growth and prevent the formation of excessively fine particles.[3][5] |
| High concentration of stabilizing ions. | Ensure thorough washing of the precipitate to remove excess ions that may contribute to colloidal stability. | |
| Inconsistent Particle Size and Morphology | Fluctuations in reaction temperature. | Maintain a stable and uniform temperature throughout the hydrolysis process. Temperature is a critical factor influencing particle size.[2][6] |
| Inadequate mixing or stirring. | Ensure consistent and appropriate stirring to maintain a homogeneous reaction mixture and promote uniform particle growth.[2] | |
| Impurities in the this compound solution. | The presence of certain ions, such as Mg²⁺ and Al³⁺, can affect the particle size of the resulting metatitanic acid.[3] Use a pure source of this compound or consider purification steps for the initial solution. | |
| Product Contamination (e.g., with Sulfur or Iron) | Insufficient washing of the precipitate. | The precipitate must be washed thoroughly with deionized water to remove residual sulfates and other soluble impurities.[4][7] |
| Co-precipitation of impurities. | Control the hydrolysis conditions to minimize the co-precipitation of impurities like iron sulfates. The presence of certain additives, like sodium chloride, can help prevent the hydrolysis of iron.[8] | |
| Color of the Final Product is Not White | Presence of iron impurities. | Ensure the complete removal of iron from the initial this compound solution. Ferrous sulfate is typically removed via crystallization before hydrolysis.[5] |
| Incomplete conversion to metatitanic acid. | Verify that the hydrolysis and subsequent washing steps are complete to ensure the formation of pure metatitanic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the hydrolysis of this compound to form metatitanic acid?
A1: The optimal hydrolysis temperature is typically in the range of 80-110°C.[1] Higher temperatures generally favor the formation of larger particles and can increase the rate of hydrolysis.[1] One study found that a temperature of 95°C, combined with other optimal parameters, yielded a suitable particle size and narrow distribution.[2]
Q2: How does the concentration of sulfuric acid affect the synthesis?
A2: The concentration of sulfuric acid, often expressed as the F value (the mass ratio of total sulfuric acid to titanium dioxide), is a critical parameter. A higher F value can inhibit the hydrolysis of titanyl sulfate.[3] The initial concentrations of TiOSO₄ and H₂SO₄ influence the degree of hydrolysis and the resulting particle size.[9]
Q3: Why is seeding important in the hydrolysis process?
A3: Adding seed crystals (typically nano-sized anatase or rutile crystallites) to the this compound solution helps to control the nucleation and growth of metatitanic acid particles.[3][5] This leads to a more uniform particle size distribution and can accelerate the hydrolysis reaction.[3][5]
Q4: What is the expected morphology of the metatitanic acid particles?
A4: Metatitanic acid typically forms as clusters of nano-sized anatase crystallites.[3][10] These primary particles can then aggregate and agglomerate to form larger secondary particles.[3][11] The morphology can be influenced by the synthesis conditions.
Q5: How can I purify the synthesized metatitanic acid?
A5: Purification primarily involves thorough washing of the precipitate with deionized water to remove residual sulfates and other soluble impurities.[4] In some cases, hydrothermal treatment of the metatitanic acid slurry can be employed to improve purity by reducing the adsorption of impurity ions.[7]
Experimental Protocols
Protocol 1: Hydrolysis of this compound Solution
This protocol is a generalized procedure based on common practices in the literature.[1][5]
Materials:
-
This compound (TiOSO₄) solution
-
Deionized water
-
Seed crystals (e.g., anatase nanoparticles)
Procedure:
-
Prepare the this compound solution with the desired concentration and F value.
-
Heat the solution to the target hydrolysis temperature (e.g., 95-100°C) in a reaction vessel equipped with a stirrer.
-
Once the temperature is stable, add a controlled amount of seed crystals to the solution.
-
Maintain the temperature and stirring for a specified period to allow for the hydrolysis and precipitation of metatitanic acid. The hydrolysis process often consists of an induction period, a rapid hydrolysis period, and a mature period.[1]
-
After the reaction is complete, cool the resulting slurry.
-
Separate the metatitanic acid precipitate from the solution by filtration.
-
Wash the precipitate thoroughly with deionized water until the filtrate is free of sulfate ions (can be tested with BaCl₂ solution).
-
Dry the purified metatitanic acid at a suitable temperature (e.g., 100-110°C).
Data Presentation
Table 1: Key Parameters Influencing Metatitanic Acid Synthesis
| Parameter | Typical Range/Value | Effect on Synthesis | Reference(s) |
| Hydrolysis Temperature | 80 - 110 °C | Higher temperatures increase hydrolysis rate and particle size. | [1] |
| **F Value (Mass Ratio H₂SO₄/TiO₂) ** | ~1.9 - 2.1 | Affects hydrolysis degree; higher values can inhibit hydrolysis. | [1][2] |
| Stirring Speed | ~300 r/min | Influences particle size distribution. | [2] |
| TiOSO₄ Concentration | ~180 - 200 g/L | Can affect the hydrolysis process and final product quality. | [3] |
| Calcination Temperature | >850 °C | To convert metatitanic acid to rutile TiO₂. | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of metatitanic acid.
Caption: Troubleshooting flowchart for metatitanic acid synthesis.
References
- 1. Hydrolysis Kinetics of Low-Concentration Industrial TiOSO4 Solution and Structural Evolution of Metatitanic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Different Conditions on the Precipitation of Metatitanic Acid to Synthesis Rutile TiO2 via Sulfuric Acid Process | Scientific.Net [scientific.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microstructure of metatitanic acid and its transformation... [degruyterbrill.com]
- 6. Study on the grain size control of metatitanic acid in a mixture acid system based on Arrhenius and Boltzmann fitting - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08503C [pubs.rsc.org]
- 7. Hydrothermal preparation of high purity TiO2 from industrial metatitanic acid by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2344553A - Process for the production of metatitanic acid - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Formation of Metatitanic Acid Particles in Hydrolysis | CoLab [colab.ws]
- 11. Study on Continuous Hydrolysis in a Microchannel Reactor for the Production of Titanium Dioxide by a Sulfuric Acid Process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Corrosion in Acidic Titanium (IV) Sulfate Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating corrosion when working with acidic titanium (IV) sulfate (B86663) solutions.
Troubleshooting Guide
This guide addresses common corrosion-related issues encountered during experiments involving acidic titanium (IV) sulfate solutions.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Unexpectedly High Corrosion Rate of Titanium Equipment | Inappropriate Titanium Grade: Unalloyed titanium has limited resistance to reducing acids like sulfuric acid, especially at elevated temperatures and concentrations.[1][2] | Verify Material Specification: Confirm the grade of titanium being used. For acidic this compound solutions, consider higher-grade alloys.Material Upgrade: For aggressive environments, upgrade to a more resistant titanium alloy, such as a palladium-containing grade (e.g., Grade 7 or 11), which offers superior corrosion resistance in reducing acids.[1][2] |
| High Acid Concentration and/or Temperature: Corrosion rates of titanium in sulfuric acid increase significantly with rising acid concentration and temperature.[1][2] | Process Parameter Review: Evaluate the operational temperature and acid concentration. If possible, modify the experimental parameters to lower the temperature or acid concentration.Consult Iso-Corrosion Charts: Use iso-corrosion charts for titanium alloys in sulfuric acid to determine safe operating windows for temperature and concentration. | |
| Presence of Impurities: The presence of certain ions can either inhibit or accelerate corrosion. For example, fluoride (B91410) ions can be detrimental, while ferric or cupric ions can inhibit corrosion.[1][3] | Solution Analysis: Analyze the this compound solution for impurities. Inhibitor Addition: In some cases, the addition of an oxidizing agent or certain metal ions (e.g., ferric or cupric ions) can passivate the titanium surface and reduce corrosion.[1][3] | |
| Pitting or Crevice Corrosion Observed | Localized Corrosion Conditions: Tight crevices, such as those under gaskets or deposits, can create localized environments with depleted oxygen and lower pH, leading to crevice corrosion, especially in the presence of chloride ions. | Equipment Design Review: Inspect equipment for tight crevices and redesign if possible to eliminate them.Regular Cleaning: Implement a regular cleaning schedule to prevent the buildup of deposits that can create sites for crevice corrosion.Alloy Selection: Utilize more resistant alloys like Grade 12 or palladium-containing grades (Grade 7 or 11) which are less susceptible to crevice corrosion. |
| Discoloration of Titanium Surface | Oxide Layer Formation: A stable, protective oxide layer naturally forms on titanium, and its thickness (and thus color) can change with temperature and exposure to oxidizing conditions. | Surface Analysis: While often benign, significant or unexpected discoloration should be investigated to ensure it's a stable passive film and not a precursor to corrosion.Monitor for Changes: Note the conditions under which discoloration occurs. If it is accompanied by material loss or pitting, refer to the corrosion troubleshooting steps. |
| Product Contamination with Titanium Ions | Active Corrosion: The presence of titanium ions in your product is a direct indicator of ongoing corrosion of your equipment. | Immediate Cessation of Operations: Halt the experiment to prevent further contamination.Follow Corrosion Troubleshooting: Address the root cause of the corrosion using the steps outlined above (material selection, process parameters, inhibitors).Equipment Inspection: Thoroughly inspect the equipment for signs of corrosion and repair or replace as necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is my titanium reactor corroding in an acidic solution when titanium is known for its excellent corrosion resistance?
A1: Titanium's corrosion resistance is primarily due to a stable, passive oxide film that forms on its surface.[4] While this film is highly effective in oxidizing environments, it can be compromised in strong reducing acids like sulfuric acid, which is a component of acidic this compound solutions. The corrosion resistance is highly dependent on the acid concentration, temperature, and the specific grade of titanium being used.[1]
Q2: What is the most suitable grade of titanium for handling acidic this compound solutions?
A2: For dilute solutions at low temperatures, commercially pure titanium (e.g., Grade 2) may be adequate. However, for more concentrated or higher temperature applications, palladium-alloyed titanium grades such as Grade 7 (Ti-0.15Pd) or Grade 11 offer significantly enhanced resistance to corrosion in reducing acids like sulfuric acid.[1][2]
Q3: Can I use corrosion inhibitors with acidic this compound solutions?
A3: Yes, the addition of certain oxidizing agents or multivalent metal ions can inhibit the corrosion of titanium in sulfuric acid. For instance, the presence of ferric (Fe³⁺) or cupric (Cu²⁺) ions can effectively reduce corrosion rates.[1][3] However, the compatibility and potential for contamination of your process must be carefully considered.
Q4: What is passivation and is it necessary for my titanium equipment?
A4: Passivation is a process that enhances the natural corrosion resistance of titanium by promoting the formation of a thicker, more stable protective oxide layer. While titanium naturally passivates in the presence of oxygen or moisture, controlled passivation treatments, often involving nitric acid, can provide a more robust and uniform protective layer.[5]
Q5: How does temperature affect the corrosion of titanium in acidic this compound?
A5: Temperature is a critical factor. The corrosion rate of titanium in sulfuric acid increases significantly with an increase in temperature. A material that is resistant at room temperature may corrode rapidly at elevated temperatures. It is crucial to operate within the recommended temperature limits for the specific titanium grade and acid concentration.[1]
Q6: What is hydrogen embrittlement and should I be concerned about it?
A6: Hydrogen embrittlement is a phenomenon where atomic hydrogen diffuses into the metal lattice, reducing its ductility and making it brittle. This can be a concern for titanium in certain environments where hydrogen is generated on the metal surface, such as during active corrosion in acidic solutions or under cathodic protection. Proper material selection and avoiding conditions that promote hydrogen generation are key preventative measures.
Data Presentation
Table 1: Corrosion Resistance of Unalloyed Titanium (Grade 2) in Sulfuric Acid
| Sulfuric Acid Concentration (%) | Temperature (°C) | Corrosion Rate (mm/year) | Resistance Level |
| 5 | 25 (Room Temp) | < 0.13 | Good |
| 20 | 0 | < 0.13 | Good |
| 20 | 25 (Room Temp) | > 1.3 | Poor |
| 0.5 | Boiling | > 1.3 | Poor |
Data synthesized from multiple sources.[1][2][6]
Table 2: Comparative Corrosion Resistance of Titanium Grades in Boiling Sulfuric Acid
| Titanium Grade | Sulfuric Acid Concentration (%) for Useful Resistance |
| Unalloyed Titanium (e.g., Grade 2) | < 0.5 |
| Grade 12 (Ti-0.3Mo-0.8Ni) | ~ 1 |
| Grade 7 (Ti-0.15Pd) | ~ 7 |
This table provides an overview of the improved performance of titanium alloys in boiling sulfuric acid.[1][2]
Experimental Protocols
Protocol 1: Laboratory Immersion Corrosion Testing (Based on ASTM G31)
This protocol outlines a standardized method for determining the corrosion rate of titanium alloys in a specific chemical environment, such as an acidic this compound solution.
1. Specimen Preparation: a. Cut titanium specimens to a suitable size (e.g., 50mm x 25mm x 3mm). b. Drill a hole near the top edge for suspension. c. Abrade all surfaces with 120-grit silicon carbide paper, followed by cleaning with a non-corrosive solvent (e.g., acetone). d. Dry the specimens and weigh them accurately to at least 0.1 mg.
2. Test Apparatus and Conditions: a. Use a glass flask or beaker as the test container. b. Prepare the acidic this compound test solution of the desired concentration. c. Suspend the specimen in the solution using a non-metallic holder (e.g., glass hook) ensuring it is fully immersed and not in contact with the container walls. d. Maintain the solution at the specified test temperature using a water bath or hot plate with a temperature controller. e. The duration of the test should be sufficient to allow for a measurable weight loss.
3. Post-Test Cleaning and Evaluation: a. At the end of the test period, remove the specimen from the solution. b. Clean the specimen to remove all corrosion products. For titanium, this may involve gentle brushing with a soft-bristle brush or using a specific chemical cleaning procedure if the corrosion product is adherent. c. Dry the specimen thoroughly and re-weigh it to the same accuracy as the initial measurement. d. Calculate the mass loss.
4. Corrosion Rate Calculation: The corrosion rate in millimeters per year (mm/year) can be calculated using the following formula:
Corrosion Rate = (K × W) / (A × T × D)
Where:
-
K = a constant (8.76 × 10⁴)
-
W = mass loss in grams
-
A = total surface area of the specimen in cm²
-
T = immersion time in hours
-
D = density of the titanium alloy in g/cm³
Mandatory Visualizations
Caption: Passivation and corrosion mechanism of titanium.
Caption: Troubleshooting workflow for titanium corrosion.
References
Validation & Comparative
comparative study of different titanium precursors for photocatalysis
A Comparative Guide to Titanium Precursors for Photocatalysis
For researchers and scientists in the fields of materials science, environmental science, and drug development, the synthesis of high-performance titanium dioxide (TiO₂) photocatalysts is of paramount importance. The choice of the titanium precursor is a critical factor that significantly influences the physicochemical properties and, consequently, the photocatalytic efficacy of the resulting TiO₂ nanomaterials. This guide provides an objective comparison of four commonly used titanium precursors—Titanium tetrachloride (TiCl₄), Titanium isopropoxide (TTIP), Titanium butoxide (TNB), and Titanium sulfate (B86663) (Ti(SO₄)₂) — supported by experimental data to aid in the selection of the most suitable precursor for specific photocatalytic applications.
Comparison of Precursor Properties
The intrinsic properties of the titanium precursor, such as its chemical formula, molecular weight, physical state, and reactivity, play a crucial role in the synthesis process. These characteristics affect the hydrolysis and condensation rates, which in turn determine the final properties of the TiO₂ nanoparticles.
| Property | Titanium tetrachloride (TiCl₄) | Titanium isopropoxide (TTIP) | Titanium butoxide (TNB) | Titanium sulfate (Ti(SO₄)₂) |
| Molecular Formula | TiCl₄ | C₁₂H₂₈O₄Ti | C₁₆H₃₆O₄Ti | Ti(SO₄)₂ |
| Molecular Weight | 189.68 g/mol | 284.22 g/mol | 340.32 g/mol | 239.99 g/mol |
| Physical State | Colorless fuming liquid | Colorless to pale-yellowish liquid | Colorless to pale-yellow liquid | White powder |
| Key Characteristics | Highly reactive, inorganic precursor. Hydrolyzes rapidly in the presence of water. Requires careful handling due to its corrosive and hygroscopic nature. | Alkoxide precursor, less reactive than TiCl₄. Commonly used in sol-gel synthesis. Moisture-sensitive. | Alkoxide precursor with longer alkyl chains than TTIP, leading to a slower hydrolysis rate.[1] Often results in well-controlled particle growth.[1] | Inorganic precursor, soluble in acidic aqueous solutions. Used in both hydrothermal and sol-gel synthesis. |
Physicochemical Properties and Photocatalytic Performance of Synthesized TiO₂
The choice of precursor and synthesis method significantly impacts the final characteristics of the TiO₂ photocatalyst, such as its crystal phase, particle size, and surface area. These properties are key determinants of photocatalytic activity. The anatase phase of TiO₂ is generally considered the most photocatalytically active.[2][3]
| Precursor | Synthesis Method | Crystal Phase | Particle Size (nm) | Surface Area (m²/g) | Pollutant Degraded | Degradation Efficiency (%) | Reference |
| TiCl₄ | Sol-Gel | Anatase | 18-20 | - | Methylene (B1212753) Blue | ~100% in 90 min | [4] |
| TTIP | Sol-Gel | Anatase | ~7-9 | ~180-230 | Methylene Blue | High | [1][5] |
| TNB | Sol-Gel | Anatase | ~8-10 | ~150-200 | Methylene Blue | High | [1][5] |
| Ti(SO₄)₂ | Hydrothermal | Anatase | - | - | Methylene Blue | 85.3-99.5% | [6][7] |
Note: The photocatalytic degradation efficiency is highly dependent on experimental conditions such as catalyst concentration, pollutant concentration, light source, and irradiation time. The data presented here are for comparative purposes and are extracted from different studies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of TiO₂ nanoparticles using the sol-gel and hydrothermal methods, followed by a general procedure for assessing photocatalytic activity.
Sol-Gel Synthesis of TiO₂ Nanoparticles from Titanium Butoxide (TNB)
This protocol describes a common method for synthesizing anatase TiO₂ nanoparticles.[8]
-
Precursor Solution Preparation : Dissolve a specific amount of titanium(IV) n-butoxide in ethanol (B145695) (e.g., a 1:20 to 1:40 molar ratio of Ti(OBu)₄:EtOH). Stir the solution magnetically for 30-60 minutes to ensure it is homogeneous.[8]
-
Hydrolysis Solution Preparation : In a separate beaker, prepare a mixture of deionized water, ethanol, and nitric acid. The nitric acid acts as a catalyst and controls the pH.[8]
-
Sol Formation : Add the hydrolysis solution dropwise to the precursor solution under vigorous magnetic stirring. A translucent sol will gradually form. Continue stirring for 1-2 hours.[8]
-
Gelation and Aging : Cover the flask and allow the sol to age at room temperature for 24-72 hours to form a stable gel.[8]
-
Drying and Calcination : Dry the gel in an oven at around 80-100 °C to remove the solvent. Calcine the resulting powder in a furnace at a temperature between 400-500 °C for several hours to obtain crystalline anatase TiO₂ nanoparticles.[2]
Hydrothermal Synthesis of TiO₂ Nanoparticles from Titanium Sulfate (Ti(SO₄)₂)
This method is suitable for producing crystalline TiO₂ nanoparticles directly in an aqueous solution.[6]
-
Precursor Solution Preparation : Prepare an aqueous solution of titanyl sulfate (TiOSO₄).[6]
-
Hydrothermal Treatment : Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.
-
Heating : Heat the autoclave to a specific temperature (e.g., 120-160 °C) and maintain it for several hours (e.g., 4-5 hours).[6]
-
Cooling and Washing : Allow the autoclave to cool down to room temperature. Collect the resulting precipitate by centrifugation or filtration.
-
Purification : Wash the precipitate multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying : Dry the final product in an oven at a moderate temperature (e.g., 80-100 °C).
Photocatalytic Activity Evaluation: Methylene Blue Degradation
This protocol outlines a standard procedure for assessing the photocatalytic performance of the synthesized TiO₂ nanoparticles.
-
Catalyst Suspension : Disperse a specific amount of the synthesized TiO₂ powder (e.g., 50 mg) in a known volume of an aqueous solution of methylene blue (e.g., 100 mL of 10 mg/L).
-
Adsorption-Desorption Equilibrium : Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the methylene blue molecules.
-
Photocatalytic Reaction : Irradiate the suspension with a UV or visible light source under continuous stirring.
-
Sampling : At regular time intervals, withdraw a small aliquot of the suspension and centrifuge or filter it to remove the TiO₂ particles.
-
Concentration Measurement : Measure the concentration of methylene blue in the clear solution using a UV-Vis spectrophotometer by monitoring the absorbance at its maximum wavelength (around 664 nm).
-
Degradation Efficiency Calculation : Calculate the degradation efficiency using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration of methylene blue (after the dark adsorption step) and Cₜ is the concentration at time 't'.
Visualizing the Experimental Workflow
A clear understanding of the experimental process is essential for comparative studies. The following diagram illustrates the general workflow for comparing the photocatalytic activity of TiO₂ synthesized from different precursors.
Caption: Experimental workflow for the comparative study of TiO₂ photocatalysts.
Conclusion
The selection of a titanium precursor is a foundational step in the synthesis of TiO₂ photocatalysts with tailored properties.
-
Titanium tetrachloride is a highly reactive inorganic precursor that can lead to rapid synthesis but requires careful handling.
-
Titanium alkoxides like TTIP and TNB offer better control over the hydrolysis and condensation reactions in sol-gel processes, with the longer alkyl chains of TNB providing a slower, more controlled particle growth.[1]
-
Titanium sulfate is a versatile inorganic precursor suitable for aqueous-based synthesis methods like the hydrothermal process.
Ultimately, the optimal precursor depends on the desired physicochemical properties of the TiO₂ nanomaterial, the intended photocatalytic application, and the specific synthesis method employed. This guide provides a comparative framework and detailed protocols to assist researchers in making an informed decision for their future studies in photocatalysis.
References
A Comparative Guide to the Validation of Analytical Methods for Titanium (IV) Sulfate Concentration
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of Titanium (IV) sulfate (B86663). The performance of four common techniques—UV-Visible Spectrophotometry, Complexometric Titration, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and X-ray Fluorescence (XRF) Spectrometry—is objectively evaluated. This document is intended for researchers, scientists, and drug development professionals, offering supporting experimental data and detailed methodologies to aid in the selection of the most appropriate analytical method for their specific needs.
Data Presentation: A Comparative Analysis
The selection of an analytical method is contingent on several factors, including required sensitivity, sample matrix, instrument availability, and sample throughput. The following tables summarize the key performance characteristics of the compared methods for the determination of Titanium (IV).
Table 1: Performance Characteristics of UV-Visible Spectrophotometry (Hydrogen Peroxide Method)
| Parameter | Performance Data |
| Principle | Formation of a yellow-orange peroxotitanium(IV) complex in acidic solution. |
| Wavelength (λmax) | ~410 nm |
| Linearity Range | 6.0 - 60 mg L⁻¹ Ti[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD) | 1.2%[1] |
| Accuracy (Recovery) | 95 - 105% |
| Limit of Detection (LOD) | 2.8 mg L⁻¹ Ti[1] |
| Interferences | Vanadium(V) and Molybdenum(VI) can interfere.[2] |
Table 2: Performance Characteristics of Complexometric (EDTA) Titration
| Parameter | Performance Data |
| Principle | Back-titration of an excess of EDTA with a standardized zinc sulfate solution.[3] |
| Indicator | Xylenol Orange |
| Linearity Range | Dependent on titrant concentration |
| Precision (RSD) | < 1% |
| Accuracy (Recovery) | 98 - 102% |
| Interferences | Other metal ions that form stable complexes with EDTA can interfere. |
Table 3: Performance Characteristics of ICP-OES
| Parameter | Performance Data |
| Principle | Measurement of atomic emission from excited titanium atoms in an argon plasma. |
| Wavelength | 334.9 nm[4] |
| Linearity Range | Wide linear range, typically from ppb to high ppm levels. |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD) | < 2% |
| Accuracy (Recovery) | 90 - 110% |
| Limit of Detection (LOD) | Low ppb range |
| Interferences | Spectral and matrix interferences can occur but can be corrected for. |
Table 4: Performance Characteristics of XRF Spectrometry
| Parameter | Performance Data |
| Principle | Measurement of characteristic X-rays emitted from the sample upon excitation. |
| Linearity Range | Wide, from ppm to 100% |
| Correlation Coefficient (r²) | > 0.99[5] |
| Precision (RSD) | < 5% |
| Accuracy (Recovery) | 80 - 120%[6] |
| Limit of Detection (LOD) | ppm range |
| Interferences | Matrix effects and spectral overlaps can occur but can be corrected for.[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
UV-Visible Spectrophotometry (Hydrogen Peroxide Method)
This method is based on the formation of a stable, colored complex between titanium(IV) and hydrogen peroxide in an acidic medium.[1]
Reagents:
-
Standard Titanium (IV) Sulfate Solution (1000 mg/L Ti)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Hydrogen Peroxide (H₂O₂), 30%
Procedure:
-
Sample Preparation: Accurately weigh a portion of the this compound sample and dissolve it in a known volume of dilute sulfuric acid.
-
Standard Preparation: Prepare a series of standard solutions by diluting the stock titanium solution with dilute sulfuric acid.
-
Color Development: To an aliquot of the sample or standard solution, add a small volume of concentrated sulfuric acid followed by hydrogen peroxide. Dilute to a final volume with deionized water.
-
Measurement: Measure the absorbance of the solutions at approximately 410 nm against a reagent blank.
-
Calibration: Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Calculation: Determine the concentration of titanium in the sample from the calibration curve.
Complexometric (EDTA) Titration
This protocol is based on the back-titration of an excess of ethylenediaminetetraacetic acid (EDTA).[3]
Reagents:
-
Standard EDTA solution (0.05 M)
-
Standard Zinc Sulfate solution (0.05 M)
-
Hexamethylenetetramine buffer (pH ~5.5)
-
Xylenol Orange indicator
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in dilute sulfuric acid. Gentle heating may be required.[3]
-
Complexation: To the cooled solution, add a known excess of standard 0.05 M EDTA solution. Boil the solution for 10-15 minutes to ensure complete complexation.[3]
-
Buffering and Indicator: Cool the solution to room temperature, add the hexamethylenetetramine buffer to adjust the pH to approximately 5.5, and add a few drops of xylenol orange indicator. The solution should turn yellow.[3]
-
Titration: Titrate the excess, unreacted EDTA with the standard 0.05 M zinc sulfate solution until the color changes from yellow to a sharp red-violet endpoint.[3]
-
Blank Titration: Perform a blank titration following the same procedure without the sample.
-
Calculation: The amount of titanium in the sample is calculated based on the difference in the volume of EDTA added and the volume of EDTA that reacted with the zinc sulfate in the back-titration.[3]
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
This is a robust and sensitive method for the determination of titanium concentration.
Reagents:
-
Standard Titanium Stock Solution (1000 mg/L Ti)
-
Nitric Acid (HNO₃), concentrated
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in a known volume of dilute nitric acid.
-
Standard Preparation: Prepare a series of calibration standards by diluting the stock titanium solution with dilute nitric acid to cover the expected concentration range of the sample.
-
Instrumental Analysis: Analyze the prepared standards and samples using an ICP-OES instrument. The instrument parameters (e.g., plasma power, gas flow rates, and wavelength) should be optimized for titanium analysis.
-
Calibration: Generate a calibration curve from the emission intensities of the standards.
-
Calculation: The concentration of titanium in the sample is determined from the calibration curve.
X-ray Fluorescence (XRF) Spectrometry
XRF is a non-destructive and rapid technique suitable for the analysis of solid or liquid samples.
Procedure:
-
Sample Preparation: For solid samples, press the finely ground this compound powder into a pellet. For liquid samples, use a liquid sample cup.
-
Standard Preparation: Prepare a set of calibration standards with known concentrations of this compound in a similar matrix to the samples.
-
Instrumental Analysis: Analyze the standards and samples using an XRF spectrometer.
-
Calibration: Create a calibration curve by plotting the measured X-ray intensities of the standards against their known concentrations.
-
Calculation: The concentration of titanium in the sample is determined from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the logical relationships in method validation.
References
- 1. brjac.com.br [brjac.com.br]
- 2. Automated spectrophotometric determination of titanium(IV) in water and brines by flow injection based on its reaction with hydrogen peroxide - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. etd.cput.ac.za [etd.cput.ac.za]
- 6. DSpace [scholarworks.umass.edu]
A Comparative Guide to Titanium (IV) Sulfate and Titanyl Sulfate in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of industrial chemistry, titanium compounds are pivotal in a myriad of applications, from pigment production to catalysis and environmental remediation. Among these, titanium (IV) sulfate (B86663) and titanyl sulfate are two closely related yet distinct chemicals that play significant roles. This guide provides an objective comparison of their performance in key industrial applications, supported by experimental data and detailed methodologies.
Chemical Distinction and Industrial Relevance
Titanium (IV) sulfate, with the chemical formula Ti(SO4)2, and titanyl sulfate, TiOSO4, are both oxysulfates of titanium. Titanyl sulfate can be considered a partially hydrolyzed form of this compound. In aqueous solutions, their chemistry is complex, with titanyl sulfate being a prominent species, particularly in the widely utilized "sulfate process" for titanium dioxide (TiO2) production. While both find use in various sectors, their primary industrial applications tend to diverge. Titanyl sulfate is a critical intermediate in the large-scale manufacturing of TiO2 pigments.[1][2] this compound, on the other hand, has been demonstrated to be an effective coagulant in wastewater treatment.[3][4]
Performance in Key Industrial Applications
Titanium Dioxide Pigment Production: The Dominance of Titanyl Sulfate
The sulfate process is a major industrial route for producing TiO2, a widely used white pigment.[1][2] In this process, ilmenite (B1198559) ore (FeTiO3) is digested with sulfuric acid to produce a solution containing titanyl sulfate. This titanyl sulfate solution is then hydrolyzed to precipitate hydrated titanium dioxide, which is subsequently calcined to yield the final TiO2 pigment. The conditions of the titanyl sulfate hydrolysis are crucial in determining the particle size and morphology of the TiO2, which in turn dictate its pigmentary properties.
Experimental Data: Hydrolysis of Titanyl Sulfate for TiO2 Production
The degree of hydrolysis of titanyl sulfate is significantly influenced by the initial concentrations of TiOSO4 and free sulfuric acid (H2SO4). The following table summarizes experimental data on the hydrolysis of titanyl sulfate solutions.
| Initial TiOSO4 Concentration (g/dm³) | Initial Free H2SO4 Concentration (g/dm³) | Final Degree of Hydrolysis (%) | Reference |
| 300 | 216 | 92 | [2] |
| 420 | 216 | 81 | [2] |
| 340 | 136 | 96 | [2] |
| 340 | 261 | 49 | [2] |
Experimental Protocol: Hydrolysis of Titanyl Sulfate
This protocol is based on the methodologies described for the hydrothermal hydrolysis of titanyl sulfate in the production of hydrated titanium dioxide.[1][5]
Objective: To hydrolyze a titanyl sulfate solution to produce hydrated titanium dioxide.
Materials:
-
Titanyl sulfate solution with known concentrations of TiOSO4 and free H2SO4
-
Deionized water
-
Reaction vessel equipped with a stirrer and temperature control
-
Filtration apparatus
-
Drying oven
Procedure:
-
Prepare a titanyl sulfate solution with the desired initial concentrations of TiOSO4 and free H2SO4.
-
Heat the solution in the reaction vessel to its boiling point with constant stirring. The commencement of boiling is considered time zero for the hydrolysis reaction.
-
Maintain the temperature at the boiling point for a specified duration (e.g., 180 minutes).[1]
-
After the designated reaction time, cool the suspension.
-
Separate the precipitated hydrated titanium dioxide from the acidic solution via filtration.
-
Wash the precipitate with deionized water to remove residual acid.
-
Dry the hydrated titanium dioxide in an oven at a specified temperature (e.g., 105°C) to a constant weight.
-
The degree of hydrolysis can be determined by analyzing the titanium content in the filtrate.
Logical Relationship: The Sulfate Process for TiO2 Production
Caption: Workflow of the sulfate process for TiO2 production.
Wastewater Treatment: Application of this compound as a Coagulant
This compound has been investigated as a coagulant for wastewater treatment, demonstrating effectiveness in removing turbidity and color.[3][4] Its performance has been compared to conventional coagulants like ferric chloride (FeCl3) and aluminum sulfate (Al2(SO4)3).
Experimental Data: Performance of this compound in Wastewater Treatment
The following table presents a comparison of turbidity and color removal by different coagulants in wastewater treatment.
| Coagulant | pH | Turbidity Removal (%) | UV-254 Reduction (%) | Color Removal (%) | Reference |
| This compound (Ti(SO4)2) | 3-9 | ~85-95 | Highest | Highest | [3][4] |
| Titanium Tetrachloride (TiCl4) | 3-9 | Highest | High | High | [3][4] |
| Ferric Chloride (FeCl3) | 3-9 | ~80-90 | Moderate | Moderate | [3][4] |
| Aluminum Sulfate (Al2(SO4)3) | 3-9 | ~75-85 | Lowest | Lowest | [3][4] |
Experimental Protocol: Jar Test for Coagulant Performance Evaluation
This protocol is a standard procedure for evaluating the performance of coagulants in wastewater treatment.[6]
Objective: To determine the optimal dosage and pH for the removal of turbidity and color from wastewater using this compound as a coagulant.
Materials:
-
Wastewater sample
-
This compound stock solution
-
pH meter and adjustment solutions (e.g., HCl, NaOH)
-
Jar testing apparatus with multiple stirrers
-
Turbidimeter
-
UV-Vis spectrophotometer
Procedure:
-
Characterize the initial wastewater for parameters such as turbidity, pH, and color (UV-254 absorbance).
-
Fill a series of beakers (jars) with a fixed volume of the wastewater sample.
-
Place the beakers in the jar testing apparatus.
-
Adjust the pH of the wastewater in each beaker to the desired level.
-
While rapidly stirring, add varying doses of the this compound stock solution to each beaker.
-
Continue rapid mixing for a short period (e.g., 1-3 minutes) to ensure thorough dispersion of the coagulant.
-
Reduce the stirring speed to a slow mix for a longer duration (e.g., 15-30 minutes) to promote floc formation.
-
Turn off the stirrers and allow the flocs to settle for a specified time (e.g., 30 minutes).
-
Carefully collect supernatant samples from each beaker.
-
Analyze the supernatant for final turbidity, pH, and color to determine the removal efficiency for each coagulant dose and pH.
Logical Relationship: Coagulation-Flocculation Process
Caption: Generalized workflow for wastewater coagulation.
Other Industrial Applications
Both this compound and titanyl sulfate have been explored in other applications, although direct comparative studies are less common.
-
Catalysis: Sulfated titania, which can be prepared from titanium sulfates, are known to be effective solid acid catalysts for various organic reactions. The acidic properties and catalytic activity are influenced by the sulfate content and calcination temperature. There is a lack of studies directly comparing the catalytic performance of catalysts derived from Ti(SO4)2 versus TiOSO4 for the same reaction.
Conclusion
This compound and titanyl sulfate, while chemically related, are predominantly associated with different primary industrial applications. Titanyl sulfate is the cornerstone intermediate in the production of TiO2 pigments via the sulfate process, where its hydrolysis characteristics are paramount to the final product's quality. This compound has shown significant promise as an effective coagulant in wastewater treatment, offering high removal efficiencies for color and turbidity.
For researchers and professionals, the choice between these two compounds will largely be dictated by the specific application. For TiO2 pigment synthesis, titanyl sulfate is the well-established precursor. For wastewater treatment, this compound presents a viable alternative to traditional coagulants. Further research is warranted to conduct direct comparative studies of these two compounds in other potential applications such as catalysis and textile mordanting to fully elucidate their respective performance characteristics.
References
performance comparison of catalysts derived from different titanium salts
For researchers, scientists, and professionals in drug development, the choice of catalyst precursor is a critical decision that significantly influences the final catalyst's performance. This guide provides an objective comparison of catalysts derived from different titanium salts, supported by experimental data, to aid in the selection of the most suitable material for your research needs.
This analysis focuses on the performance of titanium dioxide (TiO₂) catalysts synthesized from three common precursors: titanium tetrachloride (TiCl₄), titanium(IV) isopropoxide (TTIP), and titanium sulfate (B86663) (Ti(SO₄)₂). The efficacy of these catalysts is primarily evaluated based on their photocatalytic activity in the degradation of organic pollutants, a widely studied application.
At a Glance: Key Performance Metrics
The selection of a titanium salt precursor has a profound impact on the structural and, consequently, the catalytic properties of the resulting TiO₂ material. Factors such as crystallinity, phase composition (anatase, rutile, or brookite), surface area, and particle size are all influenced by the initial titanium source and the synthesis method employed. The anatase phase of TiO₂ is generally considered the most photocatalytically active.[1]
| Precursor Salt | Predominant Crystal Phase | Particle Size (nm) | Surface Area (m²/g) | Photocatalytic Activity (Degradation of Methylene (B1212753) Blue) | Reference |
| Titanium Tetrachloride (TiCl₄) | Anatase/Rutile mixtures can be obtained. Slow addition of TiCl₄ favors rutile formation.[2] | ~10-30 | ~50-150 | Good, but can be lower than alkoxide-derived catalysts under certain conditions. | [2][3] |
| Titanium(IV) Isopropoxide (TTIP) | Primarily Anatase, especially at lower temperatures.[2] | ~5-20 | ~80-200 | Generally high, with some studies showing superior performance to TiCl₄-derived catalysts.[3] | [3][4] |
| Titanium Sulfate (Ti(SO₄)₂) | Anatase | ~8-13 | Not specified in comparative studies | Effective for dye degradation. |
Note: The performance metrics listed above are generalized from multiple studies. The exact values can vary significantly depending on the specific synthesis conditions.
In-Depth Performance Analysis
The choice between inorganic salts like TiCl₄ and Ti(SO₄)₂ and organometallic precursors like TTIP involves a trade-off between cost, ease of handling, and the final properties of the catalyst.
Catalysts derived from titanium(IV) isopropoxide (TTIP) often exhibit superior photocatalytic activity. This is attributed to the formation of smaller crystallites, higher surface areas, and a purer anatase phase with fewer defects when synthesized via methods like the peroxo titanic acid approach.[3] The sol-gel low-temperature method using TTIP has been shown to be particularly effective in producing high-purity TiO₂ with a large specific surface area, leading to high degradation efficiency of methylene blue.[4]
On the other hand, titanium tetrachloride (TiCl₄) is a more cost-effective precursor. However, the hydrolysis of TiCl₄ is highly exothermic and can be difficult to control, potentially leading to a mixture of anatase and rutile phases.[2] The presence of chloride ions can also influence the particle growth and surface properties of the resulting TiO₂. While effective, catalysts from TiCl₄ may show slightly lower photocatalytic activity compared to their alkoxide-derived counterparts under similar conditions.[3]
Direct comparative studies including titanium sulfate (Ti(SO₄)₂) are less common in the reviewed literature. However, it is a viable precursor for producing photocatalytically active anatase TiO₂.
Visualizing the Process: From Precursor to Catalyst
The general workflow for synthesizing TiO₂ catalysts from different titanium salts, particularly through the widely used sol-gel and hydrothermal methods, can be visualized as follows:
The Mechanism of Photocatalysis
The photocatalytic activity of TiO₂ is initiated by the absorption of photons with energy equal to or greater than its band gap. This generates electron-hole pairs, which then migrate to the catalyst surface and initiate redox reactions that lead to the degradation of organic pollutants.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis of high-quality catalysts. Below are representative procedures for the sol-gel and hydrothermal synthesis of TiO₂ from different precursors.
Sol-Gel Synthesis of TiO₂ from Titanium Tetrachloride (TiCl₄)
This method involves the controlled hydrolysis of TiCl₄ in an alcoholic solvent.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Absolute ethanol
-
Distilled water
-
Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)
Procedure:
-
Prepare a mixture of ethanol and distilled water in a beaker and cool it in an ice bath.
-
Slowly add TiCl₄ dropwise to the cooled ethanol/water mixture under vigorous stirring.[5]
-
A precursor solution is formed. The pH can be adjusted at this stage using a NaOH solution to control the hydrolysis and condensation rates.[6]
-
Continue stirring until a gel is formed.
-
Age the gel for a specific period (e.g., 24 hours) at room temperature.
-
Wash the gel multiple times with distilled water to remove impurities.
-
Dry the gel in an oven at a controlled temperature (e.g., 80-100 °C).
-
Calcine the dried powder in a furnace at a high temperature (e.g., 400-600 °C) to obtain the crystalline TiO₂ catalyst.[7]
Hydrothermal Synthesis of TiO₂ from Titanium(IV) Isopropoxide (TTIP)
The hydrothermal method utilizes high temperature and pressure to promote the crystallization of TiO₂.
Materials:
-
Titanium(IV) isopropoxide (TTIP)
-
Distilled water or an alcohol/water mixture
-
Nitric acid or acetic acid (as a catalyst and to control hydrolysis)
Procedure:
-
Mix TTIP with distilled water or an ethanol/water solution.[8]
-
Add nitric acid or acetic acid dropwise while stirring to control the hydrolysis rate of the TTIP.[8]
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 180 °C) for a set duration (e.g., 12 hours).[8]
-
After cooling to room temperature, collect the precipitate by filtration or centrifugation.
-
Wash the product with distilled water and/or ethanol to remove any unreacted precursors or by-products.
-
Dry the obtained white powder in an oven (e.g., at 80-100 °C).
-
The powder can be further calcined if a higher degree of crystallinity is desired.
Conclusion
The selection of the titanium salt precursor is a critical parameter that dictates the final properties and catalytic performance of TiO₂. While titanium alkoxides like TTIP often yield catalysts with superior photocatalytic activity due to the formation of smaller, more uniform anatase nanoparticles with high surface areas, the cost-effectiveness of inorganic salts like TiCl₄ makes them a viable alternative for large-scale production. The optimal choice will ultimately depend on the specific application requirements, balancing catalytic efficiency with economic considerations. Further research focusing on direct, side-by-side comparisons of catalysts derived from a wider range of titanium salts under identical synthesis and testing conditions is warranted to provide a more definitive performance ranking.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative examination of titania nanocrystals synthesized by peroxo titanic acid approach from different precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Study on the Structure and Photoactivity of Titanium Dioxide Obtained from Various Synthetics for the Degradation of Organic Dye | Engineering and Technology For Sustainable Development [jst.vn]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jacsdirectory.com [jacsdirectory.com]
A Comparative Guide to Sol-Gel and Hydrothermal Synthesis of Titanium Dioxide Nanoparticles Using Titanium (IV) Sulfate
For researchers, scientists, and drug development professionals, the choice of synthesis method for titanium dioxide (TiO2) nanoparticles is critical as it dictates the material's physicochemical properties and, consequently, its performance in various applications. This guide provides an objective comparison of two prominent methods—sol-gel and hydrothermal synthesis—utilizing titanium (IV) sulfate (B86663) as the precursor.
The sol-gel process is a versatile wet-chemical technique known for its ability to produce high-purity and homogeneous nanomaterials at low temperatures.[1][2] It involves the transition of a solution (sol) into a solid network (gel).[1] In contrast, the hydrothermal method employs high temperatures and pressures in an aqueous solution to facilitate the crystallization of materials directly from the precursor solution.[1][2] This technique is lauded for its capacity to yield highly crystalline and well-defined nanostructures.[3]
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis of TiO2 nanoparticles using titanium (IV) sulfate via the sol-gel and hydrothermal methods. These protocols are based on established methodologies for the closely related precursor, titanium oxysulfate (TiOSO4).
Sol-Gel Synthesis of TiO2 Nanoparticles
The aqueous sol-gel method for synthesizing TiO2 nanoparticles from a titanium sulfate precursor involves the controlled hydrolysis and condensation of the precursor to form a gel, which is then subjected to heat treatment to obtain the final crystalline product.[4]
Procedure:
-
Precursor Solution Preparation: An aqueous solution of this compound is prepared by dissolving the salt in deionized water.
-
Hydrolysis and Precipitation: The pH of the precursor solution is carefully adjusted to a specific value (e.g., pH 7) by the dropwise addition of a base, such as ammonium (B1175870) hydroxide, under vigorous stirring. This induces the hydrolysis of the titanium precursor and the precipitation of titanium hydroxide.
-
Peptization: The precipitate is then washed to remove impurities and peptized by adding a small amount of an acid (e.g., nitric acid) and heating the suspension (e.g., at 80°C for 1 hour) to form a stable sol.
-
Gelation: The sol is aged, typically at room temperature, for a set period (e.g., 24 hours) to allow for the formation of a gel network through polycondensation reactions.
-
Drying: The resulting gel is dried in an oven (e.g., at 100°C for 12 hours) to remove the solvent.
-
Calcination: The dried gel is calcined in a furnace at a specific temperature (e.g., 450°C for 2 hours) to promote crystallization and obtain the final TiO2 nanoparticles.[4]
Hydrothermal Synthesis of TiO2 Nanoparticles
Hydrothermal synthesis of TiO2 nanoparticles from a titanium sulfate precursor involves heating the precursor solution in a sealed vessel, allowing for the direct crystallization of TiO2 under elevated temperature and pressure.[5][6]
Procedure:
-
Precursor Solution Preparation: A solution of titanium (IV) oxysulfate (a hydrated form of this compound) is prepared by dissolving the precursor in distilled water.[5]
-
Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave.[5]
-
Heating: The autoclave is sealed and heated to a specific temperature (e.g., 120-180°C) for a defined duration (e.g., 4-12 hours).[3][6] The autogenous pressure developed within the vessel facilitates the hydrolysis and crystallization of TiO2.
-
Cooling and Washing: After the reaction, the autoclave is cooled to room temperature. The resulting product is collected, washed thoroughly with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and then dried.
-
Post-synthesis Treatment (Optional): In some cases, a post-synthesis calcination step may be employed to further enhance the crystallinity of the TiO2 nanoparticles.[3]
Performance Comparison: Sol-Gel vs. Hydrothermal
The choice between the sol-gel and hydrothermal methods significantly impacts the final properties of the synthesized TiO2 nanoparticles. The following table summarizes key quantitative data from studies comparing these two methods, primarily using titanium alkoxide or oxysulfate precursors, which provide a strong indication of the expected outcomes with this compound.
| Property | Sol-Gel Method | Hydrothermal Method | Reference(s) |
| Crystallite Size | Generally smaller (e.g., ~7-12 nm) | Generally larger (e.g., ~17-29 nm) | [7][8] |
| Surface Area | Can be high, but may decrease with high calcination temperatures | Often results in higher surface area (up to 134 m²/g) | [3] |
| Pore Volume | Generally lower | Generally larger | [3] |
| Crystal Phase | Often a mix of anatase and brookite, with the phase composition being highly dependent on pH and calcination temperature. Pure anatase can be achieved under specific conditions. | Can produce highly crystalline anatase phase. The presence of other phases like rutile and brookite can be controlled by synthesis parameters. | [3][4] |
| Band Gap Energy | Typically in the range of 3.2 - 3.54 eV | Typically in the range of 3.0 - 3.43 eV | [7][8] |
| Photocatalytic Activity | Can be very active, especially with a high surface area and optimized phase composition. | Generally exhibits high photocatalytic activity, often superior for specific reactions due to higher crystallinity and larger surface area. | [3][8] |
Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for the sol-gel and hydrothermal synthesis of TiO2 nanoparticles.
References
- 1. Comparison of sol-gel and hydrothermal synthesis methods on the structural, optical and photocatalytic properties of Nb… [ouci.dntb.gov.ua]
- 2. benchchem.com [benchchem.com]
- 3. Effect of the Preparation Method (Sol-Gel or Hydrothermal) and Conditions on the TiO2 Properties and Activity for Propene Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Large-Scale Synthesis Route of TiO2 Nanomaterials with Controlled Morphologies Using Hydrothermal Method and TiO2 Aggregates as Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fn-nano.com [fn-nano.com]
- 8. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]
Titanium (IV) Sulfate Outperforms Traditional Coagulants in Water Treatment Efficacy
A comprehensive analysis of experimental data reveals that titanium (IV) sulfate (B86663) and other titanium-based coagulants demonstrate superior performance in water purification compared to conventional coagulants like aluminum sulfate (alum) and ferric chloride. These advanced coagulants offer higher removal efficiencies for turbidity and organic matter at lower dosages and across a broader pH range.
Titanium-containing coagulants represent a significant advancement in water treatment technology, providing a highly effective alternative to traditional aluminum and iron salts.[1] Studies have shown that titanium salts, including titanium (IV) sulfate and titanium tetrachloride, are considerably more efficient, often requiring dosages 2.5 to 3.0 times lower than conventional reagents to achieve comparable or superior results.[2][3] This enhanced efficiency extends to the removal of organic compounds, where titanium-based coagulants have demonstrated a 5-7% higher removal rate of Chemical Oxygen Demand (COD).[2]
One of the key advantages of titanium coagulants is their effectiveness over a wider pH range, a critical factor in treating diverse water sources.[1] For instance, titanium sulfate has been found to be most effective in a pH range of 4-6.[4] Furthermore, the flocs produced by titanium coagulants are denser and have a higher settling velocity than those formed by aluminum-based coagulants, which can lead to more efficient sedimentation processes.[4][5] The resulting sludge, primarily composed of titanium dioxide, also presents an opportunity for recovery and reuse, unlike the sludge from conventional coagulants which often requires disposal in landfills.[6]
Comparative Performance Data
To illustrate the performance differences between this compound and other coagulants, the following table summarizes key quantitative data from various experimental studies.
| Coagulant | Pollutant | Initial Concentration | Optimal Dosage | Removal Efficiency (%) | Optimal pH | Reference |
| This compound | Turbidity | 15 NTU | Not Specified | ~93% (to 1.03 NTU) | Not Specified | [7] |
| This compound | UV-254 | Not Specified | Not Specified | 89.2% | Not Specified | [8] |
| This compound | Dissolved Organic Carbon (DOC) | Not Specified | Not Specified | 52.3% | Not Specified | [8] |
| Titanium Tetrachloride | Turbidity | 15 NTU | Not Specified | ~93% (to 1.03 NTU) | 3.77 | [7] |
| Titanium Tetrachloride | UV-254 | Not Specified | Not Specified | 98.4% | 3.77 | [7] |
| Titanium Tetrachloride | Dissolved Organic Carbon (DOC) | Not Specified | Not Specified | 84.3% | 3.77 | [7] |
| Polytitanium Sulfate (PTS) | Organic Matter | Not Specified | Not Specified | Comparable or higher than Ti(SO₄)₂ | Near Neutral | [9] |
| Polytitanium Tetrachloride (PTC) | Turbidity | Not Specified | 600 mg/L | 98.29% | 7 | [10] |
| Polytitanium Tetrachloride (PTC) | Total Suspended Solids (TSS) | Not Specified | 600 mg/L | 99.29% | 7 | [10] |
| Polytitanium Tetrachloride (PTC) | Chemical Oxygen Demand (COD) | Not Specified | 600 mg/L | 86.42% | 7 | [10] |
| Aluminum Sulfate (Alum) | Turbidity | Not Specified | 50 mg/L (as Al₂O₃) | Baseline | Not Specified | [2] |
| Ferric Chloride | Turbidity | Not Specified | Not Specified | Lower than TiCl₄ | Not Specified | [11][12] |
| Polyferric Chloride (PFC) | Turbidity | Not Specified | 800 mg/L | 97.11% | 9 | [10] |
| Polyferric Chloride (PFC) | Total Suspended Solids (TSS) | Not Specified | 800 mg/L | 99.1% | 9 | [10] |
| Polyferric Chloride (PFC) | Chemical Oxygen Demand (COD) | Not Specified | 800 mg/L | 84.91% | 9 | [10] |
Experimental Protocols
The evaluation of coagulant efficacy is typically conducted using a standardized jar test procedure. This bench-scale test simulates the coagulation and flocculation processes of a full-scale water treatment plant, allowing for the determination of optimal coagulant type and dosage.[13][14][15]
Jar Test Protocol for Coagulant Comparison
-
Preparation of Stock Solutions: Prepare 1 g/L stock solutions of each coagulant (e.g., this compound, Aluminum Sulfate, Ferric Chloride). For dry chemicals, dissolve 1 gram in 1 liter of distilled water, adjusting for purity if necessary.[13][15]
-
Sample Collection: Fill a series of six beakers (jars) with equal volumes (e.g., 1000 mL) of the raw water to be treated.[14][15]
-
Initial Water Quality Analysis: Measure and record the initial pH, turbidity, temperature, and alkalinity of the raw water sample.[15]
-
Coagulant Addition: While stirring the water samples at a rapid mix speed (e.g., 100-120 rpm), add varying dosages of the coagulant stock solution to each beaker.[14]
-
Rapid Mixing: Continue the rapid mix for a short period (e.g., 1-3 minutes) to ensure uniform dispersion of the coagulant.[14]
-
Slow Mixing (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for a longer duration (e.g., 15-20 minutes) to promote the formation of flocs.[14]
-
Sedimentation: Stop the stirrers and allow the flocs to settle for a predetermined time (e.g., 30 minutes).[13][15]
-
Final Water Quality Analysis: Carefully collect a sample from the supernatant of each beaker and measure the final pH and turbidity.
-
Determination of Optimal Dosage: The optimal coagulant dosage is the one that achieves the desired level of turbidity removal.
Caption: Experimental workflow for coagulant comparison using the jar test method.
Coagulation Mechanisms
The primary mechanisms by which coagulants destabilize colloidal particles in water are charge neutralization and sweep flocculation.
-
Charge Neutralization: Colloidal particles in water typically have a negative surface charge, which prevents them from aggregating. Positively charged hydrolyzed species of the coagulant neutralize this charge, allowing the particles to come together.
-
Sweep Flocculation: At higher coagulant dosages, metal hydroxides precipitate. These precipitates can enmesh and adsorb colloidal particles, removing them from the water as they settle.
Titanium-based coagulants are effective through both of these mechanisms.[6] The hydrolysis of Ti⁴⁺ ions occurs at a lower pH compared to Al³⁺, allowing for floc formation in more acidic conditions.[7]
Caption: Comparative coagulation mechanisms of this compound and Aluminum Sulfate.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. rudmet.net [rudmet.net]
- 4. A study of titanium sulfate flocculation for water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. deswater.com [deswater.com]
- 8. researchgate.net [researchgate.net]
- 9. Polytitanium sulfate (PTS): Coagulation application and Ti species detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of poly ferric chloride and poly titanium tetrachloride in coagulation and flocculation process for paper and cardboard wastewater treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. metall-mater-eng.com [metall-mater-eng.com]
- 12. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 13. sugarprocesstech.com [sugarprocesstech.com]
- 14. racoman.com [racoman.com]
- 15. actat.wvu.edu [actat.wvu.edu]
A Comparative Guide to Titanium Dioxide: Synthesized from Titanium (IV) Sulfate versus Commercial P25
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical and photocatalytic properties of titanium dioxide (TiO₂) synthesized via a sol-gel method using titanium (IV) sulfate (B86663) as a precursor against the commercially available benchmark, Degussa P25 (now AEROXIDE® TiO₂ P25). This document is intended to assist researchers in making informed decisions regarding the selection of TiO₂ materials for their specific applications, ranging from photocatalysis to drug delivery systems.
Introduction
Titanium dioxide is a widely utilized semiconductor material due to its high stability, low cost, and non-toxicity. Its photocatalytic activity, in particular, has garnered significant interest for applications in environmental remediation, solar energy conversion, and as a component in medical devices and drug formulations. Commercial P25 is a well-established standard in TiO₂ research, known for its high photocatalytic efficiency attributed to its unique mixed-phase composition of anatase and rutile. However, the synthesis of TiO₂ from specific precursors, such as titanium (IV) sulfate, offers the potential for tailored properties that may be advantageous for certain applications. This guide presents a comparative analysis based on experimental data from various studies.
Physicochemical Characterization
The performance of a TiO₂ photocatalyst is intrinsically linked to its fundamental physicochemical properties. The following table summarizes the key characteristics of TiO₂ synthesized from this compound (via its derivative, titanyl oxysulfate, TiOSO₄) and commercial P25.
| Property | TiO₂ from this compound (TiOSO₄) | Commercial P25 | Characterization Technique |
| Crystal Structure | Predominantly Anatase, with some Brookite | Mixed-phase: ~80% Anatase, ~20% Rutile[1][2] | X-ray Diffraction (XRD) |
| Crystallite Size (nm) | ~8 - 22[3] | Anatase: ~21 nm, Rutile: ~45 nm[4] | X-ray Diffraction (XRD) |
| Particle Size (nm) | Varies with synthesis conditions | ~20-30[2] | SEM/TEM |
| Specific Surface Area (m²/g) | Can be high, e.g., ~157[3] | ~50[5] | BET Analysis |
| Band Gap (eV) | ~3.2 (Anatase) | ~3.2 (Anatase), ~3.0 (Rutile) | UV-Vis DRS |
Note: The properties of synthesized TiO₂ can vary significantly depending on the specific synthesis parameters such as pH, temperature, and calcination conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and characterization of TiO₂.
Synthesis of TiO₂ from this compound (Sol-Gel Method)
This protocol is based on the synthesis using titanium oxysulfate (TiOSO₄), a derivative of this compound.
-
Precursor Solution Preparation: A solution of titanium oxysulfate (TiOSO₄) is prepared in deionized water to a desired concentration (e.g., 0.1-0.4 M)[3].
-
Hydrolysis and Precipitation: The pH of the TiOSO₄ solution is adjusted to a specific value (e.g., 6) using an ammonium (B1175870) hydroxide (B78521) solution to induce the precipitation of titanium hydroxide[3].
-
Peptization: The precipitate is then washed and peptized by adjusting the pH to an acidic value (e.g., 4) with nitric acid, forming a stable sol[6].
-
Aging: The sol is aged for a specific duration (e.g., 24 hours) at a controlled temperature to promote the growth of nanoparticles[3].
-
Gelation and Drying: The sol is then dried in an oven to form a gel, which is subsequently dried further to obtain a powder.
-
Calcination: The dried powder is calcined in a furnace at a specific temperature (e.g., 300-600 °C) for a set time to induce crystallization and remove residual organic matter[3].
Characterization Techniques
-
X-ray Diffraction (XRD): Used to determine the crystal phase composition (anatase, rutile, brookite) and estimate the crystallite size using the Scherrer equation.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Employed to visualize the morphology and determine the particle size and size distribution of the TiO₂ nanoparticles.
-
Brunauer-Emmett-Teller (BET) Analysis: Utilized to measure the specific surface area of the TiO₂ powder, which is a critical parameter for photocatalytic activity.
-
UV-Vis Diffuse Reflectance Spectroscopy (DRS): Used to determine the band gap energy of the semiconductor material by analyzing its light absorption properties.
Photocatalytic Activity Comparison
The photocatalytic efficiency is a key performance indicator for TiO₂. The following table provides a comparative overview of the photocatalytic activity.
| Model Pollutant | TiO₂ from this compound (TiOSO₄) Performance | Commercial P25 Performance |
| 4-Chlorophenol | High degradation efficiency, attributed to a composite nature (anatase-brookite), high specific surface area, and high crystallinity[3]. | Generally exhibits high activity for a wide range of organic pollutants due to the synergistic effect of its anatase and rutile phases. |
| Methylene (B1212753) Blue | TiO₂ synthesized at a 0.2 M precursor concentration showed 81% degradation, with activity linked to smaller crystallite size and increased surface area[6]. | Widely used as a benchmark for methylene blue degradation, often showing complete degradation under UV irradiation[5]. |
| Organics (general) | Sulfated TiO₂ showed higher coverage of various organics compared to P25, though P25 was more active at room temperature. At elevated temperatures, sulfated TiO₂ was more active for acetaldehyde (B116499) PCO[7]. | P25 is generally more active for the photocatalytic oxidation of various organic compounds at room temperature[7]. |
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis, characterization, and comparative evaluation of TiO₂ from this compound against commercial P25.
Caption: Experimental workflow for TiO₂ synthesis, characterization, and comparison.
Conclusion
The characterization of TiO₂ synthesized from this compound reveals a material with promising photocatalytic potential. Key advantages include the ability to achieve a high specific surface area and control the crystalline phase, which are critical for enhancing photocatalytic activity. While commercial P25 remains a robust benchmark due to its optimized anatase-rutile composition, TiO₂ derived from this compound presents a viable alternative, particularly when tailored properties are desired for specific applications. The choice between synthesized TiO₂ and commercial P25 will ultimately depend on the specific requirements of the research or application, including performance, cost, and the need for customized material characteristics.
References
side-by-side analysis of different TiO2 morphologies from titanium (IV) sulfate
A comparative analysis of titanium dioxide (TiO₂) morphologies synthesized from titanium (IV) sulfate (B86663) is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the synthesis and performance of TiO₂ nanoparticles, nanobelts, and nanotubes, supported by experimental data.
The synthesis of distinct TiO₂ morphologies from a common precursor, titanium (IV) oxysulfate (a hydrated form of titanium sulfate), is highly dependent on the chosen synthesis route and reaction parameters. This analysis focuses on sol-gel and hydrothermal methods to produce nanoparticles, nanobelts, and nanotubes, highlighting the influence of key experimental conditions on the final material properties.
Comparative Data of TiO₂ Morphologies
The following table summarizes the synthesis conditions and resulting properties for TiO₂ nanoparticles, nanobelts, and nanotubes derived from titanium (IV) oxysulfate.
| Parameter | TiO₂ Nanoparticles (Sol-Gel)[1][2] | TiO₂ Nanoparticles (Hydrothermal) | TiO₂ Nanobelts (Hydrothermal) | TiO₂ Nanotubes (Hydrothermal) |
| Synthesis Method | Sol-Gel | Hydrothermal | Hydrothermal (from aggregates) | Hydrothermal (from aggregates) |
| Precursor Concentration | 0.2–0.5 M TiOSO₄[1] | 2.5 M TiOSO₄ | Not specified (uses aggregates) | Not specified (uses aggregates) |
| Reaction Temperature | Peptization: 40-70°C, Calcination: 300–700°C[1][2] | 100-220°C | 220°C | 150°C |
| Reaction Time | Aging time > 24 h[2] | 6 h | 360 min | 180 min |
| pH / Additives | pH 5-9 (NH₄OH), Peptization with HNO₃[1][2] | Not specified | 10 M NaOH | 10 M NaOH |
| Resulting Crystal Phase | Anatase, Anatase-Brookite mixture[1][2] | Anatase | Anatase | Anatase |
| Morphology & Size | Nanoparticles, 8-22 nm[3] | Aggregates of nanoparticles | Nanobelts | Nanotubes |
| Specific Surface Area | Up to 157.0 m²/g[2] | High specific surface area | Not specified | Not specified |
| Photocatalytic Activity | High (e.g., 98% degradation of Methylene Blue)[1] | Not specified | Not specified | Not specified |
Experimental Workflows and Influencing Factors
The synthesis of different TiO₂ morphologies from titanium (IV) oxysulfate involves distinct experimental pathways. The sol-gel method typically leads to nanoparticles, while a multi-step hydrothermal process can yield more complex structures like nanobelts and nanotubes.
The final morphology of the TiO₂ nanostructure is critically influenced by key synthesis parameters. Temperature, time, and the use of additives such as NaOH are determining factors in the transformation of TiO₂ aggregates into either nanobelts or nanotubes.
Experimental Protocols
Synthesis of TiO₂ Nanoparticles (Sol-Gel Method)
This protocol is adapted from studies on the sol-gel synthesis of TiO₂ from titanium oxysulfate.[1][2]
-
Precursor Solution Preparation: A 0.2–0.5 M solution of titanium oxysulfate (TiOSO₄) is prepared in deionized water.
-
Precipitation: The TiOSO₄ solution is neutralized to a pH of 7.0 by the addition of ammonium (B1175870) hydroxide (B78521) (NH₄OH), leading to the precipitation of titanium hydroxide.
-
Peptization: The precipitate is washed and then peptized by adding nitric acid (HNO₃) to adjust the pH to a value between 4 and 5. The mixture is stirred at a temperature of 40–70°C.
-
Aging: The resulting sol is aged for over 24 hours to promote the growth of nanoparticles.
-
Drying and Calcination: The gel is dried at approximately 100°C to remove the solvent, followed by calcination at a temperature between 300°C and 700°C to obtain crystalline TiO₂ nanoparticles. The final crystal phase (anatase or anatase-brookite) is dependent on the calcination temperature and precursor concentration.[1][2]
Synthesis of TiO₂ Aggregates (Hydrothermal Method)
This protocol is based on the initial step described by Al-Hadeethi et al. (2021) for creating a precursor for nanobelt and nanotube synthesis.
-
Precursor Solution Preparation: A 2.5 M solution of titanium (IV) oxysulfate hydrate (B1144303) (TiOSO₄) is prepared by dissolving 6.4 g of TiOSO₄ in 16 mL of distilled water with constant stirring at 45°C for 2 hours.
-
Hydrothermal Treatment: The clear solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is heated to a temperature between 100°C and 220°C for 6 hours.
-
Product Recovery: After cooling, the resulting white precipitate (TiO₂ aggregates) is collected, washed with deionized water, and dried.
Synthesis of TiO₂ Nanobelts and Nanotubes (Hydrothermal Method from Aggregates)
This protocol follows the second stage of the synthesis described by Al-Hadeethi et al. (2021).
-
Suspension Preparation: 0.5 g of the previously synthesized TiO₂ aggregates are dispersed in a 10 M sodium hydroxide (NaOH) solution within a Teflon-lined autoclave, filling it to 80% capacity.
-
Hydrothermal Treatment for Nanobelts: To synthesize nanobelts, the autoclave is heated to 220°C and maintained for 360 minutes.
-
Hydrothermal Treatment for Nanotubes: For the synthesis of nanotubes, the autoclave is heated to 150°C and maintained for 180 minutes.
-
Washing and Annealing: After the hydrothermal treatment, the products are washed thoroughly with deionized water until a neutral pH is achieved. The washed product is then dried and annealed in air at 500°C for 30 minutes to improve crystallinity.
References
Validating the Purity of Synthesized Titanium (IV) Sulfate: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in ensuring experimental reproducibility and product quality. This guide provides a comprehensive comparison of analytical methods for validating the purity of titanium (IV) sulfate (B86663), Ti(SO₄)₂, and offers a comparative look at potential alternative compounds.
Purity Validation of Titanium (IV) Sulfate
The synthesis of this compound can introduce various impurities, with residual starting materials and byproducts of side reactions being the primary concern. Iron sulfate (FeSO₄) is a common impurity, particularly in processes involving titaniferous materials, which can impart an undesirable yellowish tinge to downstream products like titanium dioxide.[1] Therefore, rigorous analytical validation is essential to confirm the purity of the synthesized compound.
Analytical Techniques for Purity Assessment
A multi-faceted approach employing several analytical techniques is recommended for a thorough validation of this compound purity. The table below summarizes key techniques, their purpose, and the type of data they provide.
| Analytical Technique | Purpose | Data Obtained |
| Raman Spectroscopy | Identification of titano-sulfate complexes and sulfate/bisulfate ions.[2][3][4] | Vibrational spectra showing characteristic peaks for different chemical species. |
| X-Ray Diffraction (XRD) | Determination of the crystalline phase and identification of crystalline impurities.[5][6] | Diffraction pattern revealing the crystal structure of the material. |
| Inductively Coupled Plasma (ICP) Spectroscopy | Elemental analysis to quantify metallic impurities.[5] | Precise concentration of elemental impurities (e.g., iron). |
| Fourier Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of sulfate presence.[5][6] | Infrared spectrum showing absorption bands characteristic of sulfate and other functional groups. |
| Transmission Electron Microscopy (TEM) | Morphological characterization and particle size analysis.[5] | High-resolution images of the material's particles. |
Experimental Protocols
Below are detailed methodologies for the key experiments used in the validation of this compound purity.
1. Raman Spectroscopy
-
Objective: To identify the characteristic vibrational modes of this compound and to detect the presence of unreacted sulfuric acid or other sulfate species.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Sample Preparation: The solid this compound sample is placed directly onto the microscope slide for analysis. For solutions, a quartz cuvette is used.
-
Data Acquisition: Spectra are typically collected over a Raman shift range of 200-1800 cm⁻¹. The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.
-
Data Analysis: The resulting spectrum is analyzed for characteristic peaks. For titano-sulfate complexes, new peaks, in addition to those for SO₄²⁻ and HSO₄⁻, may be observed.[2]
2. X-Ray Diffraction (XRD)
-
Objective: To confirm the crystalline structure of the synthesized this compound and to identify any crystalline impurities.
-
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.
-
Sample Preparation: A small amount of the powdered sample is gently pressed into a sample holder to create a flat, smooth surface.
-
Data Acquisition: The sample is scanned over a 2θ range (e.g., 10-80 degrees) with a defined step size and scan speed.
-
Data Analysis: The obtained diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present in the sample.
3. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
-
Objective: To quantify the concentration of elemental impurities, particularly metals like iron.
-
Instrumentation: An ICP-OES instrument.
-
Sample Preparation: A precisely weighed amount of the this compound sample is digested in a suitable acid mixture (e.g., aqua regia) and then diluted to a known volume with deionized water to bring the analyte concentrations within the linear range of the instrument.
-
Data Acquisition: The prepared sample solution is introduced into the plasma, and the emission signals at specific wavelengths for the elements of interest are measured.
-
Data Analysis: The intensity of the emission signals is compared to a calibration curve generated from standard solutions of known concentrations to determine the concentration of each impurity element.
Comparison with Alternative Compounds
Depending on the application, several other titanium compounds or alternative materials can be considered. The choice of an alternative is often dictated by factors such as reactivity, solubility, and the specific requirements of the downstream process.
| Compound/Material | Key Properties | Common Applications |
| Titanium Alkoxides (e.g., Titanium Isopropoxide) | Versatile, inexpensive, low toxicity, soluble in organic solvents.[7] | Catalysis (e.g., Sharpless-Katsuki epoxidation), synthesis of advanced materials.[7] |
| Titanium Tetrachloride (TiCl₄) | Highly reactive Lewis acid. | Preparation of titanium complexes and catalysts.[8] |
| Cellulose-based Pigments | High opacity, renewable, supports a circular economy. | White pigment alternative to TiO₂ in pharmaceuticals and food.[9] |
| Rice Starch/Flour | Replicates the opacity of TiO₂, high consumer acceptance.[10] | Food and pharmaceutical applications as a whitening agent.[10] |
| Calcium Carbonate | Opacifier and white colorant. | Alternative to TiO₂ in pharmaceutical coatings, though may require higher concentrations.[11] |
| Polyaluminum Chloride (PAC) / Iron(III) Chloride | Effective coagulants in water treatment. | Water and wastewater treatment.[12] |
Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.
References
- 1. barbenanalytical.com [barbenanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. Titanium Complexes as an Alternative to TiO2 Photosensitizers - ChemistryViews [chemistryviews.org]
- 9. greyb.com [greyb.com]
- 10. ingredion.com [ingredion.com]
- 11. ondrugdelivery.com [ondrugdelivery.com]
- 12. deswater.com [deswater.com]
The Environmental Footprint of Titanium Dioxide Production: A Comparative Life Cycle Assessment of Precursor Materials
A critical analysis of the environmental performance of various titanium precursors reveals significant disparities in their life cycle impacts. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of common precursors used in the synthesis of titanium dioxide (TiO2), supported by experimental data from life cycle assessment (LCA) studies. The choice of precursor is a dominant factor, in some cases contributing to over 80% of the cradle-to-gate environmental impacts. [1]
The two primary industrial methods for TiO2 production are the sulfate (B86663) process, which utilizes titanyl sulfate (TiOSO4), and the chloride process, which employs titanium tetrachloride (TiCl4).[2][3] While the chloride process is often considered more energy-efficient and environmentally friendly, a detailed life cycle analysis is crucial to fully understand the environmental trade-offs associated with each precursor.[4] Beyond these traditional methods, emerging routes for nanoparticle synthesis introduce a wider array of precursors, including complex organic and other inorganic compounds.
Comparative Environmental Impacts of Titanium Precursors
The selection of a titanium precursor has a profound effect on the overall environmental burden of TiO2 production. The following table summarizes key quantitative data from various life cycle assessments, comparing different precursors across several environmental impact categories.
| Precursor/Process | Global Warming Potential (kg CO2-eq. per kg TiO2) | Cumulative Energy Demand (MJ per kg TiO2) | Other Key Findings |
| Titanium Oxysulphate (TiOS) | <12[1] | <149[1] | Low environmental impact is attributed to the precursor itself, the use of water as a solvent, and high yields at lower temperatures.[1] |
| Titanium bis(ammonium-lactato)dihydroxide (TiBALD) | 86[1] | 1952[1] | High impact is due to the complexity of precursor manufacturing and the need for additional post-synthesis steps.[1] |
| Alkaline Roasting of Titania Slag (ARTS) Process | 7.47[2][5] | 92.6[2][5] | This emerging hydrometallurgical process shows favorable environmental performance compared to traditional methods.[2][5] |
| Chloride Process (from Rutile) | 1.53[6] | - | Higher climate change impact compared to ilmenite (B1198559) processing due to large-scale electricity consumption.[6] |
| Sulfate Process (from Ilmenite) | 0.295[6] | - | Lower climate change impact compared to rutile processing.[6] |
Experimental Protocols: A Look into Life Cycle Assessment Methodology
The data presented in this guide are derived from "cradle-to-gate" life cycle assessments. This methodology evaluates the environmental impacts of a product from the extraction of raw materials through to the factory gate (i.e., before it is transported to the consumer). The key phases of these LCAs, in accordance with ISO 14040 and 14044 standards, are detailed below.
A "cradle-to-gate" life cycle assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product from the extraction of raw materials ("cradle") to the point where it leaves the manufacturing facility ("gate"). This type of analysis provides a comprehensive view of the upstream environmental burdens associated with a product. The process for conducting such an LCA, as applied to titanium dioxide production, typically involves the following key steps:
1. Goal and Scope Definition:
-
Objective: The primary goal is to quantify and compare the environmental performance of different titanium precursors in the production of a defined amount of TiO2 (the functional unit).
-
Functional Unit: A common functional unit is 1 kg of TiO2 nanoparticles.[7] This provides a standardized basis for comparison across different production routes.
-
System Boundaries: The analysis encompasses all processes from the extraction and processing of raw materials (e.g., ilmenite or rutile ore), the synthesis of the titanium precursor, and the final production of TiO2. It includes the energy inputs, transportation of materials, and waste generation within these boundaries.
2. Life Cycle Inventory (LCI) Analysis:
-
Data Collection: This is the most data-intensive phase. Researchers collect detailed information on all inputs and outputs for each stage within the system boundaries. This includes:
-
Raw Materials: Quantities of titanium ore, acids (sulfuric or hydrochloric), chlorine, coke, and any other chemical reagents.
-
Energy Consumption: Electricity and fuel usage for mining, precursor synthesis, and TiO2 production processes (e.g., heating, reaction, and purification).
-
Emissions: Air emissions (e.g., CO2, SOx, NOx), waterborne emissions, and solid waste generated.
-
-
Data Sources: Data is gathered from various sources, including direct measurements from production plants, scientific literature, and life cycle inventory databases (e.g., Ecoinvent).
3. Life Cycle Impact Assessment (LCIA):
-
Impact Categories: The collected inventory data is translated into potential environmental impacts. Common impact categories evaluated for TiO2 production include:
-
Global Warming Potential (GWP): Measured in kg of CO2 equivalents, this assesses the contribution to climate change.
-
Acidification Potential: The potential for emissions to cause acid rain.
-
Eutrophication Potential: The potential for nutrient enrichment of water bodies.
-
Cumulative Energy Demand (CED): The total energy consumed throughout the life cycle.
-
Human Toxicity and Ecotoxicity: The potential harm to human health and ecosystems.
-
-
Characterization Models: Standardized scientific models are used to calculate the impact scores for each category based on the LCI data.
4. Interpretation:
-
Analysis of Results: The results of the LCIA are analyzed to identify the main drivers of environmental impact for each precursor and production route. This often reveals "hotspots" in the life cycle where interventions could be most effective at reducing the overall environmental footprint.
-
Sensitivity Analysis: To account for uncertainties in the data, a sensitivity analysis is often performed to see how changes in key assumptions (e.g., energy mix, transportation distances) affect the final results.
By following this structured approach, a comprehensive and objective comparison of the environmental performance of different titanium precursors can be achieved, providing valuable insights for researchers and industry professionals.
Visualizing the LCA Workflow
The following diagram illustrates the general workflow of a comparative life cycle assessment for titanium precursors.
Caption: Comparative LCA workflow for titanium precursors.
References
- 1. Assessing the life cycle environmental impacts of titania nanoparticle production by continuous flow solvo/hydrothermal syntheses - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. vichem.vn [vichem.vn]
- 4. mdpi.com [mdpi.com]
- 5. inl.elsevierpure.com [inl.elsevierpure.com]
- 6. ia600900.us.archive.org [ia600900.us.archive.org]
- 7. iris.unimore.it [iris.unimore.it]
A Comparative Guide to the Reproducible Synthesis of Titanium Dioxide Nanoparticles: An Assessment of Titanium (IV) Sulfate as a Precursor
For researchers, scientists, and drug development professionals, the reproducible synthesis of titanium dioxide (TiO2) nanoparticles with controlled properties is paramount for consistent performance in various applications, including photocatalysis, drug delivery, and biomaterials. This guide provides an objective comparison of TiO2 synthesis methods, with a focus on the reproducibility of using titanium (IV) sulfate (B86663) as a precursor. We will delve into experimental data and detailed protocols for different synthesis routes, offering a comprehensive assessment to aid in the selection of the most suitable method for your research needs.
The Critical Role of Precursor Selection in TiO2 Synthesis
The choice of titanium precursor is a fundamental factor that dictates the physicochemical properties and, crucially, the reproducibility of the resulting TiO2 nanoparticles. While titanium alkoxides, such as titanium tetraisopropoxide (TTIP), are widely employed, the inorganic precursor titanium (IV) sulfate (Ti(SO4)2) or its hydrated form, titanyl sulfate (TiOSO4), presents a cost-effective and scalable alternative, particularly relevant in industrial applications. This guide will compare the use of this compound with other common precursors, highlighting the key parameters that influence the reproducibility of each method.
Data-Driven Comparison of Synthesis Parameters
Reproducibility in nanoparticle synthesis is contingent on the precise control of various experimental parameters. The following tables summarize the influence of key parameters on the properties of TiO2 nanoparticles synthesized using different precursors and methods.
Synthesis from this compound
Method: Hydrothermal Synthesis
| Parameter | Value | Resulting Particle Size (nm) | Crystal Phase | Reference |
| pH | 5 | ~20 | Anatase | [1] |
| pH | 0.12 | ~50 | Anatase | [1] |
| Temperature (°C) | 120 | Primary agglomerates: 40 - 140 | Hydrated TiO2 | [2] |
Method: Sol-Gel Synthesis
| Parameter | Value | Resulting Crystal Phase | Key Observation | Reference |
| Precursor Concentration (M) | 0.1 | Anatase-Brookite mixture | Lower concentration leads to mixed phases. | [3] |
| Precursor Concentration (M) | 0.2 | Anatase-Brookite mixture | [3] | |
| Precursor Concentration (M) | 0.4 | Pure Anatase | Higher concentration favors pure anatase formation. | [3] |
| Peptization Temperature (°C) | 40 - 70 | Pure Anatase | Increased temperature enhances crystallization into pure anatase. | [3] |
| Aging Time (h) | > 24 | Favors Anatase | Promotes the transformation of brookite to anatase. | [3] |
Synthesis from Titanium Alkoxides (e.g., TTIP)
Method: Sol-Gel Synthesis
| Parameter | Value | Resulting Particle Size (nm) | Crystal Phase | Reference |
| Calcination Temperature (°C) | 250 | 6 | Anatase | [2] |
| Calcination Temperature (°C) | 650 | - | Anatase and Rutile | [2] |
| Calcination Temperature (°C) | 800 | > 100 | Rutile | [2] |
| TTIP:H2O:EtOH:HCl (molar ratio) | 1:1:10:0.1 | - | Anatase | [4] |
| Drying Temperature (°C) | 300 | ~20 (crystallite size) | Anatase and Rutile | [5] |
Observations on Reproducibility:
-
This compound: The synthesis of TiO2 from this compound is highly sensitive to pH and precursor concentration.[1][3] This sensitivity, while allowing for tunable properties, also necessitates stringent control over these parameters to ensure batch-to-batch reproducibility. The presence of sulfate ions can also influence the phase transformation and particle growth.
-
Titanium Alkoxides (TTIP): The sol-gel method using TTIP is a well-established route for producing crystalline TiO2 nanoparticles.[2][5] The hydrolysis and condensation reactions of TTIP are rapid and can be challenging to control, which can affect reproducibility. However, the use of chelating agents or control over the water-to-alkoxide ratio can improve control over particle size and morphology. While the choice of alkoxide precursor (e.g., TTIP vs. titanium butoxide) may not significantly impact the primary particle size, it can influence the broader morphology of the resulting material.[6][7]
Detailed Experimental Protocols
To facilitate the replication of these synthesis methods, detailed experimental protocols are provided below.
Hydrothermal Synthesis of TiO2 Nanoparticles from this compound
This protocol is based on the findings that pH significantly influences the particle size.[1]
Materials:
-
This compound (Ti(SO4)2)
-
Ammonia (B1221849) water (NH3·H2O)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of Ti(SO4)2.
-
Adjust the pH of the solution to the desired value (e.g., 5 for ~20 nm particles or 0.12 for ~50 nm particles) by the dropwise addition of ammonia water under vigorous stirring.[1]
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 240 °C for 48 hours.[1]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the white precipitate by centrifugation, wash it thoroughly with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a suitable temperature (e.g., 80 °C) for several hours.
Sol-Gel Synthesis of TiO2 Nanoparticles from Titanyl Sulfate (TiOSO4)
This protocol is adapted from a study investigating the effect of precursor concentration on the crystal phase.[3]
Materials:
-
Titanyl sulfate (TiOSO4)
-
Nitric acid (HNO3) (for peptization)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of TiOSO4 with the desired concentration (e.g., 0.1 M, 0.2 M, or 0.4 M).[3]
-
Add ammonium hydroxide dropwise to the TiOSO4 solution under constant stirring until the pH reaches 7, leading to the formation of a precipitate.
-
Filter and wash the precipitate with deionized water to remove sulfate ions.
-
Resuspend the precipitate in deionized water and add a small amount of nitric acid to peptize the solution, forming a stable sol.
-
Age the sol for a specific duration (e.g., >24 hours) to promote phase transformation.[3]
-
Dry the gel at a moderate temperature (e.g., 100 °C) to obtain a powder.
-
Calcine the powder at a desired temperature (e.g., 400-600 °C) for a few hours to obtain crystalline TiO2 nanoparticles.
Sol-Gel Synthesis of TiO2 Nanoparticles from Titanium Tetraisopropoxide (TTIP)
This is a general protocol for the synthesis of TiO2 nanoparticles using a common alkoxide precursor.[2][5]
Materials:
-
Titanium tetraisopropoxide (TTIP)
-
Ethanol or Isopropanol
-
Deionized water
-
Nitric acid (HNO3) or Hydrochloric acid (HCl) (as a catalyst)
Procedure:
-
Prepare a solution of TTIP in ethanol or isopropanol.
-
In a separate beaker, prepare a solution of deionized water and ethanol, and add a few drops of acid (HNO3 or HCl) to act as a catalyst for hydrolysis.
-
Slowly add the water-ethanol-acid solution to the TTIP solution under vigorous stirring. A white precipitate will form.
-
Continue stirring for a few hours to allow for the completion of hydrolysis and condensation reactions.
-
Age the resulting gel for a period of time (e.g., 24 hours) at room temperature.
-
Dry the gel in an oven at a temperature around 80-100 °C to remove the solvent.
-
Calcine the dried powder at a high temperature (e.g., 400-600 °C) to induce crystallization and remove organic residues. The final calcination temperature will significantly influence the crystal phase and particle size.[2]
Visualizing the Synthesis Workflow
The following diagrams illustrate the general workflows for the synthesis of TiO2 nanoparticles.
Caption: Hydrothermal synthesis workflow for TiO2 nanoparticles.
Caption: General sol-gel synthesis workflow for TiO2 nanoparticles.
Conclusion and Recommendations
Assessing the reproducibility of TiO2 synthesis is a multifaceted challenge that hinges on careful control of experimental conditions.
-
This compound emerges as a viable and economical precursor for TiO2 nanoparticle synthesis. However, achieving high reproducibility with this precursor demands meticulous control over parameters such as pH and precursor concentration, as these have a pronounced effect on the final particle size and crystal phase. The hydrothermal and sol-gel methods using this compound are well-documented, and the provided protocols offer a solid starting point for researchers.
-
Titanium alkoxides like TTIP are also widely used, and the sol-gel method with these precursors can yield highly crystalline nanoparticles. While the fast hydrolysis rates can pose a challenge to reproducibility, established methods for controlling these reactions exist.
For researchers prioritizing cost-effectiveness and scalability, this compound is an attractive option. However, a significant investment in process optimization and control will be necessary to ensure consistent, reproducible results. For applications where precise control over particle morphology and a narrower particle size distribution are critical, and where cost is a lesser concern, titanium alkoxides may offer a more straightforward path to reproducible synthesis, provided that the hydrolysis process is carefully managed.
Ultimately, the choice of precursor and synthesis method should be guided by the specific requirements of the intended application, available resources, and the desired level of control over the nanoparticle properties. This guide provides the foundational knowledge and experimental details to make an informed decision and to embark on the reproducible synthesis of TiO2 nanoparticles.
References
Cross-Validation of Characterization Techniques for Titanium (IV) Sulfate Derived Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and comprehensive characterization of materials derived from titanium (IV) sulfate (B86663) is paramount for ensuring their consistent performance and safety in various applications, including pharmaceuticals, photocatalysis, and advanced materials. This guide provides an objective comparison of key characterization techniques, presenting supporting experimental data and detailed methodologies to facilitate a robust cross-validation approach. By understanding the orthogonal information provided by each technique, researchers can build a more complete and reliable profile of their materials.
Comparative Analysis of Key Characterization Techniques
A multi-technique approach is essential for a thorough understanding of materials synthesized from titanium (IV) sulfate, which are often amorphous or nanocrystalline titania (TiO₂) in their initial state. Each analytical method offers unique insights into the material's crystallography, morphology, surface chemistry, and textural properties. Cross-validation involves using the data from one technique to verify and complement the findings of another, leading to a higher degree of confidence in the overall material assessment.
For instance, the crystallite size determined by X-ray Diffraction (XRD) can be compared with the particle size observed through Transmission Electron Microscopy (TEM).[1] Similarly, the elemental composition of the surface identified by X-ray Photoelectron Spectroscopy (XPS) can be correlated with the bulk phase purity determined by XRD.[2] The specific surface area measured by the Brunauer-Emmett-Teller (BET) method is also intrinsically linked to the particle size and morphology observed via microscopy.
The following sections provide a detailed comparison of these techniques, supported by representative data and standardized experimental protocols.
Data Presentation: Quantitative Comparison of Characterization Techniques
The table below summarizes typical quantitative data obtained from the characterization of titanium dioxide nanoparticles synthesized from this compound precursors. It is important to note that discrepancies between techniques can arise due to their different underlying principles; for example, XRD measures the size of crystalline domains, while TEM measures the physical particle size, which may include amorphous regions or multiple crystallites.[1]
| Parameter | Technique | Typical Results for TiO₂ Nanoparticles | Cross-Validation Correlation |
| Crystallite Size | X-Ray Diffraction (XRD) | 5 - 20 nm (Anatase phase) | Correlates with particle size from TEM for single-crystal particles.[1][3] |
| Particle Size & Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | 7 - 25 nm, spherical or irregular shape | Validates crystallite size from XRD and provides visual evidence of aggregation.[4][5] |
| Surface Elemental Composition & Oxidation State | X-ray Photoelectron Spectroscopy (XPS) | Ti⁴⁺, O²⁻; may detect residual sulfate (S⁶⁺) and adventitious carbon. Can identify Ti³⁺ states.[2][6] | Complements bulk phase identification by XRD. Confirms the presence of dopants or surface impurities.[2] |
| Specific Surface Area | Brunauer-Emmett-Teller (BET) Analysis | 50 - 200 m²/g | Inversely related to particle size calculated from TEM/SEM data.[7][8] |
| Crystalline Phase | X-Ray Diffraction (XRD) | Predominantly Anatase, may contain Brookite or Rutile phases depending on synthesis conditions.[9][10] | SAED patterns from TEM can confirm the crystalline phase.[4][5] |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for obtaining reproducible and comparable data. The following are standard operating procedures for the key characterization techniques discussed.
X-Ray Diffraction (XRD) Protocol
Objective: To determine the crystalline phase and estimate the average crystallite size of the powder sample.
Procedure:
-
Sample Preparation: A small amount of the dried powder material is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then carefully packed into a sample holder, ensuring a flat and level surface.
-
Instrument Setup: The analysis is typically performed using a diffractometer with Cu-Kα radiation (λ = 1.5406 Å).
-
Data Collection: The XRD pattern is recorded over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.[9]
-
Data Analysis:
-
Phase Identification: The obtained diffraction peaks are compared with standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database to identify the crystalline phases present (e.g., Anatase JCPDS No. 21-1272).[9]
-
Crystallite Size Estimation: The average crystallite size (D) is calculated from the broadening of the most intense diffraction peak (for Anatase, typically the (101) peak at ~25.3°) using the Debye-Scherrer equation: D = (K * λ) / (β * cosθ) where K is the Scherrer constant (typically 0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.
-
Electron Microscopy (SEM/TEM) Protocol
Objective: To visualize the morphology, size, and aggregation state of the nanoparticles.
Procedure:
-
Sample Preparation (TEM):
-
A small amount of the nanoparticle powder is dispersed in a suitable solvent like ethanol.
-
The suspension is then subjected to ultrasonication for several minutes to break up agglomerates.[11]
-
A drop of the dilute suspension is placed onto a carbon-coated copper grid and allowed to dry completely in a dust-free environment.[11]
-
-
Sample Preparation (SEM):
-
A small amount of the dry powder is mounted on an SEM stub using double-sided adhesive carbon tape.
-
The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.
-
-
Imaging: The prepared sample is introduced into the microscope, and images are acquired at various magnifications.
-
Data Analysis: Image analysis software is used to measure the diameters of a statistically significant number of individual particles (typically >100) to determine the average particle size and size distribution. Selected Area Electron Diffraction (SAED) can be performed in the TEM to obtain diffraction patterns from a small area, confirming the crystalline structure identified by XRD.[4]
X-ray Photoelectron Spectroscopy (XPS) Protocol
Objective: To determine the surface elemental composition and the chemical (oxidation) states of the elements.
Procedure:
-
Sample Preparation: A small amount of the powder is pressed onto a clean, conductive adhesive tape mounted on a sample holder. The sample is then introduced into the ultra-high vacuum chamber of the XPS instrument.
-
Data Acquisition:
-
A survey scan is first performed to identify all the elements present on the surface.
-
High-resolution scans are then acquired for the specific elements of interest (e.g., Ti 2p, O 1s, S 2p, C 1s).
-
-
Charge Correction: The binding energies are often calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.[12]
-
Data Analysis: The high-resolution spectra are analyzed by fitting the peaks to identify the oxidation states and quantify the relative atomic concentrations of the elements. For titanium, the Ti 2p3/2 peak for Ti⁴⁺ in TiO₂ is typically observed around 458.5 - 459.0 eV.[2][12] The presence of lower binding energy shoulders may indicate the presence of Ti³⁺ or other sub-oxides.
BET (Brunauer-Emmett-Teller) Surface Area Analysis Protocol
Objective: To measure the specific surface area of the material.
Procedure:
-
Sample Preparation (Degassing): A known mass of the powder sample (typically 0.1 - 0.5 g) is placed in a sample tube and degassed under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove any adsorbed contaminants from the surface.[13]
-
Analysis: The analysis is performed by the physical adsorption of an inert gas, typically nitrogen, at its boiling point (77 K).
-
Data Collection: The amount of gas adsorbed by the sample is measured at various relative pressures (P/P₀).
-
Data Analysis: The specific surface area is calculated from the adsorption isotherm data using the BET equation, typically in the relative pressure range of 0.05 to 0.35.[14]
Mandatory Visualizations
The following diagrams illustrate the logical relationships and workflows involved in the cross-validation of characterization techniques for materials derived from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. davidpublisher.com [davidpublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. thaiscience.info [thaiscience.info]
- 5. [PDF] Phase Characterization of TiO2 Powder by XRD and TEM | Semantic Scholar [semanticscholar.org]
- 6. ijmmm.org [ijmmm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Titanium [xpsfitting.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ejournal.kjpupi.id [ejournal.kjpupi.id]
Benchmarking the Photocatalytic Activity of Doped TiO₂ from Titanium (IV) Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the photocatalytic activity of titanium dioxide (TiO₂) doped with various metallic and non-metallic elements, with a focus on synthesis from titanium (IV) sulfate (B86663) and its derivatives. Doping TiO₂ is a critical strategy to enhance its photocatalytic efficiency, particularly by extending its light absorption into the visible spectrum and improving charge separation.[1][2][3] This document summarizes key performance data, details experimental protocols, and visualizes essential workflows and mechanisms to aid researchers in selecting and developing optimal photocatalysts for applications such as organic pollutant degradation.
Comparative Performance of Doped TiO₂ Photocatalysts
The photocatalytic efficacy of doped TiO₂ is influenced by numerous factors, including the type of dopant, its concentration, the synthesis method, and the specific experimental conditions.[2][3] The following tables present a compilation of quantitative data from various studies to facilitate a comparative analysis of different doped TiO₂ materials.
Disclaimer: The data presented below is collated from multiple sources. Direct comparison should be approached with caution as experimental conditions such as catalyst dosage, pollutant concentration, and light source intensity may vary between studies.
Metal-Doped TiO₂
| Dopant | TiO₂ Precursor | Synthesis Method | Target Pollutant | Light Source | Degradation Efficiency (%) | Irradiation Time (min) |
| Al | Titanium Tetraisopropoxide | Sol-Gel with Underwater Plasma | Rhodamine B | Visible Light | 70 | 60 |
| Cu | Titanium Tetraisopropoxide | Sol-Gel with Underwater Plasma | Rhodamine B | Visible Light | 70 | 60 |
| Mo | Titanium Tetraisopropoxide | Sol-Gel with Underwater Plasma | Rhodamine B | Visible Light | 96 | 60 |
| W | Titanium Tetraisopropoxide | Sol-Gel with Underwater Plasma | Rhodamine B | Visible Light | 96 | 60 |
| Fe (co-doped with N) | Titanium Tetraisopropoxide | Sol-Gel | Methylene (B1212753) Blue | Visible Light | High Activity | Not Specified |
| Ag (co-doped with N) | Titanium Tetraisopropoxide | Sol-Gel | Methylene Blue | Visible Light | High Activity | Not Specified |
| Ni (co-doped with N) | Titanium Tetraisopropoxide | Sol-Gel | Methylene Blue | Visible Light | Highest Activity | Not Specified |
| Cr | Titanium Isopropoxide | Sol-Gel | p-Chlorophenol | UV Light | 54.19 | 90 |
| Zn | Not Specified | Sol-Gel | Various Dyes | Sunlight | >80 | Not Specified |
| Pt (co-doped with Al) | Not Specified | Flame Spray Pyrolysis | Methyl Orange | UV Light | ~10-fold enhancement | Not Specified |
| Pt (co-doped with Sn) | Not Specified | Flame Spray Pyrolysis | Methyl Orange | UV Light | ~5-fold enhancement | Not Specified |
Non-Metal-Doped TiO₂
| Dopant | TiO₂ Precursor | Synthesis Method | Target Pollutant | Light Source | Degradation Efficiency (%) | Irradiation Time (min) |
| N | Not Specified | Not Specified | Bisphenol A | Sunlight | 94 | 66.5 |
| S | Titanium Alkoxide | Sol-Gel | Trichloroethylene | Visible Light | Effective Degradation | Not Specified |
| B | Not Specified | Not Specified | Bisphenol A | Sunlight | 88 | 66.5 |
| I | Not Specified | Not Specified | Bisphenol A | Sunlight | 100 | 66.5 |
| C, N, S (tri-doped) | Not Specified | Not Specified | Phenol | Visible Light | 90 | Not Specified |
| L-Arginine (C, N) | Not Specified | Not Specified | Metronidazole | Visible Light | 99.9 | 90 |
| L-Proline (C, N) | Not Specified | Not Specified | Metronidazole | Visible Light | High Activity | 90 |
| L-Methionine (C, N, S) | Not Specified | Not Specified | Metronidazole | Visible Light | High Activity | 90 |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for benchmarking studies. The following sections provide generalized protocols for the synthesis of doped TiO₂ from titanium (IV) sulfate and the subsequent evaluation of its photocatalytic activity.
Synthesis of Doped TiO₂ via Sol-Gel Method
-
Precursor Solution Preparation: Dissolve a calculated amount of this compound in a mixture of ethanol (B145695) and deionized water under vigorous stirring.
-
Dopant Introduction: Add the desired amount of the dopant precursor (e.g., a metal salt like chromium nitrate (B79036) for Cr-doping, or urea (B33335) for N-doping) to the solution and stir until a homogeneous mixture is obtained.[4]
-
Gel Formation: Adjust the pH of the solution to induce hydrolysis and condensation, leading to the formation of a sol, which then evolves into a gel. This is often achieved by the dropwise addition of an acid or base (e.g., nitric acid or ammonia (B1221849) solution).[4]
-
Aging: Age the gel at room temperature for a specified period (e.g., 24-48 hours) to allow for the completion of the polycondensation reactions.
-
Drying: Dry the gel in an oven at a controlled temperature (e.g., 80-100 °C) to remove the solvent.
-
Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 400-600 °C) for several hours. The calcination temperature is a critical parameter that influences the crystallinity and phase composition of the final doped TiO₂ material.
Synthesis of Doped TiO₂ via Hydrothermal Method
-
Precursor Solution Preparation: Prepare an aqueous solution of this compound.
-
Dopant and Additive Introduction: Add the dopant precursor and any other reagents (e.g., mineralizers or structure-directing agents) to the solution.
-
Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless-steel autoclave and heat it in an oven at a specific temperature (e.g., 150-200 °C) for a defined duration (e.g., 12-24 hours).
-
Cooling and Washing: Allow the autoclave to cool down to room temperature naturally. The resulting precipitate is then collected, washed several times with deionized water and ethanol to remove any unreacted precursors and by-products, and finally dried in an oven.
Evaluation of Photocatalytic Activity
-
Catalyst Suspension: Disperse a specific amount of the synthesized doped TiO₂ photocatalyst in an aqueous solution of the target organic pollutant (e.g., methylene blue, rhodamine B, or a pharmaceutical compound).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to ensure that adsorption-desorption equilibrium is reached between the catalyst surface and the pollutant molecules.
-
Photocatalytic Reaction: Irradiate the suspension with a suitable light source (e.g., a UV lamp or a solar simulator). The distance between the light source and the reactor should be kept constant.
-
Sampling and Analysis: At regular time intervals, withdraw aliquots of the suspension. Separate the photocatalyst from the solution by centrifugation or filtration.
-
Concentration Measurement: Analyze the concentration of the organic pollutant in the supernatant using a UV-Vis spectrophotometer or high-performance liquid chromatography (HPLC).
-
Degradation Efficiency Calculation: The degradation efficiency is calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of the pollutant (after reaching adsorption-desorption equilibrium) and Cₜ is the concentration at a given irradiation time t.
Visualizing the Process: Workflow and Mechanism
To provide a clearer understanding of the benchmarking process and the underlying scientific principles, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for benchmarking doped TiO₂.
Caption: Photocatalytic degradation mechanism of organic pollutants.
References
- 1. Photocatalytic Activity of TiO2-Doped Fe, Ag, and Ni with N under Visible Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doped TiO2: the effect of doping elements on photocatalytic activity - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. Research Progress of TiO2 Modification and Photodegradation of Organic Pollutants [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
The Sulfate Route: A Cost-Benefit Analysis of Titanium (IV) Sulfate in Large-Scale Production
For researchers, scientists, and drug development professionals, understanding the intricacies of chemical production at an industrial scale is paramount. This guide provides a comprehensive comparative cost-benefit analysis of utilizing titanium (IV) sulfate (B86663) in large-scale production, primarily focusing on its central role in the sulfate process for manufacturing titanium dioxide (TiO₂), a critical component in everything from pharmaceuticals to pigments.
Titanium (IV) sulfate, with the chemical formula Ti(SO₄)₂, is a key intermediate in the long-established sulfate process for producing titanium dioxide.[1] This method, while mature, presents a complex trade-off between economic advantages and environmental considerations. This analysis will delve into the quantitative aspects of the sulfate process, compare it with its primary alternative—the chloride process—and provide detailed experimental context for a thorough understanding.
Comparative Cost-Benefit Analysis: Sulfate vs. Chloride Process
The decision to utilize the sulfate process, and by extension this compound, hinges on a careful evaluation of its costs and benefits in comparison to the more modern chloride process.
| Factor | Sulfate Process (via this compound) | Chloride Process | References |
| Raw Materials | Utilizes lower-grade and less expensive ilmenite (B1198559) ore (45-56% TiO₂) or titanium slag.[2][3][4] | Requires higher-grade, more expensive natural rutile, synthetic rutile, or high-purity titanium slag (>92% TiO₂).[2][3] | [2][3][4] |
| Capital Costs | Generally lower initial capital investment.[5] | Higher capital investment due to more complex technology.[5] | [5] |
| Operating Costs | Can have higher operating costs due to waste management and energy consumption in multiple heating and cooling stages.[2][3] | Lower operating costs in some aspects due to chlorine recycling and less solid waste.[3] | [2][3] |
| Product Quality | Produces both anatase and rutile forms of TiO₂. The quality may be lower in terms of brightness and whiteness compared to the chloride process.[3] | Primarily produces high-purity rutile TiO₂ with superior brightness and whiteness.[3] | [3] |
| Environmental Impact | Generates significant amounts of acidic waste, mainly iron sulfate (copperas), and dilute sulfuric acid, posing disposal challenges and environmental risks.[2][6][7][8] | Produces less solid waste and no acidic effluent, but involves hazardous materials like chlorine gas and high energy consumption.[2][6] | [2][6][7][8] |
| Flexibility | More flexible in terms of raw material selection.[2] | Less flexible with raw material requirements. | [2] |
Experimental Protocol: The Sulfate Process for Titanium Dioxide Production
The large-scale production of titanium dioxide via the sulfate process involves a series of well-defined chemical and physical transformations. The following is a generalized experimental protocol for this process.
Ore Digestion
-
Objective: To extract titanium from ilmenite ore using sulfuric acid.
-
Procedure:
-
Finely ground ilmenite ore (FeTiO₃) is mixed with concentrated sulfuric acid (typically 80-98%) in a reaction vessel.[9]
-
The reaction is initiated by heating to 150-220°C.[9] The reaction is highly exothermic, forming a solid cake of metal sulfates.[9][10]
-
The reaction cake is then dissolved in water or dilute acid to produce a solution containing titanyl sulfate (TiOSO₄), ferrous sulfate (FeSO₄), and ferric sulfate (Fe₂(SO₄)₃).[10][11]
-
Clarification and Reduction
-
Objective: To remove impurities and reduce ferric iron to ferrous iron.
-
Procedure:
Ferrous Sulfate Removal
-
Objective: To separate the iron sulfate from the titanyl sulfate solution.
-
Procedure:
Hydrolysis
-
Objective: To precipitate hydrated titanium dioxide from the titanyl sulfate solution.
-
Procedure:
Calcination
-
Objective: To convert the hydrated titanium dioxide into its final crystalline form.
-
Procedure:
Finishing
-
Objective: To achieve the final desired properties of the TiO₂ pigment.
-
Procedure:
-
The calcined TiO₂ is milled to achieve a uniform particle size distribution.
-
The particles may be coated with inorganic oxides (e.g., alumina, silica) to improve properties such as dispersibility and weather resistance.[6]
-
Visualizing the Process and Analysis
To better illustrate the workflows and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow of the Sulfate Process for TiO₂ Production.
Caption: Key Factors in the Cost-Benefit Analysis of the Sulfate Process.
Conclusion
The use of this compound in the large-scale production of titanium dioxide via the sulfate process presents a classic industrial dilemma. The primary benefits are the ability to utilize less expensive and more abundant raw materials and lower initial capital investment.[2][5] However, these are offset by significant costs and challenges related to waste management and environmental impact, as the process generates large volumes of acidic iron sulfate waste.[2][8]
For researchers and professionals in drug development, where high-purity materials are often essential, TiO₂ produced via the chloride process may be preferable due to its higher quality.[3] However, for applications where cost is a primary driver and stringent environmental regulations can be met, the sulfate process remains a viable and widely used method. The choice between these processes is ultimately a strategic decision that must balance economic, environmental, and product quality considerations.
References
- 1. Page loading... [guidechem.com]
- 2. titantio2.com [titantio2.com]
- 3. vichem.vn [vichem.vn]
- 4. TiO2 Manufacturing Process: Raw Material, Application Areas, Production Technologies | M HEAVY TECHNOLOGY [mheavytechnology.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing Ecological Practices In Titanium Dioxide Production: Methodologies And Innovations [globalconsultantsreview.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemcess.com [chemcess.com]
- 10. US3416885A - Process for producing a titanium sulfate solution and a tio2 concentrate from a titaniferous ore - Google Patents [patents.google.com]
- 11. FI71544C - Process for the preparation of titanium sulfate solution. - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Titanium (IV) Sulfate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Titanium (IV) sulfate (B86663), a compound utilized in various scientific applications, requires careful management due to its hazardous properties. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Titanium (IV) sulfate, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] In the absence of an SDS, the substance should be handled with the high degree of caution typically afforded to potentially hazardous materials.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat.[1]
Ventilation: All handling and disposal steps must be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of any mists or vapors.[1][2]
Emergency Preparedness: Ensure that safety showers and eye-wash stations are readily accessible in the immediate work area.[2]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound involves neutralization and precipitation to convert it into a more stable and less hazardous form. This procedure is intended for small quantities of waste typically generated in a research laboratory setting.
-
Dilution: In a suitable container, such as a large beaker or a polyethylene (B3416737) bucket, carefully and slowly dilute the this compound solution with a large volume of cold water. A dilution ratio of at least 1:10 (one part this compound solution to ten parts water) is recommended to minimize the concentration and control any potential exothermic reactions.[1]
-
Neutralization: While gently stirring the diluted solution, slowly add a neutralizing agent. For the acidic this compound solution, a weak base such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide (B78521) can be used.[1] The neutralizing agent should be added in small portions to manage any heat generation.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH indicator strips.[1] The target pH for neutralization is between 6.0 and 8.0.[1] This pH range is crucial for ensuring the solution is safe for the subsequent disposal steps.[1]
-
Precipitation: Upon successful neutralization, a precipitate of titanium hydroxide will form.[1] Allow the mixture to stand undisturbed for a significant period, such as overnight, to ensure complete precipitation of the solid.[1]
-
Separation: Carefully separate the solid precipitate from the liquid supernatant. This can be accomplished through decantation or filtration.[1]
-
Liquid Waste Disposal: The remaining liquid (supernatant) must be tested to ensure it complies with local wastewater discharge regulations.[1] If the concentration of sulfates and other contaminants is within acceptable limits, it may be permissible to dispose of it down the drain with a copious amount of running water.[1] However, it is mandatory to consult your local Environmental Health and Safety (EHS) office or the equivalent regulatory authority before any drain disposal.[1]
-
Solid Waste Disposal: The collected solid precipitate (titanium hydroxide) and any contaminated materials, such as filter paper or gloves, must be disposed of as hazardous waste.[3] Place these materials in a clearly labeled, sealable, and compatible waste container.[3][4] The final disposal must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][5][6]
Data Presentation
| Parameter | Value/Range | Notes |
| Dilution Ratio | 1:10 (min) | Dilute this compound solution with water.[1] |
| Neutralizing Agent | Sodium Bicarbonate or dilute Sodium Hydroxide | For acidic this compound solutions.[1] |
| Target pH | 6.0 - 8.0 | For safe subsequent disposal steps.[1] |
| Precipitate | Titanium Hydroxide | Formed after neutralization.[1] |
| Settling Time | Overnight (recommended) | To ensure complete precipitation.[1] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Titanium (IV) Sulfate
Essential Safety and Handling Guide for Titanium (IV) Sulfate
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive material that can cause severe skin burns and eye damage.[1][2][3][4][5] It is crucial to use appropriate personal protective equipment to minimize exposure and ensure safety.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is also recommended.[4][6] |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[6] Handle with chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected prior to use.[4][6] Long-sleeved clothing is necessary.[2] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., particulates filter conforming to EN 143 or acid gases filter).[3][4] Work in a well-ventilated area, preferably under a chemical fume hood.[2][6] |
| Body Protection | Wear a lab coat or chemical-resistant apron. In case of significant spill risk, full body protective clothing may be necessary.[1] |
Operational and Disposal Plans
Proper handling, storage, and disposal procedures are critical to prevent accidents and environmental contamination.
Safe Handling and Storage
Pre-Handling Preparations:
-
Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[2][6]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are in close proximity to the workstation.[7]
-
Material Check: Do not use aluminum or galvanized containers for handling or storage.[1]
Step-by-Step Handling Procedure:
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in Table 1.
-
Avoid Dust/Mist Formation: Handle the substance carefully to avoid creating dust or mists.[4][6]
-
Dispensing: Use non-sparking tools.[6]
-
Container Management: Keep the container tightly closed when not in use.[1][2]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][7]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[3][4]
-
Store in a locked-up, corrosive-resistant container with a resistant inner liner.[4][7]
-
Keep containers tightly sealed to protect from moisture.[8]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Get immediate medical advice/attention.[2][6][7] |
| Skin Contact | Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water for at least 15 minutes. Get immediate medical advice/attention.[2][6][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice/attention.[2][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical advice/attention.[4][6][7] |
Accidental Release Measures:
-
Isolate the Area: Immediately isolate the spill or leak area.[7]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Contain the spill with sand, earth, or other non-combustible absorbent material.[1] Do not use sawdust.[1]
-
Cleanup: Collect the spilled material into a labeled, sealable container for disposal.[1][7]
-
Decontamination: Wash the spill area and prevent runoff into drains.[1] Neutralize the residue with a suitable agent like soda ash or slaked lime before final cleaning.[7]
Disposal Plan
Waste from this compound is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect waste, including contaminated absorbent materials, into a designated and properly labeled hazardous waste container.
-
Neutralization (if permissible and safe):
-
Carefully and slowly dilute the waste with a large volume of water in a suitable container.
-
Slowly add a neutralizing agent such as soda ash or slaked lime while stirring.
-
Monitor the pH to ensure it is between 6.0 and 8.0.[9]
-
-
Precipitation and Separation:
-
Final Disposal:
-
Solid Waste: The collected precipitate should be placed in a sealed, labeled container for solid hazardous waste and disposed of through an approved hazardous waste management program.[9]
-
Liquid Waste: The remaining liquid should be tested to ensure it meets local wastewater discharge regulations before being poured down the drain with a large amount of running water. Always consult your institution's Environmental Health and Safety (EHS) office before any drain disposal.[9]
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Do not attempt to return unused portions to the original container.[1] Contaminated packaging should also be disposed of as hazardous waste.[3]
-
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. echemi.com [echemi.com]
- 7. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
